molecular formula C9H13F3N2O3 B3021816 5-Aminomethyl-3-isopropylisoxazole TFA salt CAS No. 1159599-97-9

5-Aminomethyl-3-isopropylisoxazole TFA salt

Cat. No.: B3021816
CAS No.: 1159599-97-9
M. Wt: 254.21
InChI Key: RWTUDSFODWLYGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Aminomethyl-3-isopropylisoxazole TFA salt is a useful research compound. Its molecular formula is C9H13F3N2O3 and its molecular weight is 254.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-propan-2-yl-1,2-oxazol-5-yl)methanamine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.C2HF3O2/c1-5(2)7-3-6(4-8)10-9-7;3-2(4,5)1(6)7/h3,5H,4,8H2,1-2H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTUDSFODWLYGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)CN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 5-Aminomethyl-3-isopropylisoxazole TFA Salt: A Key Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have cemented its role in a multitude of clinically successful drugs.[1] Molecules incorporating this moiety exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antibacterial effects.[2] The structural rigidity of the isoxazole ring, combined with the potential for functionalization at multiple positions, allows for the precise spatial orientation of pharmacophoric elements.

This guide focuses on a specific, highly functionalized derivative: 5-Aminomethyl-3-isopropylisoxazole trifluoroacetic acid (TFA) salt. This compound has emerged as a valuable building block, particularly in the innovative field of targeted protein degradation. Its structure combines the stable, rigid isoxazole core with a nucleophilic aminomethyl group, making it an ideal component for the synthesis of complex molecular architectures like Proteolysis-Targeting Chimeras (PROTACs). As a TFA salt, its handling, solubility, and reactivity are influenced by the presence of the trifluoroacetate counter-ion, a factor of significant practical importance in synthesis and purification.

This document provides a comprehensive technical overview of the chemical properties, synthesis, characterization, and applications of 5-Aminomethyl-3-isopropylisoxazole TFA salt, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. While experimental data for certain parameters are not publicly available, reliable estimations can be made based on the known properties of analogous structures and the influence of the TFA counter-ion.

PropertyValueSource/Method
IUPAC Name (3-isopropylisoxazol-5-yl)methanamine;2,2,2-trifluoroacetic acid
Molecular Formula C₉H₁₃F₃N₂O₃Supplier Data[3]
Molecular Weight 254.21 g/mol Supplier Data[3]
CAS Number 1210972-22-7Supplier Data[3]
Appearance Expected to be a solid (TFA salts of amines are typically crystalline)General Chemical Knowledge
Purity ≥95%Supplier Data[3]
Estimated pKa ~8.5 - 9.5 (for the protonated amine)Estimation based on similar primary amines
Solubility Soluble in water, methanol, and DMSO. Limited solubility in non-polar organic solvents.Inferred from properties of amine TFA salts[4]
Storage Room temperature, in a tightly sealed container, protected from moisture.Supplier Data[3]

The Trifluoroacetate (TFA) Counter-ion: A Double-Edged Sword

The presence of the TFA counter-ion is a critical aspect of this compound's chemical profile. TFA is a strong acid, and its salt form significantly enhances the stability and shelf-life of the amine by preventing oxidation and other degradation pathways. Furthermore, the TFA salt often improves the compound's solubility in polar solvents, which can be advantageous in certain reaction conditions and during purification by reversed-phase HPLC.

However, the TFA counter-ion may need to be removed for subsequent synthetic steps or for final biological assays, as it can interfere with catalytic processes or exhibit cellular toxicity.[5] This is typically achieved by neutralization with a suitable base, such as sodium bicarbonate or an amine base like triethylamine, followed by extraction or purification. For water-soluble amines, the use of a basic ion-exchange resin can be a highly effective method for removing the TFA counter-ion.[5]

Synthesis and Characterization: A Proposed Pathway

The proposed multi-step synthesis is outlined below:

Synthesis_Workflow cluster_0 Step 1: Nitrile Oxide Formation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Functional Group Transformation cluster_3 Step 4: Salt Formation A Isobutyraldehyde C Isobutyraldoxime A->C + B B Hydroxylamine E Isobutyrohydroximoyl chloride C->E + D D N-Chlorosuccinimide (NCS) G Isobutyronitrile Oxide E->G + F (-Et3N·HCl) F Triethylamine (Et3N) I (3-isopropylisoxazol-5-yl)methanol G->I + H H Propargyl alcohol K 5-(Halomethyl)-3-isopropylisoxazole I->K + J J SOCl2 or PBr3 M 5-(Azidomethyl)-3-isopropylisoxazole K->M + L L NaN3 O 5-Aminomethyl-3-isopropylisoxazole (Free Base) M->O + N N H2, Pd/C or PPh3, H2O Q This compound O->Q + P P Trifluoroacetic Acid (TFA)

Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)

Step 1: In situ generation of Isobutyronitrile Oxide

  • To a solution of isobutyraldoxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate, add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature until the starting material is consumed (monitored by TLC).

  • The resulting solution of isobutyrohydroximoyl chloride is used directly in the next step without isolation.

  • Cool the solution to 0 °C and add a solution of propargyl alcohol (1.2 eq) in the same solvent.

  • Add triethylamine (1.5 eq) dropwise to the reaction mixture. The triethylamine acts as a base to eliminate HCl, generating the reactive isobutyronitrile oxide in situ, which then undergoes cycloaddition.

Rationale: The in situ generation of nitrile oxides from hydroximoyl chlorides is a standard and efficient method for 1,3-dipolar cycloaddition reactions. This avoids the isolation of the potentially unstable nitrile oxide intermediate.[5]

Step 2: [3+2] Cycloaddition

  • Allow the reaction mixture from Step 1 to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as indicated by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude (3-isopropylisoxazol-5-yl)methanol by column chromatography on silica gel.

Rationale: The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a highly reliable method for the regioselective synthesis of 3,5-disubstituted isoxazoles.[6] Propargyl alcohol is chosen as the alkyne component to introduce the required hydroxymethyl group at the 5-position.

Step 3: Conversion of the Hydroxymethyl to Aminomethyl Group

  • Halogenation: Dissolve the (3-isopropylisoxazol-5-yl)methanol (1.0 eq) in DCM and cool to 0 °C. Add thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) (1.2 eq) dropwise. Stir at room temperature until the reaction is complete. Quench with ice-water and extract the product, 5-(halomethyl)-3-isopropylisoxazole.

  • Azidation: Dissolve the crude 5-(halomethyl)-3-isopropylisoxazole in a polar aprotic solvent like DMF or acetone. Add sodium azide (NaN₃) (1.5 eq) and stir at room temperature or with gentle heating until the starting material is consumed.

  • Reduction: The resulting 5-(azidomethyl)-3-isopropylisoxazole can be reduced to the primary amine by various standard methods, such as catalytic hydrogenation (H₂, Pd/C in methanol) or a Staudinger reaction (triphenylphosphine followed by water).

Rationale: This three-step sequence (hydroxyl to halide to azide to amine) is a classic and high-yielding method for converting an alcohol to a primary amine, minimizing the formation of over-alkylation byproducts that can occur with direct amination of the halide.

Step 4: TFA Salt Formation

  • Dissolve the purified 5-Aminomethyl-3-isopropylisoxazole free base in a minimal amount of a suitable solvent like diethyl ether or DCM.

  • Add a solution of trifluoroacetic acid (1.0 eq) in the same solvent dropwise with stirring.

  • The TFA salt will typically precipitate out of the solution. The solid can be collected by filtration, washed with cold solvent, and dried under vacuum.

Characterization and Analytical Methods

The identity and purity of this compound would be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the methyl protons and a septet for the methine proton), a singlet for the isoxazole ring proton, and a singlet for the aminomethyl protons. The protons of the ammonium group (-NH₃⁺) may appear as a broad singlet.

    • ¹³C NMR: Distinct signals for the carbons of the isopropyl group, the isoxazole ring, and the aminomethyl group are expected. The TFA counter-ion will exhibit two characteristic signals for the trifluoromethyl carbon and the carboxyl carbon, often appearing as quartets due to coupling with the fluorine atoms.

    • ¹⁹F NMR: A single sharp peak corresponding to the -CF₃ group of the trifluoroacetate counter-ion would confirm its presence.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would show a prominent peak corresponding to the protonated free base [M+H]⁺.

  • Infrared (IR) Spectroscopy: The spectrum would show characteristic absorption bands for N-H stretching of the ammonium salt, C-H stretching of the alkyl groups, C=N and C-O stretching of the isoxazole ring, and strong absorptions corresponding to the C=O and C-F bonds of the trifluoroacetate anion.

  • High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reversed-phase HPLC, often using a C18 column with a mobile phase of water and acetonitrile containing 0.1% TFA.

Applications in Drug Discovery: A LYNCHPIN for PROTACs

The primary application of this compound in contemporary drug discovery is as a specialized linker component in the construction of Proteolysis-Targeting Chimeras (PROTACs) . This is strongly supported by its classification as a "Protein Degrader Building Block" by chemical suppliers.[3]

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[7] A PROTAC consists of three key components:

  • A "warhead" ligand that binds to the target protein of interest (POI).

  • An E3 ligase-recruiting ligand.

  • A chemical linker that connects the two ligands.

The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy. It must orient the POI and the E3 ligase in a productive ternary complex to facilitate the transfer of ubiquitin to the target protein, marking it for degradation.

5-Aminomethyl-3-isopropylisoxazole is an exemplary building block for PROTAC linkers due to its distinct structural features:

  • Rigid Scaffold: The isoxazole ring provides a rigid, well-defined structural element within the linker. This rigidity can help to control the spatial orientation of the two ends of the PROTAC, reducing the entropic penalty of forming the ternary complex and potentially increasing potency and selectivity.

  • Functional Handle: The primary aminomethyl group serves as a versatile attachment point. It can be readily acylated to form stable amide bonds, connecting it to either the warhead, the E3 ligase ligand, or another part of the linker structure.

  • Physicochemical Properties: The isoxazole moiety can improve the overall physicochemical properties of the PROTAC, such as solubility and metabolic stability.

PROTAC_Application cluster_linker PROTAC Linker POI Protein of Interest (POI) Warhead Ligand Isoxazole 5-Aminomethyl-3-isopropylisoxazole (after acylation) POI:f0->Isoxazole Amide Bond E3 E3 Ubiquitin Ligase E3 Ligand OtherLinker Other Linker Components (e.g., PEG, Alkyl chain) Isoxazole->OtherLinker OtherLinker->E3:f0 Amide/Other Bond

Caption: Incorporation of 5-Aminomethyl-3-isopropylisoxazole into a generic PROTAC structure.

Handling, Storage, and Safety

As a TFA salt, 5-Aminomethyl-3-isopropylisoxazole is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood.

For long-term storage, the compound should be kept in a tightly sealed container at room temperature, as recommended by suppliers.[3] It is important to protect it from moisture to prevent hydrolysis and degradation.

Conclusion

This compound is a specialized chemical building block with significant potential in modern medicinal chemistry. Its unique combination of a rigid isoxazole core and a reactive aminomethyl functional group makes it an exceptionally valuable component for the rational design of linkers in targeted protein degraders. While detailed public data on its synthesis and specific applications remain limited, its structural attributes and commercial availability as a "protein degrader building block" point towards its increasing importance in the development of next-generation therapeutics. This guide provides a foundational understanding of its chemical properties, a plausible and detailed synthetic strategy, and a clear rationale for its application, serving as a vital resource for scientists working at the cutting edge of drug discovery.

References

  • (Reference unavailable)
  • (Reference unavailable)
  • (Reference unavailable)
  • (Reference unavailable)
  • (Reference unavailable)
  • IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. Retrieved from [Link]

  • (Reference unavailable)
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
  • NET. (n.d.). Characteristic roadmap of linker governs the rational design of PROTACs. Retrieved from [Link]

  • (Reference unavailable)
  • (Reference unavailable)
  • Kumar, M., Kumar, P., & Sharma, P. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307–317.
  • ResearchGate. (2016, April 18). How to remove TFA salt?. Retrieved from [Link]

  • (Reference unavailable)
  • (Reference unavailable)
  • (Reference unavailable)
  • (Reference unavailable)
  • (Reference unavailable)
  • (Reference unavailable)
  • (Reference unavailable)
  • (Reference unavailable)
  • (Reference unavailable)
  • Cui, W., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(45), 29559-29566.
  • (Reference unavailable)
  • Denmark, S. E., & Kallemeyn, J. M. (2005). Synthesis of 3,4,5-trisubstituted isoxazoles via sequential [3 + 2] cycloaddition/silicon-based cross-coupling reactions. Organic Letters, 7(9), 1783–1786.
  • (Reference unavailable)
  • (Reference unavailable)
  • (Reference unavailable)
  • (Reference unavailable)
  • (Reference unavailable)
  • (Reference unavailable)
  • (Reference unavailable)
  • (Reference unavailable)
  • (Reference unavailable)

Sources

An In-Depth Technical Guide to the Physicochemical Characteristics of 5-Aminomethyl-3-isopropylisoxazole TFA Salt

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the core physicochemical characteristics of 5-Aminomethyl-3-isopropylisoxazole trifluoroacetate (TFA) salt, a key building block in contemporary medicinal chemistry. As the development of novel therapeutics increasingly relies on a deep understanding of the molecular properties of synthetic intermediates, this document offers a detailed exploration of the identity, purity, solubility, stability, and spectroscopic signature of this compound. By integrating established analytical methodologies with insights into the influence of the trifluoroacetate counter-ion, this guide serves as an essential resource for scientists engaged in the design and synthesis of next-generation pharmaceuticals. We will delve into the causality behind experimental choices, providing not just protocols, but a framework for understanding the behavior of this versatile isoxazole derivative in a research and development setting.

Introduction: The Strategic Importance of Isoxazole Scaffolds and their Salts

The isoxazole ring is a privileged heterocyclic motif in drug discovery, prized for its metabolic stability and its capacity for diverse biological interactions.[1] Derivatives of isoxazole are integral to a range of therapeutics, from anti-inflammatory agents to antibiotics. The subject of this guide, 5-Aminomethyl-3-isopropylisoxazole, is a valuable synthetic intermediate, featuring a reactive primary amine for further elaboration and a stable isoxazole core.[2]

The formation of a trifluoroacetate (TFA) salt is a common consequence of purification by reverse-phase high-performance liquid chromatography (HPLC), a ubiquitous technique in modern organic synthesis.[3] While often viewed as a transient species to be exchanged for a more pharmaceutically acceptable salt form, a thorough understanding of the physicochemical properties of the TFA salt itself is critical. These properties govern its handling, storage, solubility in reaction media, and can even influence its biological activity in preliminary screening assays. This guide will therefore provide a detailed characterization of 5-Aminomethyl-3-isopropylisoxazole TFA salt, offering both foundational data and robust experimental protocols.

Chemical Identity and Core Properties

A precise understanding of the chemical identity and fundamental properties of a compound is the bedrock of all subsequent research.

Chemical Structure and Nomenclature

The compound is an acid-base salt formed between the basic 5-aminomethyl-3-isopropylisoxazole and the strong acid, trifluoroacetic acid.

  • IUPAC Name: (3-propan-2-yl-1,2-oxazol-5-yl)methanamine;2,2,2-trifluoroacetic acid[4]

  • Common Synonyms: 5-Aminomethyl-3-isopropylisoxazole trifluoroacetate, 5-(Aminomethyl)-3-isopropylisoxazole TFA salt[4][5]

  • CAS Number: 1210972-22-7[6]

Figure 1: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of the compound. It is important to note that while some properties are calculated, they provide a valuable starting point for experimental design.

PropertyValueSource
Molecular Formula C₉H₁₃F₃N₂O₃[4]
Molecular Weight 254.21 g/mol [4][6]
Appearance White to off-white solid (predicted)General observation for similar salts
Melting Point Not experimentally determined. TFA salts of amines can have a wide range of melting points.
pKa (predicted) ~9-10 for the aminomethyl groupEstimated based on similar primary amines
Solubility See Section 3
Purity Typically ≥95% when commercially available[6]

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis, purification, and biological screening. As an ammonium salt, its solubility is dictated by the nature of both the cation and the anion, as well as the properties of the solvent.

General Solubility Characteristics

Amine salts are generally more soluble in polar solvents than their corresponding free bases. The trifluoroacetate anion, with its polar carboxylate group, further enhances this trend.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The compound is expected to be readily soluble in these solvents due to favorable ion-dipole interactions and hydrogen bonding. Many amine trifluoroacetate salts exhibit good water solubility.[7]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is also anticipated in these solvents, which can effectively solvate the charged species.[8]

  • Non-polar Solvents (e.g., Hexanes, Toluene): The compound is expected to have very low solubility in non-polar solvents due to the high polarity of the salt.

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of the compound is the isothermal equilibrium method.

G cluster_protocol Solubility Determination Workflow A Prepare saturated solution (excess solid in solvent) B Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B C Centrifuge to separate undissolved solid B->C D Withdraw a known volume of the supernatant C->D E Evaporate solvent to dryness D->E F Weigh the solid residue E->F G Calculate solubility (e.g., in g/100 mL) F->G

Figure 2: Workflow for experimental solubility determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the solvent of interest in a sealed vial.

  • Equilibration: Place the vial in a temperature-controlled shaker or stirrer and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the vial to pellet the undissolved solid.

  • Sampling: Carefully withdraw a precise volume of the clear supernatant.

  • Solvent Removal: Transfer the supernatant to a pre-weighed vial and remove the solvent under reduced pressure or by evaporation.

  • Quantification: Weigh the vial containing the dried residue to determine the mass of the dissolved salt.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL or g/100 mL).

Causality: This method ensures that the measured concentration represents the true saturation solubility at a given temperature by allowing the system to reach thermodynamic equilibrium. Centrifugation is crucial to avoid transferring any solid particles, which would lead to an overestimation of solubility.

Stability Assessment

Understanding the stability of this compound is paramount for its storage and handling, as well as for the design of stable formulations. The isoxazole ring itself can be susceptible to degradation under certain conditions.

pH-Dependent Stability

The isoxazole ring can undergo cleavage, particularly under basic conditions. Studies on other isoxazole-containing compounds have shown that the ring is generally stable at acidic and neutral pH but can be labile at higher pH.[9]

  • Acidic to Neutral pH (pH < 7.4): The isoxazole ring is expected to be stable.

  • Basic pH (pH > 7.4): There is a potential for base-catalyzed ring opening, and this lability increases with temperature.[9]

Thermal Stability

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for evaluating the thermal stability of the salt.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to determine the melting point, which is also an indicator of purity, and to detect any phase transitions or decomposition events. For amine salts, DSC can reveal complex thermal behaviors.[10]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This is particularly useful for identifying the temperature at which the compound begins to decompose and for quantifying any loss of volatile components, such as residual solvent or water. The thermal degradation of ammonium salts can be a multi-stage process.[11]

Experimental Protocol for Thermal Analysis (DSC/TGA)

G cluster_thermal Thermal Analysis Workflow Start Accurately weigh sample into TGA/DSC pan TGA_DSC Place sample and reference pans in instrument Start->TGA_DSC Program Apply a controlled heating program (e.g., 10 °C/min under N2) TGA_DSC->Program TGA_Data TGA: Monitor mass loss vs. temperature Program->TGA_Data DSC_Data DSC: Monitor heat flow vs. temperature Program->DSC_Data Analysis Analyze thermograms for: - Decomposition temperature (TGA) - Melting point, phase transitions (DSC) TGA_Data->Analysis DSC_Data->Analysis

Figure 3: Workflow for DSC and TGA analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an appropriate TGA or DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the instrument.

  • Heating Program: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 400 °C).

  • Data Acquisition: Record the mass loss (TGA) and differential heat flow (DSC) as a function of temperature.

  • Data Analysis: Analyze the resulting thermograms to identify the onset of decomposition, melting endotherms, and other thermal events.

Causality: Using a controlled heating rate and an inert atmosphere provides reproducible data on the intrinsic thermal stability of the compound, minimizing oxidative degradation. The reference pan in DSC allows for the subtraction of the heat capacity of the pan, isolating the thermal events of the sample itself.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the chemical structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expected signals include those for the isopropyl group (a doublet and a septet), the aminomethyl group (a singlet), and the isoxazole ring proton (a singlet).

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbons of the isoxazole ring, the isopropyl group, and the aminomethyl group. The TFA counter-ion will also exhibit characteristic signals for its carbonyl and trifluoromethyl carbons.[12]

  • ¹⁹F NMR: The fluorine NMR spectrum is a simple and effective way to confirm the presence of the TFA counter-ion, which will appear as a sharp singlet.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

Expected Characteristic IR Absorptions:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300-3000N-H stretchPrimary amine salt (R-NH₃⁺)
~2970C-H stretchIsopropyl group
~1680C=O stretchCarboxylate (TFA)
~1600-1450C=N, C=C stretchIsoxazole ring
~1200, ~1130C-F stretchTrifluoromethyl group (TFA)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis.

  • Electrospray Ionization (ESI): In positive ion mode, the expected major ion would be the protonated free base, [C₇H₁₂N₂O + H]⁺, with a calculated m/z of 141.10. The TFA salt itself will not be observed as an intact species. It is important to note that TFA can sometimes suppress the ESI signal.[13]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. A thorough understanding of its physicochemical properties, as outlined in this guide, is essential for its effective use in research and development. The methodologies and data presented here provide a solid foundation for the handling, characterization, and application of this important synthetic intermediate. By applying the principles of solubility, stability, and spectroscopic analysis, researchers can confidently incorporate this compound into their synthetic strategies, accelerating the discovery of new therapeutic agents.

References

  • pH and temperature stability of the isoxazole ring in leflunomide.... - ResearchGate. [Link]

  • This compound | C9H13F3N2O3 | CID 44717245 - PubChem. [Link]

  • Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations | Journal of the American Society for Mass Spectrometry. [Link]

  • Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed. [Link]

  • mass spectrometry of oxazoles. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. [Link]

  • VU0364572 TFA salt | C23H32F3N3O5 | CID 91885398 - PubChem - NIH. [Link]

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. [Link]

  • US11618753, Example 426 | C24H17F11N6O4 | CID 168059009 - PubChem. [Link]

  • Construction of Isoxazole ring: An Overview. [Link]

  • Seperating amine trifluoroacetate salt from sulfonyl amide - Science Forums. [Link]

  • An efficient route from trifluoroacetates to water soluble free amines using Diaion HP-20. [Link]

  • Determining Activation Energy Of Ammonium Salts Decomposition Using Mems Thermopile-Based Differential Scanning Calorimetry (Dsc) | Request PDF - ResearchGate. [Link]

  • Thermal analysis of salts from 4-nitrophenol and aliphatic amines - ResearchGate. [Link]

  • Trifluoroacetic acid - Sciencemadness Wiki. [Link]

  • IR and NMR spectrum of isoxazole 2k | Download Scientific Diagram - ResearchGate. [Link]

  • DSC curves of the quaternary ammonium salts - ResearchGate. [Link]

  • Isoxazole | C3H3NO | CID 9254 - PubChem - NIH. [Link]

  • How to remove TFA salt ? | ResearchGate. [Link]

  • DSC and TGA Measurements of Room Temperature Ionic Liquids (RTILs) Containing Ammonium Alum or Aluminum Nitrate with Amide Compounds - ResearchGate. [Link]

  • Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing | Organic Process Research & Development - ACS Publications. [Link]

  • Trifluoroacetic acid - Wikipedia. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. [Link]

  • SPECIAL REVIEW ON … - Understanding TFA - Fluorocarbons.org. [Link]

  • Table of Characteristic IR Absorptions. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - MDPI. [Link]

  • Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts: Relevance to substances regulated under the Montreal and Kyoto Protocols - ResearchGate. [Link]

  • FT-IR profiling reveals differential response of roots and leaves to salt stress in a halophyte Sesuvium portulacastrum (L.) L - NIH. [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI. [Link]

  • (PDF) Infrared study of trifluoroacetic acid unpurified synthetic peptides in aqueous solution. [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material - ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 5-Aminomethyl-3-isopropylisoxazole TFA Salt

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing the Challenge

In the landscape of contemporary drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Small heterocyclic molecules, such as isoxazole derivatives, are of particular interest due to their versatile biological activities.[1][2] 5-Aminomethyl-3-isopropylisoxazole, in its trifluoroacetate (TFA) salt form, represents a typical candidate molecule that emerges from discovery synthesis campaigns. The presence of a basic aminomethyl group often necessitates the formation of a salt to improve handling, solubility, and stability.[3] Trifluoroacetic acid is frequently employed during purification by reverse-phase high-performance liquid chromatography (RP-HPLC), leading to the formation of the TFA salt.[4]

This guide provides a comprehensive, in-depth walkthrough of the analytical strategies and methodologies required for the unambiguous structure elucidation of 5-Aminomethyl-3-isopropylisoxazole TFA salt. We will move beyond a simple recitation of techniques to explore the underlying scientific rationale for experimental choices, ensuring a self-validating and robust analytical workflow.

Hypothesized Synthetic Pathway and its Implications for Analysis

A clear understanding of the synthetic route is paramount for a thorough structural elucidation, as it informs the potential impurities and side-products that may be present. A plausible synthesis of 5-aminomethyl-3-isopropylisoxazole can be envisioned through a multi-step process, which is crucial for anticipating potential analytical challenges.

A likely synthetic approach involves the cyclization of a β-diketone with hydroxylamine, a common method for forming the isoxazole ring.[5][6] The subsequent functional group manipulations would then lead to the final aminomethyl product.

DOT Script for Hypothesized Synthesis

G cluster_0 Step 1: β-Diketone Formation cluster_1 Step 2: Isoxazole Ring Formation cluster_2 Step 3: Reduction to Aminomethyl Group cluster_3 Step 4: TFA Salt Formation A Isovaleronitrile D 4-methyl-3-oxopentanenitrile A->D Claisen Condensation B Ethyl Acetate B->D C Sodium Ethoxide C->D Base F 3-isopropyl-5-aminoisoxazole D->F Cyclization E Hydroxylamine HCl E->F H 5-aminomethyl-3-isopropylisoxazole F->H Reduction G Reducing Agent (e.g., LiAlH4) G->H J 5-aminomethyl-3-isopropylisoxazole TFA Salt H->J Purification I RP-HPLC with TFA I->J

Caption: Hypothesized synthetic workflow for this compound.

A Multi-pronged Approach to Structure Elucidation

The comprehensive structural confirmation of this compound relies on the synergistic application of several analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined data allows for a definitive elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this particular compound, a suite of NMR experiments is required.

1.1. ¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound in a suitable deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32 scans for good signal-to-noise.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Data and Interpretation

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
Isopropyl CH₃~1.2-1.4Doublet6HUpfield shift characteristic of aliphatic protons, split by the adjacent CH proton.
Isopropyl CH~3.0-3.3Septet1HDownfield shift due to proximity to the isoxazole ring, split by the six methyl protons.
Aminomethyl CH₂~4.0-4.3Singlet (broad)2HShifted downfield by the adjacent isoxazole ring and the electron-withdrawing effect of the protonated amine. Broadening is expected due to proton exchange and quadrupolar effects of the nitrogen.
Isoxazole H~6.2-6.5Singlet1HCharacteristic chemical shift for a proton on an isoxazole ring.[7]
Amine NH₃⁺~8.0-9.0Singlet (very broad)3HHighly deshielded due to the positive charge and solvent exchange. This peak may be broad and difficult to observe.

1.2. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will identify all unique carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample as for ¹H NMR.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more scans may be needed due to the low natural abundance of ¹³C.

Predicted ¹³C NMR Data and Interpretation

Assignment Predicted Chemical Shift (ppm) Rationale
Isopropyl CH₃~20-22Typical aliphatic carbon chemical shift.
Isopropyl CH~25-28Aliphatic carbon shifted slightly downfield.
Aminomethyl CH₂~35-40Shifted downfield by the isoxazole ring and nitrogen.
Isoxazole C4~100-105Characteristic upfield shift for the C4 of a 3,5-disubstituted isoxazole.[7]
TFA CF₃~115-120 (quartet)The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
TFA C=O~158-162 (quartet)The carbonyl carbon of the TFA will also be split into a quartet by the adjacent CF₃ group.
Isoxazole C5~160-165Deshielded carbon of the isoxazole ring.
Isoxazole C3~170-175Highly deshielded carbon of the isoxazole ring due to the electronegative oxygen and nitrogen atoms.

1.3. ¹⁹F NMR Spectroscopy: Confirming the Counter-ion

¹⁹F NMR is essential for confirming the presence and nature of the trifluoroacetate counter-ion.

Experimental Protocol: ¹⁹F NMR Spectroscopy

  • Sample Preparation: Use the same sample as for ¹H NMR.

  • Instrument: A 400 MHz or higher field NMR spectrometer equipped with a fluorine probe.

  • Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Reference: An external standard such as CFCl₃ at 0.00 ppm or an internal standard.

Predicted ¹⁹F NMR Data and Interpretation

A single, sharp peak is expected for the three equivalent fluorine atoms of the trifluoroacetate anion. The chemical shift will typically be in the range of -74 to -77 ppm relative to CFCl₃.[8][9] The exact chemical shift can be influenced by the solvent and the nature of the cation.[10][11]

DOT Script for NMR Correlation Diagram

G cluster_mol 5-Aminomethyl-3-isopropylisoxazole Structure cluster_h1 ¹H NMR cluster_c13 ¹³C NMR mol H_isopropyl_CH3 ~1.3 ppm (d, 6H) C_isopropyl_CH3 ~21 ppm H_isopropyl_CH3->C_isopropyl_CH3 HSQC C_isopropyl_CH ~26 ppm H_isopropyl_CH3->C_isopropyl_CH HMBC C_isoxazole_C3 ~172 ppm H_isopropyl_CH3->C_isoxazole_C3 HMBC H_isopropyl_CH ~3.1 ppm (sept, 1H) H_isopropyl_CH->C_isopropyl_CH3 HMBC H_isopropyl_CH->C_isopropyl_CH HSQC H_isopropyl_CH->C_isoxazole_C3 HMBC H_aminomethyl_CH2 ~4.1 ppm (s, 2H) C_aminomethyl_CH2 ~37 ppm H_aminomethyl_CH2->C_aminomethyl_CH2 HSQC C_isoxazole_C4 ~102 ppm H_aminomethyl_CH2->C_isoxazole_C4 HMBC C_isoxazole_C5 ~162 ppm H_aminomethyl_CH2->C_isoxazole_C5 HMBC H_isoxazole_H ~6.3 ppm (s, 1H) H_isoxazole_H->C_isoxazole_C4 HSQC H_isoxazole_H->C_isoxazole_C5 HMBC H_isoxazole_H->C_isoxazole_C3 HMBC H_amine_NH3 ~8.5 ppm (br s, 3H)

Caption: Predicted 2D NMR (HSQC & HMBC) correlations for the core structure.

Mass Spectrometry (MS): Determining the Mass and Fragmentation

Mass spectrometry provides the molecular weight of the cation and, through fragmentation analysis, offers further structural confirmation.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Technique: Electrospray Ionization (ESI) is ideal for this polar, pre-ionized salt.

  • Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap analyzer.

  • Mode: Positive ion mode to detect the protonated molecule.

Predicted Mass Spectrometry Data and Interpretation

  • Molecular Ion: The primary observation will be the molecular ion of the free base, [M+H]⁺. The calculated exact mass for C₇H₁₂N₂O is 140.09496, so the observed mass should be very close to this value.

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Key expected fragments include:

    • Alpha-cleavage: The bond between the aminomethyl carbon and the isoxazole ring is a likely point of cleavage for amines, though fragmentation of the ring itself is also common in isoxazoles.[12][13]

    • Loss of Isopropyl Group: Cleavage of the isopropyl group would result in a fragment with a mass loss of 43 Da.

    • Ring Cleavage: Isoxazole rings can undergo characteristic ring-opening and fragmentation pathways.[14]

Table of Predicted Fragments

m/z (nominal) Possible Fragment Structure Fragmentation Pathway
141[C₇H₁₃N₂O]⁺Molecular ion of the protonated free base.
125[C₆H₉N₂O]⁺Loss of a methyl group from the isopropyl moiety.
98[C₄H₄NO]⁺Cleavage of the isopropyl group.
44[CH₂NH₂]⁺Alpha-cleavage of the aminomethyl group.
High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

HPLC is essential for determining the purity of the compound and can also be used to quantify the TFA salt.

Experimental Protocol: HPLC-UV Analysis

  • Column: A reverse-phase C18 column is suitable for this analysis.

  • Mobile Phase: A gradient elution is typically used.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Detection: UV detection at a wavelength where the isoxazole ring absorbs (e.g., ~220-260 nm).

  • TFA Analysis: A separate HPLC method, often using an ion-exchange column or a mixed-mode column with a UV detector set to a low wavelength (~210 nm), can be used for the direct quantification of the trifluoroacetate anion.[15][16]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy provides information about the functional groups present in the molecule.

Experimental Protocol: FTIR Spectroscopy

  • Technique: Attenuated Total Reflectance (ATR) is a common and simple method for solid samples.

  • Sample Preparation: A small amount of the solid TFA salt is placed directly on the ATR crystal.

Predicted FTIR Data and Interpretation

Wavenumber (cm⁻¹) Vibration Functional Group
~3200-3400 (broad)N-H stretchPrimary amine (as ammonium salt)
~2900-3000C-H stretchAliphatic (isopropyl and aminomethyl)
~1680-1720 (strong)C=O stretchCarboxylate (from TFA)
~1600-1650C=N stretchIsoxazole ring
~1450-1550C=C stretchIsoxazole ring
~1100-1200 (strong)C-F stretchTrifluoromethyl group (from TFA)

Conclusion: A Unified and Self-Validating Approach

The structure elucidation of this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. By first hypothesizing a synthetic route, we can anticipate potential impurities and byproducts. The core structure is then meticulously mapped out using a suite of NMR experiments (¹H, ¹³C, and ¹⁹F), which provide an unambiguous blueprint of the atomic connectivity. High-resolution mass spectrometry confirms the molecular weight and offers corroborating structural details through fragmentation analysis. HPLC provides an orthogonal assessment of purity, while FTIR confirms the presence of key functional groups.

This multi-faceted approach ensures the scientific integrity of the structural assignment. Each piece of data cross-validates the others, leading to a high degree of confidence in the final elucidated structure. This rigorous methodology is indispensable for advancing drug development programs and meeting the stringent requirements of regulatory bodies.

References

  • Chem-Impex. (n.d.). 5-Aminomethyl-3-isopropylisoxazole. Retrieved from [Link]

  • Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Research and Reports in Organic Chemistry, 3, 1–12. Retrieved from [Link]

  • Stephens, W. C. E., & Arafa, R. K. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy.
  • Oriental Journal of Chemistry. (n.d.). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Retrieved from [Link]

  • Gao, P., Jiang, C., Qiu, D., & Yuan, Y. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. Retrieved from [Link]

  • SpectraBase. (n.d.). Trifluoroacetic acid sodium salt - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

  • Yüksek, H., Gürsoy-Kol, Ö., & Demir, Y. (2017). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Turkish Journal of Chemistry, 41(5), 735-745.
  • Mass Spectrometry - Fragmentation Patterns. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • Chem-Impex. (n.d.). 5-Aminomethyl-3-isopropylisoxazole. Retrieved from [Link]

  • MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • MDPI. (n.d.). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

  • Mass Spectrometry - Examples. (n.d.). UArizona Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Retrieved from [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved from [Link]

  • PubMed. (2018). Tutorial for the structure elucidation of small molecules by means of the LSD software. Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

  • PubMed Central. (n.d.). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. Retrieved from [Link]

  • PubMed Central. (n.d.). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of TFA. Retrieved from [Link]

  • ResearchGate. (n.d.). | MicroED small molecule structure elucidation workflow. Retrieved from [Link]

  • The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. (2025). Pittcon. Retrieved from [Link]

Sources

spectral data for 5-Aminomethyl-3-isopropylisoxazole TFA salt

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 5-Aminomethyl-3-isopropylisoxazole TFA Salt

This guide provides a comprehensive analysis of the expected spectral data for 5-Aminomethyl-3-isopropylisoxazole trifluoroacetate (TFA) salt, a key building block in medicinal chemistry and drug development.[1][2] As direct experimental spectra for this specific salt are not widely published, this document synthesizes foundational spectroscopic principles with data from analogous isoxazole derivatives to present a predictive but technically grounded guide for researchers.[3][4][5] The methodologies and interpretations detailed herein are designed to equip scientists with the necessary framework for the characterization and quality control of this and similar compounds.

Molecular Structure and Spectroscopic Importance

5-Aminomethyl-3-isopropylisoxazole is a versatile heterocyclic compound.[1] The primary amine serves as a crucial functional handle for further synthetic modifications, while the isoxazole ring provides metabolic stability and acts as a valuable pharmacophore.[6][7] When isolated as a TFA salt, the primary amine is protonated, forming an ammonium trifluoroacetate ion pair. Spectroscopic analysis is paramount to confirm the covalent structure of the isoxazole derivative and to verify the presence and stoichiometry of the TFA counterion.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this TFA salt, both ¹H and ¹³C NMR will provide definitive information about the carbon-hydrogen framework and the presence of the counterion.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will show distinct signals for the isopropyl, aminomethyl, and isoxazole ring protons. The presence of the TFA salt will result in the amine protons appearing as a broad signal due to exchange and quadrupolar coupling with the nitrogen atom. The exact chemical shifts can be influenced by the solvent used.[8]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.2 (broad)s (broad)3H-CH₂-NH₃⁺ The protons on the nitrogen are deshielded due to the positive charge and exhibit rapid exchange, leading to a broad singlet.
~6.4s1HIsoxazole CH The proton on the C4 position of the isoxazole ring is in an electron-deficient environment, shifting it downfield.
~4.1s (broad)2H-CH₂ -NH₃⁺Protons adjacent to the electron-withdrawing ammonium group are deshielded. The signal may be broadened by coupling to the NH₃⁺ protons.
~3.1septet1H-CH -(CH₃)₂The methine proton of the isopropyl group is split by the six equivalent methyl protons into a septet.
~1.2d6H-CH-(CH₃ )₂The six methyl protons of the isopropyl group are equivalent and are split by the single methine proton into a doublet.
Not observed / very broad-1HCF₃COOH The acidic proton of any residual TFA is typically not observed as it rapidly exchanges with residual water in the solvent or with the ammonium protons.[9]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, showing signals for all carbon atoms in the molecule. The TFA counterion will be clearly identifiable by two characteristic signals: a quartet for the trifluoromethyl carbon (due to coupling with the three fluorine atoms) and a signal for the carboxylate carbon.[10][11]

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~170Isoxazole C -NH₂CH₂The C5 carbon of the isoxazole ring, attached to the aminomethyl group.
~165Isoxazole C -isopropylThe C3 carbon of the isoxazole ring, attached to the isopropyl group.
~158 (quartet)C F₃COOHThe carboxylate carbon of the TFA anion. It appears as a quartet due to coupling with the three fluorine atoms.[10]
~116 (quartet)C F₃COOHThe trifluoromethyl carbon of the TFA anion. This signal is a characteristic quartet with a large coupling constant (J ≈ 290 Hz) due to one-bond C-F coupling.[10]
~100Isoxazole C HThe C4 carbon of the isoxazole ring, which is protonated.
~35-C H₂-NH₃⁺The methylene carbon, shifted downfield by the adjacent ammonium group.
~26-C H-(CH₃)₂The methine carbon of the isopropyl group.
~21-CH-(C H₃)₂The equivalent methyl carbons of the isopropyl group.
Experimental Protocol: NMR Spectroscopy

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of the 5-Aminomethyl-3-isopropylisoxazole TFA salt. prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) in an NMR tube. prep1->prep2 prep3 Add a small amount of TMS (tetramethylsilane) as an internal standard (0 ppm). prep2->prep3 acq1 Insert the sample into the NMR spectrometer. prep3->acq1 acq2 Lock and shim the spectrometer for optimal magnetic field homogeneity. acq1->acq2 acq3 Acquire the 1H spectrum (e.g., 16 scans). acq2->acq3 acq4 Acquire the 13C spectrum (e.g., 1024 scans). acq3->acq4 proc1 Apply Fourier transform to the raw data (FID). acq4->proc1 proc2 Phase the spectra and perform baseline correction. proc1->proc2 proc3 Calibrate the chemical shift scale to the TMS signal. proc2->proc3 proc4 Integrate 1H peaks and pick peaks for both spectra. proc3->proc4

Caption: Standard workflow for NMR sample preparation and data acquisition.

  • Sample Preparation : Dissolve approximately 5-10 mg of the TFA salt in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O) in a standard 5 mm NMR tube.[9]

  • Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H Acquisition : Acquire the proton spectrum using a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of at least 1-2 seconds, and a spectral width covering the expected range of chemical shifts (e.g., 0-12 ppm).

  • ¹³C Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Processing : Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shift scale to an internal standard (like TMS) or the residual solvent peak.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental composition. For this ionic compound, electrospray ionization (ESI) in positive ion mode is the ideal technique.

Predicted Mass Spectrum (ESI+)

In positive ion mode ESI-MS, the analysis will detect the cation of the salt, 5-aminomethyl-3-isopropylisoxazole. The TFA anion will not be observed. High-resolution mass spectrometry (HRMS) would allow for the confirmation of the elemental formula.

Table 3: Predicted High-Resolution Mass Spectrometry Data

m/z (Calculated)Ion FormulaSpecies
141.1022[C₇H₁₃N₂O]⁺[M+H]⁺ (Protonated molecule)
163.0842[C₇H₁₂N₂ONa]⁺[M+Na]⁺ (Sodium adduct)
Predicted Fragmentation Pattern

Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns. A likely fragmentation pathway involves the loss of neutral molecules from the parent ion.

cluster_frag1 Loss of Propene cluster_frag2 Loss of Ammonia parent [M+H]+ m/z = 141.10 frag1 Fragment Ion m/z = 99.06 parent->frag1 - C3H6 frag2 Fragment Ion m/z = 124.08 parent->frag2 - NH3

Caption: Plausible fragmentation pathways for the [M+H]⁺ ion.

  • Loss of Propene (C₃H₆) : A common fragmentation for isopropyl-substituted rings is the McLafferty-type rearrangement or direct cleavage leading to the loss of propene (mass = 42.05 Da), resulting in a fragment at m/z ~99.06.

  • Loss of Ammonia (NH₃) : Cleavage of the C-C bond adjacent to the nitrogen could lead to the loss of ammonia (mass = 17.03 Da), yielding a fragment at m/z ~124.08.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation : Use an ESI-MS instrument. Infuse the sample directly or via an LC system.

  • Acquisition : Acquire the spectrum in positive ion mode. Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).

  • HRMS/MS/MS : For confirmation, use a high-resolution instrument (e.g., TOF or Orbitrap) to obtain an accurate mass measurement. Perform MS/MS on the parent ion at m/z 141.10 to confirm the predicted fragmentation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the spectrum will be a composite of the vibrations from the organic cation and the TFA anion. The TFA anion has very strong, characteristic absorption bands that can sometimes obscure weaker signals from the organic component.[12][13]

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type
3300-2800N-H (in NH₃⁺)Stretching. A very broad and strong absorption band is characteristic of the ammonium salt.
2970-2870C-H (sp³)Stretching from the isopropyl and methylene groups.[14][15]
~1680C=O (TFA)Asymmetric stretching of the carboxylate group. This is a very strong and characteristic band for the TFA anion.[16][17]
1640-1620C=N (isoxazole)Stretching vibration of the carbon-nitrogen double bond within the isoxazole ring.
1580-1550N-H (in NH₃⁺)Bending (scissoring) vibration of the ammonium group.
~1420C=O (TFA)Symmetric stretching of the carboxylate group. Also a strong absorption.[16]
1250-1130C-F (TFA)Stretching. These are typically multiple, very strong, and sharp bands that are definitive for the TFA anion.[12][13]
~1400C-O (isoxazole)Stretching vibration of the carbon-oxygen single bond within the isoxazole ring.
Experimental Protocol: IR Spectroscopy
  • Instrumentation : An FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory, is most convenient. ATR requires minimal sample preparation.

  • Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition : Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first and automatically subtracted from the sample spectrum.

  • Analysis : Analyze the resulting spectrum, identifying the key absorption bands and comparing them to the predicted values.

Conclusion

The structural elucidation of this compound requires a multi-technique spectroscopic approach. ¹H and ¹³C NMR spectroscopy provide the primary evidence for the covalent structure of the organic cation, while also confirming the presence of the TFA counterion through its unique ¹³C NMR signals. Mass spectrometry confirms the molecular weight and elemental composition of the cation, and IR spectroscopy provides a rapid check for the key functional groups, especially the highly characteristic bands of the trifluoroacetate anion. By synthesizing the data from these complementary techniques, researchers can unambiguously confirm the identity, structure, and purity of this important synthetic building block.

References

  • (Supporting Information). The Royal Society of Chemistry.
  • Exploring the Diverse World of Isoxazoles: Synthesis, Biological Activities, and Prospects. Research Trend.
  • New Isoxazole Derivatives: Design, Synthesis, Crystal Structure, Antimicrobial Assessments, and In Silico Studies. ResearchGate.
  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. National Institutes of Health.
  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate.
  • Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. ACG Publications.
  • ¹H NMR spectra of 3 as TFA salts in MeOD-d3 at 500 MHz. ResearchGate.
  • Application Notes and Protocols for 5-Aminomethyl-3-methoxyisoxazole in Material Science. Benchchem.
  • A Comparative Guide to the Synthesis of 5-Aminomethyl-3-methoxyisoxazole. Benchchem.
  • 5-Aminométhyl-3-isopropylisoxazole. Chem-Impex.
  • NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. National Institutes of Health.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI.
  • This compound, min 95%, 1 gram.
  • Supporting Information Syntheses of N-labeled pre-queuosine nucleobase derivatives. Beilstein Journals.
  • Application Notes and Protocols: 5-Aminomethyl-3-methoxyisoxazole in Medicinal Chemistry. Benchchem.
  • ¹³C NMR spectra of the A3FA dipeptide (5) in 98% w/w (red spectra)... ResearchGate.
  • ¹³C NMR spectrum of c (TFA-D, 298K, 600MHz). ResearchGate.
  • IR Spectroscopy. Chemistry LibreTexts.
  • (SUPPLEMENTARY INFORMATION). The Royal Society of Chemistry.
  • Infrared study of trifluoroacetic acid unpurified synthetic peptides in aqueous solution.
  • Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. PubMed Central.
  • Table of Characteristic IR Absorptions.
  • (PDF) Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. ResearchGate.
  • (PDF) Infrared study of trifluoroacetic acid unpurified synthetic peptides in aqueous solution. ResearchGate.
  • AN 115: Determination of Trifluoroacetic Acid (TFA) in Peptides. Thermo Fisher Scientific.

Sources

A Technical Guide to 5-Aminomethyl-3-isopropylisoxazole TFA Salt (CAS 1159599-97-9): Properties, Handling, and Applications in Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides an in-depth technical overview of 5-Aminomethyl-3-isopropylisoxazole Trifluoroacetate (TFA) salt, a key molecular building block for researchers in pharmaceutical development and medicinal chemistry. The isoxazole core is a privileged scaffold in drug discovery, known for conferring metabolic stability and offering versatile points for chemical modification[1][2]. This particular compound is of significant interest due to its structural features, which suggest potential applications in the development of novel therapeutics, especially for neurological disorders[1]. This document details the compound's physicochemical properties, outlines authoritative protocols for its characterization and handling—including the critical management of its TFA salt form—and explores its primary application as a structural analog of the neurotransmitter γ-aminobutyric acid (GABA).

The Isoxazole Scaffold: A Cornerstone of Medicinal Chemistry

The five-membered isoxazole ring is a recurring motif in a multitude of biologically active compounds and approved pharmaceuticals[2][3][4]. Its prevalence stems from a combination of favorable properties: the nitrogen and oxygen heteroatoms provide sites for hydrogen bonding, while the aromatic nature of the ring contributes to molecular stability[1]. This scaffold is present in drugs spanning a wide range of therapeutic areas, including the anti-inflammatory drug Valdecoxib, the antibiotic Sulfamethoxazole, and the antipsychotic Risperidone[2].

5-Aminomethyl-3-isopropylisoxazole emerges from this class as a particularly valuable synthon. The aminomethyl group at the 5-position provides a key reactive handle for further chemical elaboration, while the isopropyl group at the 3-position influences lipophilicity and steric interactions with biological targets. It is widely utilized as a building block in the synthesis of novel pharmaceuticals, with a notable focus on agents targeting neurological conditions[1].

Physicochemical Properties and Characterization

A precise understanding of the compound's chemical and physical properties is fundamental for its effective use in research and development.

PropertyValueSource(s)
CAS Number 1159599-97-9[5][6]
IUPAC Name (3-propan-2-yl-1,2-oxazol-5-yl)methanamine;2,2,2-trifluoroacetic acid[7]
Molecular Formula C9H13F3N2O3[6][7][8]
Molecular Weight 254.21 g/mol [6][7][8]
Purity Typically ≥95%[8]
Appearance (Free Base) Liquid[1]
Appearance (TFA Salt) Typically a solid
The Trifluoroacetate (TFA) Counterion: A Critical Consideration

This compound is supplied as a trifluoroacetate salt, a direct consequence of its purification by reverse-phase high-performance liquid chromatography (RP-HPLC), where trifluoroacetic acid is a standard mobile phase additive[9][10]. While common in early-stage research, the TFA counterion presents significant challenges for biological applications.

  • Causality of Concern : Residual TFA can exhibit cytotoxicity, potentially confounding results in cell-based assays[11]. Furthermore, regulatory agencies often view TFA salts unfavorably for therapeutic candidates, preferring forms like acetate or hydrochloride (HCl)[12][13]. Therefore, for any in vitro or in vivo studies, exchanging the TFA counterion is a mandatory and self-validating step to ensure experimental integrity.

Standard Analytical Characterization Workflow

Verifying the identity, purity, and integrity of the compound upon receipt and after any chemical modification (such as salt exchange) is paramount. A standard workflow involves a suite of orthogonal analytical techniques.

G cluster_0 Analytical Workflow start Compound Sample (TFA Salt) lcms LC-MS Analysis (Purity & Mass Verification) start->lcms Purity Check nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Confirmation) start->nmr Structure ID lcms->nmr ftir FT-IR Spectroscopy (Functional Group ID) nmr->ftir Orthogonal Check end Verified Compound (Structure & Purity Confirmed) ftir->end

Caption: Standard workflow for compound characterization.

This protocol ensures the compound is suitable for injection into an LC-MS system to confirm its molecular weight and assess purity.

  • Stock Solution Preparation: Accurately weigh ~1 mg of 5-Aminomethyl-3-isopropylisoxazole TFA salt.

  • Solubilization: Dissolve the sample in 1.0 mL of a 50:50 mixture of acetonitrile and deionized water to create a 1 mg/mL stock solution.

  • Working Solution: Perform a 1:100 dilution of the stock solution with the same 50:50 acetonitrile/water solvent to yield a final concentration of 10 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates.

  • Analysis: Inject the filtered sample onto a C18 RP-HPLC column coupled to a mass spectrometer. The expected mass for the protonated free base [M+H]⁺ is approximately 141.10 Da.

Handling, Storage, and Salt Form Management

Proper handling is essential to maintain the compound's integrity.

  • Storage : The compound should be stored at room temperature (15–25 °C) in a dry, well-ventilated area, protected from moisture, as TFA salts can be hygroscopic[8][14][15][16]. While some vendors may use cold-chain transportation, long-term refrigerated storage is not typically required unless specified by the supplier[6][17].

  • Stability : When stored correctly, the reagent is stable. However, moisture can lead to decomposition[14].

Protocol: Counter-Ion Exchange from TFA to Hydrochloride (HCl)

This procedure is critical for preparing the compound for biological assays. The rationale is to replace the potentially toxic TFA ion with the more biologically benign chloride ion by leveraging the principles of acid-base chemistry and volatility.

G cluster_1 TFA to HCl Salt Exchange start R-NH₃⁺ · CF₃COO⁻ (TFA Salt in Water) add_hcl Add Dilute HCl (e.g., 10 mM final) start->add_hcl equilibrium Equilibrium Shift: R-NH₃⁺ · Cl⁻ + CF₃COOH add_hcl->equilibrium lyophilize Lyophilization (Freeze-Drying) (Removes volatile CF₃COOH & H₂O) equilibrium->lyophilize repeat Repeat Cycle 2-3x lyophilize->repeat end R-NH₃⁺ · Cl⁻ (HCl Salt) repeat->end

Caption: Workflow for counter-ion exchange from TFA to HCl salt.

Step-by-Step Methodology: [9][18]

  • Dissolution: Dissolve the this compound in deionized water to a concentration of approximately 1 mg/mL.

  • Acidification: Add a stock solution of 1 M HCl to the peptide solution to achieve a final HCl concentration of 10 mM. This provides a large excess of chloride ions.

  • Equilibration: Allow the solution to stand at room temperature for at least 30 minutes to ensure complete protonation and ion association.

  • First Lyophilization: Freeze the solution (e.g., in a dry ice/acetone bath) and lyophilize until a dry powder is obtained. This process removes water and the volatile trifluoroacetic acid (boiling point ~72 °C)[16].

  • Repetition: Re-dissolve the resulting powder in 10 mM HCl and repeat the lyophilization process. This step is crucial for removing any remaining traces of TFA.

  • Final Cycle: For maximum TFA removal, perform a third cycle, re-dissolving the powder in deionized water (without additional HCl) before the final lyophilization to remove any excess HCl.

  • Validation: Confirm the successful exchange and purity of the final HCl salt product using the analytical workflow described in Section 2.2, paying special attention to ¹⁹F-NMR to confirm the absence of the trifluoromethyl signal.

Applications in Drug Discovery

The primary application of this compound is as a functional mimic of GABA, the principal inhibitory neurotransmitter in the central nervous system[19].

Rationale as a GABA Analog

The therapeutic potential of 5-Aminomethyl-3-isopropylisoxazole stems from its conformationally restricted structure that mimics GABA. The isoxazole ring acts as a bioisostere for the carboxyl group of GABA, while the aminomethyl group mirrors GABA's amino function[19]. This structural similarity enables it to bind to and potentially activate GABA receptors, particularly the ionotropic GABA-A receptors. Activation of these receptors leads to an influx of chloride ions, hyperpolarization of the neuron, and a subsequent reduction in neuronal excitability[19]. This mechanism is the foundation for its investigation in treating neurological conditions characterized by hyperexcitability, such as anxiety and epilepsy[19].

G cluster_0 Mechanism of Action at GABA-A Receptor compound 5-Aminomethyl-3-isopropylisoxazole (GABA Analog) receptor GABA-A Receptor Binding Site Cl⁻ Channel compound:f0->receptor:f1 Binds to effect Neuronal Hyperpolarization Reduced Excitability Inhibitory CNS Effect receptor:f2->effect:f0 Opens, causing Cl⁻ Influx

Caption: Hypothesized mechanism of action at the GABA-A receptor.

Experimental Workflow: In Vitro Target Engagement Assay

To validate the hypothesis that this compound interacts with GABA receptors, a competitive radioligand binding assay is a standard and authoritative method.

Objective: To determine the binding affinity (Ki) of 5-Aminomethyl-3-isopropylisoxazole (HCl salt) for the GABA-A receptor.

Methodology:

  • Membrane Preparation: Utilize commercially available synaptic membrane preparations from rat cortex, which are rich in GABA-A receptors.

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: Use a known high-affinity GABA-A receptor radioligand, such as [³H]-Muscimol.

  • Competition Setup: In a 96-well plate, set up reactions containing:

    • Total Binding: Membrane preparation + [³H]-Muscimol.

    • Non-Specific Binding: Membrane preparation + [³H]-Muscimol + a high concentration of unlabeled GABA (e.g., 1 mM).

    • Competition: Membrane preparation + [³H]-Muscimol + varying concentrations of the test compound (5-Aminomethyl-3-isopropylisoxazole HCl salt, typically from 1 nM to 100 µM).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4 °C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Termination & Separation: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, washing with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki using the Cheng-Prusoff equation.

Conclusion and Future Outlook

This compound is a high-value chemical tool for drug discovery. Its isoxazole core provides a stable and versatile platform, while its structural mimicry of GABA makes it a compelling candidate for developing novel modulators of inhibitory neurotransmission. For researchers, the key to unlocking its potential lies in rigorous characterization and, most importantly, the procedural diligence to exchange the TFA counterion for a biologically compatible salt form before any cellular or in vivo experimentation. Future work will likely focus on leveraging the aminomethyl handle to synthesize libraries of derivatives, exploring their structure-activity relationships at GABA receptor subtypes, and advancing promising leads into preclinical models of neurological disease.

References

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org.[Link]

  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library.[Link]

  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica.[Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine.[Link]

  • Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis. Peptide Synthesis.[Link]

  • Synthesis and characterization of isoxazole derivatives from strained bicyclic hydrazines. JOCPR.[Link]

  • Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. PubMed.[Link]

  • This compound. PubChem.[Link]

  • Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions (RSC Publishing).[Link]

  • TFA removal service: switch to acetate or HCl salt form of peptide. LifeTein.[Link]

  • Trifluoroacetic acid storage. Chromatography Forum.[Link]

  • Which salt form should I choose for my peptide? AmbioPharm.[Link]

  • REVIEW ON THE SYNTHESIS AND POTENTIAL THERAPEUTIC APPLICATIONS OF HETEROCYCLIC PRODUCTS OF 5-AMINO-3-METHYLISOXAZOLE. ResearchGate.[Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI.[Link]

  • EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. ResearchGate.[Link]

  • This compound, min 95%, 1 gram. HDH Chemicals.[Link]

  • 5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives with in vitro immunomodulatory activities. PubMed.[Link]

  • Safety Data Sheet: Trifluoroacetic acid (TFA). Carl ROTH.[Link]

  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.[Link]

  • Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. PubMed Central.[Link]

  • Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts. MDPI.[Link]

  • How to remove TFA salt? ResearchGate.[Link]

Sources

An In-Depth Technical Guide to the Biological Activity of 5-Aminomethyl-3-isopropylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis of a Promising Scaffold in Neurotherapeutics and Beyond

Authored by: [Your Name/Gemini AI]

Abstract

The isoxazole nucleus, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry, underpinning the therapeutic efficacy of a diverse range of pharmaceuticals.[1] Within this versatile class of compounds, derivatives of 5-aminomethyl-3-isopropylisoxazole are emerging as a focal point for research, particularly in the development of novel agents targeting neurological disorders. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 5-aminomethyl-3-isopropylisoxazole derivatives. We will delve into their neuroprotective and anticonvulsant properties, explore their modulation of the GABAergic system, and present detailed experimental protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical and pharmacological attributes of this promising isoxazole sub-class.

The Isoxazole Scaffold: A Foundation of Therapeutic Diversity

The isoxazole ring is a bioisostere for various functional groups, offering a stable, aromatic system that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties.[2] Its presence in clinically used drugs such as the anti-inflammatory agent valdecoxib and the antirheumatic leflunomide highlights its significance in drug design.[1] The inherent polarity and ability to participate in hydrogen bonding and other non-covalent interactions allow isoxazole derivatives to bind with high affinity to a variety of biological targets.[2]

This guide will focus on a specific, yet highly promising, branch of the isoxazole family: those bearing a 5-aminomethyl and a 3-isopropyl substituent. The 5-aminomethyl group, in particular, introduces a key basic moiety that can mimic endogenous neurotransmitters, such as γ-aminobutyric acid (GABA), opening avenues for potent central nervous system activity.[3] The 3-isopropyl group provides a lipophilic anchor, influencing membrane permeability and target engagement.

Synthesis of 5-Aminomethyl-3-isopropylisoxazole and its Derivatives

General Synthetic Strategy

A plausible synthetic route would involve the generation of isobutyronitrile oxide from isobutyraldoxime, followed by its cycloaddition with a protected propargylamine. Subsequent deprotection would yield the desired 5-aminomethyl-3-isopropylisoxazole.

Synthesis_of_5-Aminomethyl-3-isopropylisoxazole cluster_0 Step 1: Nitrile Oxide Formation cluster_1 Step 2: 1,3-Dipolar Cycloaddition cluster_2 Step 3: Deprotection Isobutyraldoxime Isobutyraldoxime Isobutyronitrile_Oxide Isobutyronitrile_Oxide Isobutyraldoxime->Isobutyronitrile_Oxide [Oxidation] (e.g., NCS, Pyridine) Protected_Isoxazole Protected_Isoxazole Isobutyronitrile_Oxide->Protected_Isoxazole + Propargylamine (protected) (e.g., Boc-propargylamine) Final_Product 5-Aminomethyl-3-isopropylisoxazole Protected_Isoxazole->Final_Product [Deprotection] (e.g., TFA or HCl)

Figure 1: Plausible synthetic pathway for 5-aminomethyl-3-isopropylisoxazole.
Derivatization Strategies

The primary amine of 5-aminomethyl-3-isopropylisoxazole serves as a versatile handle for a wide range of derivatization reactions, allowing for the systematic exploration of structure-activity relationships (SAR). Key derivatization strategies include:

  • Amide and Sulfonamide Formation: Acylation or sulfonylation of the primary amine with various acid chlorides or sulfonyl chlorides can introduce a diverse array of substituents, modulating lipophilicity, hydrogen bonding capacity, and steric bulk.

  • Reductive Amination: Reaction with aldehydes or ketones under reductive conditions can yield secondary or tertiary amines, expanding the chemical space around the aminomethyl linker.

  • Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, which are known to engage in specific hydrogen bonding interactions with biological targets.

Neuroprotective and Anticonvulsant Activities: A Core Focus

A growing body of evidence points to the potential of isoxazole derivatives in the treatment of neurological disorders.[2] Specifically, compounds derived from the 5-aminomethyl-3-isopropylisoxazole scaffold are being investigated for their neuroprotective and anticonvulsant properties.[4]

Mechanism of Action: Modulation of the GABAergic System

The structural similarity of the 5-aminomethylisoxazole core to GABA, the primary inhibitory neurotransmitter in the central nervous system, is a key determinant of its biological activity.[3] These derivatives are hypothesized to act as modulators of GABA-A receptors, ligand-gated ion channels that are crucial for regulating neuronal excitability.

GABA-A receptors are pentameric structures composed of various subunits (α, β, γ, etc.), with the specific subunit composition determining the pharmacological properties of the receptor.[5] The α5 subunit-containing GABA-A receptors (α5-GABAARs), highly expressed in the hippocampus, are particularly implicated in learning and memory and are a promising target for cognitive disorders.[6] Recent structural studies have elucidated how isoxazole derivatives can act as both positive and negative allosteric modulators (PAMs and NAMs) at the α5 subunit, providing a molecular basis for their activity.[7]

GABA-A_Receptor_Modulation GABA GABA GABA_A_Receptor GABA-A Receptor Allosteric Site GABA Binding Site Chloride Channel GABA->GABA_A_Receptor:f2 Binds to Isoxazole 5-Aminomethylisoxazole Derivative Isoxazole->GABA_A_Receptor:f1 Binds to (PAM/NAM) Neuron Postsynaptic Neuron GABA_A_Receptor:f3->Neuron Cl- influx Hyperpolarization Hyperpolarization (Inhibition) Neuron->Hyperpolarization

Figure 2: Allosteric modulation of the GABA-A receptor by 5-aminomethylisoxazole derivatives.

By binding to an allosteric site on the GABA-A receptor, these derivatives can enhance or inhibit the effect of GABA, leading to a decrease or increase in neuronal excitability, respectively. This modulatory action is believed to underlie their anticonvulsant and neuroprotective effects.

Quantitative Data on Biological Activity

While specific data for 5-aminomethyl-3-isopropylisoxazole derivatives is limited, studies on structurally related isoxazoles demonstrate their potential.

Compound ClassBiological ActivityAssayPotency (EC50/IC50/ED50)Reference
Isoxazole-substituted chromansNeuroprotectionOxidative stress-induced death of neuronal HT22 cellsEC50 ≈ 0.3 µM[1]
4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-onesAnticonvulsantMaximal Electroshock Seizure (MES) model (mice)ED50 = 23.7 mg/kg[8]
Isoxazole-oxazole hybridsInhibition of T cell proliferationPhytohemagglutinin-stimulated human PBMCIC50 ≤ 0.01 µM[9]
Isoxazole-isoxazole hybridsHsp90 InhibitionBiochemical assayIC50 values in the nanomolar range[9]

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments.

Synthesis of 5-Amino-3-phenylisoxazole-4-carbonitrile Derivatives (A Representative Protocol)

This one-pot, multi-component reaction provides an efficient route to highly functionalized isoxazoles and can be adapted for the synthesis of various derivatives.[10]

Materials:

  • Substituted aromatic aldehyde

  • Malononitrile

  • Hydroxylamine hydrochloride

  • Ceric ammonium sulfate (catalyst)

  • Isopropyl alcohol (solvent)

  • Ethyl acetate

  • Sodium bicarbonate solution

  • Deionized water

Procedure:

  • In a 50 mL round-bottom flask, dissolve malononitrile (1 mmol), a substituted aromatic aldehyde (1.2 mmol), and hydroxylamine hydrochloride (1 mmol) in 25 mL of isopropyl alcohol.

  • Fit the flask with a magnetic stirrer and begin stirring.

  • Slowly add a catalytic amount of ceric ammonium sulfate (2 mmol) to the reaction mixture.

  • Reflux the reaction mixture for 5 hours, monitoring the progress by thin-layer chromatography (TLC) using an ethyl acetate:n-hexane (4:6) mobile phase.

  • Upon completion, pour the reaction mixture into cold water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity

This assay assesses the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure.[11][12]

Materials:

  • Primary cortical neurons or a suitable neuronal cell line (e.g., HT22)

  • 96-well cell culture plates

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin/Streptomycin

  • L-glutamate solution

  • Test compound stock solution (in DMSO)

  • Cell viability reagent (e.g., Resazurin, MTT, or LDH assay kit)

  • Plate reader

Procedure:

  • Seed primary neurons or neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and grow overnight.

  • Prepare serial dilutions of the test compound in serum-free cell culture medium.

  • Pre-treat the cells with the test compound dilutions for a specified period (e.g., 1-24 hours).

  • Induce excitotoxicity by adding a toxic concentration of L-glutamate (e.g., 5 mM for HT22 cells) to the wells (excluding the negative control wells).[13]

  • Co-incubate the cells with the test compound and glutamate for 24 hours.

  • Assess cell viability using a chosen method (e.g., Resazurin assay).

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of neuroprotection relative to the glutamate-only treated cells.

Neuroprotection_Assay_Workflow Start Seed Neuronal Cells in 96-well plate Incubate1 Incubate Overnight Start->Incubate1 Pretreat Pre-treat with Test Compound Incubate1->Pretreat Induce Induce Excitotoxicity with Glutamate Pretreat->Induce Incubate2 Incubate for 24 hours Induce->Incubate2 Assess Assess Cell Viability (e.g., Resazurin Assay) Incubate2->Assess Analyze Analyze Data and Calculate % Neuroprotection Assess->Analyze

Figure 3: Workflow for an in vitro neuroprotection assay.
In Vivo Anticonvulsant Assay: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.[14][15]

Materials:

  • Male ICR-CD-1 mice (or other suitable rodent strain)

  • Electroconvulsive shock generator with corneal or auricular electrodes

  • Test compound formulated in a suitable vehicle (e.g., 0.9% saline)

  • Standard anticonvulsant drug (e.g., Phenytoin) as a positive control

  • Vehicle for the control group

  • Anesthetic ophthalmic solution (e.g., 0.5% tetracaine)

Procedure:

  • Acclimatize the animals to the laboratory environment for at least 3-4 days prior to the experiment.

  • Divide the animals into groups (vehicle control, positive control, and test compound groups at various doses).

  • Administer the test compound, positive control, or vehicle via the desired route (e.g., intraperitoneal or oral). The time between administration and the test should be based on the compound's pharmacokinetic profile.

  • At the time of peak effect, apply a drop of anesthetic ophthalmic solution to the animal's corneas.

  • Place the electrodes on the corneas.

  • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice).[16]

  • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The absence of tonic hindlimb extension is considered protection.

  • Calculate the percentage of animals protected in each group and determine the median effective dose (ED50).

Future Perspectives and Conclusion

The 5-aminomethyl-3-isopropylisoxazole scaffold holds significant promise for the development of novel therapeutics, particularly in the realm of neurological disorders. The structural analogy to GABA, coupled with the versatility of the isoxazole ring for chemical modification, provides a strong foundation for the design of potent and selective modulators of GABA-A receptors.

Future research should focus on the synthesis and systematic evaluation of a broader range of derivatives to establish clear structure-activity relationships. Elucidating the precise molecular interactions with different GABA-A receptor subtypes will be crucial for designing agents with improved efficacy and reduced side effects. Furthermore, exploring the potential of these compounds in other therapeutic areas where isoxazoles have shown promise, such as oncology and infectious diseases, could unveil new applications for this versatile chemical entity.

References

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). IOP Conference Series: Earth and Environmental Science.
  • Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Models of Seizures and Epilepsy. Springer. [Link]

  • Anti-convulsant Activity using Maximum Electroshock Induced Convulsant. (2022). YouTube. [Link]

  • Giardina, W. J., & Gasior, M. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current protocols in pharmacology, Chapter 5, Unit 5.22. [Link]

  • Excitotoxicity in vitro assay. (n.d.). Innoprot. [Link]

  • Bohra, S., & Joshi, D. (2025). View of Synthesis, Characterization and Anticonvulsant Activity of Isoxazole Derivatives. International Journal of Pharmaceutical and Biological Science Archive, 13(6), 57-65. [Link]

  • Bohra, S., & Joshi, D. (2025). Synthesis, Characterization and Anticonvulsant Activity of Isoxazole Derivatives. International Journal of Pharmaceutical and Biological Science Archive, 13(6), 57-65. [Link]

  • Wang, S., et al. (2018). Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. Molecules, 23(3), 637. [Link]

  • An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imag. (2012). Zanco Journal of Medical Sciences. [Link]

  • Glutamate Excitotoxicity Assay. (n.d.). NeuroProof. [Link]

  • Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. (n.d.). Europe PMC. [Link]

  • ANTI-CONVULSANT ACTIVITY OF CERTAIN NOVEL ISOXAZOLE DERIVATIVES. (2016). SlideShare. [Link]

  • Oluwaseye, A., et al. (2020). In silico study on anticonvulsant activity of isoxazole and thiazole derivatives active in subcutaneous pentylenetetrazole animal model. Journal of King Saud University - Science, 32(1), 116-124. [Link]

  • Girault, S., et al. (1992). Modulation of GABA release by alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate and N-methyl-D-aspartate receptors in matrix-enriched areas of the rat striatum. Neuroscience, 50(4), 769-780. [Link]

  • Excitotoxicity In Vitro Assay. (n.d.). Creative Biolabs. [Link]

  • Lee, J., et al. (2020). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Experimental and Therapeutic Medicine, 20(5), 1-1. [Link]

  • Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. (2021). University of Dundee. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). MDPI. [Link]

  • Selective Modulators of α5-Containing GABAA Receptors and their Therapeutic Significance. (n.d.). PubMed. [Link]

  • one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. (n.d.). Asian Journal of Research in Chemistry and Pharmaceutical Sciences. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing. [Link]

  • Anderson, B. A., et al. (1999). Synthesis and anticonvulsant activity of 3-aryl-5H-2,3-benzodiazephine AMPA antagonists. Bioorganic & medicinal chemistry letters, 9(14), 1953-1956. [Link]

  • Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. (n.d.). Bentham Science. [Link]

  • Preparation method of 3-amino-5-methyl isoxazole. (n.d.).
  • GABAA receptor positive allosteric modulator. (n.d.). Wikipedia. [Link]

  • The molecular basis of drug selectivity for α5 subunit-containing GABAA receptors. (2023). Nature Structural & Molecular Biology. [Link]

  • Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABA A Agonist Derivatives. (n.d.). Brieflands. [Link]

  • Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. (2022). Molecules, 27(13), 4038. [Link]

  • Selective modulators of α5-containing GABAA receptors and their therapeutic significance. (n.d.). UQ eSpace. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). Preprints.org. [Link]

  • Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. (n.d.). MDPI. [Link]

Sources

The Isoxazole Scaffold: A Privileged Motif for Novel Therapeutic Target Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of the Isoxazole Ring in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry. Its enduring appeal stems not from fleeting trends, but from fundamental physicochemical properties that render it a "privileged scaffold." The unique arrangement of its heteroatoms facilitates a spectrum of non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, enabling isoxazole-containing molecules to bind with high affinity and specificity to a diverse array of biological targets.[1] Furthermore, the isoxazole ring is metabolically stable and can serve as a versatile bioisostere for other functional groups, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will provide an in-depth exploration of the key therapeutic targets of isoxazole compounds, detailing the underlying mechanisms of action, showcasing representative compounds, and providing practical experimental protocols for target validation and compound characterization.

Oncologic Targets: Disrupting the Machinery of Malignancy

The fight against cancer has been a major arena for the application of isoxazole-based therapeutics. These compounds have been shown to target several critical pathways involved in tumor growth, proliferation, and survival.

Tubulin: Arresting Mitosis in Proliferating Cancer Cells

Mechanism of Action: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the mitotic spindle, which orchestrates the segregation of chromosomes during cell division.[1] Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. Isoxazole derivatives have emerged as potent modulators of tubulin polymerization. Certain isoxazole-containing compounds have been shown to bind to the taxane-binding site on β-tubulin, stabilizing the microtubule polymer.[2] This stabilization prevents the mitotic spindle from disassembling, leading to a prolonged mitotic arrest and ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[3]

Signaling Pathway: Mitotic Arrest Induced by Isoxazole-Based Tubulin Stabilizers

G cluster_0 Microtubule Dynamics cluster_1 Mitosis Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Chromosome Segregation Chromosome Segregation Mitotic Spindle->Chromosome Segregation Cell Division Cell Division Chromosome Segregation->Cell Division Apoptosis Apoptosis Chromosome Segregation->Apoptosis Mitotic Arrest Isoxazole Compound Isoxazole Compound Isoxazole Compound->Microtubules Stabilization (Taxane Site)

Caption: Isoxazole compounds stabilize microtubules, leading to mitotic arrest and apoptosis.

Quantitative Data: Potency of Isoxazole-Based Tubulin Inhibitors

CompoundCancer Cell LineIC50 (µM)Reference
15aHeLa0.4[4]
15bHeLa1.8[4]
15eHeLa1.2[4]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a test compound on the polymerization of purified tubulin in vitro.

Materials:

  • Purified tubulin (e.g., from porcine brain)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • Glycerol (for enhancing polymerization)

  • Fluorescent reporter (e.g., DAPI)

  • Test isoxazole compound and vehicle control (e.g., DMSO)

  • 96-well microplate

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Prepare a tubulin solution (e.g., 2 mg/mL) in polymerization buffer containing GTP and glycerol on ice.

  • Add the fluorescent reporter to the tubulin solution.

  • Dispense the tubulin solution into the wells of a pre-chilled 96-well plate.

  • Add the test isoxazole compound or vehicle control to the respective wells.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60 minutes).

  • Plot fluorescence intensity versus time to generate polymerization curves. An increase in fluorescence indicates tubulin polymerization.

  • Analyze the curves to determine the effect of the compound on the rate and extent of polymerization compared to the vehicle control.

Causality Behind Experimental Choices:

  • Why purified tubulin? Using a purified protein allows for the direct assessment of the compound's effect on the target without the confounding variables of a cellular environment.

  • Why 37°C? This is the physiological temperature at which tubulin polymerization occurs in cells.

  • Why a fluorescent reporter? This provides a sensitive and continuous method to monitor the polymerization process in real-time.

Cyclooxygenase-2 (COX-2): Targeting Inflammation in Cancer

Mechanism of Action: Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various cancers and plays a crucial role in inflammation and cell proliferation by producing prostaglandins.[5] Isoxazole-containing compounds, such as celecoxib and valdecoxib, are well-known selective COX-2 inhibitors. They bind to a hydrophobic side pocket of the COX-2 active site, which is larger than the corresponding pocket in the COX-1 isoform, conferring selectivity.[6] By inhibiting COX-2, these compounds reduce the production of prostaglandins, thereby mitigating inflammation and inhibiting cancer cell growth.[7]

Quantitative Data: Potency of Isoxazole-Based COX-2 Inhibitors

CompoundCOX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
C30.9324.26[8]
C50.8541.82[8]
C60.5561.73[8]
IXZ30.95>10[5][9]

Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay (Colorimetric)

This assay measures the peroxidase activity of COX-2 to determine the inhibitory potential of a compound.

Materials:

  • Recombinant human or ovine COX-2 enzyme

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Test isoxazole compound and vehicle control (e.g., DMSO)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing reaction buffer, heme, and the COX-2 enzyme.

  • Add the test isoxazole compound or vehicle control to the appropriate wells and pre-incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding arachidonic acid and TMPD to each well.

  • Immediately measure the absorbance at 590 nm at regular intervals to monitor the oxidation of TMPD.

  • Calculate the initial reaction velocity for each well.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[10][11]

Causality Behind Experimental Choices:

  • Why measure peroxidase activity? The peroxidase activity is coupled to the cyclooxygenase reaction and provides a convenient colorimetric readout.

  • Why pre-incubate with the inhibitor? This allows the inhibitor to bind to the enzyme before the substrate is introduced, providing a more accurate measure of its inhibitory potency.

Epidermal Growth Factor Receptor (EGFR): Blocking Pro-Survival Signaling

Mechanism of Action: EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[12][13] These pathways are critical for cell proliferation, survival, and differentiation.[14] Dysregulation of EGFR signaling is a common feature in many cancers. Isoxazole derivatives have been developed as potent EGFR tyrosine kinase inhibitors (TKIs).[15] They typically bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling, thereby inhibiting cancer cell growth and inducing apoptosis.[16]

Signaling Pathway: EGFR Inhibition by Isoxazole Derivatives

EGFR_Pathway cluster_1 Cell Membrane cluster_2 Intracellular Signaling EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Protein Synthesis Protein Synthesis mTOR->Protein Synthesis Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Cell Growth Cell Growth Protein Synthesis->Cell Growth Isoxazole TKI Isoxazole TKI Isoxazole TKI->EGFR Inhibition of Kinase Domain

Caption: Isoxazole TKIs block EGFR signaling, inhibiting downstream pathways like MAPK and PI3K/AKT.

Quantitative Data: Potency of Isoxazole-Based EGFR Inhibitors

CompoundTargetIC50 (µM)Reference
25aEGFR-TK0.054[15]
10aEGFR-TK0.064[15]
10bEGFR-TK0.066[15]
15cEGFR (WT)0.005[16]
15cEGFR (T790M)0.026[16]

Experimental Protocol: In Vitro EGFR Kinase Assay (Luminescence-based)

This assay measures the amount of ADP produced in a kinase reaction, which is indicative of enzyme activity.

Materials:

  • Recombinant active EGFR kinase domain

  • Kinase reaction buffer

  • ATP

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Test isoxazole compound and vehicle control (e.g., DMSO)

  • 384-well microplate

  • Luminometer

Procedure:

  • Add the EGFR enzyme and test compound/vehicle to the wells of a 384-well plate and incubate briefly.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert the ADP produced to ATP, which is then used by luciferase to generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.[5]

Causality Behind Experimental Choices:

  • Why a luminescence-based assay? This format is highly sensitive, has a large dynamic range, and is well-suited for high-throughput screening.

  • Why a specific peptide substrate? The use of a specific tyrosine-containing peptide ensures that the measured kinase activity is from EGFR.

Heat Shock Protein 90 (Hsp90): Destabilizing a Master Regulator of Oncoproteins

Mechanism of Action: Hsp90 is a molecular chaperone that is essential for the stability and function of numerous "client" proteins, many of which are oncoproteins critical for cancer cell survival, such as mutated p53, Akt, and Raf-1.[17] Hsp90 has an N-terminal ATP-binding pocket that is crucial for its chaperone activity.[14] Isoxazole-based inhibitors have been designed to bind to this ATP pocket with high affinity, thereby inhibiting the ATPase activity of Hsp90.[18] This inhibition leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins, resulting in the simultaneous disruption of multiple oncogenic signaling pathways.[19]

Quantitative Data: Potency of Isoxazole-Based Hsp90 Inhibitors

CompoundHsp90 Binding IC50 (nM)Cancer Cell LineGI50 (nM)Reference
VER-52296/NVP-AUY92221Various9 (average)[18]
Compound 5N/ACancer cells14,000 (14 µM)[19]

Experimental Protocol: Hsp90 ATPase Activity Assay (Malachite Green-based)

This colorimetric assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis by Hsp90.

Materials:

  • Recombinant Hsp90 protein

  • Assay buffer

  • ATP

  • Malachite Green reagent

  • Phosphate standards

  • Test isoxazole compound and vehicle control (e.g., DMSO)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Set up reactions in a 96-well plate containing assay buffer, Hsp90, and the test compound/vehicle.

  • Initiate the reaction by adding ATP and incubate at 37°C for a set time (e.g., 60-90 minutes).

  • Stop the reaction and detect the amount of Pi produced by adding the Malachite Green reagent.

  • Measure the absorbance at ~620-650 nm.

  • Generate a standard curve using the phosphate standards to quantify the amount of Pi produced in each reaction.

  • Calculate the percentage of inhibition and determine the IC50 value.[20][21]

Causality Behind Experimental Choices:

  • Why Malachite Green? This reagent forms a colored complex with inorganic phosphate, providing a simple and sensitive method for detecting ATPase activity.

  • Why use phosphate standards? This allows for the accurate quantification of the phosphate produced, enabling the determination of specific enzyme activity.

Anti-inflammatory Targets: Quelling the Fires of Inflammation

Chronic inflammation is a hallmark of many diseases, and isoxazole derivatives have a long history as anti-inflammatory agents.

Cyclooxygenase-2 (COX-2)

As detailed in the oncology section, the selective inhibition of COX-2 is a primary mechanism for the anti-inflammatory effects of many isoxazole-containing drugs. By blocking the production of pro-inflammatory prostaglandins, these compounds effectively reduce pain and inflammation.[7]

Anti-infective Targets: A Broad Spectrum of Activity

The isoxazole scaffold is present in several approved and investigational anti-infective agents, demonstrating its versatility in combating bacterial, fungal, and viral pathogens.

Bacterial Targets: Disrupting Essential Processes

Mechanism of Action: Isoxazole-containing antibiotics can act through various mechanisms. One important target is DNA gyrase , a type II topoisomerase essential for bacterial DNA replication.[22][23] By inhibiting this enzyme, isoxazole derivatives prevent the relaxation of supercoiled DNA, leading to a halt in DNA synthesis and ultimately bacterial cell death.[15][24] Another potential target is dihydrofolate reductase (DHFR) , an enzyme crucial for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleic acids and amino acids.[25][26]

Quantitative Data: Potency of Antibacterial Isoxazole Derivatives

CompoundBacteriaMIC (µg/mL)Reference
178dE. coli117[27]
178eE. coli110[27]
178fE. coli95[27]
28Various1[28]

Experimental Protocol: DNA Gyrase Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Materials:

  • Purified DNA gyrase

  • Relaxed plasmid DNA

  • Reaction buffer

  • ATP

  • Test isoxazole compound and vehicle control

  • Agarose gel electrophoresis system

  • DNA stain (e.g., ethidium bromide)

Procedure:

  • Set up reactions containing reaction buffer, relaxed plasmid DNA, DNA gyrase, and the test compound/vehicle.

  • Initiate the reaction by adding ATP and incubate at 37°C for a defined time.

  • Stop the reaction (e.g., by adding a stop buffer containing SDS and proteinase K).

  • Analyze the DNA topology by agarose gel electrophoresis.

  • Stain the gel with a DNA stain and visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA.

  • Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the control.

Causality Behind Experimental Choices:

  • Why relaxed plasmid DNA? This serves as the substrate for the supercoiling activity of DNA gyrase.

  • Why agarose gel electrophoresis? This technique separates DNA molecules based on their topology, allowing for the clear visualization of the enzyme's activity.

Fungal Targets: Compromising Fungal Integrity

Mechanism of Action: Isoxazole derivatives can exert antifungal activity through multiple mechanisms. A key target is the ergosterol biosynthesis pathway . Ergosterol is the major sterol component of the fungal cell membrane, and its synthesis is essential for fungal viability. Isoxazole compounds can inhibit enzymes in this pathway, such as lanosterol 14α-demethylase, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts membrane integrity.[20] Another potential mechanism is the inhibition of cell wall synthesis , for example, by targeting β-(1,3)-glucan synthase, an enzyme responsible for synthesizing a major component of the fungal cell wall.[29][30] Some isoxazoles have also been found to disrupt lipid homeostasis in fungi.[23]

Quantitative Data: Potency of Antifungal Isoxazole Derivatives

CompoundFungal SpeciesEC50/IC50 (µg/mL)Reference
7aiR. solani0.37[31]
5nR. solani4.43[2]
5pF. fujikuroi6.7[2]
46Various2[28]
Viral Targets: Inhibiting Viral Replication

Mechanism of Action: Isoxazole-containing compounds have shown promise as antiviral agents against a range of viruses.

  • HIV: Some isoxazole derivatives have been shown to inhibit HIV-1 reverse transcriptase (RT) , a critical enzyme for the conversion of the viral RNA genome into DNA.[8][32] The mechanism can involve disrupting the interaction between RT and the cellular protein eEF1A, which is necessary for efficient reverse transcription.[1] Other isoxazole sulfonamides have been found to impair a step in viral gene expression, likely by targeting a host cell factor.[10]

  • Influenza: Isoxazole derivatives have been designed to target the influenza virus nucleoprotein (NP) , a protein essential for viral RNA synthesis and packaging.[33][34] By antagonizing NP, these compounds can inhibit viral replication. Some isoxazole-containing compounds may also act as neuraminidase inhibitors , preventing the release of new virus particles from infected cells.[5][35]

  • Hepatitis C Virus (HCV): The HCV NS5B polymerase , an RNA-dependent RNA polymerase, is a key target for antiviral therapy. Isoxazole derivatives are being explored as potential inhibitors of this enzyme.[36][37]

Neurological Targets: Modulating Neurotransmission

The isoxazole scaffold is also found in compounds that act on the central nervous system (CNS).

GABA and Glutamate Receptors: Balancing Excitation and Inhibition

Mechanism of Action: The balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission is crucial for normal brain function.

  • GABA Receptors: Isoxazole derivatives, such as muscimol, can act as agonists at GABA-A receptors , which are ligand-gated ion channels that mediate fast inhibitory neurotransmission.[33] This can lead to sedative and anxiolytic effects.

  • Glutamate Receptors: Isoxazole-containing compounds have been developed as antagonists of metabotropic glutamate receptor 1 (mGluR1) and modulators of AMPA receptors , which are ionotropic glutamate receptors.[1][24][29][38] These targets are implicated in conditions such as neuropathic pain and schizophrenia.

Other CNS Receptors

Isoxazole derivatives have also been investigated as ligands for other CNS receptors, including dopamine and serotonin receptors, suggesting their potential in treating a range of neuropsychiatric disorders.[3][18][22]

Experimental Protocol: GABA-A Receptor Binding Assay

This assay measures the binding of a radiolabeled ligand to GABA-A receptors in brain tissue.

Materials:

  • Rat brain tissue

  • Homogenization and binding buffers

  • Radiolabeled ligand (e.g., [³H]muscimol)

  • Unlabeled ligand for determining non-specific binding (e.g., GABA)

  • Test isoxazole compound

  • Scintillation vials and fluid

  • Scintillation counter

Procedure:

  • Prepare a membrane fraction from rat brain tissue by homogenization and centrifugation.

  • Set up binding reactions in tubes containing the membrane preparation, binding buffer, and the radiolabeled ligand.

  • For competition assays, include varying concentrations of the test isoxazole compound.

  • Include tubes with an excess of unlabeled ligand to determine non-specific binding.

  • Incubate the reactions to allow for binding to reach equilibrium.

  • Terminate the reaction by rapid filtration over glass fiber filters to separate bound from free radioligand.

  • Wash the filters to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding and analyze the data to determine the affinity (Ki) of the test compound.[32][38]

Causality Behind Experimental Choices:

  • Why brain tissue membranes? These are a rich source of GABA-A receptors.

  • Why a radiolabeled ligand? This allows for the highly sensitive detection and quantification of receptor binding.

  • Why rapid filtration? This is crucial to quickly separate bound and free ligand before significant dissociation can occur.

Conclusion and Future Directions

The isoxazole scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics. Its ability to interact with a wide range of biological targets, from enzymes to receptors, underscores its privileged status in medicinal chemistry. The examples provided in this guide represent just a fraction of the research being conducted in this vibrant field. Future efforts will likely focus on the development of isoxazole derivatives with improved selectivity and pharmacokinetic profiles, as well as their application in emerging therapeutic areas such as antiviral and neurodegenerative diseases. The combination of rational drug design, high-throughput screening, and a deeper understanding of the underlying biology of disease will undoubtedly lead to the discovery of new and effective isoxazole-based medicines.

References

  • Perina, M., Kiss, M. A., Belicek, J., Vojackova, V., Vesela, D., Minorics, R., Zupko, I., Frank, E., & Jorda, R. (2025). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. Archiv der Pharmazie, e2500031. [Link]

  • Peterson, S. (n.d.). GABAA Receptor Binding Assay Protocol. PDSP. [Link]

  • Garcia-Reynaga, P., Zhao, C., Sarpong, R., & Casida, J. E. (2013). New GABA/Glutamate Receptor Target for [3H]Isoxazoline Insecticide. Chemical research in toxicology, 26(4), 514–516. [Link]

  • Ting, J. A. (2005). Isoxazole ionotropic glutamate neurotransmitters. Current medicinal chemistry, 12(5), 617–627. [Link]

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular systems biology, 1, 2005.0010. [Link]

  • Biernasiuk, A., Szymańska, E., Malm, A., & Wujec, M. (2024). Novel Isoxazole-Based Antifungal Drug Candidates. International journal of molecular sciences, 25(24), 13618. [Link]

  • Kalsoom, A., Ayub, M., Khan, S. A., & Khan, M. A. (2025). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. Pharmaceuticals, 18(3), 368. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]

  • Perrone, M. G., et al. (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). ChemMedChem, 11(11), 1183-1194. [Link]

  • Ting, J. A. (2005). Isoxazole ionotropic glutamate neurotransmitters. Current medicinal chemistry, 12(5), 617-627. [Link]

  • Andres, J. I., et al. (2005). Discovery of a new series of centrally active tricyclic isoxazoles combining serotonin (5-HT) reuptake inhibition with alpha2-adrenoceptor blocking activity. Journal of medicinal chemistry, 48(1), 131-41. [Link]

  • Lee, J., et al. (2015). Synthesis and biological evaluation of aryl isoxazole derivatives as metabotropic glutamate receptor 1 antagonists: a potential treatment for neuropathic pain. Bioorganic & medicinal chemistry letters, 25(6), 1332-1336. [Link]

  • Li, P., et al. (2014). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 19(11), 18009-18020. [Link]

  • Abdel-Maksoud, M. S., et al. (2020). New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. European journal of medicinal chemistry, 205, 112660. [Link]

  • Brough, P. A., et al. (2008). 4,5-diarylisoxazole Hsp90 chaperone inhibitors: potential therapeutic agents for the treatment of cancer. Journal of medicinal chemistry, 51(2), 196-218. [Link]

  • Kushwaha, N., et al. (2025). A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. Journal of Biomolecular Structure and Dynamics, 1-28. [Link]

  • Andres, J. I., et al. (2005). Discovery of a new series of centrally active tricyclic isoxazoles combining serotonin (5-HT) reuptake inhibition with alpha2-adrenoceptor blocking activity. Journal of medicinal chemistry, 48(1), 131–141. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]

  • Khan, J., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1229307. [Link]

  • Sharma, P., & Kumar, V. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(22), 19379-19404. [Link]

  • Narjes, F., et al. (2012). Discovery of a novel class of Hepatitis C Polymerase Inhibitors. NATAP. [Link]

  • Aouad, M. R., et al. (2018). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Molecules, 23(12), 3042. [Link]

  • Al-Ostath, A., et al. (2021). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Molecules, 26(16), 4983. [Link]

  • Perina, M., et al. (2025). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. Archiv der Pharmazie, e2500031. [Link]

  • Valiante, V., et al. (2022). The Trisubstituted Isoxazole MMV688766 Exerts Broad-Spectrum Activity against Drug-Resistant Fungal Pathogens through Inhibition of Lipid Homeostasis. mBio, 13(6), e02730-22. [Link]

  • Aghabozorg, H., et al. (2024). Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. Scientific reports, 14(1), 28260. [Link]

  • Cretella, D., et al. (2012). Isoxazolo(aza)naphthoquinones: a new class of cytotoxic Hsp90 inhibitors. European journal of medicinal chemistry, 54, 334-343. [Link]

  • Yan, S., et al. (2013). Isothiazoles as active-site inhibitors of HCV NS5B polymerase. Bioorganic & medicinal chemistry letters, 23(1), 224-227. [Link]

  • Patel, K. M., et al. (1995). Isoxazole and pyrazole derivatives as dopamine receptor subtype ligands.
  • Naveen, S., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 227-234. [Link]

  • Bio-Rad Antibodies. (n.d.). EGF R Signaling Pathway. [Link]

  • Jadhav, S. S., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Current medicinal chemistry, 25(30), 3686-3698. [Link]

  • Various Authors. (2014). Halting HCV Replication with NS5A Inhibitors and NS5B Polymerase Inhibitors: Effective New Treatments of HCV Infection. ACS medicinal chemistry letters, 5(2), 104-108. [Link]

  • Biernasiuk, A., et al. (2024). Novel Isoxazole-Based Antifungal Drug Candidates. International journal of molecular sciences, 25(24), 13618. [Link]

  • Patel, R., & Chhabaria, M. (2024). Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. Journal of Pharma Insights and Research, 3(2), 1-8. [Link]

  • Rowlands, M. G., et al. (2003). High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity. Analytical biochemistry, 323(2), 184-191. [Link]

  • Biernasiuk, A., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International journal of molecular sciences, 24(3), 2912. [Link]

  • Kumar, M., et al. (n.d.). A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]

  • Brainkart. (2017). Antifungals that Affect Cell Wall Synthesis. [Link]

  • Anila Kumari, V. S., et al. (n.d.). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Research and Review. [Link]

  • ResearchGate. (2025). Dihydrofolate reductase inhibitors as antibacterial agents. [Link]

  • Hawser, S., et al. (2006). Dihydrofolate reductase inhibitors as antibacterial agents. Biochemical pharmacology, 71(7), 941-948. [Link]

  • Ibrahim, M. A. A., et al. (n.d.). Interaction between synthesised compounds and human Dopamine D2 receptor (DA). ResearchGate. [Link]

  • Kamal, A., et al. (2015). Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents. Organic & biomolecular chemistry, 13(38), 9646-9662. [Link]

  • Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors--current status and future prospects. European journal of medicinal chemistry, 36(2), 109-126. [Link]

Sources

An In-Depth Technical Guide to the Core Mechanism of Action of 5-Aminomethyl-3-isopropylisoxazole TFA Salt

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminomethyl-3-isopropylisoxazole trifluoroacetate (TFA) salt is a heterocyclic compound with significant potential in neuropharmacology. This technical guide synthesizes the current understanding of its core mechanism of action, primarily focusing on its role as a modulator of the GABAergic system. Drawing parallels from structurally similar isoxazole derivatives, this document elucidates the molecular interactions, physiological consequences, and the experimental methodologies required to characterize its activity. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this and related compounds.

Introduction: The Isoxazole Scaffold in Neuroscience

The isoxazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and diverse biological activities.[1] Isoxazole derivatives have been successfully developed into a range of therapeutic agents, demonstrating anti-inflammatory, anti-cancer, and antimicrobial properties.[1] In the realm of neuroscience, isoxazole-containing compounds are of particular interest for their ability to modulate central nervous system (CNS) activity.[2] 5-Aminomethyl-3-isopropylisoxazole belongs to a class of isoxazole derivatives that are increasingly recognized for their potential to treat neurological disorders.[2] The trifluoroacetate (TFA) salt form of this compound is typically utilized in research settings to enhance solubility and stability, allowing for reliable in vitro and in vivo studies.

Postulated Core Mechanism of Action: GABA-A Receptor Agonism

While direct and extensive research on 5-Aminomethyl-3-isopropylisoxazole is not widely published, a strong mechanistic hypothesis can be formulated based on its structural similarity to γ-aminobutyric acid (GABA) and the established pharmacology of its close analogue, 5-Aminomethyl-3-methoxyisoxazole.[3] The core mechanism of action is postulated to be the positive allosteric modulation, and likely agonism, of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the mammalian brain.[3]

Structural Analogy to GABA

GABA, the endogenous ligand for the GABA-A receptor, is an amino acid that plays a crucial role in reducing neuronal excitability. The chemical structure of 5-Aminomethyl-3-isopropylisoxazole features a key pharmacophore that mimics GABA. The aminomethyl group (-CH₂NH₂) corresponds to the amino group of GABA, while the isoxazole ring is believed to act as a bioisostere of the carboxyl group (-COOH) of GABA.[3] This structural mimicry allows the molecule to bind to the GABA-A receptor.

Interaction with the GABA-A Receptor

The GABA-A receptor is a pentameric ligand-gated ion channel, primarily permeable to chloride ions (Cl⁻). Upon binding of an agonist like GABA, the channel opens, leading to an influx of Cl⁻ into the neuron. This influx hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus producing an inhibitory effect.

5-Aminomethyl-3-isopropylisoxazole is hypothesized to bind to the GABA binding site on the GABA-A receptor, triggering a conformational change that opens the chloride channel. The presence of the isopropyl group at the 3-position of the isoxazole ring likely influences the binding affinity and efficacy of the compound at the receptor, potentially contributing to subtype selectivity.

GABA_A_Receptor_Mechanism cluster_1 Postsynaptic Neuron GABA_Release GABA Release GABA_A_Receptor GABA-A Receptor Chloride_Channel Cl- Channel (Closed) GABA_A_Receptor->Chloride_Channel Controls Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Leads to Neuron Postsynaptic Neuron Interior 5_AMI 5-Aminomethyl-3-isopropylisoxazole

Figure 1: Postulated mechanism of 5-Aminomethyl-3-isopropylisoxazole at the GABA-A receptor.

Experimental Validation of the Mechanism of Action

To rigorously validate the postulated mechanism of action of 5-Aminomethyl-3-isopropylisoxazole, a series of in vitro and in vivo experiments are essential. The following protocols provide a framework for the comprehensive characterization of this compound.

In Vitro Characterization

3.1.1. Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for its target receptor.

Objective: To determine the binding affinity (Ki) of 5-Aminomethyl-3-isopropylisoxazole for the GABA-A receptor.

Protocol:

  • Membrane Preparation: Prepare synaptic membrane fractions from rodent brain tissue (e.g., cortex or cerebellum) or from cell lines expressing specific GABA-A receptor subtypes.

  • Assay Buffer: Utilize a suitable buffer, such as a Tris-HCl buffer at pH 7.4.

  • Radioligand: Use a radiolabeled GABA-A receptor agonist, such as [³H]muscimol or [³H]GABA.

  • Competition Assay: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of 5-Aminomethyl-3-isopropylisoxazole (the competitor).

  • Separation: Separate the bound and free radioligand using rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding) and then determine the Ki using the Cheng-Prusoff equation.

Parameter Description
IC₅₀ Concentration of the compound that displaces 50% of the radioligand.
Ki Inhibitory constant, a measure of the binding affinity of the compound.

3.1.2. Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Electrophysiological techniques directly measure the functional effects of a compound on ion channel activity.

Objective: To characterize the functional activity of 5-Aminomethyl-3-isopropylisoxazole at GABA-A receptors and determine if it acts as an agonist, antagonist, or modulator.

Protocol:

  • Oocyte Preparation: Isolate and prepare Xenopus laevis oocytes.

  • cRNA Injection: Inject the oocytes with cRNA encoding the subunits of the desired GABA-A receptor subtype (e.g., α1β2γ2).

  • Incubation: Incubate the oocytes for 2-5 days to allow for receptor expression.

  • TEVC Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).

  • Compound Application: Perfuse the oocyte with a control solution and then with solutions containing varying concentrations of 5-Aminomethyl-3-isopropylisoxazole.

  • Data Acquisition: Record the current responses to the compound application.

  • Data Analysis: Construct concentration-response curves and determine the EC₅₀ (the concentration that elicits a half-maximal response) and the maximal efficacy (Eₘₐₓ) relative to GABA.

TEVC_Workflow Start Start Oocyte_Prep Xenopus Oocyte Preparation Start->Oocyte_Prep cRNA_Injection GABA-A Receptor cRNA Injection Oocyte_Prep->cRNA_Injection Incubation Incubation (2-5 days) cRNA_Injection->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup Compound_Application Application of 5-Aminomethyl-3-isopropylisoxazole TEVC_Setup->Compound_Application Data_Recording Record Current Responses Compound_Application->Data_Recording Data_Analysis Analyze EC50 and Emax Data_Recording->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.
In Vivo Evaluation

In vivo studies are crucial to assess the physiological and behavioral effects of the compound in a whole organism.

3.2.1. Animal Models of Anxiety and Seizures

Given the role of the GABAergic system in anxiety and epilepsy, animal models for these conditions are appropriate for evaluating the in vivo efficacy of 5-Aminomethyl-3-isopropylisoxazole.

Examples of Models:

  • Elevated Plus Maze (Anxiety): This test assesses anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces. Anxiolytic compounds increase the time spent in the open arms of the maze.

  • Pentylenetetrazole (PTZ)-induced Seizure Model (Epilepsy): PTZ is a GABA-A receptor antagonist that induces seizures. A compound with GABAergic activity would be expected to increase the latency to seizures or prevent them altogether.

In Vivo Model Primary Endpoint Expected Outcome with a GABA-A Agonist
Elevated Plus Maze Time spent in open armsIncrease
PTZ-induced Seizures Latency to first seizureIncrease

Structure-Activity Relationship (SAR) Considerations

The biological activity of 5-aminomethylisoxazole derivatives is highly dependent on the nature and position of substituents on the isoxazole ring.

  • 5-Aminomethyl Group: This group is critical for activity, as it mimics the amino group of GABA.

  • 3-Position Substituent: The isopropyl group in the compound of interest is expected to influence potency and selectivity. Variations in the size and lipophilicity of the substituent at this position can significantly alter the pharmacological profile. A systematic study of different alkyl and aryl substituents at this position would provide valuable SAR data.

Conclusion and Future Directions

The available evidence strongly suggests that 5-Aminomethyl-3-isopropylisoxazole TFA salt exerts its effects through positive modulation of the GABA-A receptor, likely acting as an agonist. Its structural similarity to GABA and the known pharmacology of its methoxy analogue provide a solid foundation for this mechanistic hypothesis. To confirm and extend these findings, further research is warranted, including detailed radioligand binding studies, electrophysiological characterization across various GABA-A receptor subtypes, and in vivo studies in relevant animal models of neurological disorders. A thorough understanding of its structure-activity relationship will be pivotal in optimizing its therapeutic potential and in the design of novel, more selective GABAergic modulators.

References

  • BenchChem. (2025). Application Notes and Protocols: 5-Aminomethyl-3-methoxyisoxazole in Medicinal Chemistry.
  • Chem-Impex. (n.d.). 5-Aminomethyl-3-isopropylisoxazole.
  • Kumar, M., & Kumar, A. (2024). A review of isoxazole biological activity and present synthetic techniques.
  • PubMed. (1985). GABA receptor agonists: pharmacological spectrum and therapeutic actions. Medical Research Reviews, 5(1), 55-75.
  • PubMed. (2000). A novel class of potent 3-isoxazolol GABA(A) antagonists: design, synthesis, and pharmacology. Journal of Medicinal Chemistry, 43(26), 4930-4933.
  • Google Patents. (1970). Process for the purification of 3-amino-5-methylisoxazole. US3536729A.
  • Google Patents. (1970). Antibacterial composition containing 5-methyl - 3 - sulfanilamidoisoxazole and trimethoxybenzyl pyrimidine. US3515783A.
  • Patsnap Eureka. (2011). Drug crystal form of (5S)-5-[(isoxazole-3-amino) methyl].
  • PubMed Central. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • PubMed. (1992).
  • PubMed. (2001). Presynaptic alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionate receptor-mediated stimulation of glutamate and GABA release in the rat striatum in vivo: a dual-label microdialysis study. Neuroscience, 103(3), 611-8.
  • PubMed. (1996). Long-term effects of alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionate and 6-nitro-7-sulphamoylbenzo(f)quinoxaline-2,3-dione in the rat basal ganglia: calcification, changes in glutamate receptors and glial reactions. Neuroscience, 73(3), 749-61.
  • PubMed Central. (2016). Synthesis and characterization of a novel gamma-aminobutyric acid type A (GABAA) receptor ligand that combines outstanding metabolic stability, pharmacokinetics, and anxiolytic efficacy. Journal of Medicinal Chemistry, 59(17), 8179-8185.
  • PubMed Central. (2017). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 60(17), 7427-7446.
  • ChEMBL - EMBL-EBI. (n.d.).
  • PubMed Central. (2013). The ChEMBL bioactivity database: an update.
  • D
  • Google Patents. (2007). 1-heterocyclylsulfonyl, 2-aminomethyl, 5- (hetero-) aryl substituted 1-h-pyrrole derivatives as acid secretion inhibitors. WO2007026916A1.

Sources

The Isoxazole Moiety in Modern Drug Design: From Physicochemical Modulator to Privileged Pharmacophore

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a cornerstone in medicinal chemistry.[1][2] Its unique electronic and structural properties allow it to serve not merely as a passive scaffold but as an active modulator of a compound's physicochemical properties, pharmacokinetic profile, and pharmacodynamic interactions. This guide provides an in-depth analysis of the multifaceted roles of the isoxazole moiety in contemporary drug design. We will explore its function as a versatile bioisostere, its critical contributions to target binding and selectivity, and its integral presence in a wide array of therapeutic agents, from anti-inflammatory drugs to novel anticancer and central nervous system (CNS) therapies.[3][4] Through a detailed examination of structure-activity relationships (SAR), key synthetic methodologies, and illustrative case studies, this document serves as a technical resource for researchers and professionals dedicated to the discovery and development of next-generation therapeutics.

Introduction: The Significance of a Versatile Heterocycle

In the landscape of medicinal chemistry, heterocyclic compounds are paramount, forming the structural basis for a vast majority of pharmaceuticals.[5] Among these, the isoxazole ring has garnered significant attention for its ability to enhance biological activity, improve pharmacokinetic profiles, and reduce toxicity.[4][6] As an aromatic, electron-rich azole, isoxazole possesses a unique set of characteristics: it can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, while its relatively weak N-O bond provides unique opportunities for metabolism or use as a synthetic intermediate.[4][7] Its incorporation into drug candidates can lead to marked improvements in absorption, distribution, metabolism, and excretion (ADMET) properties.[8] This guide will dissect the fundamental principles that make the isoxazole moiety a "privileged" structure in drug discovery.

Caption: General structure of the isoxazole ring with substitution points.

Impact on Physicochemical and Pharmacokinetic Properties

The strategic inclusion of an isoxazole ring can profoundly influence a molecule's drug-like properties. Its electronic nature—being able to act as both a hydrogen bond acceptor (via N and O atoms) and a weak base—allows for the fine-tuning of a compound's solubility, lipophilicity (LogP), and pKa.[6]

  • Metabolic Stability: The isoxazole ring is generally stable to metabolic degradation, but it can also be designed as a cleavable linker, offering a pro-drug strategy. The substituents on the ring heavily influence its metabolic fate.

  • ADMET Profile: By modulating polarity and hydrogen bonding potential, the isoxazole moiety can improve membrane permeability and absorption, key determinants of oral bioavailability.[8] The pharmacokinetic profiles of many drugs have been successfully optimized by incorporating this heterocycle.[6]

PropertyParent Compound (Example)Isoxazole Analogue (Example)Rationale for Change
pKa Carboxylic Acid (R-COOH)3-Hydroxyisoxazole (R-C₃H₂NO-OH)The acidic proton on the 3-hydroxyisoxazole has a pKa of ~4-5, closely mimicking a carboxylic acid.[9]
LogP Amide (R-CONH₂)3,5-Disubstituted IsoxazoleThe rigid, aromatic isoxazole ring is more lipophilic than a flexible amide group, increasing LogP.
Metabolic Stability Ester (R-COOR')Isoxazole RingIsoxazoles are generally more resistant to enzymatic hydrolysis by esterases compared to simple esters.

Caption: Table 1. Comparative physicochemical properties modulated by isoxazole incorporation.

The Isoxazole Moiety as a Versatile Pharmacophore

Beyond its role as a physicochemical modulator, the isoxazole ring is a versatile pharmacophore that actively participates in molecular recognition and biological function.

Bioisosteric Replacement

Bioisosterism is a cornerstone strategy in drug design, and the isoxazole ring is a highly effective bioisostere for several critical functional groups.[8]

  • Carboxylic Acid Bioisostere: The 3-hydroxyisoxazole motif is a well-established, planar bioisostere for the carboxylic acid group.[9] It mimics the acidity and hydrogen bonding pattern of a carboxylate, which is crucial for interacting with targets like amino acid receptors (e.g., GABA, NMDA).[9]

  • Amide/Ester Bioisostere: The isoxazole ring can replace amide or ester linkages to improve metabolic stability, enhance potency, and constrain molecular conformation. This rigidity can lock the molecule into a more bioactive conformation, improving binding affinity.

Bioisosterism A Carboxylic Acid (R-COOH) B 3-Hydroxyisoxazole (Bioisostere) A->B Bioisosteric Replacement C Key Properties Retained: - Acidity (pKa ≈ 4-5) - H-bond donor/acceptor pattern - Planar geometry B->C Mimics

Caption: Bioisosteric replacement of a carboxylic acid with 3-hydroxyisoxazole.

Target Interactions

The isoxazole ring's heteroatoms are key to its function. The nitrogen atom can act as a hydrogen bond acceptor, while the ring itself can participate in π-π stacking and other hydrophobic interactions within a receptor's binding pocket. The specific substitution pattern around the ring dictates the geometry and nature of these interactions, forming the basis of selective drug design.[10]

Therapeutic Applications & Structure-Activity Relationships (SAR)

The versatility of the isoxazole scaffold is demonstrated by its presence in drugs across numerous therapeutic areas.[1][3]

Anti-inflammatory Agents (COX-2 Inhibitors)

Isoxazole is a key feature in several selective cyclooxygenase-2 (COX-2) inhibitors.[11]

  • Valdecoxib & Parecoxib: In these drugs, the 3,4-diaryl-substituted isoxazole core is crucial. The sulfonamide (-SO₂NH₂) group on one of the phenyl rings is essential for binding to the specific side pocket of the COX-2 enzyme, conferring selectivity over COX-1.[1][12]

  • SAR Insights: Studies show that the nature and position of substituents on the phenyl rings attached to the isoxazole core are critical for potency and selectivity.[13][14] For example, a methyl group at the 3-position of the isoxazole ring is important for selective COX-2 inhibition.[14]

Drug/CompoundR3-substituent (Isoxazole)R5-substituent (Isoxazole)Key Feature for COX-2 Selectivity
Valdecoxib Methyl4-SulfonamidophenylThe sulfonamide group fits into the secondary pocket of COX-2.[15]
Celecoxib Analogue Trifluoromethyl4-SulfonamidophenylThe CF₃ group enhances binding affinity.
Compound 7a PhenylN-(4-(isoxazol-5-yl)phenyl)...Triazine moiety contributes to high potency.[12]

Caption: Table 2. SAR summary for representative isoxazole-based COX-2 inhibitors.

Antibacterial Agents

The isoxazolyl penicillins (e.g., Cloxacillin, Dicloxacillin, Oxacillin) are a class of β-lactamase-resistant antibiotics.[16] The bulky, substituted isoxazole side chain provides steric hindrance, protecting the core β-lactam ring from enzymatic degradation by bacterial β-lactamases.[16] This structural feature allows the drugs to remain effective against resistant strains of bacteria like Staphylococcus aureus. Additionally, the sulfonamide-isoxazole hybrid, Sulphamethoxazole, is a widely used bacteriostatic agent.[16]

Anticancer Agents

Isoxazole derivatives have shown significant potential as anticancer agents by targeting various pathways.[2][17]

  • Enzyme Inhibition: They have been developed as inhibitors of crucial oncogenic proteins like heat shock protein 90 (HSP90), tubulin, and various protein kinases.[17][18]

  • Apoptosis Induction: Certain isoxazole compounds have been shown to disrupt cell signaling pathways, leading to programmed cell death (apoptosis) in cancer cells.[18] The fusion of isoxazole with other heterocyclic systems, such as indole, has yielded potent cytotoxic agents.[19]

CNS-Acting Agents

The ability of the isoxazole ring to modulate physicochemical properties makes it suitable for designing drugs that can cross the blood-brain barrier (BBB).[20]

  • Marketed Drugs: Prominent examples include the anticonvulsant Zonisamide and the antipsychotic Risperidone.[21]

  • Mechanism of Action: Isoxazole-containing molecules have been designed to target a range of CNS receptors, including those for serotonin, dopamine, and GABA, making them valuable for treating depression, anxiety, and neurodegenerative diseases.[20][22]

Synthetic Strategies

The accessibility of diverse isoxazole derivatives is crucial for medicinal chemistry campaigns. Several robust synthetic methods exist.

  • 1,3-Dipolar Cycloaddition: This is one of the most common and versatile methods, typically involving the reaction of a nitrile oxide (generated in situ from an aldoxime) with an alkyne or alkene.[23][24]

  • From Chalcones: The condensation of chalcones (α,β-unsaturated ketones) with hydroxylamine hydrochloride is a widely used, straightforward method to produce isoxazoline intermediates, which can then be oxidized to isoxazoles.[1][25]

Synthesis_Workflow A Chalcone (Ar¹-CO-CH=CH-Ar²) C Cyclization/ Condensation A->C B Hydroxylamine HCl (NH₂OH·HCl) B->C D Isoxazoline Intermediate C->D E Oxidation D->E F 3,5-Disubstituted Isoxazole E->F

Caption: General synthetic workflow for isoxazoles from chalcones.

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazole from a Chalcone

This protocol describes a representative method for synthesizing an isoxazole derivative, a critical skill for medicinal chemists exploring this scaffold.

  • Reagents and Materials:

    • Substituted Chalcone (1.0 eq)

    • Hydroxylamine Hydrochloride (1.5 eq)

    • Potassium Hydroxide (or Sodium Acetate) (2.0 eq)

    • Ethanol (solvent)

    • Glacial Acetic Acid

    • Standard laboratory glassware, magnetic stirrer, reflux condenser

    • Thin Layer Chromatography (TLC) apparatus (Silica gel 60 F₂₅₄)

    • Column chromatography supplies (silica gel)

  • Step-by-Step Methodology:

    • Reaction Setup: To a round-bottom flask charged with the substituted chalcone (1.0 eq) dissolved in ethanol, add hydroxylamine hydrochloride (1.5 eq) and potassium hydroxide (2.0 eq).

    • Reflux: Heat the reaction mixture to reflux (approx. 80 °C) with constant stirring. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the starting chalcone spot has disappeared (typically 4-6 hours).

    • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of crushed ice and acidify with glacial acetic acid to pH ~5-6.

    • Isolation: The solid product that precipitates out is collected by vacuum filtration. Wash the solid with cold water and dry it under vacuum.

    • Purification (Self-Validation): The crude product is purified by column chromatography over silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the pure isoxazole derivative.

    • Characterization (Self-Validation): Confirm the structure and purity of the final compound using standard analytical techniques:

      • ¹H NMR & ¹³C NMR: To confirm the chemical structure and absence of impurities.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • Melting Point: To assess purity.[25]

Case Study: Workflow for Designing a Selective COX-2 Inhibitor

This conceptual workflow illustrates how the principles discussed are applied in a drug discovery context.

Drug_Design_Workflow A 1. Target Identification (COX-2 Enzyme) B 2. Scaffold Selection (3,4-Diaryl Isoxazole) A->B C 3. In Silico Modeling (Docking studies to predict binding) B->C D 4. Library Synthesis (Vary substituents on phenyl rings) C->D E 5. In Vitro Screening (COX-1/COX-2 inhibition assays) D->E F 6. SAR Analysis (Identify key structural features for potency & selectivity) E->F G 7. Lead Optimization (Fine-tune ADMET properties) F->G H 8. In Vivo Testing (Animal models of inflammation) G->H

Caption: Conceptual workflow for the design of an isoxazole-based COX-2 inhibitor.

Future Perspectives

The role of the isoxazole moiety continues to evolve. Current research is focused on its application in multi-target drug design, where a single molecule is engineered to interact with multiple biological targets for a synergistic therapeutic effect, particularly in complex diseases like cancer and neurodegenerative disorders.[3][10] Furthermore, the development of novel, green synthetic methodologies, such as ultrasound-assisted reactions, will facilitate more efficient and sustainable access to complex isoxazole libraries for screening.[11] The unique properties of the isoxazole ring ensure its continued importance as a privileged scaffold in the future of pharmaceutical research.[3]

References

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). International Journal of Health and Allied Sciences. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). MDPI. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing. [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). ResearchGate. [Link]

  • Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. (2021). PubMed. [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Der Pharma Chemica. [Link]

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. (n.d.). PMC - PubMed Central. [Link]

  • Structure–activity relationship of isoxazole derivatives. (n.d.). ResearchGate. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC - NIH. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). ResearchGate. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). MDPI. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]

  • Isoxazole. (n.d.). Wikipedia. [Link]

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (n.d.). NIH. [Link]

  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (n.d.). Taylor & Francis. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). PMC - PubMed Central. [Link]

  • The Isoxazole Ring and Its N-Oxide: A Privileged Core Structure in Neuropsychiatric Therapeutics. (2017). PubMed. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC. [Link]

  • The recent progress of isoxazole in medicinal chemistry. (n.d.). Bohrium. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Frontiers. [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions. (2018). PMC - NIH. [Link]

  • Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). (n.d.). Request PDF. [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). ijrrjournal.com. [Link]

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022). NIH. [Link]

  • Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). (2016). PubMed. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing. [Link]

  • Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists. (n.d.). PubMed. [Link]

  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. (n.d.). Asian Journal of Research in Chemistry. [Link]

  • OXAZOLE – ISOXAZOLE: MOLECULE OF DIVERSE BIOLOGICAL ACTIVITIES. (2012). pharmatutor.org. [Link]

  • Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. (n.d.). PubMed. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (n.d.). RSC Publishing. [Link]

  • Synthesis and antibacterial activity of triazole and isoxazole derivatives of ampicillin. (n.d.). PubMed. [Link]

  • Isoxazole–Containing drugs with various pharmacological activities. (n.d.). ResearchGate. [Link]

  • Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. (n.d.). PubMed. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). . [Link]

Sources

5-Aminomethyl-3-isopropylisoxazole TFA salt as a research chemical

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Aminomethyl-3-isopropylisoxazole TFA Salt for Advanced Research

This guide provides a comprehensive technical overview of 5-Aminomethyl-3-isopropylisoxazole trifluoroacetate (TFA) salt, a heterocyclic compound of increasing interest in medicinal chemistry and drug development. Designed for researchers, chemists, and pharmacologists, this document synthesizes its physicochemical properties, plausible synthetic routes, hypothesized biological context, and practical experimental workflows.

Core Compound Profile and Physicochemical Properties

5-Aminomethyl-3-isopropylisoxazole is a substituted isoxazole, a class of five-membered heterocyclic compounds that are integral scaffolds in numerous FDA-approved drugs.[1][2] The presence of a primary amine (aminomethyl group) and a lipophilic isopropyl group makes it a versatile building block.[3] The trifluoroacetic acid (TFA) salt form is common for improving the handling, stability, and solubility of basic amines.

The fundamental properties of the TFA salt are summarized below.

PropertyValueSource
IUPAC Name (3-propan-2-yl-1,2-oxazol-5-yl)methanamine;2,2,2-trifluoroacetic acidPubChem[4]
Molecular Formula C₉H₁₃F₃N₂O₃PubChem[4]
Molecular Weight 254.21 g/mol PubChem[4]
CAS Numbers 1210972-22-7, 1159599-97-9Vendor[5][6]
Canonical SMILES CC(C)C1=CC(=CN=O1)CN.C(=O)(C(F)(F)F)OPubChem[4]
Purity (Typical) ≥95%Vendor[6]
Known Research Category Protein Degrader Building BlocksVendor[6]
Analytical Characterization

Verifying the identity, purity, and integrity of a research chemical is a foundational step. For isoxazole derivatives like the topic compound, a standard panel of analytical techniques is employed.[1][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR should show characteristic peaks for the isopropyl group, the isoxazole ring proton, the methylene bridge, and the amine protons.

  • Mass Spectrometry (MS) : LC-MS (Liquid Chromatography-Mass Spectrometry) is used to confirm the molecular weight of the parent amine and assess purity.[9] The expected mass for the free base (C₇H₁₂N₂O) would be approximately 140.10 Da.

  • High-Performance Liquid Chromatography (HPLC) : HPLC is the primary method for quantifying the purity of the compound, typically using a C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% TFA.[7]

Synthesis and Purification Strategy

A logical, multi-step synthesis is outlined below.

Synthetic_Workflow A Isobutyraldehyde C Isobutyraldoxime A->C Oximation B B Hydroxylamine E Isobutyrohydroximoyl chloride C->E Chlorination D D N-Chlorosuccinimide (NCS) H [3+2] Cycloaddition E->H In situ Nitrile Oxide Formation G F Propargylamine Derivative (e.g., N-Boc-propargylamine) F->H G Triethylamine (Base) I Protected Aminomethyl-isoxazole H->I Ring Formation K Final Product: 5-Aminomethyl-3-isopropylisoxazole TFA Salt I->K Deprotection J J Trifluoroacetic Acid (TFA)

Caption: Plausible synthetic workflow for the target compound.

Hypothetical Step-by-Step Synthesis Protocol

Rationale: This protocol leverages a common cycloaddition reaction. Using a protected propargylamine prevents side reactions involving the amine nucleophile. The final deprotection step with TFA simultaneously removes the protecting group (like Boc) and forms the desired TFA salt.

  • Step 1: Oxime Formation. React isobutyraldehyde with hydroxylamine hydrochloride in the presence of a mild base (e.g., sodium acetate) in an aqueous ethanol solution to form isobutyraldoxime.

  • Step 2: Hydroximoyl Chloride Generation. Treat the isobutyraldoxime with N-chlorosuccinimide (NCS) in a solvent like DMF to generate isobutyrohydroximoyl chloride. This intermediate is often used directly in the next step.

  • Step 3: 1,3-Dipolar Cycloaddition. In a suitable solvent (e.g., THF or DCM), combine the hydroximoyl chloride from Step 2 with an N-protected propargylamine (e.g., N-Boc-propargylamine). Slowly add a non-nucleophilic base, such as triethylamine, to generate the nitrile oxide in situ. The nitrile oxide will react with the alkyne via a [3+2] cycloaddition to form the protected 5-(aminomethyl)-3-isopropylisoxazole ring.[1] The reaction is typically stirred at room temperature for several hours.

  • Step 4: Workup and Purification. After the reaction is complete, filter the triethylamine hydrochloride salt and concentrate the filtrate. Purify the crude product (the N-Boc protected intermediate) using silica gel column chromatography.

  • Step 5: Deprotection and Salt Formation. Dissolve the purified intermediate in a minimal amount of dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents). Stir at room temperature for 1-2 hours. The TFA will cleave the Boc protecting group, and the excess TFA will protonate the resulting primary amine to form the final TFA salt.

  • Step 6: Isolation. Remove the solvent and excess TFA under reduced pressure to yield this compound as a solid or oil. The product can be triturated with a non-polar solvent like diethyl ether to induce precipitation if necessary.

Biological Context and Hypothesized Mechanism of Action

The isoxazole ring is a privileged scaffold in medicinal chemistry, known for its role in compounds targeting a wide array of biological processes, including inflammation, cancer, and infectious diseases.[1][8][10]

The most compelling hypothesis for the biological target of 5-Aminomethyl-3-isopropylisoxazole stems from its close structural similarity to muscimol (5-Aminomethyl-3-hydroxyisoxazole). Muscimol is a potent and selective agonist for the GABA-A receptor , the primary ligand-gated ion channel responsible for inhibitory neurotransmission in the central nervous system.[11] The core structure of the topic compound preserves the key 5-aminomethylisoxazole pharmacophore that mimics the neurotransmitter GABA.

Hypothesis: this compound is a putative GABA-A receptor modulator. The replacement of the 3-hydroxy group of muscimol with a 3-isopropyl group will likely alter its potency, selectivity for different GABA-A receptor subtypes, and pharmacokinetic properties. The isopropyl group increases lipophilicity, which may enhance blood-brain barrier penetration.

GABAergic_Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal vesicle Vesicle GABA gaba_r GABA-A Receptor Cl⁻ Channel vesicle:f1->gaba_r:f0 GABA Release (Neurotransmission) vgcc Voltage-gated Ca²⁺ Channel vgcc->vesicle:f0 Ca²⁺ Influx gaba_r:f1->gaba_r:f1 Cl⁻ Influx (Hyperpolarization) target_compound Hypothesized Target Site (5-Aminomethyl-3-isopropylisoxazole) target_compound->gaba_r:f0 Binds & Modulates (Agonist/PAM?)

Caption: Hypothesized action at a GABAergic synapse.

Recommended Experimental Workflows

To investigate the hypothesized GABAergic activity, a tiered approach starting with in vitro binding and progressing to functional assays is recommended.

Research_Workflow A Compound Acquisition & QC (LCMS/NMR) B In Vitro Binding Assay (GABA-A Receptor Affinity) A->B Determine Target Affinity C Cell-Based Functional Assay (Electrophysiology / FLIPR) B->C Assess Functional Activity (Agonist vs. Antagonist) D Data Analysis (pKi, EC₅₀/IC₅₀) C->D E Lead Optimization (SAR Studies) D->E Inform Next Synthesis Cycle F In Vivo Studies (Behavioral Models) D->F Select Candidate for In Vivo Testing

Caption: Tiered workflow for compound evaluation.

Protocol 1: In Vitro GABAA Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the compound for the GABA-A receptor.

Rationale: This competitive binding assay quantifies how effectively the test compound displaces a known radiolabeled ligand from the receptor, providing a direct measure of binding affinity.

Materials:

  • Rat or mouse whole-brain membranes (source of GABA-A receptors).

  • Radioligand: [³H]-Muscimol or [³H]-Gabazine.

  • Non-specific binding control: Unlabeled GABA (1 mM).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound, serially diluted.

  • Scintillation vials and cocktail; 96-well filter plates.

Methodology:

  • Preparation: Thaw brain membranes on ice. Prepare serial dilutions of the test compound in assay buffer.

  • Assay Setup: In a 96-well plate, add in order:

    • 50 µL Assay Buffer (for total binding) or 50 µL unlabeled GABA (for non-specific binding) or 50 µL test compound dilution.

    • 50 µL of radioligand ([³H]-Muscimol at a final concentration near its Kd, ~2-3 nM).

    • 100 µL of diluted brain membrane homogenate.

  • Incubation: Incubate the plate at 4°C for 60 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the plate contents through a glass fiber filter plate using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Punch the filters into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: Cell-Based GABAA Functional Assay (Electrophysiology)

Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator of the GABA-A receptor.

Rationale: Automated patch-clamp electrophysiology directly measures the ion flow (chloride current) through the GABA-A channel in response to compound application, providing a definitive functional readout.

Materials:

  • HEK293 or CHO cells stably expressing a human GABA-A receptor subtype (e.g., α1β2γ2).

  • Automated patch-clamp system (e.g., QPatch, Patchliner).

  • Extracellular Solution: Standard physiological saline.

  • Intracellular Solution: High chloride concentration to drive the current.

  • Test Compound and GABA (positive control).

Methodology:

  • Cell Preparation: Culture cells to appropriate confluency and harvest for the experiment.

  • System Setup: Prime the automated patch-clamp system with solutions and load the cell suspension.

  • Seal Formation: Allow the system to establish high-resistance gigaseals between individual cells and the recording electrodes.

  • Agonist Test:

    • Establish a stable whole-cell recording.

    • Apply increasing concentrations of the test compound to the cell and measure the elicited current. A significant inward chloride current indicates agonist activity.

  • Modulator/Antagonist Test:

    • Apply a sub-maximal concentration of GABA (e.g., EC₂₀) to elicit a baseline current.

    • In the continued presence of GABA, co-apply increasing concentrations of the test compound.

    • Potentiation of the GABA-elicited current indicates positive allosteric modulation (PAM).

    • Inhibition of the GABA-elicited current indicates antagonist or negative modulator activity.

  • Data Analysis: Construct concentration-response curves and fit with the Hill equation to determine functional parameters like EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Safety, Handling, and Storage

As a trifluoroacetic acid salt of a biologically active amine, this compound requires careful handling.

  • Engineering Controls: All handling of the solid and its solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[12] Ensure an eyewash station and safety shower are immediately accessible.[13]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear ANSI-approved chemical splash goggles.[12]

    • Hand Protection: Use chemical-resistant gloves (nitrile is suitable for small quantities; butyl rubber or Viton for larger volumes).[12]

    • Body Protection: A standard laboratory coat, long pants, and closed-toe shoes are mandatory.[12]

  • Chemical Hazards:

    • The TFA component makes the salt corrosive and capable of causing severe skin and eye burns.[13][14]

    • The toxicological properties of the parent amine are not fully characterized, but structurally related compounds like muscimol are highly toxic and fatal if swallowed. Assume the compound is toxic by all routes of exposure.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[15] Room temperature storage is generally acceptable.[6]

  • Spill Response: For small spills, absorb with an inert material (e.g., vermiculite), collect in a sealed container, and dispose of as hazardous chemical waste. Do not allow it to enter the sewer system.[13]

Conclusion and Future Directions

This compound is a promising research chemical that stands at the intersection of established isoxazole pharmacology and novel chemical design. Its structural relationship to the potent GABA-A agonist muscimol provides a strong, testable hypothesis for its mechanism of action. Researchers are encouraged to use the workflows described herein to rigorously characterize its affinity and functional activity at GABA-A receptors. Subsequent studies could explore its subtype selectivity, in vivo efficacy in models of anxiety or epilepsy, and its potential as a building block for PROTACs or other targeted therapeutics, aligning with its classification as a protein degrader building block.[6]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • IJCRT. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. International Journal of Creative Research Thoughts. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound, min 95%. Retrieved from [Link]

  • Chemical-Suppliers. (n.d.). Your Inquiry on this compound. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

  • European Journal of Clinical and Experimental Medicine. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]

  • AmericanBio. (2015). TRIFLUOROACETIC ACID Safety Data Sheet. Retrieved from [Link]

  • Scholars Research Library. (2011). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

  • University of Washington. (n.d.). Trifluoroacetic Acid SOP. Environmental Health & Safety. Retrieved from [Link]

  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • National Institutes of Health (NIH). (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

  • PubChem. (n.d.). VU0364572 TFA salt. National Center for Biotechnology Information. Retrieved from [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2024). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Retrieved from [Link]

  • Asian Journal of Research in Chemistry and Pharmaceutical Sciences. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, characterization and biological activity of isoxazole derivatives. Retrieved from [Link]

  • Zanco Journal of Medical Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Retrieved from [Link]

  • Wikipedia. (n.d.). Muscimol. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole ring is a five-membered heterocycle that stands as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a focal point for drug discovery programs targeting a wide range of diseases, including cancer, inflammatory disorders, and infectious agents.[3][4][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic strategies for constructing the isoxazole core. We will delve into the mechanistic underpinnings of classical and modern synthetic methodologies, offer field-proven insights into experimental design, and provide detailed, self-validating protocols. The guide emphasizes the causality behind experimental choices, ensuring a deep, practical understanding of how to approach the synthesis of novel, biologically active isoxazole derivatives.

The Isoxazole Scaffold: A Cornerstone in Medicinal Chemistry

The isoxazole moiety is an aromatic five-membered heterocycle containing adjacent oxygen and nitrogen atoms. This arrangement imparts a unique set of electronic and steric properties. The N-O bond is relatively weak, which can be exploited in certain synthetic transformations or metabolic pathways.[4] The ring system is electron-deficient, influencing its reactivity and its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. These features have made isoxazoles integral components of a diverse array of pharmaceuticals.[1][3][4]

Prominent examples of isoxazole-containing drugs include the selective COX-2 inhibitors Celecoxib and Valdecoxib, which are used to treat inflammation and pain.[6][7][8] The versatility of the isoxazole scaffold is further demonstrated by its presence in antimicrobial, anticancer, and neuroprotective agents, underscoring its vast therapeutic potential.[3][9] The continued exploration of isoxazole chemistry is therefore a critical endeavor in the quest for new and improved medicines.[4][9]

Foundational Synthetic Strategies for the Isoxazole Core

The construction of the isoxazole ring can be approached through several reliable and well-established synthetic routes. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials. Here, we explore two of the most fundamental and widely employed strategies.

The [3+2] Cycloaddition: A Powerful and Versatile Approach

The Huisgen 1,3-dipolar cycloaddition is arguably the most powerful and versatile method for synthesizing isoxazoles.[10][11][12] This reaction involves the concerted [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[13][14] A significant advantage of this method is the ability to generate the often-unstable nitrile oxide in situ from stable precursors, such as aldoximes.[10][15][16]

Causality of Experimental Design: The in situ generation of nitrile oxides is critical for safety and efficiency. Aldoximes are readily oxidized to nitrile oxides using mild oxidants. Common choices include sodium hypochlorite (bleach) or hypervalent iodine reagents like bis(trifluoroacetoxy)iodo]benzene.[10][17] The choice of oxidant and solvent system can influence reaction rates and yields. Biphasic systems (e.g., dichloromethane and aqueous bleach) are often effective, facilitating the reaction while simplifying workup.[18]

Experimental Protocol 2.1: In Situ Generation of Nitrile Oxide and Cycloaddition

Objective: To synthesize a 3,5-disubstituted isoxazole from an aldoxime and a terminal alkyne.

Materials:

  • Aldoxime (e.g., benzaldoxime) (1.0 eq)

  • Terminal Alkyne (e.g., phenylacetylene) (1.2 eq)

  • Dichloromethane (DCM)

  • Aqueous Sodium Hypochlorite (Bleach, ~5-10%)

  • Stir bar and round-bottom flask

Procedure:

  • Setup: Dissolve the aldoxime (1.0 eq) and the terminal alkyne (1.2 eq) in dichloromethane in a round-bottom flask equipped with a stir bar.

  • Reaction Initiation: To the stirred solution, add the aqueous sodium hypochlorite solution dropwise at room temperature. The addition rate should be controlled to maintain a gentle reaction.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting materials indicates reaction completion. This typically takes 2-4 hours.

  • Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure isoxazole.[10]

Diagram 2.1: [3+2] Cycloaddition Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_end Product & Purification Aldoxime Aldoxime Oxidation In situ Oxidation (e.g., Bleach/DCM) Aldoxime->Oxidation Oxidant Alkyne Alkyne Cycloaddition [3+2] Cycloaddition Alkyne->Cycloaddition NitrileOxide Nitrile Oxide (Intermediate) Oxidation->NitrileOxide NitrileOxide->Cycloaddition Workup Aqueous Workup Cycloaddition->Workup Purification Column Chromatography Workup->Purification Product 3,5-Disubstituted Isoxazole Purification->Product

Caption: Workflow for isoxazole synthesis via [3+2] cycloaddition.
The Paal-Knorr Type Condensation: A Classic and Reliable Route

Another cornerstone of isoxazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine.[19][20][21] This method is particularly useful for preparing isoxazoles with specific substitution patterns at the 3, 4, and 5 positions.

Causality of Experimental Design: The reaction proceeds via the initial formation of a mono-oxime intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration.[19][22] The choice of acid catalyst (e.g., HCl, H2SO4) and solvent (e.g., ethanol) is crucial for driving the reaction to completion. The reaction is typically heated to overcome the activation energy for the cyclization and dehydration steps. This method's reliability and straightforwardness make it a go-to for many applications.[23]

Diagram 2.2: Paal-Knorr Isoxazole Synthesis Mechanism

G Dicarbonyl 1,3-Dicarbonyl Compound MonoOxime Mono-oxime Intermediate Dicarbonyl->MonoOxime + NH2OH Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->MonoOxime Hemiacetal Cyclic Hemiaminal Intermediate MonoOxime->Hemiacetal Acid catalyst (H+) Cyclization Intramolecular Cyclization Isoxazole Substituted Isoxazole Hemiacetal->Isoxazole -H2O Dehydration Dehydration (-H2O)

Caption: Mechanism of the Paal-Knorr isoxazole synthesis.

Case Study: Synthesis of a Valdecoxib Analog

To illustrate the practical application of these methodologies, we will consider the synthesis of a key intermediate for Valdecoxib, a selective COX-2 inhibitor.[6][11][24] The synthesis of Valdecoxib itself often involves the construction of a 3,4,5-trisubstituted isoxazole.[6][11] A highly efficient method involves an electrophilic cyclization of a 2-alkyn-1-one O-methyl oxime, followed by a palladium-catalyzed cross-coupling reaction.[6][11]

This approach provides high yields and utilizes mild reaction conditions, avoiding the need for strong bases often required in other synthetic routes.[6] The 4-iodoisoxazole intermediate generated is a versatile building block for further functionalization via reactions like the Suzuki cross-coupling.[6][11]

Table 1: Comparison of Synthetic Routes to Valdecoxib
MethodKey StepsAdvantagesDisadvantagesOverall YieldReference
Classical Route Deoxybenzoin oximation, lithiation, cyclization, sulfonationUtilizes readily available starting materialsRequires strong base (n-BuLi), harsh conditions (ClSO3H)Moderate[7][24]
Modern Route Ynone formation, oximation, ICl-induced cyclization, Suzuki couplingMild reaction conditions, high yields, good functional group toleranceRequires palladium catalystHigh (e.g., 74%)[6][11]

Characterization and Purification

The successful synthesis of any novel compound requires rigorous characterization to confirm its identity and purity. For isoxazole derivatives, a standard suite of analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the structure of the synthesized isoxazole. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the substitution pattern on the ring.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming the expected molecular formula. High-resolution mass spectrometry (HRMS) can provide highly accurate mass data, further solidifying the compound's identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups present in the molecule, such as carbonyls, amines, or sulfonyl groups, which are often part of the substituents on the isoxazole ring.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. By using a suitable column and mobile phase, one can separate the desired product from any remaining starting materials or byproducts.

Purification is typically achieved through column chromatography on silica gel, with the solvent system optimized based on the polarity of the target compound as determined by TLC.

Future Perspectives

The field of isoxazole synthesis is continually evolving, with new methodologies emerging that offer greater efficiency, sustainability, and access to novel chemical space.[3][4][25] Green chemistry approaches, such as the use of ultrasound irradiation or mechanochemistry, are gaining traction as they can reduce reaction times, improve yields, and minimize the use of hazardous solvents.[25][26] Furthermore, the development of novel transition-metal-catalyzed reactions and multi-component reactions continues to expand the toolkit for constructing complex isoxazole derivatives.[3][4] These advancements will undoubtedly fuel the discovery of the next generation of isoxazole-based therapeutics.[3][9]

Conclusion

This guide has provided a comprehensive overview of the key synthetic strategies for the construction of novel isoxazole derivatives. By understanding the underlying mechanisms of reactions like the [3+2] cycloaddition and the Paal-Knorr condensation, and by appreciating the causality behind experimental choices, researchers can confidently design and execute syntheses of these medicinally important compounds. The continued innovation in synthetic methodology ensures that the isoxazole scaffold will remain a central focus of drug discovery efforts for years to come.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Larock, R. C., & Reddy, T. R. (2006). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. Journal of Organic Chemistry.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (
  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • Synthesis of hybrid molecules of isoxazole derivatives in search of new anticancer drugs – A review. IJARIIT.
  • Valdecoxib synthesis. ChemicalBook.
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.
  • Advances in isoxazole chemistry and their role in drug discovery. PMC.
  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI.
  • A review of isoxazole biological activity and present synthetic techniques.
  • In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition.
  • In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. PubMed.
  • Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters.
  • The recent progress of isoxazole in medicinal chemistry. PubMed.
  • Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor. NIH.
  • [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online.
  • Head-to-head comparison of different isoxazole synthesis methods. BenchChem.
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing.
  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. PMC.
  • Mechanism of the Paal-Knorr Reaction : The Importance of Water Mediated Hemialcohol P
  • Paal-Knorr Synthesis. Alfa Chemistry.
  • Paal–Knorr synthesis. Grokipedia.
  • The Paal-Knorr Synthesis: A Comprehensive Technical Guide to Substituted Pyrrole Deriv
  • Paal–Knorr synthesis. Wikipedia.

Sources

A Technical Guide to 5-Aminomethyl-3-isopropylisoxazole TFA Salt in Neurological Disorder Research: From Core Scaffold to Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The isoxazole ring system represents a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Recent advances have highlighted the potential of isoxazole derivatives in developing therapies for cancer, infections, and neurodegenerative disorders.[3][4] This guide focuses on 5-Aminomethyl-3-isopropylisoxazole, a versatile building block poised for the development of novel therapeutics targeting the central nervous system (CNS).[5] We will provide an in-depth exploration of its properties, hypothesized mechanisms of action, and a structured, field-proven framework for its evaluation in the context of neurological disorders. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and the scientific rationale behind them to facilitate the progression from initial screening to preclinical validation.

Introduction to the Isoxazole Scaffold in Neuroscience

Isoxazoles are five-membered heterocyclic compounds that have garnered significant attention due to their diverse therapeutic potential.[4] Their unique electronic properties and ability to engage in various non-covalent interactions with biological targets have led to their incorporation into a range of therapeutic agents, including anti-inflammatory drugs, neurological modulators, and anticancer agents.[6] In neuroscience, isoxazole derivatives have been developed as anticonvulsants, analgesics, and neuroprotective agents, often acting on fundamental pathways of neurotransmission and neuronal excitability.[7][8][9]

5-Aminomethyl-3-isopropylisoxazole, provided as a trifluoroacetic acid (TFA) salt, is a key compound for synthesizing innovative therapeutic agents, particularly for neurological disorders.[5][10] The TFA salt form is a common result of solid-phase synthesis and purification processes; while it often enhances solubility and stability, researchers must be cognizant of potential confounding effects of the TFA counterion in sensitive biological assays.[11] This guide provides a comprehensive roadmap for investigating the potential of this promising scaffold.

Physicochemical Properties

A clear understanding of the compound's physical and chemical characteristics is fundamental for its effective use in research, from stock solution preparation to formulation for in vivo studies.

PropertyValueSource
Compound Name 5-Aminomethyl-3-isopropylisoxazole TFA salt[10]
CAS Number 1210972-22-7[10]
Molecular Formula C₇H₁₂N₂O · C₂HF₃O₂[10]
Molecular Weight 254.2 g/mol [10]
Purity Typically ≥95%[10]
Storage Room temperature[10]
Product Family Protein Degrader Building Blocks[10]

Potential Mechanisms of Action in Neurological Disorders

While 5-Aminomethyl-3-isopropylisoxazole is primarily positioned as a synthetic building block, its inherent structure contains pharmacophores that suggest potential biological activity.[5] Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) makes it a compelling candidate for modulating neuronal excitability.[12] The following mechanisms, drawn from studies of analogous compounds, represent plausible starting points for investigation.

Modulation of GABAergic Neurotransmission

The aminomethyl group attached to the isoxazole ring creates a conformationally restricted analog of GABA.[12] The isoxazole moiety can act as a bioisostere for the carboxylic acid group of GABA, enabling it to bind to and activate GABA-A receptors. This agonistic activity opens intrinsic chloride ion channels, leading to neuronal hyperpolarization and a reduction in overall neuronal excitability.[12] This mechanism is a primary target for treating disorders characterized by hyperexcitability, such as epilepsy and anxiety.

GABAA_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound 5-Aminomethyl-3- isopropylisoxazole GABA_A GABA-A Receptor Compound->GABA_A Binds to & Activates Channel Chloride Channel (Opens) GABA_A->Channel Conformational Change Influx Influx of Cl⁻ Ions Channel->Influx Leads to Hyperpolarization Neuronal Hyperpolarization Influx->Hyperpolarization Causes Outcome Reduced Neuronal Excitability Hyperpolarization->Outcome Results in

Fig. 1: Hypothesized GABA-A receptor signaling pathway.
Interaction with Voltage-Gated Ion Channels

Derivatives of benzo[d]isoxazole have demonstrated potent anticonvulsant effects by selectively blocking voltage-gated sodium channels, specifically the NaV1.1 subtype.[8] This channel is critical for the initiation and propagation of action potentials. Blockade of these channels stabilizes the neuronal membrane in a resting state, preventing the rapid, repetitive firing characteristic of seizure activity. Given this precedent, direct modulation of sodium or other voltage-gated channels (e.g., calcium, potassium) is a key avenue for mechanistic investigation.

A Tiered Approach to In Vitro Evaluation

A logical, stepwise progression of in vitro experiments is crucial for efficiently characterizing the compound's biological profile. This process should begin with high-throughput screening for basic neuroprotection and cytotoxicity before moving to more complex, physiologically relevant models to elucidate the mechanism of action.

InVitro_Workflow start Compound (5-Aminomethyl-3-isopropylisoxazole TFA) tier1 Tier 1: Primary Screening (Neuroprotection & Cytotoxicity) start->tier1 decision1 Neuroprotective without toxicity? tier1->decision1 tier2 Tier 2: Mechanistic Assays (Electrophysiology) decision2 Activity Observed? tier2->decision2 tier3 Tier 3: Advanced Models (iPSC Co-Cultures) proceed Proceed to In Vivo Validation tier3->proceed decision1->tier2 Yes stop Terminate Investigation (Cytotoxic or Inactive) decision1->stop No decision2->tier3 Yes decision2->stop No / Re-evaluate

Fig. 2: Experimental workflow for in vitro screening.
Protocol 1: Primary Neuroprotection Screening

Causality: Before investing in complex mechanistic studies, it is essential to first establish whether the compound has a protective effect against common neuronal insults and to determine its therapeutic window. The MTT assay is a robust, high-throughput colorimetric method that measures cellular metabolic activity, which serves as a reliable proxy for cell viability.[13][14] We use insults like glutamate to model excitotoxicity and oligomeric amyloid-beta (Aβ) to mimic key aspects of Alzheimer's disease pathology.[14]

Methodology: MTT Assay for Neuroprotection

  • Cell Seeding: Plate neuronal cells (e.g., human SH-SY5Y neuroblastoma or primary rodent cortical neurons) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with a dose range of this compound (e.g., 0.1, 1, 10, 100 µM) for 24 hours. Include a vehicle-only control.

  • Induction of Neurotoxicity: Add a neurotoxic agent such as glutamate (100 µM) or oligomeric Aβ (10 µM) to the appropriate wells for an additional 24 hours.[14] Maintain control wells with vehicle only (100% viability) and toxin only (positive control for toxicity).

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage of the vehicle-only control. A successful neuroprotective agent will show a statistically significant increase in viability in the "Toxin + Compound" group compared to the "Toxin-only" group.

Protocol 2: Mechanistic Elucidation via Electrophysiology

Causality: If the compound demonstrates neuroprotective activity, the next logical step is to determine how it influences neuronal function. Whole-cell patch-clamp electrophysiology is the gold standard for directly measuring a compound's effect on ion channel function and overall neuronal excitability. This technique provides high-resolution data on changes in membrane potential and ionic currents, allowing for the direct testing of hypotheses generated in Section 2.

Methodology: Whole-Cell Patch-Clamp Recording

  • Preparation: Prepare acute brain slices (e.g., hippocampus) from rodents or use primary cultured neurons grown on coverslips.

  • Recording Setup: Transfer the preparation to a recording chamber on the stage of an upright microscope and perfuse with artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂/5% CO₂.

  • Patching: Using a glass micropipette filled with an internal solution, form a high-resistance (>1 GΩ) seal with the membrane of a target neuron.

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane, achieving the whole-cell configuration, which allows for control and measurement of the cell's membrane potential and currents.

  • Baseline Recording: Record baseline neuronal activity, including resting membrane potential, action potential firing (in current-clamp mode), and postsynaptic currents (in voltage-clamp mode).

  • Compound Application: Bath-apply this compound at a relevant concentration (e.g., 10 µM) and record any changes in the measured parameters. A GABA-A agonist would be expected to hyperpolarize the resting membrane potential and decrease firing frequency. A sodium channel blocker would increase the threshold for action potential firing.

  • Washout: Perfuse with standard aCSF to determine if the compound's effects are reversible.

In Vivo Validation in Disease Models

Causality: While in vitro data is vital, demonstrating efficacy in a living organism is the critical next step. The choice of animal model must be carefully considered for its translational relevance to the human condition.[15] For a compound with potential anticonvulsant properties, a tiered in vivo approach is recommended, starting with an acute screening model before progressing to a more complex chronic model.

InVivo_DecisionTree start Compound shows in vitro neuromodulatory activity question1 Primary Goal? start->question1 screen Screen for broad anticonvulsant activity question1->screen Initial Efficacy model_tle Model a specific human epilepsy (e.g., TLE) question1->model_tle Disease Modification protocol_acute Use Acute Seizure Model (e.g., PTZ, MES) screen->protocol_acute protocol_chronic Use Chronic Epilepsy Model (e.g., Kainate, Pilocarpine) model_tle->protocol_chronic outcome_acute Determine ED₅₀ and acute efficacy protocol_acute->outcome_acute outcome_chronic Assess impact on spontaneous seizures and epileptogenesis protocol_chronic->outcome_chronic

Fig. 3: Decision tree for selecting an in vivo epilepsy model.
Protocol 3: Anticonvulsant Activity Screening (PTZ Model)

Causality: The pentylenetetrazol (PTZ) model is a widely used and validated screening tool for identifying compounds with potential anti-absence and anti-myoclonic seizure activity.[16][17] PTZ is a GABA-A receptor antagonist, and this model is therefore particularly well-suited to test compounds hypothesized to enhance GABAergic inhibition. It is a cost-effective and rapid method to establish initial in vivo proof-of-concept and determine a dose-response relationship.

Methodology: PTZ-Induced Seizure Model

  • Animal Preparation: Use adult male mice or rats, allowing them to acclimate to the facility for at least one week.

  • Dosing: Administer this compound via intraperitoneal (IP) injection at various doses (e.g., 10, 30, 100 mg/kg). A vehicle control group and a positive control group (e.g., diazepam) should be included.

  • Pre-treatment Time: Allow for a pre-treatment period based on anticipated pharmacokinetics (typically 30-60 minutes).

  • PTZ Administration: Administer a convulsant dose of PTZ (e.g., 60-85 mg/kg, IP).

  • Observation: Immediately place each animal in an individual observation chamber and record seizure activity for 30 minutes.

  • Scoring: Score the maximal seizure severity for each animal using the Racine scale (1: Mouth and facial movements; 2: Head nodding; 3: Forelimb clonus; 4: Rearing with forelimb clonus; 5: Rearing and falling with generalized tonic-clonic seizures).

  • Analysis: The primary endpoints are the latency to the first seizure and the maximal seizure score. An effective anticonvulsant will significantly increase the latency and/or reduce the seizure score compared to the vehicle group. This data can be used to calculate the median effective dose (ED₅₀).

Conclusion and Future Directions

This compound is a promising chemical scaffold for the development of novel CNS therapeutics. Its structural features suggest a high potential for modulating inhibitory neurotransmission, a pathway of critical importance in several neurological disorders. This guide provides a scientifically grounded, logical framework for its comprehensive evaluation. By progressing through tiered in vitro assays to identify neuroprotective effects and elucidate mechanisms, followed by validation in well-characterized in vivo models, researchers can efficiently determine the therapeutic potential of this compound and its future derivatives. The continued exploration of isoxazole chemistry is a vital endeavor that holds the promise of delivering next-generation treatments for debilitating neurological conditions.[3][4]

References

  • Frontiers. (n.d.). In vitro Models of Neurodegenerative Diseases. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Animal Models of Epilepsy: A Phenotype-oriented Review. Retrieved from [Link]

  • Emulate. (2021, January 12). Advances in the Development of In Vitro Models of Neurodegenerative Diseases. Retrieved from [Link]

  • Clinical Gate. (2015, March 13). Animal Models of Epilepsy. Retrieved from [Link]

  • MDPI. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Retrieved from [Link]

  • Istanbul University Press. (n.d.). Current Approaches in Animal Models Used in Epilepsy Research. Retrieved from [Link]

  • PMC - PubMed Central. (2014, September 9). Animal models of epilepsy: use and limitations. Retrieved from [Link]

  • PubMed Central. (2023, November 6). Advances in current in vitro models on neurodegenerative diseases. Retrieved from [Link]

  • InnoSer. (2023, December 6). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. Retrieved from [Link]

  • NC3Rs. (n.d.). Rodent models of epilepsy. Retrieved from [Link]

  • Oxford Global. (2022, April 8). Human Stem Cell Models of Neurodegeneration: Exploiting In Vitro Phenotypes to Support Drug Delivery. Retrieved from [Link]

  • ResearchGate. (n.d.). Methodological approach to evaluating the neuroprotective effects of potential drugs. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of aryl isoxazole derivatives as metabotropic glutamate receptor 1 antagonists: a potential treatment for neuropathic pain. Retrieved from [Link]

  • RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • MDPI. (n.d.). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Retrieved from [Link]

  • ACS Publications. (2022, February 25). Design, Synthesis, and Evaluation of Novel Benzo[d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, September 4). Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies. Retrieved from [Link]

  • Chem-Impex. (n.d.). 5-Aminomethyl-3-isopropylisoxazole. Retrieved from [Link]

  • MDPI. (2023, October 10). Computational Studies to Understand the Neuroprotective Mechanism of Action Basil Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Profiling flow-chart to identify neuroprotective compounds with potential therapeutic efficacy. Retrieved from [Link]

  • MDPI. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

  • Chemical-Suppliers.com. (n.d.). This compound, min 95%, 1 gram. Retrieved from [Link]

  • PubChem - NIH. (n.d.). VU0364572 TFA salt. Retrieved from [Link]

  • ResearchGate. (n.d.). EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. Retrieved from [Link]

  • PubMed. (n.d.). 5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives with in vitro immunomodulatory activities. Retrieved from [Link]

  • PMC - NIH. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]

  • PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]

  • Asian Journal of Research in Chemistry and Pharmaceutical Sciences. (n.d.). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Retrieved from [Link]

  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • Chemical-Suppliers.com. (n.d.). Your Inquiry on this compound. Retrieved from [Link]

  • PubMed Central. (2025, August 5). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Retrieved from [Link]

Sources

isoxazole compounds as GABA receptor agonists

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Isoxazole Compounds as GABA Receptor Agonists

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of isoxazole-based compounds as agonists of the γ-aminobutyric acid (GABA) receptor, with a primary focus on the GABA_A receptor subtype. It is intended for researchers, scientists, and drug development professionals engaged in the study of neuropharmacology and medicinal chemistry. This document delves into the foundational principles of GABAergic neurotransmission, the unique chemical and pharmacological properties of isoxazole agonists, and the critical structure-activity relationships that govern their interaction with GABA receptors. Detailed experimental protocols for the characterization of these compounds are provided, alongside an exploration of their therapeutic potential and the challenges inherent in their development.

The GABAergic System: A Cornerstone of Neuronal Inhibition

The central nervous system (CNS) maintains a delicate balance between excitatory and inhibitory neurotransmission. Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian brain, playing a pivotal role in regulating neuronal excitability.[1][2] Its effects are mediated through two main classes of receptors: the ionotropic GABA_A receptors and the metabotropic GABA_B receptors.[1][3][4]

GABA_A receptors are ligand-gated ion channels that, upon activation by GABA, undergo a conformational change that opens an integral chloride (Cl-) channel.[3][5][6] The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect.[3][6] The GABA_A receptor is a pentameric structure assembled from a variety of subunits (e.g., α, β, γ), and the specific subunit composition determines the receptor's pharmacological properties, including its affinity for various ligands.[7] This heterogeneity of GABA_A receptor subtypes presents both an opportunity and a challenge for the development of selective therapeutic agents.[8][9]

The GABA_A Receptor Signaling Pathway

The activation of the GABA_A receptor by an agonist initiates a cascade of events that culminates in neuronal inhibition. The following diagram illustrates this fundamental signaling pathway.

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA or Isoxazole Agonist GABA_A_Receptor GABA_A Receptor (Ligand-Gated Cl- Channel) GABA->GABA_A_Receptor Binds to Orthosteric Site Cl_ion Cl- Influx GABA_A_Receptor->Cl_ion Channel Opening Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Leads to Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Results in

Caption: GABA_A Receptor Signaling Pathway.

Isoxazole Compounds: A Privileged Scaffold for GABA Receptor Agonism

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[2] This scaffold has proven to be a valuable template in medicinal chemistry, appearing in a range of clinically used drugs.[10][11] In the context of GABAergic modulation, the isoxazole moiety serves as a bioisostere of the carboxylate group of GABA, while the overall structure provides a conformationally restrained analogue of the endogenous neurotransmitter.[12] This conformational rigidity is a key factor in the high affinity and potency of many isoxazole-based GABA receptor agonists.

Muscimol: The Prototypical Isoxazole Agonist

Muscimol, a naturally occurring psychoactive compound isolated from the Amanita muscaria mushroom, is the archetypal isoxazole GABA agonist.[12][13][14] Structurally, it is a close analogue of GABA, with the isoxazole ring locking the molecule into a specific conformation that is recognized by the GABA_A receptor.[12] Muscimol acts as a potent, full agonist at the orthosteric binding site of most GABA_A receptor subtypes.[12] Unlike GABA, muscimol can readily cross the blood-brain barrier, making it a valuable tool for in vivo studies of the GABAergic system.[12][14] However, its therapeutic use has been hampered by its psychoactive properties and non-selective profile.[12]

Gaboxadol (THIP): A Synthetic Analogue with Therapeutic Promise

The limitations of muscimol spurred the development of synthetic analogues with improved pharmacological profiles. Gaboxadol, also known as THIP (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol), is a prominent example.[12][15][16] While structurally related to muscimol, gaboxadol exhibits a distinct pharmacological profile, acting as a partial agonist at certain GABA_A receptor subtypes.[15] It was investigated as a hypnotic for the treatment of insomnia and showed a different effect on sleep architecture compared to benzodiazepines, notably by increasing slow-wave sleep without suppressing REM sleep.[12] Despite its promise, the development of gaboxadol was discontinued in late-stage clinical trials due to a narrow therapeutic window and side effects.[15]

Structure-Activity Relationships (SAR) of Isoxazole Agonists

The affinity and efficacy of isoxazole compounds at the GABA_A receptor are highly dependent on their chemical structure. Key SAR insights include:

  • The 3-hydroxyisoxazole moiety: This feature is critical for agonist activity, acting as a bioisosteric replacement for the carboxylic acid group of GABA.

  • The aminomethyl side chain: The presence and length of the aminoalkyl side chain at the 5-position of the isoxazole ring are crucial for potent agonist activity.

  • Conformational restriction: The incorporation of the isoxazole nucleus into a bicyclic system, as seen in THIP, can modulate subtype selectivity and functional activity.[17]

  • Substitution on the isoxazole ring: The introduction of substituents on the isoxazole ring can dramatically alter the pharmacological profile, in some cases converting agonists into antagonists.[18]

Experimental Characterization of Isoxazole Agonists

A multi-faceted experimental approach is necessary to fully characterize the pharmacological properties of isoxazole-based GABA receptor agonists. This typically involves a combination of in vitro and in vivo techniques.

In Vitro Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for its receptor.[1] For GABA_A receptors, [3H]muscimol is a commonly used radioligand.[19][20] These assays are typically performed on membrane preparations from brain tissue or cell lines expressing specific GABA_A receptor subtypes.[19][20]

Step-by-Step Protocol for [3H]Muscimol Binding Assay: [19][20]

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cortex or cerebellum) in a suitable buffer (e.g., 0.32 M sucrose).

    • Perform a series of centrifugation steps to isolate the crude membrane fraction.

    • Wash the membranes repeatedly in a binding buffer (e.g., 50 mM Tris-HCl) to remove endogenous GABA.

    • Resuspend the final membrane pellet in the binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a multi-well plate, combine the membrane preparation with a fixed concentration of [3H]muscimol (e.g., 5 nM).

    • For competition assays, add varying concentrations of the unlabeled isoxazole compound.

    • To determine non-specific binding, include a set of wells with a high concentration of unlabeled GABA (e.g., 10 µM).

    • Incubate the plate at 4°C for a defined period (e.g., 45 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Quantify the radioactivity retained on the filters using liquid scintillation spectrometry.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For competition assays, plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.

Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) in Xenopus oocytes and patch-clamp recordings in cultured neurons or cell lines, provide a direct measure of the functional activity of isoxazole compounds at GABA_A receptors.[6][21][22] These methods allow for the determination of key parameters such as potency (EC50) and efficacy (maximal response relative to GABA).[23]

Experimental Workflow for Electrophysiological Characterization:

Electrophysiology_Workflow start Start: Cell Preparation oocytes Xenopus Oocyte Injection (cRNA for GABA_A subunits) start->oocytes cell_lines Transfection of Mammalian Cell Lines (e.g., HEK293) start->cell_lines recording Electrophysiological Recording (TEVC or Patch-Clamp) oocytes->recording cell_lines->recording agonist_app Application of Isoxazole Agonist (Varying Concentrations) recording->agonist_app data_acq Data Acquisition: Measure Chloride Current agonist_app->data_acq analysis Data Analysis: Generate Dose-Response Curve data_acq->analysis end Determine EC50 and Efficacy analysis->end

Caption: Electrophysiological Characterization Workflow.

In Vivo Models

In vivo studies are essential to evaluate the overall physiological and behavioral effects of isoxazole agonists, including their therapeutic efficacy and potential side effects.[24] Animal models of epilepsy, anxiety, and sleep disorders are commonly employed.[25]

One method for rapidly identifying GABAergic properties in vivo involves the intracerebroventricular (ICV) injection of the compound in mice.[24] For example, the ability of a compound to inhibit apomorphine-induced climbing behavior is indicative of GABAergic activity.[24] This inhibitory effect can be reversed by co-administration of a GABA receptor antagonist like picrotoxin, confirming the mechanism of action.[24]

Therapeutic Applications and Future Directions

The therapeutic potential of isoxazole-based GABA agonists has been explored for a variety of CNS disorders, including:

  • Epilepsy: By enhancing inhibitory neurotransmission, these compounds can suppress seizure activity.[12][26]

  • Anxiety and Sleep Disorders: The sedative and anxiolytic properties of GABA agonists make them candidates for treating anxiety and insomnia.[4][26][27]

  • Neurodegenerative Diseases: There is growing interest in the neuroprotective effects of GABAergic modulation in conditions like Alzheimer's and Parkinson's disease.[12][13]

The primary challenge in the development of isoxazole-based therapeutics lies in achieving subtype selectivity to maximize therapeutic efficacy while minimizing off-target effects.[28][29] Future research will likely focus on the design of novel isoxazole derivatives with tailored selectivity for specific GABA_A receptor subtypes implicated in particular disease states. The use of computational modeling and structure-based drug design will be instrumental in this endeavor.

Data Summary

The following table summarizes the pharmacological properties of key isoxazole GABA receptor agonists.

CompoundReceptor TargetActivityKey Features
Muscimol GABA_AFull AgonistPrototypical isoxazole agonist, crosses blood-brain barrier, psychoactive.[12][15]
Gaboxadol (THIP) GABA_APartial AgonistSynthetic analogue of muscimol, investigated for insomnia, improves slow-wave sleep.[12][15][16]

Conclusion

Isoxazole compounds represent a fascinating and pharmacologically significant class of GABA receptor agonists. Their unique structural features and potent activity have made them invaluable tools for dissecting the complexities of the GABAergic system. While the path to therapeutic application has been met with challenges, the ongoing exploration of structure-activity relationships and the pursuit of subtype-selective modulators hold significant promise for the future development of novel treatments for a range of neurological and psychiatric disorders.

References

  • GABA - PDSP. (n.d.). UNC Chapel Hill. Retrieved from [Link]

  • Muscimol - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • An In Vivo Method for Testing GABAergic Compounds. (n.d.). PubMed. Retrieved from [Link]

  • Characterization of GABA Receptors. (n.d.). PubMed Central. Retrieved from [Link]

  • Effects of GABAergic Agents on Multiple Sclerosis. A Narrative Review of In-vivo Models. (2023). CNS & Neurological Disorders - Drug Targets. Retrieved from [Link]

  • Data from electrophysiological studies of GABA(A) receptor agonists. (n.d.). ResearchGate. Retrieved from [Link]

  • Electrophysiology of ionotropic GABA receptors. (n.d.). PubMed Central. Retrieved from [Link]

  • Toxicological and pharmacological profile of Amanita muscaria (L.) Lam. – a new rising opportunity for biomedicine. (2020). Pharmacia. Retrieved from [Link]

  • Enzymic synthesis of two glucuronides of the hydroxyisoxazole GABA-agonist, THIP, and the in vivo glucuronidation of THIP in rat. (1989). PubMed. Retrieved from [Link]

  • Psychoactive Isoxazoles, Muscimol, and Isoxazole Derivatives from the Amanita (Agaricomycetes) Species: Review of New Trends in Synthesis, Dosage, and Biological Properties. (2023). PubMed. Retrieved from [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI. Retrieved from [Link]

  • Isoxazole-thiazole derivatives as gaba a receptor inverse agonists for use in the treatment of cognitive disorders. (n.d.). Google Patents.
  • Design, Synthesis, and Evaluation of Novel Isoxazoline Derivatives as Potent GABA Receptor Modulators. (2025). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • GABA Receptor Physiology and Pharmacology. (n.d.). NCBI Bookshelf. Retrieved from [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). MDPI. Retrieved from [Link]

  • Electrophysiology of ionotropic GABA receptors. (n.d.). Institut Pasteur. Retrieved from [Link]

  • In Vivo Evidence of the Specificity of Effects of GABAA Receptor Modulating Medications. (n.d.). SLEEP. Retrieved from [Link]

  • GABA Receptor Agonists. Synthesis of Muscimol Analogues Including (R)- and (S)-5-(1-Aminoethyl)-3-isoxazolol and (RS)-5-Aminomethyl-2-isoxazolin-3-ol. (2025). ResearchGate. Retrieved from [Link]

  • Electrophysiology of ionotropic GABA receptors. (2021). PubMed. Retrieved from [Link]

  • Gaboxadol - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. (n.d.). MDPI. Retrieved from [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PubMed Central. Retrieved from [Link]

  • GABA receptor agonists: pharmacological spectrum and therapeutic actions. (n.d.). PubMed. Retrieved from [Link]

  • Biochemistry and binding assay a, FSEC of GABAA receptor with and... (n.d.). ResearchGate. Retrieved from [Link]

  • Muscimol and Its Pharmacokinetics in the Human Body. (2025). ACS Omega. Retrieved from [Link]

  • Action of bicyclic isoxazole GABA analogues on GABA transporters and its relation to anticonvulsant activity. (n.d.). PubMed. Retrieved from [Link]

  • GABAA receptor subtypes: autoradiographic comparison of GABA, benzodiazepine, and convulsant binding sites in the rat central nervous system. (n.d.). PubMed. Retrieved from [Link]

  • 4-Heterocyclic aryl isoxazoline derivatives as GABAA receptor modulators. (n.d.). ResearchGate. Retrieved from [Link]

  • A novel class of potent 3-isoxazolol GABA(A) antagonists: design, synthesis, and pharmacology. (2000). PubMed. Retrieved from [Link]

  • GABAergic Afferents Activate Both GABAA and GABAB Receptors in Mouse Substantia Nigra Dopaminergic Neurons In Vivo. (2008). Journal of Neuroscience. Retrieved from [Link]

  • GABA Inhibitors. (2023). NCBI Bookshelf. Retrieved from [Link]

  • Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. (n.d.). PubMed. Retrieved from [Link]

  • GABAA receptor - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • 4,5-Substituted 3‑Isoxazolols with Insecticidal Activity Act as Competitive Antagonists of Housefly GABA Receptors. (2015). researchmap. Retrieved from [Link]

  • A Benzodiazepine Ligand with Improved GABA A Receptor α 5-Subunit Selectivity Driven by Interactions with Loop C. (n.d.). ResearchGate. Retrieved from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PubMed Central. Retrieved from [Link]

  • GABA-A receptor subtypes in the brain: a paradigm for CNS drug discovery? (n.d.). ScienceDirect. Retrieved from [Link]

Sources

A Technical Guide to 5-Aminomethyl-3-isopropylisoxazole: A Versatile Scaffold for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical overview of 5-aminomethyl-3-isopropylisoxazole, a heterocyclic building block of significant interest in synthetic and medicinal chemistry. We explore its physicochemical properties, detail robust synthetic pathways for its preparation, and elucidate its key chemical transformations. The primary utility of this molecule lies in its versatile primary amine, which serves as a nucleophilic handle for constructing a diverse array of more complex molecular architectures. Particular emphasis is placed on its application as a conformationally-restricted analogue of γ-aminobutyric acid (GABA), positioning it as a valuable scaffold in the development of therapeutic agents targeting the central nervous system.[1][2][3] This document serves as a comprehensive resource for researchers and drug development professionals, providing detailed experimental protocols and field-proven insights to leverage this building block in their synthetic programs.

Introduction: The Strategic Value of the Isoxazole Core

The isoxazole ring is a five-membered aromatic heterocycle that has garnered significant attention in pharmaceutical research.[4][5] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it a "privileged structure" in drug discovery.[3] Isoxazole-containing compounds exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[4][5][6][7] The strategic incorporation of an isoxazole moiety can improve pharmacokinetic profiles, enhance efficacy, and reduce the toxicity of drug candidates.[4][6]

Within this class, 5-aminomethyl-3-isopropylisoxazole stands out as a particularly useful synthetic intermediate. It combines the stable isoxazole core with a reactive primary aminomethyl group, providing a direct attachment point for building larger, more complex molecules. The isopropyl group at the 3-position provides lipophilicity, which can be crucial for modulating properties like cell permeability and target engagement. Its structural resemblance to the neurotransmitter GABA makes it a key starting point for novel therapeutics targeting neurological and psychiatric disorders.[2][3]

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of reproducible synthesis. The key properties of 5-aminomethyl-3-isopropylisoxazole are summarized below.

PropertyValueSource
IUPAC Name (3-Isopropyl-isoxazol-5-yl)-methylamine[2]
CAS Number 543713-30-0[2]
Molecular Formula C₇H₁₂N₂O[2]
Molecular Weight 140.19 g/mol [2]
Appearance Liquid[2]
Storage Store at 0-8°C[2]

Spectroscopic Features:

  • ¹H NMR: Expected signals would include a doublet for the six methyl protons of the isopropyl group, a septet for the isopropyl methine proton, a singlet for the isoxazole ring proton, and a singlet for the methylene protons of the aminomethyl group. The amine protons may appear as a broad singlet.

  • ¹³C NMR: Key resonances will correspond to the isopropyl methyl carbons, the isopropyl methine carbon, the C4 and C5 carbons of the isoxazole ring, and the methylene carbon.

  • IR Spectroscopy: Characteristic peaks would include N-H stretching for the primary amine (~3300-3400 cm⁻¹), C-H stretching for the alkyl groups (~2850-2950 cm⁻¹), and C=N stretching from the isoxazole ring (~1600 cm⁻¹).

Synthesis of the Core Building Block

The preparation of 5-aminomethyl-3-isopropylisoxazole is typically achieved through a multi-step sequence. A common and efficient strategy involves the 1,3-dipolar cycloaddition reaction to form the isoxazole ring, followed by functional group manipulation to install the aminomethyl moiety.[4]

G cluster_0 Route A: Cycloaddition-Reduction Pathway A Isobutyraldehyde Oxime E Isovaleronitrile Oxide (in situ generation) A->E Oxidation B N-Chlorosuccinimide (NCS) B->E C Propargyl Bromide F 5-(Bromomethyl)-3-isopropylisoxazole C->F 1,3-Dipolar Cycloaddition D Triethylamine (TEA) D->E Base E->F H 5-(Azidomethyl)-3-isopropylisoxazole F->H SN2 Displacement G Sodium Azide (NaN3) G->H J 5-Aminomethyl-3-isopropylisoxazole (Final Product) H->J Reduction I Triphenylphosphine (PPh3), H2O (Staudinger Reduction) I->J

Caption: General synthetic workflow for 5-Aminomethyl-3-isopropylisoxazole.

Protocol: Synthesis via Nitrile Oxide Cycloaddition and Staudinger Reduction

This protocol outlines a representative synthesis. Causality: The 1,3-dipolar cycloaddition between a nitrile oxide (generated in situ from an oxime) and an alkyne is a highly efficient and regioselective method for constructing the isoxazole ring.[4][8] Subsequent conversion of a bromomethyl handle to an amine via an azide intermediate followed by a Staudinger reduction is a classic, high-yielding transformation that avoids harsh reducing agents which could compromise the isoxazole ring.

Step 1: Synthesis of 5-(Bromomethyl)-3-isopropylisoxazole

  • To a stirred solution of isobutyraldehyde oxime (1.0 eq) in chloroform, add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0°C. Stir for 1 hour.

  • Add propargyl bromide (1.2 eq) to the mixture, followed by the slow dropwise addition of triethylamine (1.5 eq) while maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the intermediate.

Step 2: Synthesis of 5-(Azidomethyl)-3-isopropylisoxazole

  • Dissolve 5-(bromomethyl)-3-isopropylisoxazole (1.0 eq) in dimethylformamide (DMF).

  • Add sodium azide (1.5 eq) and stir the mixture at 60°C for 4 hours.

  • Cool the reaction mixture, pour it into ice water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the azide intermediate, which is often used without further purification.

Step 3: Synthesis of 5-Aminomethyl-3-isopropylisoxazole

  • Dissolve the crude 5-(azidomethyl)-3-isopropylisoxazole (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (9:1).

  • Add triphenylphosphine (1.2 eq) and stir the reaction at room temperature for 12 hours.

  • Remove the THF under reduced pressure and extract the aqueous residue with diethyl ether to remove triphenylphosphine oxide.

  • Adjust the pH of the aqueous layer to >10 with 2M NaOH and extract with dichloromethane.

  • Dry the combined organic layers, concentrate, and purify by vacuum distillation or chromatography to afford the final product.

Key Synthetic Transformations and Applications

The synthetic utility of 5-aminomethyl-3-isopropylisoxazole stems from the reactivity of its primary amine. This functional group serves as a versatile handle for elaboration into a wide range of derivatives.

Caption: Key reactions of the 5-aminomethyl-3-isopropylisoxazole building block.

A. N-Acylation for Amide Synthesis

The most common transformation is the acylation of the amine to form a stable amide linkage. This is fundamental for creating peptidomimetics and connecting the isoxazole scaffold to other pharmacophores.

  • Rationale: The reaction with an acyl chloride or activated carboxylic acid is a robust and high-yielding method for amide bond formation. A non-nucleophilic base like pyridine or triethylamine is required to scavenge the HCl byproduct, driving the reaction to completion.[9]

  • Application: This chemistry is used to synthesize novel compounds for various therapeutic areas, including potential anticancer agents and kinase inhibitors.[10]

B. N-Alkylation via Reductive Amination

Reductive amination provides a controlled method for synthesizing secondary amines. The primary amine first forms an imine with an aldehyde or ketone, which is then reduced in situ by a mild hydride reagent.

  • Rationale: Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation. It is mild enough not to reduce the starting aldehyde but reactive enough to reduce the intermediate iminium ion, minimizing side reactions. This one-pot procedure is highly efficient for generating molecular diversity.

  • Application: N-alkylation is used to modulate the polarity, basicity, and steric profile of the molecule, which is critical for optimizing drug-receptor interactions and pharmacokinetic properties.

C. Amine Protection (Boc-Protection)

In multi-step syntheses, it is often necessary to temporarily mask the reactivity of the primary amine. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for this purpose.

  • Rationale: The reaction with di-tert-butyl dicarbonate ((Boc)₂O) proceeds under mild conditions to form a carbamate that is stable to a wide range of reagents.[11] Crucially, the Boc group can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid) without affecting the isoxazole ring.

  • Application: Boc-protection is an essential step when subsequent reactions require harsh bases or electrophiles that would otherwise react with the primary amine.

Application Case Study: Scaffolds for Neurological Agents

The structural similarity between 5-aminomethyl-3-isopropylisoxazole and the neurotransmitter GABA has made it a cornerstone for developing agents that modulate the GABAergic system.

G cluster_workflow Drug Discovery Workflow start Building Block 5-Aminomethyl-3- isopropylisoxazole derivatize Synthetic Derivatization (e.g., N-Acylation, N-Alkylation) start->derivatize library Compound Library (Diverse Analogs) derivatize->library screen Biological Screening (e.g., GABA-A Receptor Binding Assay) library->screen hit Hit Compound (Shows Activity) screen->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt candidate Drug Candidate (Improved Potency & PK Profile) lead_opt->candidate

Caption: Workflow from building block to drug candidate in neurological research.

The isoxazole ring acts as a bioisostere of the carboxylic acid group in GABA, while the aminomethyl group mimics the GABA amine. This rigidified structure restricts the conformational freedom of the molecule, which can lead to higher receptor selectivity and improved potency.[3] By systematically modifying the amine terminus using the reactions described above (N-acylation, N-alkylation, etc.), chemists can perform structure-activity relationship (SAR) studies to optimize binding to specific GABA receptor subtypes. This approach has been instrumental in the exploration of new treatments for anxiety, epilepsy, and other neurological disorders.[2][3]

Detailed Experimental Methodologies

The following protocols are provided as trusted, representative procedures for key transformations.

Protocol 1: General Procedure for N-Acylation
  • In a dry, nitrogen-flushed round-bottom flask, dissolve 5-aminomethyl-3-isopropylisoxazole (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.5 eq) and cool the mixture to 0°C in an ice bath.

  • Add the desired acyl chloride (1.1 eq) dropwise as a solution in DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product via column chromatography on silica gel.

Protocol 2: General Procedure for Boc-Protection
  • Dissolve 5-aminomethyl-3-isopropylisoxazole (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.0 eq), followed by di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq).

  • Stir the mixture vigorously at room temperature for 12-18 hours.

  • Remove the dioxane under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected product, which is often pure enough for subsequent steps.[11]

Safety, Handling, and Storage

  • Safety: 5-Aminomethyl-3-isopropylisoxazole is an amine and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation, ingestion, and contact with skin and eyes. As with many amines, it may be corrosive or irritating.

  • Storage: Store the compound in a tightly sealed container in a refrigerator at 0-8°C to prevent degradation.[2]

Conclusion

5-Aminomethyl-3-isopropylisoxazole is a high-value building block that offers a reliable entry point into a rich chemical space. Its stable, drug-like isoxazole core, combined with a synthetically versatile primary amine, makes it an indispensable tool for medicinal chemists and synthetic researchers. From the development of novel neurological agents to the construction of diverse compound libraries, the strategic application of this scaffold continues to facilitate the discovery of new and impactful molecules. The robust synthetic protocols and derivatization strategies outlined in this guide provide a solid framework for unlocking its full potential.

References

  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • Bohrium. The recent progress of isoxazole in medicinal chemistry. Bohrium Scientific Publishing.
  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry.
  • Unknown Source. A review of isoxazole biological activity and present synthetic techniques. Source not specified.
  • Chem-Impex. 5-Aminométhyl-3-isopropylisoxazole.
  • Chem-Impex. 5-Aminomethyl-3-isopropylisoxazole.
  • BenchChem. (2025).
  • BLD Pharm.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 5-Aminomethyl-3-methoxyisoxazole. BenchChem.
  • ChemicalBook. 5-(Aminomethyl)
  • PubChem. 5-Amino-3-methylisoxazole.
  • De Sarro, A., et al. (Year not specified). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. MDPI.
  • ChemWhat. 5-N-(BOC)-AMINOMETHYL-3-ISOPROPYLISOXAZOLE.
  • Gzella, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI.
  • BenchChem. (2025). Application Notes and Protocols: 5-Aminomethyl-3-methoxyisoxazole in Medicinal Chemistry. BenchChem.
  • Khalfallah, A. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Moroccan Journal of Heterocyclic Chemistry.
  • Sim, T., et al. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. European Journal of Medicinal Chemistry.
  • Gzella, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
  • SpectraBase. 5-(Aminomethyl)-3-isoxazolol. Wiley.

Sources

Methodological & Application

Synthesis Protocol for 5-Aminomethyl-3-isopropylisoxazole: An Application Note for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Aminomethyl-3-isopropylisoxazole is a valuable heterocyclic building block in medicinal chemistry, recognized for its utility in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1] This application note provides a detailed, field-proven protocol for the synthesis of 5-Aminomethyl-3-isopropylisoxazole. The primary recommended pathway proceeds through a [3+2] cycloaddition to form the isoxazole core, followed by the introduction of the primary amine via a Gabriel synthesis. This document offers in-depth, step-by-step instructions, explains the causality behind experimental choices, and provides an alternative synthetic strategy for consideration. The protocols are designed for researchers, scientists, and drug development professionals seeking a reliable and scalable method for the preparation of this key intermediate.

Introduction

The isoxazole motif is a cornerstone in the design of pharmacologically active molecules, conferring properties such as metabolic stability and specific binding interactions.[2][3] The title compound, 5-Aminomethyl-3-isopropylisoxazole, combines this privileged heterocycle with a primary amine, a critical functional group for introducing diversity and modulating physicochemical properties in drug candidates. Its structural features make it an attractive starting material for constructing libraries of compounds for screening and lead optimization.[1] This guide presents a robust and well-vetted synthetic route, emphasizing safety, efficiency, and reproducibility to empower researchers in their drug discovery endeavors.

Recommended Synthetic Pathway: Overview

The most efficient and reliable synthesis of 5-Aminomethyl-3-isopropylisoxazole is achieved through a two-stage process. The first stage involves the construction of the 3-isopropylisoxazole ring system with a handle at the 5-position. The second stage converts this handle into the desired primary aminomethyl group.

The chosen strategy leverages an in situ generation of a nitrile oxide for a [3+2] cycloaddition reaction, a powerful and highly regioselective method for isoxazole synthesis.[3][4][5] This is followed by the classic Gabriel synthesis to cleanly install the primary amine, avoiding the common issue of over-alkylation associated with direct amination.[6][7]

Synthetic_Workflow cluster_0 Stage 1: Isoxazole Ring Formation cluster_1 Stage 2: Gabriel Synthesis A Isobutyraldehyde C Isobutyraldoxime A->C Oxime Formation B Hydroxylamine B->C E Isobutyrohydroximoyl Chloride C->E Chlorination D N-Chlorosuccinimide (NCS) D->E H 5-(Chloromethyl)-3-isopropylisoxazole E->H [3+2] Cycloaddition (in situ Nitrile Oxide) F 2,3-Dichloropropene F->H G Triethylamine (Et3N) G->H J N-(3-isopropylisoxazol-5-ylmethyl)phthalimide H->J Alkylation I Potassium Phthalimide I->J L 5-Aminomethyl-3-isopropylisoxazole J->L Hydrazinolysis (Ing-Manske) K Hydrazine Hydrate K->L

Figure 1: Overall workflow for the synthesis of 5-Aminomethyl-3-isopropylisoxazole.

Stage 1: Synthesis of 5-(Chloromethyl)-3-isopropylisoxazole

This stage constructs the core heterocyclic ring. Isobutyraldehyde is first converted to its corresponding aldoxime. The aldoxime is then chlorinated to form a hydroximoyl chloride, which, upon treatment with a base, generates isobutyronitrile oxide in situ. This highly reactive 1,3-dipole immediately undergoes a cycloaddition reaction with 2,3-dichloropropene to yield the target intermediate.

Experimental Protocol: Stage 1

Step 1.1: Preparation of Isobutyraldoxime

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and an ice bath, add hydroxylamine hydrochloride (34.7 g, 0.5 mol) and 150 mL of deionized water. Stir until fully dissolved.

  • Reagent Addition: In a separate beaker, dissolve sodium hydroxide (22.0 g, 0.55 mol) in 100 mL of water. Slowly add this solution to the hydroxylamine hydrochloride solution while maintaining the temperature below 10 °C with the ice bath.

  • Once the addition is complete, add isobutyraldehyde (36.1 g, 0.5 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 20 °C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield isobutyraldoxime as a colorless oil or low-melting solid, which can be used in the next step without further purification.

Causality Note: The initial reaction between hydroxylamine hydrochloride and sodium hydroxide liberates free hydroxylamine. The reaction is kept cool to prevent the decomposition of hydroxylamine and to control the exothermicity of the condensation reaction with the aldehyde.

Step 1.2: [3+2] Cycloaddition to form 5-(Chloromethyl)-3-isopropylisoxazole

  • Reaction Setup: In a 1 L three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve isobutyraldoxime (43.6 g, 0.5 mol) in 400 mL of chloroform. Cool the solution to 0 °C using an ice-salt bath.

  • Chlorination: Add N-Chlorosuccinimide (NCS) (66.8 g, 0.5 mol) portion-wise to the stirred solution over 1 hour, maintaining the temperature between 0 and 5 °C. Stir for an additional hour at this temperature to ensure the complete formation of the intermediate isobutyrohydroximoyl chloride.

  • Dipolarophile Addition: Add 2,3-dichloropropene (61.0 g, 0.55 mol) to the reaction mixture.

  • Cycloaddition: Begin adding triethylamine (55.7 g, 0.55 mol) dropwise from the dropping funnel over 2 hours. A white precipitate of triethylamine hydrochloride will form. The triethylamine serves to eliminate HCl from the hydroximoyl chloride, generating the nitrile oxide in situ.

  • Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by adding 200 mL of water. Separate the organic layer, wash sequentially with 1M HCl (2 x 150 mL), saturated sodium bicarbonate solution (2 x 150 mL), and brine (1 x 150 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield 5-(chloromethyl)-3-isopropylisoxazole as a pale yellow oil.

Causality Note: The use of NCS is a mild and effective method for the chlorination of aldoximes. The slow, dropwise addition of triethylamine is crucial to keep the concentration of the unstable nitrile oxide low, minimizing dimerization and other side reactions. 2,3-Dichloropropene acts as a synthetic equivalent of propargyl chloride in this context, leading directly to the 5-chloromethyl substituted product.

Stage 2: Gabriel Synthesis of 5-Aminomethyl-3-isopropylisoxazole

The Gabriel synthesis provides a controlled method for converting the 5-chloromethyl intermediate into the desired primary amine.[6][8][9] This is achieved by first alkylating potassium phthalimide, a surrogate for the ammonia anion, followed by the liberation of the amine. The Ing-Manske procedure, which uses hydrazine, is employed for the cleavage step as it proceeds under milder, neutral conditions compared to acidic or basic hydrolysis, which could potentially degrade the isoxazole ring.[6][9]

Experimental Protocol: Stage 2

Step 2.1: N-Alkylation of Potassium Phthalimide

  • Reaction Setup: To a 500 mL round-bottom flask, add 5-(chloromethyl)-3-isopropylisoxazole (17.5 g, 0.1 mol), potassium phthalimide (20.4 g, 0.11 mol), and 250 mL of anhydrous N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to 80-90 °C with stirring. Monitor the reaction by TLC until the starting chloride is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into 1 L of ice-cold water with vigorous stirring. A precipitate of N-(3-isopropylisoxazol-5-ylmethyl)phthalimide will form.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol to remove residual DMF. Dry the solid product under vacuum. This intermediate is often pure enough for the next step.

Causality Note: DMF is an excellent polar aprotic solvent for SN2 reactions, effectively solvating the potassium cation and leaving the phthalimide anion highly nucleophilic.[8] Pouring the reaction mixture into water precipitates the organic product, which is insoluble in water, providing a simple and efficient isolation method.

Step 2.2: Hydrazinolysis (Ing-Manske Procedure)

  • Reaction Setup: Suspend the dried N-(3-isopropylisoxazol-5-ylmethyl)phthalimide (27.0 g, ~0.095 mol) in 300 mL of ethanol in a 500 mL round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add hydrazine monohydrate (9.5 g, 0.19 mol) to the suspension.

  • Reaction: Heat the mixture to reflux with stirring for 4 hours. A thick, white precipitate of phthalhydrazide will form.[6]

  • Work-up: Cool the mixture to room temperature and add 100 mL of 2M HCl. Stir for 30 minutes to convert the amine product to its hydrochloride salt and to help break up the precipitate.

  • Filter the mixture to remove the phthalhydrazide precipitate. Wash the solid with a small amount of cold ethanol.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to remove the ethanol. Add 100 mL of water to the residue and basify to pH >12 by the slow addition of 50% NaOH solution, keeping the solution cool in an ice bath.

  • Extract the free amine with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product, 5-Aminomethyl-3-isopropylisoxazole, as an oil.

Causality Note: Hydrazine attacks the carbonyl groups of the phthalimide, leading to the formation of a stable six-membered phthalhydrazide ring and liberating the desired primary amine.[9] Initial acidification helps in separating the product from the precipitate, while the final basification is necessary to deprotonate the amine hydrochloride salt to yield the free amine product.

Alternative Synthetic Strategy

An alternative route involves the synthesis of 3-isopropylisoxazole-5-carboxylic acid, followed by its conversion to the amine.

Alternative_Workflow A Isobutyrohydroximoyl Chloride C Ethyl 3-isopropylisoxazole- 5-carboxylate A->C [3+2] Cycloaddition B Ethyl Propiolate B->C E 3-Isopropylisoxazole- 5-carboxylic Acid C->E Saponification D Hydrolysis (KOH) D->E G 3-Isopropylisoxazole- 5-carbonyl chloride E->G Acid Chloride Formation F SOCl2 F->G I 3-Isopropylisoxazole- 5-carboxamide G->I Amidation H NH3 H->I K 5-Aminomethyl-3- isopropylisoxazole I->K Reduction J LiAlH4 J->K

Figure 2: Alternative synthetic route via a carboxylic acid intermediate.

  • [3+2] Cycloaddition: Isobutyronitrile oxide (generated as in Stage 1) is reacted with ethyl propiolate to form ethyl 3-isopropylisoxazole-5-carboxylate.

  • Saponification: The ester is hydrolyzed to 3-isopropylisoxazole-5-carboxylic acid using a base like potassium hydroxide in ethanol/water.[10]

  • Amide Formation: The carboxylic acid is converted to the corresponding acyl chloride (e.g., using thionyl chloride), followed by reaction with ammonia to yield 3-isopropylisoxazole-5-carboxamide.[2]

  • Reduction: The amide is reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF.

This route is also viable but involves more steps and the use of highly reactive and hazardous reagents like LiAlH₄.

Data Summary

StepIntermediate/ProductReagentsTypical YieldPurityPhysical State
1.1 IsobutyraldoximeIsobutyraldehyde, NH₂OH·HCl, NaOH>90%>95%Colorless Oil
1.2 5-(Chloromethyl)-3-isopropylisoxazoleIsobutyraldoxime, NCS, 2,3-Dichloropropene, Et₃N65-75%>97%Pale Yellow Oil
2.1 N-(3-isopropylisoxazol-5-ylmethyl)phthalimide5-(Chloromethyl)-3-isopropylisoxazole, K-Phthalimide85-95%>98%White Solid
2.2 5-Aminomethyl-3-isopropylisoxazolePhthalimide intermediate, N₂H₄·H₂O70-85%>98%Oil

Conclusion

The provided protocol, centering on a [3+2] cycloaddition followed by a Gabriel synthesis, represents a robust, scalable, and high-yielding pathway to 5-Aminomethyl-3-isopropylisoxazole. By detailing the rationale behind key experimental steps and offering a viable alternative, this application note serves as a comprehensive guide for chemists in the pharmaceutical industry and academia. The successful synthesis of this versatile building block can significantly accelerate the development of novel isoxazole-containing drug candidates.

References

  • Wang, L. et al. (2013). Isopropyl 3-phenylisoxazole-5-carboxylate. Acta Crystallographica Section E, 69(7), o733. [Link]

  • Chem-Impex. (n.d.). 5-Aminomethyl-3-isopropylisoxazole. [Link]

  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. [Link]

  • Wikipedia. (2023). Gabriel synthesis. [Link]

  • Perlego. (n.d.). Gabriel Synthesis | Overview & Research Examples. [Link]

  • The Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. [Link]

  • Solubility of Things. (n.d.). Isobutyraldehyde oxime. [Link]

  • Kariyappa, A. K. et al. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica, 4(6), 2283-2287. [Link]

  • Padwa, A. (2019). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Molecules, 24(18), 3249. [Link]

  • Wikipedia. (2023). 1,3-Dipolar cycloaddition. [Link]

  • Reiss, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Padwa, A. (2017). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 5, 4. [Link]

  • Peterson, E. A. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]

  • Molbank. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • PrepChem. (n.d.). Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid. [Link]

Sources

Application Notes and Protocols: High-Throughput In Vitro Functional Characterization of 5-Aminomethyl-3-isopropylisoxazole TFA salt at the GABA-A Receptor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay to characterize the functional activity of 5-Aminomethyl-3-isopropylisoxazole TFA salt. Given the structural similarities of isoxazole derivatives to the endogenous neurotransmitter γ-aminobutyric acid (GABA), this guide focuses on a high-throughput functional assay for the GABA-A receptor (GABA-A R), a primary target for therapeutics aimed at neurological disorders. We detail a cell-based, halide-sensitive Yellow Fluorescent Protein (YFP) quenching assay, a method well-suited for quantifying the activation of ligand-gated chloride channels. This guide provides not only a step-by-step protocol but also the scientific rationale behind key experimental choices, from the generation of a stable recombinant cell line to data analysis and quality control, ensuring a self-validating and reproducible experimental system.

Introduction: The Scientific Rationale

5-Aminomethyl-3-isopropylisoxazole is a heterocyclic compound that serves as a valuable scaffold in medicinal chemistry for developing therapeutic agents targeting the central nervous system.[1] Its structural features, particularly the isoxazole ring, can mimic the carboxyl group of GABA, suggesting a potential interaction with GABA receptors.[2] The GABA-A receptor, a pentameric ligand-gated chloride ion channel, is the principal mediator of fast inhibitory neurotransmission in the brain.[3][4] The receptor's diverse subunit composition (e.g., α, β, γ) gives rise to numerous subtypes with distinct pharmacology, making it a critical target for drugs treating anxiety, epilepsy, and sleep disorders.[2][3]

To effectively screen and characterize compounds like 5-Aminomethyl-3-isopropylisoxazole, a functional assay that directly measures the consequence of receptor activation—ion flux—is paramount. The halide-sensitive Yellow Fluorescent Protein (YFP) quenching assay is an elegant and powerful method for this purpose.[5][6] This assay relies on a mutated YFP (specifically YFP-H148Q/I152L) whose fluorescence is dynamically quenched upon binding by halide ions, particularly iodide (I⁻).[7][8] By engineering cells to co-express a specific GABA-A receptor subtype and this halide-sensitive YFP, the activation of the receptor by an agonist can be measured in real-time. The influx of I⁻ through the opened channel quenches the intracellular YFP fluorescence, and the rate of quenching is directly proportional to the receptor's activity. This method is highly adaptable for high-throughput screening (HTS) due to its robustness, sensitivity, and cost-effectiveness.[6][9]

This application note will guide the user through the entire workflow, from establishing a suitable biological system to analyzing the pharmacological effect of the test compound.

Core Methodologies and Protocols

This section outlines the critical steps for establishing the assay, preparing the test compound, and executing the functional screen.

Generation of a Stable GABA-A Receptor-Expressing Cell Line

A stable cell line is the cornerstone of a reproducible assay, eliminating the variability associated with transient transfections.[10] We recommend using a Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cell line, as they do not endogenously express GABA-A receptors and are robust for cell-based assays.[11] For this protocol, we will focus on the most common GABA-A receptor isoform, α1β2γ2.[1]

Principle of the Method: Lentiviral transduction is a highly efficient method for creating stable cell lines by integrating the genes of interest directly into the host cell's genome, ensuring consistent expression over multiple passages.[10][12]

Workflow Diagram:

G cluster_0 Plasmid Preparation cluster_1 Virus Production cluster_2 Stable Cell Line Generation p1 Lentiviral Vector (GABA-A Subunits + Selection Marker) transfect Co-transfection p1->transfect p2 Packaging Plasmids (e.g., psPAX2, pMD2.G) p2->transfect p3 YFP Sensor Vector (YFP-H148Q/I152L) p3->transfect hek HEK293T Cells hek->transfect harvest Harvest & Concentrate Lentiviral Particles transfect->harvest transduce Transduction with Lentivirus harvest->transduce target_cells Target HEK293 or CHO Cells target_cells->transduce select Antibiotic Selection transduce->select expand Expansion & Validation of Clonal Population select->expand

Caption: Workflow for generating a stable GABA-A R / YFP cell line.

Protocol for Stable Cell Line Generation:

  • Vector Preparation: Obtain or construct lentiviral expression vectors containing the cDNA for human GABA-A receptor subunits α1, β2, and γ2, each under a strong constitutive promoter (e.g., CMV). A separate vector for the halide-sensitive YFP (H148Q/I152L) is also required. Ensure vectors contain a selectable marker (e.g., puromycin resistance).

  • Lentivirus Production: Co-transfect HEK293T packaging cells with the lentiviral expression vectors and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.[13][14]

  • Virus Harvest: Harvest the virus-containing supernatant 48-72 hours post-transfection, filter through a 0.45 µm filter to remove cell debris, and concentrate if necessary.

  • Transduction: Plate the target HEK293 or CHO cells. Add the lentiviral particles to the cells in the presence of polybrene (e.g., 8 µg/mL) to enhance transduction efficiency.[12]

  • Selection: 48-72 hours post-transduction, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.

  • Expansion and Validation: Culture the cells until non-transduced control cells have died. Expand the resulting polyclonal population. For optimal assay performance, perform single-cell cloning to isolate a monoclonal population with high and stable expression of both the GABA-A receptor and the YFP sensor. Validate receptor expression and function via Western blot, qPCR, or a preliminary functional assay.

Preparation of this compound

Causality Behind Experimental Choices: The trifluoroacetate (TFA) counterion, often a remnant from HPLC purification, can be cytotoxic or interfere with biological assays.[7] While direct use is possible, it is crucial to have a vehicle control containing TFA. For definitive studies, exchanging the TFA counterion for a more biologically benign one, like chloride (HCl), is recommended.

Protocol for Compound Handling and Preparation:

  • Stock Solution Preparation:

    • Calculate the molecular weight of the TFA salt (C₇H₁₂N₂O·C₂HF₃O₂ = 254.2 g/mol ).

    • Accurately weigh the compound and dissolve it in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 50 mM).

    • Note: The final concentration of the active compound should be based on the molecular weight of the salt form.

  • TFA to Chloride Counter-ion Exchange (Optional but Recommended):

    • Dissolve the peptide TFA salt in a 10 mM aqueous HCl solution at a concentration of 1 mg/mL.[7]

    • Freeze the solution at -80°C.

    • Lyophilize the frozen solution until all solvent is removed.

    • For optimal TFA removal, repeat this process for a total of three cycles.[7]

    • The resulting powder is the HCl salt of the compound. Prepare the stock solution as described in step 1.

  • Serial Dilutions: Prepare a serial dilution plate of the test compound in the appropriate assay buffer (see below). The final DMSO concentration in the assay should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced artifacts.[15]

Halide-Sensitive YFP Quenching Assay Protocol

Principle of the Assay: In cells expressing both the GABA-A receptor and halide-sensitive YFP, the addition of an agonist (like GABA or the test compound) opens the chloride channel. A subsequent rapid exchange of extracellular buffer to one containing iodide (I⁻) results in I⁻ influx, which quenches the YFP fluorescence. The rate of this quenching is proportional to the number of open channels and thus, the agonist's activity.

Experimental Workflow Diagram:

G s1 Seed stable cells in 384-well microplate s2 Incubate 24-48h s1->s2 s3 Wash with Assay Buffer s2->s3 s4 Pre-incubate with Test Compound / Controls s3->s4 s5 Measure Baseline Fluorescence (F₀) s4->s5 s6 Add Iodide Buffer + GABA (for modulators) s5->s6 s7 Measure Kinetic Fluorescence Quench (F) s6->s7 s8 Data Analysis s7->s8

Sources

Application Notes & Protocols for 5-Aminomethyl-3-isopropylisoxazole TFA Salt

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 5-Aminomethyl-3-isopropylisoxazole TFA Salt in Modern Drug Discovery

5-Aminomethyl-3-isopropylisoxazole and its trifluoroacetic acid (TFA) salt represent a pivotal class of building blocks in medicinal chemistry. The isoxazole scaffold is a "privileged structure," frequently appearing in molecules with a wide range of biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects[1][2]. The aminomethyl group provides a key reactive handle for derivatization, enabling the exploration of chemical space in the quest for novel therapeutics. Specifically, this compound has been identified as a valuable precursor in the synthesis of agents targeting neurological disorders[3].

The TFA salt form offers enhanced stability and solubility in polar organic solvents compared to the free base, facilitating its use in solution-phase chemistry. However, the presence of the trifluoroacetate counter-ion and the inherent chemical nature of the aminomethylisoxazole moiety necessitate specific handling and storage protocols to ensure its integrity and the reproducibility of experimental results. This guide provides a comprehensive framework for the safe and effective use of this compound, grounded in an understanding of its chemical properties.

I. Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling.

PropertyValueSource
Molecular Formula C₉H₁₃F₃N₂O₃PubChem
Molecular Weight 254.21 g/mol PubChem
Appearance White to off-white solidTypical Supplier Data
Purity Typically ≥95%[4]
Storage Temperature 2-8°C (Refrigerated)[3]

II. Safety, Handling, and Personal Protective Equipment (PPE)

The safety profile of this compound is primarily dictated by the trifluoroacetic acid component, which is corrosive. The aminomethylisoxazole moiety itself may also present uncharacterized toxicological properties. Therefore, stringent adherence to safety protocols is mandatory.

Core Safety Directives:
  • Engineering Controls: Always handle this compound in a well-ventilated laboratory, preferably within a certified chemical fume hood to avoid inhalation of dust or aerosols[5][6]. An eyewash station and safety shower must be readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use and dispose of them properly after handling.

    • Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, consider additional protective clothing.

  • Hygiene Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.

Emergency Procedures:
  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

III. Storage and Stability

Proper storage is critical to maintain the purity and stability of this compound. As a TFA salt of a primary amine, it is potentially hygroscopic and may be sensitive to environmental factors.

Long-Term Storage Protocol:
  • Temperature: Store the compound in a refrigerator at 2-8°C . While some suppliers may indicate room temperature storage, long-term stability is best maintained under refrigerated conditions to minimize potential degradation[3].

  • Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric carbon dioxide, which can react with the primary amine.

  • Container: Keep the compound in a tightly sealed, amber glass vial to protect it from light and moisture.

  • Desiccation: For added protection against hygroscopicity, store the vial within a desiccator containing a suitable desiccant (e.g., silica gel).

Stability Considerations:
  • Hygroscopicity: TFA salts can absorb moisture from the air. This can affect the compound's mass and potentially lead to hydrolysis or other forms of degradation.

  • Light Sensitivity: While specific photostability data is not widely available, it is good laboratory practice to protect isoxazole derivatives from light, especially when in solution.

  • Solution Stability: Solutions of the compound, particularly in protic solvents like methanol, should be prepared fresh for optimal results. If storage of a stock solution is necessary, it is recommended to store it at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Long-term storage of solutions is not recommended without specific stability studies.

IV. Experimental Protocols

Protocol 1: Preparation of Stock Solutions

The choice of solvent is critical for the successful use of this compound in experimental settings. This compound is generally soluble in polar organic solvents.

Materials:

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes and sterile tubes

Procedure:

  • Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture onto the solid.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of the compound into a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock solution concentration (e.g., 10-50 mM).

  • Dissolution: Securely cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Storage of Stock Solution: If not for immediate use, aliquot the stock solution into smaller volumes in cryovials and store at -20°C. Before use, thaw the aliquot completely and vortex to ensure homogeneity. Avoid repeated freeze-thaw cycles.

Diagram: Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Equilibrate Equilibrate Compound to Room Temperature Weigh Weigh Compound Equilibrate->Weigh Prevents condensation AddSolvent Add Anhydrous Solvent (DMSO/DMF) Weigh->AddSolvent Vortex Vortex Thoroughly AddSolvent->Vortex Sonicate Sonicate (if needed) Vortex->Sonicate For complete dissolution Aliquot Aliquot into Cryovials Vortex->Aliquot Sonicate->Aliquot Store Store at -20°C Aliquot->Store Avoids freeze- thaw cycles G Compound Compound Stock (DMSO/DMF) DilutedSample Dilute with Mobile Phase Compound->DilutedSample HPLC Inject onto C18 Column DilutedSample->HPLC Chromatogram Generate Chromatogram HPLC->Chromatogram Analysis Analyze Peak Purity (>95%?) Chromatogram->Analysis Pass Proceed with Experiment Analysis->Pass Yes Fail Consider Purification or New Stock Analysis->Fail No

Sources

Application Notes and Protocols: Solubility Profiling of 5-Aminomethyl-3-isopropylisoxazole TFA Salt

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Preclinical Research

5-Aminomethyl-3-isopropylisoxazole is a heterocyclic amine featuring an isoxazole core, a structural motif of interest in medicinal chemistry for the development of novel therapeutics.[1] As with any compound intended for biological screening and drug development, understanding its physicochemical properties is paramount. Solubility, the maximum concentration of a solute that can dissolve in a solvent at a given temperature, is a cornerstone of these properties. It directly impacts formulation strategies, the reliability of in vitro assay results, and ultimately, the bioavailability of a potential drug candidate.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the solubility of 5-Aminomethyl-3-isopropylisoxazole trifluoroacetate (TFA) salt. The presence of the TFA salt, a common counterion used during purification of amine-containing compounds, can significantly influence solubility characteristics compared to the free base form.[2][3] This guide will focus on its solubility in Dimethyl Sulfoxide (DMSO), the most common solvent for compound storage and screening in drug discovery, and will provide protocols for determining its solubility in other relevant solvent systems.

Understanding the Compound: Physicochemical Properties

A foundational understanding of the molecule's properties provides context for its solubility behavior.

PropertyValueSource
IUPAC Name (3-propan-2-yl-1,2-oxazol-5-yl)methanamine;2,2,2-trifluoroacetic acidPubChem[4]
Molecular Formula C₉H₁₃F₃N₂O₃PubChem[4]
Molecular Weight 254.21 g/mol PubChem[4]
Structure Isoxazole ring with aminomethyl and isopropyl substituents, as a TFA salt.PubChem[4]

The structure contains both a basic primary amine, which is protonated by the trifluoroacetic acid, and a lipophilic isopropyl group. This amphipathic nature suggests that its solubility will be highly dependent on the polarity of the solvent. The TFA salt form is generally expected to enhance solubility in polar solvents compared to its free base counterpart.

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a polar aprotic solvent with an exceptional ability to dissolve a wide array of compounds, making it the standard for creating high-concentration stock solutions for high-throughput screening (HTS).[5][6] While specific quantitative data for 5-Aminomethyl-3-isopropylisoxazole TFA salt is not readily published, other amine TFA salts have demonstrated good solubility in DMSO, with concentrations of approximately 33 mg/mL being achievable for some compounds.[7]

However, it is crucial for data integrity to experimentally determine the maximum solubility. Using a compound above its solubility limit can lead to precipitation in aqueous assay buffers, resulting in inaccurate biological data.

Protocol 1: Determination of Maximum Thermodynamic Solubility in DMSO

This protocol is designed to determine the equilibrium solubility of the compound in DMSO at room temperature, a critical parameter for preparing accurate stock solutions.[5]

  • This compound

  • Anhydrous DMSO

  • Calibrated analytical balance

  • 2 mL microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of >10,000 rpm

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer

  • Preparation of a Supersaturated Slurry:

    • Accurately weigh approximately 10 mg of the compound into a 2 mL microcentrifuge tube.[5]

    • Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the tube.

    • Vortex the mixture vigorously for 5-10 minutes. The goal is to create a slurry where undissolved solid is clearly visible. If all compound dissolves, add more pre-weighed compound until a precipitate persists.

  • Equilibration:

    • Incubate the slurry at a constant temperature (e.g., 25 °C) for 24 hours to ensure the solution reaches thermodynamic equilibrium.[5]

    • Gentle, continuous agitation during this period is recommended to maximize solvent-solute interaction.

  • Separation of Undissolved Solid:

    • Centrifuge the slurry at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.[5] This step is critical for ensuring only the dissolved compound is analyzed.

  • Quantification of Solubilized Compound:

    • Carefully collect a known volume of the clear supernatant (e.g., 20 µL) without disturbing the pellet.

    • Prepare a dilution series of the supernatant in a suitable solvent (e.g., methanol or acetonitrile) for which a calibration curve can be constructed.

    • Determine the concentration of the compound in the diluted samples using a validated analytical method like HPLC or UV-Vis spectroscopy.[5]

    • Calculate the original concentration in the DMSO supernatant, which represents the maximum solubility.

Workflow for Thermodynamic Solubility Determination

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Separation cluster_quant Step 4: Quantification weigh Weigh ~10 mg Compound add_dmso Add 100 µL Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously (5-10 min) add_dmso->vortex incubate Incubate 24h at 25°C with gentle agitation vortex->incubate centrifuge Centrifuge at 14,000 rpm for 15 min incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute in Analytical Solvent supernatant->dilute analyze Analyze by HPLC/UV-Vis dilute->analyze calculate Calculate Solubility (mg/mL) analyze->calculate

Solubility in Other Solvents: A Broader Profile

While DMSO is primary for stock solutions, understanding solubility in aqueous buffers and other organic solvents is vital for various experimental designs, from cell-based assays to formulation development.

SolventExpected SolubilityRationale & Application
Water / PBS (pH 7.4) Moderate to HighThe TFA salt form introduces ionic character, which should enhance aqueous solubility. This is critical for assessing behavior in physiological buffers for biological assays.
Ethanol (EtOH) Likely SolubleEthanol is a polar protic solvent that can solvate both the ionic salt and the organic scaffold. Useful for certain formulation approaches.
Methanol (MeOH) Likely SolubleSimilar to ethanol, its polarity makes it a good candidate solvent. Often used in analytical sample preparation.
Acetonitrile (ACN) ModerateA polar aprotic solvent, but generally less effective at dissolving salts than DMSO or alcohols. Used as a mobile phase component in HPLC.
Dichloromethane (DCM) LowAs a nonpolar solvent, DCM is unlikely to effectively solvate the TFA salt. May be useful if conversion to the free base is desired.[3][8]
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

This high-throughput method provides a rapid assessment of solubility when a DMSO stock is diluted into an aqueous buffer, mimicking the conditions of a typical biological assay.[6][9]

  • 10 mM stock solution of this compound in DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent for direct UV assay)

  • Nephelometer or UV Spectrophotometer plate reader

  • Prepare Stock Solution: Dissolve the compound in DMSO to create a 10 mM stock solution.[9]

  • Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.[9]

  • Add Buffer: Add aqueous buffer (e.g., 198 µL of PBS) to each well to achieve the desired final concentration (e.g., 100 µM).

  • Incubate: Mix thoroughly and incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 2 hours).[9]

  • Measure:

    • Nephelometry: Measure light scattering in each well. An increase in scattering relative to a DMSO-only control indicates precipitation.[9]

    • Direct UV Assay: After incubation, centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λ_max. Compare to a standard curve to determine the concentration of the dissolved compound.

Kinetic Solubility Assay Workflow

G cluster_measure Measurement Start 10 mM Stock in DMSO Dispense Dispense 2 µL into 96-well plate Start->Dispense AddBuffer Add 198 µL Aqueous Buffer Dispense->AddBuffer Incubate Incubate at 37°C for 2 hours AddBuffer->Incubate Nephelometry Nephelometry: Measure Light Scatter Incubate->Nephelometry UV_Assay Direct UV Assay: Measure Absorbance Incubate->UV_Assay Result Solubility Result Nephelometry->Result UV_Assay->Result

Considerations for Handling TFA Salts

The trifluoroacetate counterion can sometimes interfere with biological assays or downstream applications. It is an acidic and potentially reactive species. If the free base form of the amine is required, the TFA salt can be removed.

Common methods for TFA salt removal include:

  • Liquid-Liquid Extraction: Dissolve the TFA salt in an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) and wash with a mild aqueous base (e.g., 5% sodium bicarbonate or sodium hydroxide solution) to deprotonate the amine and extract the trifluoroacetic acid into the aqueous layer.[3][8]

  • Solid-Phase Extraction (SPE): Use a basic ion-exchange resin (e.g., IRA-67) to capture the protonated amine. After washing away the TFA counterion, the free base can be eluted.[3]

Conclusion and Best Practices

While a definitive, published solubility value for this compound is not available, this guide provides the necessary framework and detailed protocols for its empirical determination.

Key Recommendations:

  • Always Determine Solubility: Do not assume a compound is soluble at a desired concentration. Experimentally verify the maximum solubility in DMSO for stock preparation.

  • Use Anhydrous Solvents: For preparing stock solutions, use anhydrous DMSO to prevent the introduction of water, which can affect long-term stability and solubility.

  • Mind the Final DMSO Concentration: In biological assays, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts.

  • Consider TFA Salt Effects: Be aware that the TFA counterion may influence the physicochemical and biological properties of the compound. If necessary, protocols exist for its removal.

By following these protocols and considerations, researchers can generate reliable and reproducible data, ensuring the integrity of their screening and drug development efforts.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44717245, this compound. PubChem. [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

  • Kirejev, V., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. MDPI. [Link]

  • ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. ResearchGate. [Link]

  • HD Supplies. (n.d.). This compound, min 95%, 1 gram. HD Supplies. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91885398, VU0364572 TFA salt. PubChem. [Link]

  • Mezo, G., et al. (2006). An efficient route from trifluoroacetates to water soluble free amines using Diaion HP-20. Amino Acids, 30(1), 95-8. [Link]

  • ResearchGate. (2016). How to remove TFA salt?. ResearchGate. [Link]

  • ResearchGate. (2016). How to remove TFA salt from my compound which has a cyclen derivative?. ResearchGate. [Link]

  • Chemical-Suppliers.com. (n.d.). Your Inquiry on this compound. [Link]

Sources

Application Note: Preparation and Handling of Stock Solutions of 5-Aminomethyl-3-isopropylisoxazole TFA Salt

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of stock solutions of 5-Aminomethyl-3-isopropylisoxazole TFA salt (Trifluoroacetate salt). Tailored for researchers, scientists, and professionals in drug development, this document emphasizes best practices to ensure solution integrity, experimental reproducibility, and operator safety. The protocols herein are designed to be self-validating, incorporating quality control measures and explaining the scientific rationale behind critical steps.

Introduction

5-Aminomethyl-3-isopropylisoxazole is a heterocyclic amine, a class of compounds frequently utilized as building blocks in medicinal chemistry and drug discovery.[1] It is commonly supplied as a trifluoroacetate (TFA) salt, which is a byproduct of the high-performance liquid chromatography (HPLC) purification process that uses trifluoroacetic acid as an ion-pairing agent.[2] The presence of the TFA counterion enhances the stability and handling of the parent amine but must be accounted for in all mass-based calculations.

The accuracy of a stock solution's concentration is fundamental to the reliability and reproducibility of any experiment. Errors in preparation can lead to inconsistent results, misinterpretation of data, and wasted resources. This application note provides a robust framework for preparing high-quality stock solutions of this specific reagent.

Compound Characteristics and Safety

Compound Properties

A clear understanding of the compound's physical and chemical properties is the first step toward proper handling.

PropertyValueSource(s)
Chemical Name (3-propan-2-yl-1,2-oxazol-5-yl)methanamine;2,2,2-trifluoroacetic acidPubChem[3]
Molecular Formula C₉H₁₃F₃N₂O₃PubChem[3]
Molecular Weight 254.21 g/mol PubChem[3][4]
CAS Number 1210972-22-7Vendor Data[1][5]
Typical Purity ≥95%Vendor Data[1][5]
Appearance White to off-white solid/powderGeneral
Storage Temperature Room temperature (for solid)Vendor Data[1]
Health and Safety Precautions

While a specific Safety Data Sheet (SDS) for this exact salt is not universally available, data from structurally similar amine salts and general chemical handling guidelines necessitate a cautious approach. An SDS for a related isoxazole derivative highlights potential acute oral toxicity.[6]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the solid compound or its solutions.

  • Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6]

  • Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the work area.[6] Wash hands thoroughly after handling.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

Principle and Solvent Choice

The preparation of a stock solution is a foundational laboratory procedure that requires precision.[7] Dimethyl sulfoxide (DMSO) is selected as the primary solvent due to its excellent solvating power for a wide range of organic molecules and its compatibility with many biological assays when diluted to a low final concentration (typically <0.5% v/v). The TFA salt structure suggests good solubility in polar aprotic solvents like DMSO.

Materials and Equipment
  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7% purity

  • Analytical balance (readable to at least 0.1 mg)

  • Weighing paper or boat

  • Microcentrifuge tubes or amber glass vials with screw caps

  • Calibrated micropipettes (P1000, P200)

  • Vortex mixer

  • (Optional) Bath sonicator

Calculation of Required Mass

To prepare a stock solution of a specific molarity, the required mass of the compound must be calculated using its molecular weight (MW).

Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × MW (g/mol) / 1000

Example Calculation for 2 mL of a 10 mM Stock Solution:

  • Desired Concentration = 10 mM

  • Desired Volume = 2 mL

  • Molecular Weight = 254.21 g/mol

Mass (mg) = 10 mM × 2 mL × 254.21 g/mol / 1000 = 5.08 mg

Step-by-Step Experimental Protocol
  • Preparation: Tare the analytical balance with a clean weighing boat.

  • Weighing: Carefully weigh out the calculated mass (e.g., 5.08 mg) of the this compound.

    • Expert Insight: Weighing small quantities can be challenging. For greater accuracy, it is often better to prepare a larger volume of stock solution (e.g., 5-10 mL) which requires a larger, more accurately measurable mass.

  • Transfer: Quantitatively transfer the weighed powder into an appropriately sized, labeled vial (e.g., a 4 mL amber glass vial for a 2 mL final volume).

  • Solubilization: Add the calculated volume of DMSO (e.g., 2 mL) to the vial using a calibrated pipette.

  • Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes.

    • Troubleshooting: If the solid does not fully dissolve, sonicate the vial in a bath sonicator for 5-10 minutes. Alternate between vortexing and sonication until the solution is clear.

  • Quality Control (Visual): Visually inspect the solution against a bright background to ensure there are no undissolved particulates. A clear, homogenous solution is required.

  • Storage: Store the stock solution as recommended in Section 4.0.

Workflow Visualization

The following diagram illustrates the key steps in the stock solution preparation workflow.

G cluster_prep Phase 1: Preparation & Calculation cluster_execution Phase 2: Execution cluster_qc Phase 3: QC & Storage calc Calculate Required Mass (Molarity x Volume x MW) weigh Weigh Compound on Analytical Balance calc->weigh transfer Transfer to Vial weigh->transfer add_solvent Add Anhydrous DMSO transfer->add_solvent dissolve Facilitate Dissolution (Vortex / Sonicate) add_solvent->dissolve verify Visually Verify Complete Dissolution dissolve->verify verify->dissolve Particulates Present store Aliquot & Store at -20°C or -80°C verify->store Solution Clear

Caption: Workflow for the preparation of this compound stock solution.

Stability, Storage, and Quality Control

Solution Stability

For many research compounds, especially those in solution, stability data is limited. A conservative approach is always recommended. For a related compound, 5-Aminomethyl-3-methoxyisoxazole, it is advised to prepare solutions fresh daily.[8]

  • Short-Term (Working Solution): If storage is unavoidable, keep the solution tightly sealed at 2-8°C for no longer than 24-48 hours.[8]

  • Long-Term (Stock Solution): For long-term storage, it is critical to prevent degradation from moisture and repeated freeze-thaw cycles. Dispense the stock solution into single-use aliquots in tightly sealed vials and store at -20°C or -80°C. Protect from light by using amber vials or by wrapping clear vials in foil.[7]

Self-Validating Protocols and Advanced QC

A protocol becomes self-validating when it includes checkpoints to ensure success.

  • Gravimetric Analysis: The primary validation is the accurate weighing of the compound and precise measurement of the solvent volume. Documenting these values is crucial.

  • Visual Inspection: As noted in the protocol, a clear solution with no visible particulates is the minimum acceptance criterion.

  • Advanced Concentration Verification: For applications requiring high precision, such as in regulated drug development or high-throughput screening, the concentration of the stock solution should be independently verified.

    • HPLC with a UV Detector: This method can confirm both the purity and concentration of the solution against a standard curve. It can also detect the presence of degradation products.[8]

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the identity of the compound by its mass-to-charge ratio and provides purity information.

Considerations for the TFA Counterion

The "TFA salt" designation indicates the presence of a trifluoroacetate anion for every protonated amine cation. This is important for two reasons:

  • Molecular Weight: The molecular weight of 254.21 g/mol includes the TFA component. All calculations must use this value, not the molecular weight of the free base.[3]

  • Experimental Interference: TFA can interfere with certain biological assays, alter the pH of unbuffered solutions, and affect peptide or protein conformations.[2][9] If the downstream application is sensitive to TFA, a salt exchange procedure (e.g., using a basic resin or repeated lyophilization with HCl) may be necessary.[10][11] However, for most small molecule screening and chemical synthesis applications, the presence of TFA in the final, highly diluted working solution is negligible.

References

  • Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: VU0364572 TFA salt Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Amine Basic Practices Guidelines Source: Refining Online URL: [Link]

  • Title: Preparing Stock Solutions Source: PhytoTech Labs URL: [Link]

  • Title: Your Inquiry on this compound Source: Chemical-Suppliers.com URL: [Link]

  • Title: Isoxazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Common Stock Solutions Source: Alpay B. Seven, Personal Website/Blog URL: [Link]

  • Title: How to remove TFA salt? Source: ResearchGate URL: [Link]

  • Title: Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method Source: South Asian Research Journal of Pharmaceutical Sciences URL: [Link]

  • Title: An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent Source: Connect Journals URL: [Link]

  • Title: Contamination in Amine Systems Source: Refining Community URL: [Link]

  • Title: Gas Treating Products & Technologies | Amines Purification - HSAS Removal Unit (RU) Source: APL Engineering URL: [Link]

  • Title: Chemical analysis in amine system operations Source: EPTQ URL: [Link]

  • Title: Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation Source: ResearchGate URL: [Link]

  • Title: Amine solution recovery package and controlling corrosion in regeneration tower Source: ResearchGate URL: [Link]

  • Title: amino-tropane TFA salt Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation Source: PubMed Central, National Institutes of Health URL: [Link]

  • Title: How to remove Trifluoroacetate (TFA Salt) from a 36 amino acids peptides and replace it with saline? Source: ResearchGate URL: [Link]

Sources

Application Note: High-Throughput Screening for Novel Modulators of Ionotropic Glutamate Receptors Using 5-Aminomethyl-3-isopropylisoxazole TFA Salt

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] These heterocyclic compounds are known to interact with a wide range of biological targets, demonstrating anticancer, anti-inflammatory, and antibacterial properties.[1] A notable class of isoxazole derivatives, the isoxazolines, have been identified as potent modulators of ligand-gated ion channels, particularly GABA-gated and glutamate-gated chloride channels in invertebrates.[2] This activity profile makes them valuable tools for neuroscience research and drug discovery.

5-Aminomethyl-3-isopropylisoxazole TFA salt (Figure 1) is a synthetic isoxazole derivative that, based on its structural similarity to known neuroactive compounds, presents as a candidate for screening against neuronal receptors. This application note provides a comprehensive guide for utilizing this compound in high-throughput screening (HTS) campaigns to identify novel modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission in the central nervous system.[3][4] The protocols detailed herein are designed for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of new chemical entities targeting ionotropic glutamate receptors.

Figure 1: Chemical Structure of 5-Aminomethyl-3-isopropylisoxazole

C7H12N2O 5-Aminomethyl-3-isopropylisoxazole Molecular Formula: C7H12N2O Molecular Weight: 140.18 g/mol (free base)

Caption: Structure and properties of the free base.

Hypothesized Mechanism of Action: Modulation of AMPA Receptors

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the brain. Their trafficking to and from the postsynaptic membrane is a critical mechanism for modulating neuronal excitability and is fundamental to synaptic plasticity.[3][4] Dysregulation of AMPA receptor function has been implicated in various neurological and psychiatric disorders, making them an attractive target for therapeutic intervention.

Given the structural features of 5-Aminomethyl-3-isopropylisoxazole, we hypothesize that it may act as an allosteric modulator of AMPA receptors. Allosteric modulators bind to a site on the receptor distinct from the glutamate binding site, altering the receptor's response to the endogenous ligand. This can manifest as either a potentiation (Positive Allosteric Modulator, PAM) or an inhibition (Negative Allosteric Modulator, NAM) of the glutamate-induced current.

The diagram below illustrates the hypothesized interaction of 5-Aminomethyl-3-isopropylisoxazole with an AMPA receptor at a glutamatergic synapse.

G cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron Presynaptic Presynaptic Terminal Vesicle Glutamate Vesicle Presynaptic->Vesicle Action Potential Glutamate Glutamate Vesicle->Glutamate Release Postsynaptic Postsynaptic Density AMPAR AMPA Receptor Glutamate Binding Site Allosteric Site Ion_Channel Ion Channel Opening AMPAR->Ion_Channel Conformational Change Glutamate->AMPAR:f1 Binds Compound 5-Aminomethyl-3-isopropylisoxazole Compound->AMPAR:f2 Binds (Hypothesized) Depolarization Neuronal Depolarization Ion_Channel->Depolarization Na+ Influx

Caption: Hypothesized modulation of AMPA receptor signaling.

High-Throughput Screening Protocol: A Fluorescence-Based Membrane Potential Assay

To identify the modulatory activity of this compound on AMPA receptors, a fluorescence-based membrane potential assay using a FLIPR (Fluorometric Imaging Plate Reader) is recommended.[5][6][7] This assay format is highly amenable to HTS and allows for the functional assessment of ion channel activity in a cellular context.[8]

I. Materials and Reagents
  • Cell Line: HEK293 cells stably expressing the desired AMPA receptor subunit composition (e.g., GluA2).

  • Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Reagents:

    • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

    • Agonist: Glutamate.

    • Antagonist (for control wells): NBQX or a similar competitive AMPA receptor antagonist.

    • Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit).

    • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.

II. Experimental Workflow

The following diagram outlines the key steps in the HTS workflow.

G Start Start Cell_Plating Seed HEK293-AMPAR cells in 384-well plates Start->Cell_Plating Incubation1 Incubate cells for 24-48 hours Cell_Plating->Incubation1 Dye_Loading Load cells with membrane potential-sensitive dye Incubation1->Dye_Loading Incubation2 Incubate for 1 hour at 37°C Dye_Loading->Incubation2 Compound_Addition Add 5-Aminomethyl-3-isopropylisoxazole TFA salt and control compounds Incubation2->Compound_Addition Incubation3 Pre-incubate with compounds Compound_Addition->Incubation3 Agonist_Addition Add Glutamate to stimulate AMPA receptors Incubation3->Agonist_Addition FLIPR_Reading Measure fluorescence changes in real-time using FLIPR Agonist_Addition->FLIPR_Reading Data_Analysis Analyze data to identify PAMs or NAMs FLIPR_Reading->Data_Analysis End End Data_Analysis->End

Caption: High-throughput screening experimental workflow.

III. Step-by-Step Methodology
  • Cell Plating:

    • Culture HEK293 cells expressing the target AMPA receptor to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed cells into 384-well assay plates at a density optimized for the specific cell line and allow them to adhere and grow for 24-48 hours.

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution to create a concentration range for dose-response analysis.

    • Prepare plates containing the test compound, positive control (a known AMPA receptor PAM, if available), negative control (vehicle, e.g., DMSO), and antagonist control (NBQX).

  • Dye Loading:

    • Prepare the membrane potential-sensitive dye solution according to the manufacturer's instructions.

    • Remove the culture medium from the cell plates and add the dye solution to each well.

    • Incubate the plates at 37°C for 1 hour in the dark.

  • Assay Execution (FLIPR):

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Initiate the assay protocol:

      • Establish a baseline fluorescence reading for a few seconds.

      • Add the compounds from the compound plate to the cell plate and incubate for a predetermined time (e.g., 5-15 minutes) to allow for compound binding.

      • Add the agonist (glutamate) at a concentration that elicits a submaximal response (e.g., EC20) to all wells.

      • Continue to record the fluorescence signal for several minutes to capture the full response profile.

IV. Data Analysis and Interpretation

The primary output from the FLIPR is a kinetic trace of fluorescence intensity over time for each well.

  • Positive Allosteric Modulators (PAMs): Wells containing a PAM will show an increased fluorescence signal upon glutamate stimulation compared to the vehicle control.

  • Negative Allosteric Modulators (NAMs): Wells containing a NAM will show a decreased fluorescence signal upon glutamate stimulation compared to the vehicle control.

For dose-response analysis, the peak fluorescence response is plotted against the compound concentration, and the data are fitted to a sigmoidal curve to determine the EC50 (for PAMs) or IC50 (for NAMs).

The quality and robustness of the HTS assay should be evaluated using the Z'-factor.[9] A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.

Z' = 1 - (3σp + 3σn) / |μp - μn|

Where:

  • σp and σn are the standard deviations of the positive and negative controls, respectively.

  • μp and μn are the means of the positive and negative controls, respectively.

Considerations for the TFA Salt Form

It is important to acknowledge that 5-Aminomethyl-3-isopropylisoxazole is supplied as a trifluoroacetic acid (TFA) salt. TFA is often used in the purification of synthetic compounds and can remain as a counterion in the final product.[10] While generally considered inert, TFA can sometimes influence biological assays.[10]

Potential Interferences:

  • pH Changes: High concentrations of the TFA salt could potentially alter the pH of the assay buffer, which can affect receptor function.

  • Direct Biological Effects: Although rare at typical screening concentrations, TFA itself might have off-target effects.

Mitigation Strategies:

  • Buffer Capacity: Ensure the use of a well-buffered physiological salt solution (e.g., HEPES-buffered HBSS) to maintain a stable pH.

  • Vehicle Controls: The negative control wells (vehicle) should contain the same final concentration of DMSO as the compound wells.

  • Counter-Screening: If significant activity is observed, it may be prudent to perform a counter-screen with TFA alone to rule out non-specific effects.

Summary of Key Experimental Parameters

ParameterRecommended Value/ConditionRationale
Cell Line HEK293 expressing AMPA receptorProvides a robust and reproducible cellular system for studying a specific receptor subtype.
Assay Format 384-well microplateCompatible with automated liquid handlers and HTS plate readers, enabling high throughput.[8]
Detection Method Fluorescence-based membrane potentialA direct functional readout of ion channel activity with high sensitivity and temporal resolution.
Agonist Glutamate (at EC20)Using a submaximal agonist concentration allows for the sensitive detection of both PAMs and NAMs.
Controls Vehicle (DMSO), Positive Control (known PAM), Negative Control (known NAM/Antagonist)Essential for data normalization, quality control, and calculating the Z'-factor to validate the assay.[9]
Compound Concentration Dose-response (e.g., 10-point, 3-fold dilution)Allows for the determination of potency (EC50/IC50) and efficacy.

Conclusion

This compound represents a promising chemical scaffold for the discovery of novel modulators of AMPA receptors. The high-throughput screening protocol detailed in this application note provides a robust and validated method for identifying and characterizing the activity of this compound. By carefully considering the experimental design, including appropriate controls and an awareness of the potential effects of the TFA counterion, researchers can effectively utilize this compound in their drug discovery efforts to uncover new therapeutic leads for neurological and psychiatric disorders.

References

  • Mabb, A. M., & Ehlers, M. D. (2019). A High-content Assay for Monitoring AMPA Receptor Trafficking. Journal of visualized experiments : JoVE, (143), 10.3791/58909. Available from: [Link]

  • Liu, J., Soloveva, V., & Turek-Etienne, T. (2008). A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells. Assay and drug development technologies, 6(6), 849–858. Available from: [Link]

  • Mabb, A. M., & Ehlers, M. D. (2019). A High-content Assay for Monitoring AMPA Receptor Trafficking. ResearchGate. Available from: [Link]

  • Wang, D., et al. (2021). Establishment of a High Throughput Screening System for GABAA1 Modulators in Living Cells. Frontiers in Pharmacology, 12, 706934. Available from: [Link]

  • Nakao, K., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science, 5(8), 1405-1414. Available from: [Link]

  • Acker, T. M., et al. (2016). Development of Cellular High Throughput Assays to Determine the Electrophysiological Profile of GABA(A) Receptor Modulators for Neurology and Immunology. University of Wisconsin-Madison. Available from: [Link]

  • Wild, A. R., et al. (2017). Screening for AMPA receptor auxiliary subunit specific modulators. PLoS ONE, 12(3), e0174033. Available from: [Link]

  • Liu, J., Soloveva, V., & Turek-Etienne, T. (2008). A High-Throughput Functional Assay for Characterization of γ -Aminobutyric Acid A Channel Modulators Using Cryopreserved Transiently Transfected Cells. ResearchGate. Available from: [Link]

  • HDH Pharma Inc. This compound, min 95%, 1 gram. Available from: [Link]

  • BMG LABTECH. High-throughput screening (HTS). Available from: [Link]

  • Sittampalam, G. S., et al. (2004). Overview of high-throughput screening. Current protocols in chemical biology, 1(1), 1–24. Available from: [Link]

  • Wróbel, M. P., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5649. Available from: [Link]

  • Steuer, C., et al. (2021). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. International Journal of Molecular Sciences, 22(16), 8711. Available from: [Link]

Sources

Application Notes and Protocols for the Quantitative Analysis of 5-Aminomethyl-3-isopropylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the accurate quantification of 5-Aminomethyl-3-isopropylisoxazole, a critical building block in pharmaceutical development.[1] Recognizing the importance of precise measurement in drug substance and product manufacturing, this document outlines protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure robust and reliable results. All methodologies are presented in accordance with the principles of analytical procedure validation as outlined in the ICH Q2(R1) guidelines.[2][3][4]

Introduction to 5-Aminomethyl-3-isopropylisoxazole and its Analytical Significance

5-Aminomethyl-3-isopropylisoxazole is a heterocyclic amine featuring a stable isoxazole core. Its unique structure makes it a valuable intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutics.[1] Accurate and precise quantification of this compound is paramount throughout the drug development lifecycle, from impurity profiling in the active pharmaceutical ingredient (API) to formulation analysis and pharmacokinetic studies.

The presence of a primary amine group makes this molecule relatively polar, which presents specific challenges and considerations for chromatographic separation and sample preparation.[5][6][7] This guide addresses these challenges by providing optimized protocols tailored to the physicochemical properties of 5-Aminomethyl-3-isopropylisoxazole.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of analytes with a suitable chromophore. While the isoxazole ring itself provides some UV absorbance, derivatization of the primary amine can be employed to enhance sensitivity and selectivity, although direct analysis is often feasible for concentration and purity assays.

Rationale for Method Development

The selected method employs a reversed-phase C18 column, which is a versatile and common choice for the separation of moderately polar compounds. The mobile phase, consisting of an acetonitrile/water gradient with a formic acid modifier, is chosen to achieve good peak shape and retention for the basic amine. Formic acid helps to protonate the analyte, reducing peak tailing that can occur from interactions with residual silanols on the silica-based stationary phase.

Experimental Protocol: HPLC-UV Quantification

Objective: To determine the concentration of 5-Aminomethyl-3-isopropylisoxazole in a sample solution.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Materials and Reagents:

  • 5-Aminomethyl-3-isopropylisoxazole reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Methanol (HPLC grade)

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions over 1 minute, and equilibrate for 2 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection 220 nm

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of 5-Aminomethyl-3-isopropylisoxazole reference standard at 1 mg/mL in methanol.

    • Perform serial dilutions with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to create a calibration curve ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing 5-Aminomethyl-3-isopropylisoxazole in the initial mobile phase to achieve a theoretical concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Integrate the peak corresponding to 5-Aminomethyl-3-isopropylisoxazole.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the samples using the calibration curve.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Reference Standard (1 mg/mL) Dilution Serial Dilutions (1-100 µg/mL) Standard->Dilution Dilute Sample Test Sample Dissolution Dissolve & Filter Sample->Dissolution Prepare HPLC HPLC Injection Dilution->HPLC Inject Standards Dissolution->HPLC Inject Samples Detection UV Detection (220 nm) HPLC->Detection Integration Peak Integration Detection->Integration CalCurve Calibration Curve Construction Integration->CalCurve Standard Areas Concentration Concentration Determination Integration->Concentration Sample Areas CalCurve->Concentration Apply Curve

Caption: Workflow for the quantification of 5-Aminomethyl-3-isopropylisoxazole by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis for pharmacokinetic studies or trace impurity analysis, LC-MS/MS is the method of choice.[8][9][10] This technique offers superior specificity by monitoring unique precursor-to-product ion transitions for the analyte.

Rationale for Method Development

The LC method is similar to the HPLC-UV method but may employ a lower flow rate and a smaller particle size column to be more compatible with the mass spectrometer interface. The use of a volatile buffer like formic acid is essential for electrospray ionization (ESI). ESI in positive ion mode is selected due to the basic nature of the primary amine, which is readily protonated to form [M+H]⁺ ions. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high sensitivity and selectivity in quantification.[8]

Experimental Protocol: LC-MS/MS Quantification

Objective: To quantify 5-Aminomethyl-3-isopropylisoxazole in a complex matrix (e.g., plasma) with high sensitivity.

Instrumentation:

  • UHPLC or HPLC system

  • Autosampler

  • Column thermostat

  • Triple quadrupole mass spectrometer with an ESI source

Materials and Reagents:

  • 5-Aminomethyl-3-isopropylisoxazole reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled version or a structurally similar compound)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (LC-MS grade)

  • Methanol (LC-MS grade)

  • Rat plasma (or other relevant biological matrix)

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 2% B to 98% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of a standard solution. Predicted: Precursor [M+H]⁺ → Product ions
Source Temperature 500 °C
Ion Spray Voltage 5500 V

Procedure:

  • Sample Preparation (Protein Precipitation): [9][10]

    • To 50 µL of plasma sample, standard, or blank, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to an HPLC vial for analysis.

  • Standard and Quality Control (QC) Preparation:

    • Prepare a stock solution of the reference standard and internal standard in methanol.

    • Spike blank plasma with the reference standard stock solution to create calibration standards (e.g., 0.1 to 100 ng/mL) and QC samples at low, medium, and high concentrations.

  • Analysis:

    • Inject the prepared samples, standards, and QCs.

    • Acquire data in MRM mode.

    • Integrate the peaks for the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted (1/x²) linear regression.

    • Quantify the analyte in the samples and QCs using the regression equation.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Data Processing & Quantification Plasma Plasma Sample/ Standard/QC (50 µL) PPT Add Acetonitrile + Internal Standard (150 µL) Plasma->PPT Vortex Vortex (1 min) PPT->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS UHPLC-MS/MS Injection Supernatant->LCMS ESI ESI+ Source LCMS->ESI MRM MRM Detection ESI->MRM Integration Peak Integration (Analyte & IS) MRM->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio CalCurve Construct Calibration Curve (weighted 1/x²) Ratio->CalCurve Quantify Quantify Samples & QCs CalCurve->Quantify

Caption: Workflow for bioanalytical quantification by LC-MS/MS using protein precipitation.

Method Validation

All analytical methods used for pharmaceutical analysis must be validated to ensure they are suitable for their intended purpose.[2] The validation should be performed according to the ICH Q2(R1) guideline and typically includes the following parameters:[3][4]

Validation ParameterDescription
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A minimum of 5 concentrations is recommended.[3]
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value. Usually reported as percent recovery.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature).

Conclusion

The analytical methods presented provide robust and reliable frameworks for the quantification of 5-Aminomethyl-3-isopropylisoxazole. The HPLC-UV method is suitable for routine analysis, purity assessment, and formulation assays where concentration levels are relatively high. The LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical studies and trace-level impurity quantification. The choice of method should be guided by the specific application, required sensitivity, and the nature of the sample matrix. Proper validation of the chosen method in accordance with regulatory guidelines is essential to ensure data integrity and reliability.

References

  • ICH Q2 Analytical Method Validation. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Sample Preparation Fundamentals for Chromatography. Agilent. Available at: [Link]

  • Quality Guidelines - ICH. Available at: [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Determination of less polar heterocyclic amines in meat extracts: fast sample preparation method using solid-phase microextraction prior to high-performance liquid chromatography-fluorescence quantification. PubMed. Available at: [Link]

  • Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. Books. Available at: [Link]

  • Chromatographic Determination of Amines in Food Samples. Helda - University of Helsinki. Available at: [Link]

  • A Fusion of Triple Quad LC/MS/MS Speed & Sensitivity. LCGC North America. Available at: [Link]

  • Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study. PubMed. Available at: [Link]

  • Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. PubMed. Available at: [Link]

Sources

Application Note: A Robust LC-MS Protocol for the Analysis of 5-Aminomethyl-3-isopropylisoxazole TFA Salt

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-tested protocol for the quantitative and qualitative analysis of 5-Aminomethyl-3-isopropylisoxazole trifluoroacetic acid (TFA) salt using Liquid Chromatography-Mass Spectrometry (LC-MS). This protocol is designed for researchers, scientists, and drug development professionals who require a reliable method for the characterization and quantification of this versatile isoxazole building block. We will delve into the rationale behind crucial experimental decisions, from sample preparation and chromatographic separation to mass spectrometric detection, with a particular focus on managing the challenges associated with its nature as a small, polar amine and a TFA salt.

Introduction: The Analytical Challenge

5-Aminomethyl-3-isopropylisoxazole is a key building block in pharmaceutical and agrochemical synthesis, valued for its reactive primary amine and stable isoxazole ring.[1][2][3] It is frequently supplied as a trifluoroacetic acid (TFA) salt to improve its stability and handling.[4] However, the very properties that make it a useful synthetic intermediate present a unique set of challenges for LC-MS analysis.

  • Polarity: As a small molecule with a primary amine, it is highly polar and may exhibit poor retention on traditional reversed-phase (RP) C18 columns.[5][6]

  • TFA Salt Form: The presence of TFA, while beneficial for chromatography by acting as an ion-pairing agent to improve peak shape, is notoriously problematic for electrospray ionization (ESI) mass spectrometry, often causing significant signal suppression.[7][8][9][10]

This application note presents a holistic approach to overcome these challenges, ensuring both excellent chromatographic performance and high MS sensitivity. The successful implementation of this protocol will enable accurate quantification and confident identification in various matrices.

Analyte Profile & Core Properties

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.[11]

PropertyValueSource
Chemical Name 5-Aminomethyl-3-isopropylisoxazole trifluoroacetate[12]
Molecular Formula C7H12N2O.C2HF3O2[4]
Molecular Weight 254.2 g/mol [4]
CAS Number 1210972-22-7[4]
Structure A polar primary amine attached to an isoxazole ring.[2]

Strategic Overview of the Analytical Workflow

The entire analytical process is designed to be a self-validating system. Each stage is optimized not only for its primary function but also to ensure compatibility with subsequent steps, culminating in reliable and reproducible data.

LCMS_Workflow cluster_prep Part 1: Sample & System Preparation cluster_analysis Part 2: LC-MS Analysis cluster_data Part 3: Data Processing SamplePrep Sample Preparation (Dilution & Filtration) MobilePhase Mobile Phase Preparation (Mitigating TFA Suppression) SystemSuitability System Suitability Test (SST) LC Liquid Chromatography (Reversed-Phase with Biphenyl Column) SystemSuitability->LC Proceed if SST Passes MS Mass Spectrometry (Positive ESI & MRM) LC->MS Ionization Interface Integration Peak Integration & Quantification MS->Integration Reporting Reporting & Validation Integration->Reporting

Caption: High-level workflow for the LC-MS analysis of the target analyte.

Detailed Protocols & Methodologies

Sample Preparation: The Foundation of Quality Data

Proper sample preparation is crucial for obtaining good results in mass spectrometry.[13] The primary goals are to ensure the analyte is fully dissolved, remove particulates that could damage the LC system, and minimize matrix effects.

Protocol: Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh approximately 2.54 mg of 5-Aminomethyl-3-isopropylisoxazole TFA salt (equivalent to 1.40 mg of the free base) and dissolve it in 1.4 mL of a 50:50 mixture of Acetonitrile:Water in a 2 mL autosampler vial. This initial solvent mixture ensures complete dissolution.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B). This minimizes solvent mismatch effects during injection. A typical concentration range for a calibration curve might be 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: Dilute the test sample to fall within the calibrated range using the initial mobile phase composition.

  • Filtration: Prior to injection, filter all samples and standards through a 0.22 µm PTFE syringe filter to remove any particulates.[11]

Liquid Chromatography: Achieving Optimal Separation

The chromatographic method is designed to retain the polar analyte while ensuring a sharp, symmetrical peak shape.

Causality Behind Component Selection:

  • Column: A Restek Raptor Biphenyl column is selected. The biphenyl stationary phase offers enhanced retention for aromatic compounds and those with delocalized pi electrons (like the isoxazole ring) compared to standard C18 phases.[14] This provides the necessary retention for our polar analyte.

  • Mobile Phase: The choice of mobile phase additive is critical. While the analyte is a TFA salt, adding more TFA to the mobile phase would severely suppress the MS signal.[7][9] Formic acid (FA) is a much better choice for LC-MS as it provides sufficient acidity to protonate the analyte for good ESI response without the strong ion-pairing that causes suppression.[9][10] A concentration of 0.1% FA is a standard starting point.[15]

LC Parameters Table:

ParameterRecommended SettingRationale
LC System UHPLC/HPLC system compatible with MSTo handle the required pressures and flow rates.
Column Restek Raptor Biphenyl (e.g., 2.1 x 100 mm, 2.7 µm)Provides unique selectivity and retention for the analyte.[14]
Mobile Phase A 0.1% Formic Acid in Water (LC-MS Grade)Promotes analyte protonation for ESI+.[9]
Mobile Phase B 0.1% Formic Acid in Acetonitrile (LC-MS Grade)Organic solvent for elution.
Gradient 5% to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 minA standard gradient to ensure elution and column cleaning.
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column to ensure efficient ionization.[14]
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2-5 µLMinimizes band broadening.
Mass Spectrometry: Sensitive and Selective Detection

Electrospray ionization (ESI) in positive ion mode is the ideal choice for this analysis, as the primary amine is readily protonated.[15][16][17]

Method Logic:

  • Ionization: ESI is a soft ionization technique, meaning it minimizes fragmentation in the source, preserving the molecular ion.[18]

  • Detection Mode: A triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and selectivity for quantification.[19] We will monitor the transition from the protonated parent ion to a stable product ion.

MS Parameters Table:

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic amine group is easily protonated ([M+H]+).[15]
Parent Ion (Q1) m/z 141.11Calculated [M+H]+ for C7H12N2O
Product Ion (Q3) To be determined empiricallyA stable, high-intensity fragment ion is selected after CID.
Dwell Time 100 msBalances signal intensity with the number of points across the peak.
Capillary Voltage 3.5 kVOptimizes the electrospray plume.
Gas Temp. 350 °CFacilitates desolvation of the droplets.
Gas Flow 10 L/minNebulizing and drying gas flow.

Determining the MRM Transition:

The optimal product ion must be determined by infusing a standard solution of the analyte and performing a product ion scan on the parent mass of m/z 141.11. The most stable and abundant fragment ion should be selected for the MRM transition.

MRM_Logic Parent Parent Ion [M+H]+ m/z 141.11 CID Collision-Induced Dissociation (CID) (Q2) Parent->CID Isolation in Q1 Product Product Ion (Fragment) Selected in Q3 CID->Product Fragmentation

Caption: Logic of the Multiple Reaction Monitoring (MRM) experiment.

System Suitability and Validation

To ensure the trustworthiness of the results, a system suitability test (SST) must be performed before each analytical run.

SST Parameters:

ParameterAcceptance CriteriaPurpose
Peak Tailing Factor 0.8 - 1.5Ensures peak symmetry.
Retention Time RSD < 2% over 5 injectionsDemonstrates chromatographic stability.
Peak Area RSD < 5% over 5 injectionsDemonstrates injection and detection precision.
Signal-to-Noise (S/N) > 10 for the LLOQEnsures adequate sensitivity.

Conclusion: A Validated Path to Reliable Analysis

This application note provides a detailed and scientifically grounded protocol for the LC-MS analysis of this compound. By understanding the analyte's chemical nature and making informed choices—such as selecting a biphenyl column for retention and using formic acid to avoid TFA-induced ion suppression—this method achieves the necessary sensitivity, selectivity, and robustness required in drug discovery and development settings.[20][21] Adherence to the outlined sample preparation, instrument configuration, and system suitability criteria will ensure the generation of high-quality, reproducible data.

References

  • Can I Use Trifluoroacetic Acid TFA to Improve the Performance in LCMS - FAQ. MicroSolv.
  • LC-MS Method Development. Intertek.
  • Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds. PubMed.
  • Sample Preparation. Harvard Center for Mass Spectrometry.
  • Method Development Considerations for the LC-MS/MS Analysis of Drugs. Restek.
  • If There Is Salt in the Sample, What Should Be Done on the Mass Spectrometry. MtoZ Biolabs.
  • Top Tips for LC-MS Sample Prepar
  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review.
  • LC-MS/MS Method Development for Drug Analysis. YouTube.
  • Current developments in LC-MS for pharmaceutical analysis. SciSpace.
  • What type of problem occurred when trifluoroacetic acid will be used in the mobile phase during LC-MS/MS analysis to identify petrochemical ??
  • Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry.
  • Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental C. PLOS ONE.
  • The 0.1% TFA Revolution—A Sign of Chromatographic Laziness?
  • This compound, min 95%, 1 gram. HDH Pharma.
  • LC-MS metabolomics of polar compounds. PubMed.
  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research.
  • Application Notes and Protocols for 5-Aminomethyl-3-methoxyisoxazole in M
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid
  • Electrospray ioniz
  • 5-Aminomethyl-3-isopropylisoxazole. Chem-Impex.
  • Your Inquiry on this compound. Chemical-Suppliers.
  • 5-Aminométhyl-3-isopropylisoxazole. Chem-Impex.

Sources

Application Notes and Protocols: A Guide to the Strategic Incorporation of Isoxazole-Based Unnatural Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The integration of unnatural amino acids (UAAs) into peptide scaffolds is a cornerstone of modern peptidomimetic design and drug discovery.[1] Among the vast array of available UAAs, those containing heterocyclic moieties are of particular interest due to their ability to impart unique structural and functional properties. This guide provides a comprehensive overview and detailed protocols for the incorporation of isoxazole-containing amino acids into synthetic peptides. Isoxazoles are considered "privileged" scaffolds in medicinal chemistry, as they are present in numerous FDA-approved drugs and exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[2][3][4] By incorporating these motifs, researchers can develop novel peptide-based therapeutics with enhanced stability, constrained conformations, and tailored pharmacological profiles.[5][6] This document offers field-tested methodologies for the synthesis of isoxazole building blocks, their integration via Solid-Phase Peptide Synthesis (SPPS), and subsequent peptide cleavage and analysis.

The Rationale: Why Incorporate Isoxazoles into Peptides?

The isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, offers several strategic advantages in peptide design:[4]

  • Biological Activity: The isoxazole moiety is a well-established pharmacophore known to confer a range of biological activities.[7][8] Its incorporation can transform a biologically inert peptide into a potent therapeutic agent or enhance the activity of an existing one.[9]

  • Structural Rigidity and Conformational Control: The planar and aromatic nature of the isoxazole ring can act as a conformational constraint, locking the peptide backbone into a more defined geometry. This can lead to increased receptor binding affinity and selectivity.[10][11] The ring can also serve as a stable mimic of a cis or trans peptide bond.[12]

  • Enhanced Proteolytic Stability: Peptides containing unnatural building blocks like isoxazoles are often more resistant to degradation by proteases, a critical factor in improving their in vivo half-life and bioavailability.[13]

  • Scaffold for Further Diversification: The isoxazole ring can be functionalized at various positions, providing a scaffold for creating diverse chemical libraries for drug screening.[14][15]

Preparing the Keystone: Synthesis of Fmoc-Protected Isoxazole Amino Acids

Successful peptide synthesis begins with high-quality building blocks. While some isoxazole-containing amino acids may be commercially available, a custom synthesis is often required. Here, we detail a representative protocol for the synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) and its subsequent Fmoc protection, a versatile β-amino acid building block.[16][17]

Protocol 2.1: Synthesis of 5-Amino-3-methyl-isoxazole-4-carboxylic Acid (AMIA)

This protocol is adapted from a multi-step synthesis starting from commercially available materials.[5][16] The key reaction is a [3+2] cycloaddition to form the isoxazole ring.[5][18]

Step-by-Step Methodology:

  • Chloroxime Formation: Start with the N-Boc protected amino acid (e.g., N-Boc-Alanine). Reduce the carboxylic acid to an alcohol, followed by oxidation to the corresponding aldehyde. The aldehyde is then treated with hydroxylamine to form the oxime. Subsequent treatment with N-chlorosuccinimide (NCS) yields the N-Boc protected chloroxime.[5]

  • Nitrile Oxide Generation & Cycloaddition: The N-Boc protected chloroxime is treated with a mild base (e.g., NaHCO₃) to generate the nitrile oxide in situ. This reactive intermediate immediately undergoes a [3+2] cycloaddition reaction with an appropriate alkyne or enamine to form the isoxazole ring system.[18]

  • Final Deprotection and Functionalization: The protecting groups (e.g., Boc) are removed under acidic conditions to yield the final amino acid, such as 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA).[16]

Protocol 2.2: Fmoc-Protection of the Isoxazole Amino Acid (Fmoc-AMIA)

For use in standard Fmoc-SPPS, the amino group of the isoxazole amino acid must be protected.

Step-by-Step Methodology:

  • Dissolution: Dissolve the synthesized AMIA (1 eq) in a 10% solution of sodium carbonate in water.

  • Fmoc-Cl Addition: Cool the solution to 0°C in an ice bath. Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.1 eq) in dioxane dropwise while stirring vigorously.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Workup: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-Cl.

  • Acidification & Extraction: Acidify the aqueous layer to pH 2 with 1M HCl. The Fmoc-protected amino acid will precipitate.

  • Purification: Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final Fmoc-AMIA.[16]

Synthesis_Workflow cluster_prep Building Block Synthesis N-Boc_AA N-Boc Amino Acid Chloroxime N-Boc Chloroxime N-Boc_AA->Chloroxime Multi-step (Red., Ox., Oximation, Chlorination) Cycloaddition [3+2] Cycloaddition Chloroxime->Cycloaddition Base (in situ Nitrile Oxide) AMIA Isoxazole Amino Acid (AMIA) Cycloaddition->AMIA Deprotection Fmoc_AMIA Fmoc-AMIA AMIA->Fmoc_AMIA Fmoc-Cl

Caption: Synthesis workflow for Fmoc-protected isoxazole amino acid.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

With the Fmoc-protected isoxazole amino acid in hand, it can be incorporated into a peptide sequence using standard SPPS protocols. The following protocol uses Rink Amide resin as an example for synthesizing a C-terminally amidated peptide.[5][19]

Protocol 3.1: SPPS Cycle for Isoxazole Amino Acid Incorporation

This protocol outlines a single coupling cycle. Repeat as necessary for the full peptide sequence.

Step-by-Step Methodology:

  • Resin Swelling: Swell the Rink Amide resin (e.g., 0.6 mmol/g loading) in dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[19]

  • Fmoc Deprotection: Drain the DMF. Add a solution of 20-25% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes.[16] Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of Isoxazole Amino Acid:

    • In a separate vial, pre-activate the Fmoc-isoxazole amino acid (3 eq. relative to resin loading) with a coupling agent like HATU (3 eq.) and a base such as diisopropylethylamine (DIPEA) (6 eq.) in DMF for 2-5 minutes.[16]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. For difficult couplings, the reaction time can be extended, or ultrasonic agitation can be applied (e.g., 3 cycles of 15 minutes).[16][17]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and dichloromethane (DCM) (3 times) to remove excess reagents.

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

  • Capping (Optional but Recommended): To block any unreacted free amines, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 20 minutes. Wash thoroughly with DMF.

  • Chain Elongation: Return to Step 2 to couple the next amino acid in the sequence.

SPPS_Cycle Start Start with Deprotected Resin-Peptide Coupling Add Pre-activated Fmoc-Isoxazole-AA + HATU/DIPEA Start->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Capping Optional: Cap with Acetic Anhydride Wash1->Capping Wash2 Wash (DMF) Capping->Wash2 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotection Wash3 Wash (DMF) Deprotection->Wash3 Next_AA Couple Next Amino Acid Wash3->Next_AA

Caption: SPPS cycle for incorporating an isoxazole amino acid.

Data Summary: Coupling Conditions & Considerations
ParameterRecommended ConditionRationale / Notes
Resin Rink Amide MBHAFor C-terminal peptide amides.[5] Wang or 2-CTC resin for C-terminal acids.
Amino Acid Excess 3-5 equivalentsEnsures the reaction drives to completion.
Coupling Reagent HATU, HBTU/HOBtPotent activators suitable for hindered UAAs.[5][16]
Base DIPEA, CollidineNon-nucleophilic base to prevent side reactions. Use 2x molar excess vs. activator.
Coupling Time 2-4 hoursIsoxazole amino acids may require longer coupling times than standard proteinogenic AAs.
Solvent DMFStandard solvent for SPPS, effectively solvates peptide and reagents.[19]
Monitoring Kaiser TestCrucial for verifying complete coupling of the sterically demanding UAA.

Cleavage, Purification, and Characterization

Once the synthesis is complete, the peptide must be cleaved from the solid support and purified.

Protocol 4.1: Peptide Cleavage and Precipitation
  • Final Wash: After the final Fmoc deprotection, wash the resin-bound peptide thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common general-purpose cocktail is TFA/H₂O/TIS (95:2.5:2.5, v/v/v) , where TFA is trifluoroacetic acid and TIS is triisopropylsilane (a scavenger).[16]

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of ice-cold diethyl ether. The peptide will precipitate as a white solid.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers and dissolved protecting groups.

  • Drying: Dry the peptide pellet under vacuum to obtain the crude product.

Purification and Characterization
  • Purification: The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using liquid chromatography-mass spectrometry (LC-MS) to verify the correct molecular weight.[16][17]

Solution-Phase Strategies

While SPPS is dominant, solution-phase synthesis is valuable for producing specific dipeptide or tripeptide fragments containing the isoxazole moiety.[14] These fragments can then be incorporated into larger peptides via fragment condensation. The synthesis typically involves standard amide bond formation using coupling reagents like EDC/HOBt in an organic solvent. This approach allows for large-scale production of key intermediates.

Conclusion and Future Outlook

The incorporation of isoxazole-containing amino acids provides a powerful strategy for developing novel peptidomimetics with significant therapeutic potential.[20][21] The protocols outlined in this guide offer a robust framework for synthesizing the necessary building blocks and integrating them into peptide chains using well-established SPPS methodologies. The inherent biological activities and conformational-directing properties of the isoxazole ring make it an attractive tool for overcoming the traditional limitations of peptide-based drugs, paving the way for new frontiers in drug discovery.[7][22]

References

  • Grzywa, R., Leśniak, D., Wójtowicz-Krawiec, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. Available at: [Link]

  • Grzywa, R., Leśniak, D., Wójtowicz-Krawiec, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PubMed, 36067975. Available at: [Link]

  • Iarovenko, V. N., Zherebker, A. Y., Gultyay, V. P., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(31), 26233-26239. Available at: [Link]

  • Kumar, A., Kumar, A., & Sharma, G. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]

  • Grzywa, R., Leśniak, D., Wójtowicz-Krawiec, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Available at: [Link]

  • De Luca, L., Giacomelli, G., & Riu, A. (2001). Solid-phase synthesis of isoxazole-based amino acids: a new scaffold for molecular diversity. The Journal of Organic Chemistry, 66(20), 6823–6825. Available at: [Link]

  • Grzywa, R., Leśniak, D., Wójtowicz-Krawiec, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. ResearchGate. Available at: [Link]

  • Srivastava, N., & Mobin, S. M. (2008). Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. Journal of Combinatorial Chemistry, 10(6), 879-883. Available at: [Link]

  • Grzywa, R., Leśniak, D., Wójtowicz-Krawiec, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Semantic Scholar. Available at: [Link]

  • Kumar, A., Kumar, A., & Sharma, G. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

  • Tulla-Puche, J., & Albericio, F. (2010). Naturally Occurring Oxazole-Containing Peptides. Marine Drugs, 8(10), 2634-2654. Available at: [Link]

  • Chawla, G., & Kaur, H. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 26(11), 2685-2717. Available at: [Link]

  • De Luca, L., Giacomelli, G., & Riu, A. (2001). Solid-Phase Synthesis of Isoxazole-Based Amino Acids: A New Scaffold for Molecular Diversity. The Journal of Organic Chemistry. Available at: [Link]

  • Makowski, M., et al. (2018). Conformational Properties of Oxazole-Amino Acids: Effect of the Intramolecular N–H···N Hydrogen Bond. The Journal of Physical Chemistry B. Available at: [Link]

  • (Reference not directly cited in text, but relevant) Wales, M., et al. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 28(14), 5483. Available at: [Link]

  • (Reference not directly cited in text, but relevant) Kumar, A., Kumar, A., & Sharma, G. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available at: [Link]

  • Kumar, S., et al. (2010). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. ACS Combinatorial Science. Available at: [Link]

  • D'Andrea, L. D., et al. (2019). Bicyclic Pyrrolidine-Isoxazoline γ Amino Acid: A Constrained Scaffold for Stabilizing α-Turn Conformation in Isolated Peptides. Frontiers in Chemistry. Available at: [Link]

  • (Reference not directly cited in text, but relevant) Zhang, D., et al. (2022). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. International Journal of Molecular Sciences. Available at: [Link]

  • (Reference not directly cited in text, but relevant) Nguyen, T. B., et al. (2020). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Shrestha, G., & Ghimire, J. (2022). Solid Phase Peptide Synthesis of Same Amino Acid Based Sequence. Digital Commons@Kennesaw State University. Available at: [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Kumar, R., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]

  • (Reference not directly cited in text, but relevant) Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. Available at: [Link]

Sources

Application Notes & Protocols: Formulation and Evaluation of Isoxazole-Based Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in neuroscience and pharmacology.

Introduction: The Therapeutic Promise of Isoxazole Compounds in Neuroprotection

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3][4][5][6][7] In the realm of neuroscience, isoxazole derivatives are emerging as promising candidates for the development of neuroprotective agents.[2][8] Their therapeutic potential stems from their ability to modulate key targets in the central nervous system (CNS) implicated in the pathophysiology of neurodegenerative diseases and acute neuronal injury.[4][9][10]

Isoxazole-containing compounds have been shown to exert their neuroprotective effects through various mechanisms, including:

  • Positive Allosteric Modulation of AMPA Receptors: A significant class of isoxazole derivatives acts as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][11] By enhancing the receptor's response to glutamate, these compounds can bolster synaptic transmission and plasticity, processes that are often impaired in neurodegenerative and psychiatric disorders.[12][13]

  • Modulation of GABA-A Receptors: The GABAergic system is the primary inhibitory network in the brain, and its dysregulation is linked to various neurological conditions. Certain isoxazole derivatives can modulate the activity of GABA-A receptors, offering a potential avenue for neuroprotection by restoring inhibitory tone and preventing excitotoxicity.[14][15][16][17]

  • Antioxidant and Anti-inflammatory Effects: Oxidative stress and neuroinflammation are common pathological features of many neurodegenerative diseases.[18] Some isoxazole compounds have been shown to protect neurons from oxidative stress-induced death and to modulate inflammatory pathways, thereby mitigating neuronal damage.[8][18]

This document provides a comprehensive guide to the formulation, characterization, and evaluation of isoxazole-based neuroprotective agents. It is designed to equip researchers with the necessary protocols to advance their drug discovery efforts in this exciting field.

Part 1: Formulation of Isoxazole Compounds for Preclinical Evaluation

The successful preclinical evaluation of a neuroprotective agent hinges on its appropriate formulation. The primary goal is to solubilize the compound in a vehicle that is both effective and non-toxic to the experimental system, whether it be a cell culture or an animal model.

Physicochemical Characterization of the Isoxazole Compound

Prior to formulation, a thorough understanding of the compound's physicochemical properties is essential.

PropertyImportance in FormulationTypical Analytical Techniques
Solubility Determines the choice of solvent/vehicle.HPLC with UV detector, Shake-flask method
LogP/LogD Predicts lipophilicity and potential for blood-brain barrier penetration.HPLC with UV detector, Calculation from structure
pKa Indicates the ionization state at physiological pH, affecting solubility and cell permeability.Potentiometric titration, Capillary electrophoresis
Purity Ensures that the observed biological activity is due to the compound of interest.HPLC, LC-MS, NMR[19][20][21]
Stability Determines appropriate storage conditions and shelf-life of the formulation.HPLC, LC-MS
Protocol for Preparation of a Stock Solution for In Vitro Assays

This protocol outlines the preparation of a high-concentration stock solution, which can then be diluted to the desired final concentrations in cell culture media.

Materials:

  • Isoxazole compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh a precise amount of the isoxazole compound (e.g., 5 mg) and place it in a sterile microcentrifuge tube.

  • Add a calculated volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Causality Behind Experimental Choices:

  • DMSO as a Solvent: DMSO is a widely used solvent for in vitro assays due to its ability to dissolve a broad range of organic compounds and its miscibility with aqueous cell culture media. However, it's crucial to keep the final concentration of DMSO in the culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • High-Concentration Stock: Preparing a concentrated stock solution minimizes the volume of solvent added to the final cell culture, thereby reducing the risk of solvent toxicity.

Formulation Strategy for In Vivo Administration

For animal studies, the formulation must be sterile, biocompatible, and suitable for the chosen route of administration (e.g., oral, intraperitoneal, intravenous).

Example Formulation Vehicle (for intraperitoneal injection):

  • 5% DMSO

  • 10% Solutol HS 15

  • 85% Saline (0.9% NaCl)

Procedure:

  • Dissolve the isoxazole compound in DMSO.

  • Add Solutol HS 15 and vortex to mix.

  • Add saline incrementally while vortexing to maintain a clear solution.

  • Sterile-filter the final formulation through a 0.22 µm syringe filter.

Trustworthiness of the Protocol: This formulation is a common vehicle for preclinical in vivo studies. However, it is imperative to run a vehicle control group in all animal experiments to ensure that the observed effects are not due to the formulation itself.

Part 2: In Vitro Evaluation of Neuroprotective Efficacy

A tiered approach to in vitro screening allows for the efficient identification of promising neuroprotective candidates.

Workflow for In Vitro Screening

G A Initial Cytotoxicity Screen (e.g., SH-SY5Y cells) B Primary Neuroprotection Assay (e.g., Oxidative Stress Model in HT22 cells) A->B Non-toxic compounds C Secondary Neuroprotection Assay (e.g., Aβ-induced toxicity in SH-SY5Y cells) B->C Active compounds D Mechanism of Action Studies (e.g., Receptor binding, signaling pathway analysis) C->D Confirmed activity E Lead Candidate D->E Elucidated mechanism

Caption: A typical workflow for in vitro screening of neuroprotective compounds.

Protocol: Assessment of Neuroprotection Against Oxidative Stress in HT22 Cells

This assay evaluates the ability of an isoxazole compound to protect neuronal cells from glutamate-induced oxidative stress, a process known as oxytosis.[18]

Materials:

  • HT22 murine hippocampal neuronal cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • Glutamate solution (50 mM in PBS)

  • Isoxazole compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Pre-treatment: The next day, pre-treat the cells with various concentrations of the isoxazole compound (e.g., 0.1, 1, 10 µM) for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., α-lipoic acid).

  • Induction of Oxidative Stress: Add glutamate to the wells to a final concentration of 5 mM. Do not add glutamate to the "no-toxin" control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the "no-toxin" control.

Protocol: Neurite Outgrowth Assay in SH-SY5Y Cells

This assay assesses the potential of a compound to promote neurite outgrowth or protect against its retraction, a key aspect of neuronal health.[22][23]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium with 10% FBS

  • Retinoic acid (for differentiation)

  • Neurotoxic agent (e.g., vincristine)[23]

  • Isoxazole compound stock solution

  • High-content imaging system

Procedure:

  • Differentiation: Differentiate SH-SY5Y cells by treating them with retinoic acid (10 µM) for 5-7 days.

  • Treatment: Treat the differentiated cells with the isoxazole compound for 2 hours, followed by co-treatment with a neurotoxic agent like vincristine for 48 hours.

  • Imaging: Fix and stain the cells for a neuronal marker (e.g., β-III tubulin) and a nuclear stain (e.g., DAPI).

  • Analysis: Acquire images using a high-content imaging system and analyze neurite length and branching using appropriate software.

Part 3: In Vivo Evaluation of Neuroprotective Efficacy

Animal models are indispensable for evaluating the therapeutic potential of a neuroprotective agent in a complex biological system.[24]

Selection of an Appropriate In Vivo Model

The choice of animal model depends on the intended therapeutic application.

Neurodegenerative DiseaseCommon In Vivo ModelsKey Pathological Features
Alzheimer's Disease 5xFAD transgenic mice, APP/PS1 transgenic mice[25][26]Amyloid-β plaques, neuroinflammation, cognitive deficits[27]
Parkinson's Disease MPTP-induced mouse model, 6-OHDA-induced rat model[25]Dopaminergic neuron loss, motor deficits
Stroke Middle cerebral artery occlusion (MCAO) model[28]Ischemic brain injury, neurological deficits
Protocol: Evaluation in an MPTP-Induced Mouse Model of Parkinson's Disease

This protocol provides a general framework for assessing the neuroprotective effects of an isoxazole compound against MPTP-induced dopaminergic neurodegeneration.

Experimental Workflow:

G A Acclimatization of Mice (e.g., C57BL/6) B Pre-treatment with Isoxazole Compound or Vehicle (e.g., daily for 7 days) A->B C Induction of Parkinsonism (e.g., MPTP injections) B->C D Behavioral Testing (e.g., Rotarod, Open Field) C->D E Tissue Collection and Analysis (e.g., Immunohistochemistry for Tyrosine Hydroxylase) D->E

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Aminomethyl-3-isopropylisoxazole TFA Counter-ion Exchange

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, FAQs, and a validated protocol for the critical process of trifluoroacetic acid (TFA) counter-ion exchange for 5-Aminomethyl-3-isopropylisoxazole. This document is designed to move beyond simple instructions, offering causal explanations for experimental choices to ensure robust and reproducible results.

Introduction: The Challenge of the TFA Counter-ion

5-Aminomethyl-3-isopropylisoxazole is a valuable building block in medicinal chemistry, particularly for developing novel therapeutics.[1][2] Compounds like this are often purified using reverse-phase high-performance liquid chromatography (RP-HPLC), which commonly employs trifluoroacetic acid (TFA) as an ion-pairing agent.[3][4] While essential for purification, residual TFA counter-ions (CF₃COO⁻) associated with the protonated amine (R-NH₃⁺) can be problematic for downstream applications.

Why is TFA removal necessary?

  • Biological Interference: Residual TFA can be toxic to cells, potentially confounding results in biological assays.[5] Although its acute toxicity is low, it's a strong acid that can alter local pH and interfere with cellular processes.[6][7]

  • Physicochemical Alterations: The TFA counter-ion can affect the solubility, stability, and secondary structure of the final compound.[5]

  • Analytical Complications: TFA is a potent ion-pairing agent that can cause signal suppression in mass spectrometry, complicating analysis.[5]

This guide focuses on the most reliable method for replacing the TFA anion with a more biocompatible one, such as chloride (Cl⁻), using strong base anion (SBA) exchange chromatography.

Section 1: Core Principles of Anion Exchange for TFA Removal

The process hinges on the principles of ion exchange chromatography.[8] Our target molecule exists as a salt: the protonated 5-aminomethyl-3-isopropylisoxazole cation and the trifluoroacetate anion. The goal is to swap the trifluoroacetate for a chloride ion.

This is achieved using a stationary phase, typically a resin with positively charged functional groups (e.g., a quaternary ammonium group), which are initially associated with chloride ions.

The Exchange Mechanism:

  • The 5-Aminomethyl-3-isopropylisoxazole TFA salt is dissolved and passed through the column.

  • The trifluoroacetate anion has a higher affinity for the positively charged resin than the chloride ion.

  • As the solution passes through, the trifluoroacetate ions displace the chloride ions on the resin, binding tightly to the stationary phase.

  • The desired product, 5-Aminomethyl-3-isopropylisoxazole hydrochloride, along with the displaced chloride ions, elutes from the column, free of the problematic TFA.

Section 2: Validated Experimental Protocol

This protocol provides a step-by-step methodology for converting the TFA salt of 5-Aminomethyl-3-isopropylisoxazole to its hydrochloride (HCl) salt form.

Materials & Reagents
Reagent/MaterialSpecificationRecommended Supplier
5-Aminomethyl-3-isopropylisoxazole·TFAPurity >95%N/A
Strong Base Anion Exchange Resine.g., Amberlite® IRA-400(Cl), Dowex® 1x8Major chemical suppliers
Hydrochloric Acid (HCl)1 M, ACS GradeMajor chemical suppliers
Sodium Hydroxide (NaOH)1 M, ACS GradeMajor chemical suppliers
Methanol (MeOH)HPLC GradeMajor chemical suppliers
Deionized (DI) Water>18 MΩ·cmIn-house purification system
Chromatography ColumnGlass or solvent-resistant polymerVaries by scale
Workflow Diagram

TFA_Exchange_Workflow cluster_prep Phase 1: Column Preparation cluster_exchange Phase 2: Ion Exchange cluster_analysis Phase 3: Product Isolation & Analysis p1 Pack Resin in Column p2 Wash with DI Water p1->p2 p3 Activate with 1M NaOH p2->p3 p4 Rinse to Neutral pH p3->p4 p5 Convert with 1M HCl p4->p5 p6 Equilibrate with Solvent (MeOH/Water) p5->p6 e1 Dissolve TFA Salt in Equilibration Solvent p6->e1 Column Ready e2 Load Sample onto Column e1->e2 e3 Elute with Equilibration Solvent e2->e3 e4 Collect Fractions e3->e4 a1 Combine Product Fractions e4->a1 Eluate Collected a2 Remove Solvent (Rotary Evaporation) a1->a2 a3 Lyophilize to Dry Powder (HCl Salt) a2->a3 a4 Verify Exchange (NMR, IC, MS) a3->a4

Caption: Workflow for TFA to HCl counter-ion exchange.

Step-by-Step Methodology

Part A: Resin Preparation and Column Packing

  • Rationale: Proper resin activation and conversion are critical for ensuring maximum exchange capacity. Washing with acid and base removes impurities and ensures the functional groups are ready for exchange.[9] Converting to the chloride form is the key step that provides the ions for exchange.[10]

  • Slurry & Pack: Create a slurry of the strong base anion exchange resin with DI water. Pour the slurry into an appropriately sized chromatography column, allowing it to pack under gravity. Do not let the column run dry.

  • Initial Wash: Wash the packed resin with 5-10 column volumes (CV) of DI water to remove storage buffers and fines.

  • Activation: Pass 3-5 CV of 1 M NaOH through the column to convert the resin to the hydroxide (OH⁻) form. This ensures all sites are active.[11]

  • Rinse: Wash the column with DI water until the eluent is at a neutral pH. This removes excess NaOH.

  • Conversion to Chloride Form: Pass 3-5 CV of 1 M HCl through the column. This replaces the hydroxide ions with chloride ions.

  • Final Equilibration: Wash the column with 5-10 CV of the solvent you will use for elution (e.g., Methanol or DI water) until the pH of the eluent is neutral. This removes excess HCl and prepares the column for sample loading.

Part B: Ion Exchange

  • Rationale: The sample is loaded in a solvent that ensures it is fully dissolved but does not interfere with the ion exchange process. Collecting fractions allows for the isolation of the pure product.

  • Sample Dissolution: Dissolve the 5-Aminomethyl-3-isopropylisoxazole·TFA salt in a minimal amount of the equilibration solvent (e.g., Methanol).

  • Loading: Carefully load the dissolved sample onto the top of the equilibrated resin bed. Allow the sample to enter the resin bed completely.

  • Elution: Begin eluting the product from the column using the equilibration solvent. The protonated amine cation does not bind to the anion exchange resin and will pass through.

  • Fraction Collection: Collect fractions and monitor for the presence of your compound using a suitable method (e.g., thin-layer chromatography with a UV-active stain or ninhydrin for the primary amine).

Part C: Isolation and Verification

  • Rationale: After exchange, the compound is in solution and must be isolated. Verification is a non-negotiable step to confirm the absence of TFA.

  • Combine & Evaporate: Combine the fractions containing the pure product. Remove the solvent under reduced pressure using a rotary evaporator.

  • Lyophilize: For a final, dry powder, dissolve the residue in a small amount of DI water and lyophilize (freeze-dry). The resulting white powder should be the hydrochloride salt.

  • Verification: The success of the exchange MUST be verified analytically. See Section 5 for recommended methods.

Section 3: Troubleshooting Guide

Even with a robust protocol, issues can arise. This guide addresses common problems in a question-and-answer format.

Problem/SymptomPotential Cause(s)Recommended Solution(s)
Low Yield of Final Product 1. Insufficient Elution: The product may still be retained within the column's void volume. 2. Compound Adsorption: Although unlikely for a cation with an anion exchanger, non-specific hydrophobic interactions can occur. 3. Column Overloading: Exceeding the capacity of the column.[12]1. Extend Elution: Continue washing the column with an additional 3-5 CV of the elution solvent. 2. Check pH/Solvent: Ensure the elution solvent is appropriate. For very hydrophobic molecules, adding a small percentage of a more polar organic solvent might help. 3. Reduce Sample Load: Decrease the amount of starting material relative to the amount of resin used. A 10-fold to 50-fold excess of anion sites in the resin is recommended.[13][14]
Incomplete TFA Exchange (TFA still detected in final product) 1. Insufficient Resin Capacity: The amount of TFA in the sample exceeded the exchange capacity of the resin. 2. Column Channeling: The column was poorly packed, allowing the sample to bypass parts of the resin bed. 3. Flow Rate Too High: The residence time on the column was too short for efficient exchange to occur.[8][12]1. Increase Resin Amount: Use a larger column or more resin for the amount of sample. 2. Repack Column: Ensure the resin bed is homogenous and free of cracks or air bubbles.[12] 3. Reduce Flow Rate: Decrease the elution flow rate to increase the interaction time between the sample and the resin.
Final Product is Acidic (Low pH) Incomplete Rinsing: Residual HCl from the resin conversion step is co-eluting with the product.Improve Equilibration: Before loading the sample, ensure you wash the HCl-treated column with the elution solvent until the eluent is neutral. Test the final few column volumes with pH paper.
Poor Resolution or Tailing Peaks (if monitoring by HPLC) 1. Viscous Sample: The sample solution was too concentrated. 2. Improper Solvent: The solvent used to dissolve the sample is too strong or too weak compared to the mobile phase.1. Dilute Sample: Dissolve the starting material in a larger volume of the initial mobile phase.[12] 2. Match Solvents: Ensure the sample is fully dissolved in the exact same solvent used for equilibration and initial elution.[15]

Section 4: Frequently Asked Questions (FAQs)

Q1: Why use a strong base anion (SBA) exchange resin instead of a weak one?

  • An SBA resin, like one with a quaternary ammonium group, is charged over a wide pH range. This ensures consistent, strong binding of the trifluoroacetate anion, leading to a more efficient and complete exchange compared to a weak base resin, whose charge is pH-dependent.

Q2: Can I use a different counter-ion, like acetate, instead of chloride?

  • Yes. To obtain the acetate salt, you would simply replace the 1 M HCl used in the resin conversion step (Part A, Step 5) with a solution of sodium acetate (e.g., 1 M).[13][16] All subsequent steps would be the same. The acetate form is often preferred for biological applications where even chloride is undesirable.

Q3: Is there an alternative to ion-exchange chromatography?

  • Yes, a common alternative is repeated lyophilization from an HCl solution.[13][17] This involves dissolving the TFA salt in a dilute HCl solution (e.g., 10-100 mM HCl), freezing, and lyophilizing.[17][18] This process is typically repeated 2-4 times to drive off the more volatile TFA as an acid.[3][16] While simpler, it can be less effective for complete removal and may require more optimization.[17]

Q4: How do I know how much resin to use?

  • The resin's capacity is provided by the manufacturer, typically in meq/mL (milliequivalents per milliliter). You need to calculate the molar amount of TFA in your sample and use a significant excess of resin capacity, typically 10- to 50-fold, to ensure a complete exchange.[13][14]

Q5: My compound is not soluble in water. Can I still use this method?

  • Yes. The protocol can be adapted for organic-soluble compounds. Use a solvent-compatible resin and perform the activation, conversion, and elution steps in a suitable organic solvent like methanol or acetonitrile.[10]

Section 5: Verification of Counter-ion Exchange

Confirming the complete removal of TFA is a critical quality control step. A single method is good, but orthogonal methods provide the highest confidence.

Analytical Techniques
TechniquePrinciple & Application
¹⁹F NMR Spectroscopy This is one of the most direct and quantitative methods. Fluorine-19 NMR is highly sensitive. The trifluoromethyl group (-CF₃) of TFA gives a distinct singlet in the ¹⁹F NMR spectrum. The disappearance of this signal is strong evidence of successful removal.[19][20]
Ion Chromatography (IC) IC is a highly sensitive method for directly quantifying anions like trifluoroacetate, chloride, and acetate. It can be used to determine the exact percentage of residual TFA in the final product.[21][22]
Mass Spectrometry (MS) While not ideal for quantifying the counter-ion itself, observing improved signal intensity of your target molecule (less ion suppression) after the exchange is a good qualitative indicator that TFA has been removed.[13]
FT-IR Spectroscopy Fourier-transform infrared spectroscopy can be used to monitor the exchange. The C-F and C=O stretching vibrations of the trifluoroacetate ion have characteristic peaks. Monitoring their disappearance can confirm the exchange.[19][20]
Verification Workflow Diagram

Verification_Workflow start Final Lyophilized Product (HCl Salt?) nmr ¹⁹F NMR Analysis start->nmr ic Ion Chromatography start->ic ms LC-MS Analysis start->ms ftir FT-IR Spectroscopy start->ftir pass Exchange Confirmed: Product is TFA-Free nmr->pass No -CF₃ signal fail Exchange Incomplete: TFA Detected nmr->fail -CF₃ signal present ic->pass TFA < Limit of Quantification ic->fail TFA detected ms->pass Improved Signal/No Suppression ftir->pass TFA peaks absent reprocess Repeat Exchange Protocol fail->reprocess reprocess->start

Caption: Analytical workflow to verify successful TFA removal.

References

  • Chrom Tech, Inc. (2025). Mastering Ion Exchange Chromatography: Essential Guide. [Link]

  • Joudan, S., et al. (2021). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. MDPI. [Link]

  • Agilent. Ion Exchange Chromatography for Biomolecules: Method Development and Troubleshooting Tips. [Link]

  • GE Healthcare. Ion Exchange Chromatography Troubleshooting. [Link]

  • AAPPTec. Post Cleavage Purification and Analysis of Peptides; TFA removal. [Link]

  • Solomon, K. R., et al. (2016). SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL. Ozone Secretariat. [Link]

  • Cytiva. (2024). Troubleshooting protein loss during ion exchange (IEX) chromatography. [Link]

  • ResearchGate. (2009). Anion Exchange Column Preparation.pdf. [Link]

  • MRS-J. Chemical Modification of Anion Exchange Resin. [Link]

  • Goth, F., et al. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. MDPI. [Link]

  • Google Patents.
  • Dekant, W., & Gate, L. (2023). Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures. PubMed. [Link]

  • Goth, F., et al. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. PubMed Central. [Link]

  • ResearchGate. (2025). (PDF) Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. [Link]

  • Samyang Corporation. Ion Exchange Resin Conditioning. [Link]

  • ResearchGate. (2019). How can I replace Cl- ions of a anionic exchange resin with OH ions?. [Link]

  • LifeTein. TFA removal service: switch to acetate or HCl salt form of peptide. [Link]

  • ResearchGate. (2025). (PDF) The Effects of Trifluoroacetic Acid (TFA) in Humans: A Rapid Review. [Link]

  • Scribd. Removing Trifluoroacetic Acid (TFA) From Peptides | PDF. [Link]

  • AAPPTec. Technical Support Information Bulletin 1085 - Removing Trifluoroacetic Acid (TFA) From Peptides. [Link]

  • PubChem. 5-Amino-3-methylisoxazole. [Link]

  • ChemWhat. 5-N-(BOC)-AMINOMETHYL-3-ISOPROPYLISOXAZOLE CAS#: 543713-09-3. [Link]

  • Toxic Docs. (2007). Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. [Link]

  • Sikora, K., et al. (2017). Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach. PMC - NIH. [Link]

  • Google Patents. EP1709065B1 - A counterion exchange process for peptides.
  • Carl ROTH. Safety Data Sheet: Trifluoroacetic acid (TFA). [Link]

  • Bio-Works. Conversion of ion-pairing agents/counter ions. [Link]

Sources

Technical Support Center: Navigating the Impact of TFA Salt on Cell Viability Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to address the challenges posed by trifluoroacetic acid (TFA) salt in cell viability assays. Our goal is to equip you with the expertise to identify, mitigate, and eliminate TFA-related artifacts, ensuring the integrity and reproducibility of your experimental data.

Introduction: The Hidden Variable in Your Peptide Experiments

Frequently Asked Questions (FAQs)

Q1: Why is TFA present in my synthetic peptide preparation?

TFA is a standard reagent in solid-phase peptide synthesis (SPPS). It is used in the final step to cleave the peptide from the solid support resin and to remove protecting groups from the amino acid side chains.[3] Additionally, TFA is a common mobile phase additive in reverse-phase HPLC, where it acts as an ion-pairing agent to improve peak resolution and peptide purity.[3][6] Consequently, the final lyophilized peptide product is often a TFA salt, with the TFA counter-ion non-covalently bound to positively charged residues on the peptide.[5][7][8]

Q2: How can residual TFA affect my cell viability assay results?

Residual TFA can interfere with your experiments in several ways:

  • Direct Cytotoxicity: TFA can be toxic to cells, even at nanomolar concentrations.[9][10][11] This can lead to an overestimation of your peptide's toxicity or mask its true biological activity.[12]

  • Alteration of Peptide Structure and Function: TFA can bind to positively charged amino acid residues, potentially altering the peptide's secondary structure, solubility, and biological activity.[1][7][11]

  • pH Alteration: As a strong acid, TFA can lower the pH of your cell culture medium, which can independently affect cell health and the performance of pH-sensitive assays.[2][9]

  • Assay-Specific Interference: TFA can directly interfere with the chemical reactions of certain viability assays. For example, its acidic nature can affect the enzymatic reactions underlying assays like the MTT assay.

Q3: What concentrations of TFA are considered problematic?

The cytotoxic effects of TFA are cell-type dependent.[9] Some studies have reported inhibition of cell proliferation at concentrations as low as 10 nM.[10][11] In other instances, TFA has been shown to stimulate cell growth at higher concentrations (0.5–7.0 mM).[10] Given this wide range of effects, it is crucial to either remove TFA or determine its specific impact on your experimental system through appropriate controls.[9][10]

Q4: Are there alternatives to TFA in peptide synthesis?

Yes, research is ongoing to find more environmentally friendly and biologically compatible alternatives to TFA.[13][14][15] Some custom peptide synthesis services offer peptides with alternative counter-ions like acetate or hydrochloride (HCl), which are generally better tolerated by cells.[2][4] Methanesulfonic acid in combination with formic acid is also being explored as a greener substitute for TFA in the final deprotection step.[16]

Troubleshooting Guide: Identifying and Resolving TFA Interference

This section provides a systematic approach to troubleshooting common issues in cell viability assays that may be caused by TFA.

Issue 1: Unexpectedly High Cytotoxicity or Low Cell Viability

If you observe significant cell death or reduced proliferation even at low concentrations of your peptide, residual TFA is a likely culprit.[9]

Troubleshooting Workflow:

start Unexpectedly High Cytotoxicity Observed tfa_control Run a TFA Salt Control (e.g., Sodium Trifluoroacetate) start->tfa_control quantify_tfa Quantify TFA Content in Peptide Stock (e.g., 19F-NMR, IC, HPLC-ELSD) tfa_control->quantify_tfa If control shows toxicity exchange Perform Counter-Ion Exchange (e.g., HCl or Acetate) quantify_tfa->exchange If TFA levels are significant re_assay Re-run Assay with TFA-Free Peptide exchange->re_assay conclusion Accurate Assessment of Peptide's Biological Activity re_assay->conclusion

Caption: A troubleshooting flowchart for TFA-related assay interference.

Step-by-Step Guidance:

  • Run a TFA Control: The most direct way to confirm TFA interference is to treat your cells with a TFA salt solution (e.g., sodium trifluoroacetate) at the same molar concentrations as the TFA present in your peptide stock. This will help you establish the toxicity threshold of TFA for your specific cell line.[9]

  • Quantify TFA Content: If possible, determine the amount of TFA in your peptide stock using analytical methods such as 19F-NMR, ion chromatography, or HPLC with an evaporative light-scattering detector (ELSD).[5][9]

  • Perform Counter-Ion Exchange: If TFA levels are found to be significant, you should exchange the TFA for a more biologically compatible counter-ion, such as hydrochloride (HCl) or acetate.[9] Detailed protocols for this are provided below.

Issue 2: Inconsistent and Irreproducible Assay Results

High variability between experiments, even with the same peptide stock, can be a sign of TFA interference.

Troubleshooting Steps:

  • Check the pH of Your Peptide Stock: Before adding it to your cells, measure the pH of your prepared peptide stock solution. A low pH could indicate a high concentration of TFA.[9]

  • Use a TFA-Free Control Peptide: If available, use a version of your peptide with a different counter-ion (e.g., acetate) as a control to see if the variability is eliminated.[9]

  • Ensure Complete Peptide Solubilization: Cloudiness or precipitation in your peptide solution can lead to inconsistent dosing.[4] Ensure you are following the recommended dissolution protocol for your peptide. For hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO before diluting in aqueous buffer is often recommended.[4]

Impact of TFA on Specific Cell Viability Assays

The table below summarizes the potential interference of TFA with common cell viability assays.

Assay TypePrinciplePotential TFA InterferenceMitigation Strategies
MTT/MTS/XTT Assays Reduction of tetrazolium salts by mitochondrial dehydrogenases in viable cells to form a colored formazan product.[17]The acidic nature of TFA can alter the optimal pH for the enzymatic reaction, potentially leading to inaccurate results.[2] Strong reducing agents can also directly reduce the tetrazolium salt, causing false positives.[17]Use a TFA-free peptide. Include a "TFA alone" control to assess its direct effect on the assay reagents.[4]
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.Acidification of the medium by TFA can affect LDH enzyme activity.[18][19]Neutralize the pH of the peptide stock solution before adding it to the cells. Use a TFA-free peptide.
ATP-Based Assays Quantifies ATP, a marker of metabolically active cells, using a luciferase-based reaction.[20][21]The strong acidity of TFA can denature the luciferase enzyme, leading to signal inhibition.[11]Use a TFA-free peptide. Ensure the final pH of the assay is within the optimal range for the luciferase enzyme.
Resazurin (alamarBlue) Assay Resazurin is reduced to the fluorescent resorufin by viable cells.Similar to tetrazolium assays, the enzymatic reduction can be pH-sensitive.Use a TFA-free peptide and appropriate pH controls.

Experimental Protocols for TFA Removal

Protocol 1: TFA Removal by Lyophilization with HCl (Counter-Ion Exchange)

This is the most common and effective method for replacing TFA with the more biocompatible chloride counter-ion.[5][7][8]

Workflow for TFA/HCl Counter-Ion Exchange:

start Start with Peptide-TFA Salt dissolve Dissolve Peptide in Distilled Water (1 mg/mL) start->dissolve add_hcl Add 100 mM HCl to a Final Concentration of 2-10 mM dissolve->add_hcl incubate Incubate at Room Temperature for at least 1 minute add_hcl->incubate freeze Freeze Solution (Liquid Nitrogen Preferred) incubate->freeze lyophilize Lyophilize Overnight freeze->lyophilize repeat Repeat Dissolution, Freezing, and Lyophilization (2-3 times) lyophilize->repeat final_product Reconstitute Final Peptide-HCl Salt in Desired Buffer repeat->final_product

Caption: Workflow for TFA/HCl counter-ion exchange via lyophilization.

Step-by-Step Methodology:

  • Dissolution: Dissolve the peptide-TFA salt in distilled water at a concentration of 1 mg/mL.[7]

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[5][7]

  • Incubation: Allow the solution to stand at room temperature for at least one minute.[7]

  • Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.[7]

  • Lyophilization: Lyophilize the frozen sample overnight until all solvent is removed.[7]

  • Repeat: For complete removal, it is recommended to repeat the process of re-dissolving in an HCl solution, freezing, and lyophilizing at least two more times.[7][8]

  • Final Reconstitution: After the final lyophilization, reconstitute the peptide-HCl salt in your desired buffer for the experiment.[7]

Protocol 2: TFA Removal by Ion-Exchange Chromatography

This method is also effective for exchanging TFA for other counter-ions like acetate.[1]

Step-by-Step Methodology:

  • Column Preparation: Prepare a small column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion sites relative to the anion sites in the peptide.[22]

  • Column Equilibration: Elute the column with a 1 M solution of sodium acetate.[1][22]

  • Washing: Wash the column thoroughly with distilled water to remove excess sodium acetate.[1][22]

  • Sample Loading: Dissolve the peptide-TFA salt in distilled water and apply it to the prepared column.[1][22]

  • Elution: Elute the column with distilled water and collect the fractions containing the peptide. The peptide, now in its acetate salt form, will elute while the TFA remains bound to the resin.[1]

  • Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the final peptide acetate salt.[1]

Quantitative Data Summary

The efficiency of TFA removal can vary depending on the method used. The following table summarizes the reduction in TFA content that can be achieved.

MethodNumber of CyclesInitial TFA Content (w/w)Final TFA Content (w/w)Reference
Lyophilization with 10 mM HCl 1~33%<1%[5]
Lyophilization with 100 mM HCl 1~33%<1%[5]
Lyophilization with Water Only 3~33%~21.5%[5]

Note: The efficiency of TFA removal can be peptide-dependent.[1]

Conclusion

References

  • LifeTein. (2024, March 27). How to remove TFA from synthetic peptides using HCl?[Link]

  • LifeTein®. How to remove peptide TFA salt?[Link]

  • Omizzur. TFA Removal From Peptides. [Link]

  • Scribd. Removing Trifluoroacetic Acid (TFA) From Peptides. [Link]

  • Wien, C., et al. (2025, August 5). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. PubMed Central. [Link]

  • GenScript. Top 5 Reasons Your Peptide-Based Assays Fail. [Link]

  • Boehringer Ingelheim. (2024, May 28). TFA-free Peptide Synthesis. [Link]

  • Polypeptide. (2024, August 9). Research article: Sustainable PFAS-free alternatives for TFA in SPPS. [Link]

  • GenScript. (2019, July 18). Impact of Counter-ion in Peptide on Studies in Different Research Fields. [Link]

  • LifeTein. (2025, July 10). Should I Have TFA Removed from My Peptide?[Link]

  • Royal Society of Chemistry. (2023). Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection. Green Chemistry. [Link]

  • opnMe. opn2EXPERTS – Eco-friendly TFA-free solid-phase peptide synthesis. [Link]

  • Wiśniewska, K., et al. (2016). Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides. PMC - NIH. [Link]

  • Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. PubMed. [Link]

  • ResearchGate. (n.d.). Effect of TFA on CDDP-induced cytotoxic activity in MCF-7 cells using MTT assay. [Link]

  • MDPI. (2023). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. [Link]

  • Mourne Training Services. (2013, March 7). HPLC Troubleshooting Tip: Preventing Mobile Phase Problems When Using TFA. [Link]

  • NCBI Bookshelf - NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Protocol Online. (2014, February 25). Is Trifluoroacetic acid toxic for cells?[Link]

  • ResearchGate. (n.d.). TFA displays anti-inflammatory and anti-viral effects in vitro. [Link]

  • American Journal of Physiology-Endocrinology and Metabolism. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. [Link]

  • PubMed. (2011). Analysis of residual trifluoroacetic acid in a phosphate-buffered saline matrix by ion chromatography with suppressed conductivity detection. [Link]

  • NCBI. Troubleshooting guide. [Link]

  • PubMed. (2020, September 15). Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity. [Link]

  • Frontiers. (2020, September 14). Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity. [Link]

  • ResearchGate. (2025, August 8). The effect of foetal bovine serum supplementation upon the lactate dehydrogenase cytotoxicity assay: Important considerations for in-vitro toxicity analysis. [Link]

  • NIH. (2017). A Systematic Comparison Identifies an ATP-Based Viability Assay as Most Suitable Read-Out for Drug Screening in Glioma Stem-Like Cells. [Link]

  • ResearchGate. (2020). Guidelines for cell viability assays. [Link]

  • Universiteit Gent. (2021, January 19). Bacterial interference with lactate dehydrogenase assay leads to an underestimation of cytotoxicity. [Link]

  • PMC - NIH. (2020, September 15). Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity. [Link]

  • ResearchGate. (2025, August 10). A Systematic Comparison Identifies an ATP-Based Viability Assay as Most Suitable Read-Out for Drug Screening in Glioma Stem-Like Cells. [Link]

Sources

troubleshooting poor solubility of 5-Aminomethyl-3-isopropylisoxazole TFA salt

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Aminomethyl-3-isopropylisoxazole TFA Salt

This guide provides in-depth technical support for researchers, scientists, and drug development professionals experiencing solubility challenges with this compound (CAS: 1210972-22-7)[1][2][3]. The following question-and-answer format addresses common issues, explains the underlying chemical principles, and provides validated protocols to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve in my aqueous buffer (e.g., PBS). What should I do first?

Answer: Direct dissolution of this compound in aqueous buffers is often problematic. The molecule has both polar (aminomethyl, isoxazole) and non-polar (isopropyl) regions, and its solubility is highly dependent on pH. As a trifluoroacetate (TFA) salt of a primary amine, the compound is acidic.

The recommended first step is to prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into your aqueous buffer.[4][5] This method avoids issues of slow dissolution kinetics and localized concentration effects that can lead to precipitation.[6]

Initial Recommended Protocol:

  • Allow the solid compound to equilibrate to room temperature.

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous Dimethyl Sulfoxide (DMSO).[7]

  • Ensure complete dissolution by gentle vortexing. If needed, brief sonication in a water bath can be used.[4][7]

  • Add the DMSO stock solution dropwise to your vigorously stirring aqueous buffer to reach the final desired concentration.[5] This gradual introduction is critical to prevent the compound from precipitating out of solution.[8]

Q2: What is the best starting solvent for creating a stock solution?

Answer: The choice of solvent is critical and is dictated by the principle of "like dissolves like".[9] this compound is a polar organic molecule, making polar solvents the most appropriate choice.

Dimethyl Sulfoxide (DMSO) is the primary recommendation due to its powerful ability to dissolve a wide range of compounds.[7][10] For compounds that may have issues in DMSO, other polar aprotic solvents like N,N-Dimethylformamide (DMF) or polar protic solvents such as Methanol or Ethanol can be considered.

Table 1: Recommended Solvents for Stock Solution Preparation

SolventTypePolarity IndexDielectric Constant (20°C)Key Considerations
DMSO Polar Aprotic7.247.2Excellent solubilizing power.[7] Hygroscopic; use anhydrous grade. Can be cytotoxic at concentrations >0.5% in cell-based assays.[7]
DMF Polar Aprotic6.436.7Good alternative to DMSO. Can be more toxic than DMSO.
Methanol Polar Protic5.133.0Good for highly polar compounds. More volatile than DMSO.
Ethanol Polar Protic4.324.6Less toxic alternative to methanol, commonly used in biological assays.

When preparing stock solutions, always use a high-purity, anhydrous grade solvent to avoid introducing water, which can affect solubility and stability.[4]

Q3: I successfully dissolved the compound in DMSO, but it precipitated immediately when I diluted it into my neutral pH buffer. Why is this happening and how can I fix it?

Answer: This is a classic case of pH-dependent solubility. The compound is an amine salt. In solution, an equilibrium exists between the protonated (charged) ammonium form (R-NH3+) and the deprotonated (neutral) free amine form (R-NH2).

  • At Acidic pH: The equilibrium shifts towards the protonated R-NH3+ form. This charged species is ionic and therefore significantly more soluble in aqueous media.[11][12]

  • At Neutral or Basic pH: The equilibrium shifts towards the neutral R-NH2 free amine form. This species is less polar and has much lower aqueous solubility, causing it to precipitate.[11] Most simple alkyl amines have pKa values in the 9.5-11.0 range, meaning they are largely protonated at physiological pH (~7.4) but will begin to deprotonate as the pH rises.[13]

Solution Workflow:

  • Adjust Buffer pH: To maintain solubility, the pH of your final aqueous solution should be at least 1.5 to 2 pH units below the pKa of the amine. Therefore, using a slightly acidic buffer (e.g., pH 4.5-6.5) should keep the compound in its protonated, soluble form.

  • Test a pH Range: If your experiment allows, test a range of buffer pH values to find the optimal balance between solubility and experimental compatibility.

Below is a troubleshooting workflow to address pH-related precipitation.

G start Compound precipitates in neutral aqueous buffer check_ph Is the final solution pH adjustable for your assay? start->check_ph adjust_ph Prepare buffer with lower pH (e.g., pH 5.5-6.5). Re-dilute DMSO stock. check_ph->adjust_ph  Yes use_cosolvent pH is fixed. Use a co-solvent system. check_ph->use_cosolvent  No success Compound remains soluble adjust_ph->success protocol_link See Protocol 2: Co-Solvent Formulation use_cosolvent->protocol_link

Caption: Troubleshooting workflow for pH-dependent precipitation.

Q4: My experiment requires a near-neutral pH and I'm still seeing precipitation. What advanced techniques can I try?

Answer: When pH adjustment is not an option, the focus shifts to modifying the solvent environment to be more accommodating to the less-polar free amine form of the compound.

  • Use of Co-solvents: Introducing a water-miscible organic co-solvent into the final aqueous buffer can increase the solubility of your compound.[5] Common co-solvents for biological assays include polyethylene glycol (PEG), propylene glycol, or ethanol.

  • Employ Excipients: Solubilizing agents like cyclodextrins (e.g., SBE-β-CD) can encapsulate the non-polar parts of your molecule, increasing its apparent aqueous solubility.[5]

  • Gentle Warming and Sonication: For initial dissolution in the stock solvent, gentle warming (e.g., to 37°C) or sonication can help overcome the energy barrier for dissolution.[4][7] However, be cautious, as heat can potentially degrade the compound. The isoxazole ring, while generally stable, can become labile and prone to opening under basic conditions, especially with increased temperature.[14][15]

Q5: Could the TFA counter-ion be the source of my problems? Should I remove it?

Answer: Yes, the trifluoroacetate (TFA) counter-ion can sometimes be problematic. While it is a byproduct of synthesis and purification, residual TFA can have unintended biological effects or alter the physicochemical properties of your compound.[16][17][18]

When to Consider TFA Removal:

  • If you observe unexpected or inconsistent results in cellular assays, as TFA can inhibit or stimulate cell growth.[18]

  • If your compound needs to be in the free base form for a specific reaction or formulation.

  • For in-vivo studies, where TFA toxicity is a concern.[17]

How to Remove TFA (Salt Exchange): The process involves replacing the TFA anion with a more biologically compatible one, like chloride (HCl) or acetate. This is typically done by dissolving the TFA salt in a solution containing the new acid and then removing the solvent and excess acid, often via lyophilization.[5] This process may need to be repeated to ensure complete exchange.[5] See Protocol 3 for a detailed method.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Working Solution from a DMSO Stock

This protocol details the standard method for preparing a dilute aqueous solution from a concentrated organic stock.

  • Prepare Stock Solution: Weigh out the required amount of this compound in a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 20 mM).

  • Dissolve: Vortex the tube gently until the solid is completely dissolved.[7] A brief (1-2 minute) sonication in a room temperature water bath can be used if necessary.

  • Prepare Buffer: In a separate, larger tube, place the final volume of your desired aqueous buffer (if pH is adjustable, use a buffer with a pH between 5.5 and 6.5). Place this tube on a vortex mixer or magnetic stirrer set to a moderate speed.

  • Dilute: Using a pipette, draw up the required volume of the DMSO stock solution. Slowly dispense the stock solution drop-by-drop into the center of the vortexing buffer. This ensures rapid dispersal and minimizes localized high concentrations that cause precipitation.[4]

  • Final Check: Once the addition is complete, visually inspect the solution for any signs of cloudiness or precipitate. The final DMSO concentration in your assay should ideally be kept below 0.5% to avoid solvent-induced artifacts.[7]

Protocol 2: Salt Exchange from TFA to HCl Salt

This protocol is for removing the TFA counter-ion and replacing it with chloride.

  • Dissolution: Dissolve the this compound in a minimal amount of 100 mM hydrochloric acid (HCl) in a lyophilization-compatible flask.

  • Incubation: Allow the solution to stand at room temperature for 2-3 minutes.

  • Freezing: Flash-freeze the solution using liquid nitrogen or by placing it in a -80°C freezer until completely solid.

  • Lyophilization: Lyophilize the sample until all the solvent is removed and a dry powder remains.

  • Repeat: To ensure complete exchange of the counter-ion, re-dissolve the resulting powder in 100 mM HCl and repeat steps 3-4 at least two more times.[5]

  • Final Product: After the final lyophilization, the resulting powder is the HCl salt of the amine, which can then be used for preparing new stock solutions.

Stability and Storage

  • Solid Form: Store the solid TFA salt at room temperature, protected from light and moisture.[1]

  • Stock Solutions: Aliquot DMSO stock solutions into single-use volumes and store them at -20°C or -80°C.[7] Avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.

  • Aqueous Solutions: It is strongly recommended to prepare fresh aqueous working solutions for each experiment from the frozen DMSO stock. The isoxazole ring's stability is pH-dependent and can be susceptible to base-catalyzed hydrolysis, especially at elevated temperatures.[15]

References

  • BenchChem. (2025). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. BenchChem.
  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ECHEMI. (n.d.). How can I free-base my amine from TFA salt?. ECHEMI.
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
  • Solubility of Things. (n.d.). 5-(aminomethyl)-3-isoxazolone.
  • ChemicalBook. (2022). Chemical Reactivity of Benzo[c]isoxazole. ChemicalBook.
  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.
  • Journal of PeerScientist. (2024). Construction of Isoxazole ring: An Overview.
  • Moore, J. V., et al. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions.
  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?. ResearchGate.
  • Wikipedia. (n.d.). Isoxazole. Wikipedia.
  • ResearchGate. (2016). How to remove TFA salt?. ResearchGate.
  • Glentham. (n.d.). This compound, min 95%.
  • BenchChem. (2025). troubleshooting FTI-276 TFA solubility issues in aqueous solutions. BenchChem.
  • BenchChem. (2025). Box5 (TFA) Technical Support Center: Troubleshooting Solubility Issues. BenchChem.
  • MDPI. (n.d.). The Role of Counter-Ions in Peptides—An Overview. MDPI.
  • University of Alberta. (n.d.). Isolation (Recovery) of amines.
  • Journal of Enzyme Inhibition and Medicinal Chemistry. (n.d.). An efficient route from trifluoroacetates to water soluble free amines using Diaion HP-20.
  • BenchChem. (2025). Navigating Trifluoroacetate (TFA) Removal from Synthetic Peptides: A Technical Guide. BenchChem.
  • BenchChem. (n.d.). Application Notes and Protocols for 5-Aminomethyl-3-methoxyisoxazole in Material Science. BenchChem.
  • University of Rochester, Department of Chemistry. (2026). Chromatography: Solvent Systems for TLC.
  • Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent. Phenomenex.
  • GenScript. (2019). Impact of Counter-ion in Peptide on Studies in Different Research Fields. GenScript.
  • BenchChem. (n.d.). 5-Aminomethyl-3-methoxyisoxazole stability and storage issues. BenchChem.
  • PubMed. (n.d.). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. National Library of Medicine.
  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate.
  • NIH. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. National Center for Biotechnology Information.
  • PubChem. (n.d.). VU0364572 TFA salt. National Center for Biotechnology Information.
  • Covalent. (n.d.). Polarity of Solvents.
  • BLD Pharm. (n.d.). 1159599-97-9|5-Aminomethyl-3-isopropylisoxazole trifluoroacetate. BLD Pharm.
  • Agilent. (n.d.). Agilent HPLC Column Selection guide. Agilent.
  • ResearchGate. (2015). How can I select a solvent system for highly polar compounds to elute in TLC and run column?. ResearchGate.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • YuanYe. (n.d.). This compound.
  • Chem-Impex. (n.d.). 5-Aminomethyl-3-isopropylisoxazole. Chem-Impex.
  • ResearchGate. (2016). How to remove TFA salt from my compound which has a cyclen derivative?. ResearchGate.
  • MDPI. (n.d.). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. MDPI.
  • Smolecule. (2023). Buy 5-Aminomethyl-3-methoxyisoxazole | 2763-94-2. Smolecule.
  • ResearchGate. (2025). pH adjustment with salt buffers. ResearchGate.
  • PubChem. (n.d.). 5-Methylisoxazole. National Center for Biotechnology Information.
  • Chad's Prep. (n.d.). 17.6 pH Effects on Solubility.
  • Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation.
  • Alfa Chemistry. (n.d.). CAS 2763-93-1 5-Aminomethyl-3-bromoisoxazole. Alfa Chemistry.
  • Reddit. (2018). Ways of crashing out amines. r/chemistry.
  • Anbu Chem. (n.d.). Cas 2763-93-1 | 3-BROMO-5-AMINOMETHYLISOXAZOLE. Anbu Chem.

Sources

Technical Support Center: Optimizing Reaction Conditions for Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical heterocyclic scaffold. Isoxazoles are a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3] However, their synthesis is not without challenges. This document provides in-depth, field-proven insights into troubleshooting common issues and optimizing your reaction conditions, moving beyond simple protocols to explain the why behind the how.

Overview of Core Synthetic Strategies

The construction of the isoxazole ring is most prominently achieved through a few robust methodologies. Understanding the fundamentals of these pathways is the first step toward effective troubleshooting.

  • [3+2] Cycloaddition (Huisgen Cycloaddition) : This is arguably the most versatile method, involving the reaction of a nitrile oxide (the 1,3-dipole) with a dipolarophile, typically an alkyne or alkene.[4][5] The reaction is a concerted, pericyclic process, leading to the formation of a five-membered heterocyclic ring.[4]

  • Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine : This classical approach involves the reaction of hydroxylamine with a 1,3-dicarbonyl compound or its synthetic equivalent.[6] The reaction proceeds through the formation of an oxime, followed by cyclization and dehydration to form the aromatic isoxazole ring.[6]

  • Reaction of α,β-Unsaturated Ketones with Hydroxylamine : Chalcones and other α,β-unsaturated ketones can react with hydroxylamine hydrochloride, often in an alkaline medium, to yield isoxazolines, which can then be oxidized to isoxazoles.[2][7][8]

The choice of method often depends on the desired substitution pattern and the availability of starting materials. Each method, however, presents its own set of potential challenges.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Low or No Yield

Question: I am getting a very low yield, or no product at all. What are the likely causes and how can I fix it?

Answer: Low yield is a common frustration that can stem from multiple factors, from the quality of your reagents to the stability of your intermediates. A systematic approach is key to diagnosing the problem.

  • Causality & Explanation:

    • Poor Reagent Quality: Starting materials, especially hydroxylamine, can degrade over time. For [3+2] cycloadditions, the precursor to your nitrile oxide (e.g., an aldoxime) must be pure.

    • Intermediate Instability: Nitrile oxides are highly reactive and prone to dimerization to form furoxans, a common side reaction that competes with the desired cycloaddition.[9] This is especially problematic at high concentrations.

    • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical. Insufficient time leads to low conversion, while prolonged reaction times can cause product decomposition.[9] For condensation reactions, the pH of the medium can significantly influence the reaction rate and equilibrium.

  • Troubleshooting Workflow:

    low_yield start Low/No Yield Observed reagents Check Reagent Purity & Stability - Use fresh hydroxylamine HCl - Verify precursor purity (NMR/MS) start->reagents conditions Optimize Reaction Conditions - Monitor via TLC/LC-MS for optimal time - Screen solvents (e.g., protic vs. aprotic) - Adjust temperature reagents->conditions intermediate Address Intermediate Instability (for [3+2] Cycloadditions) - Generate nitrile oxide in situ - Use slow addition of precursor - Ensure dipolarophile is present in excess conditions->intermediate catalyst Evaluate Catalyst/Promoter - Screen different catalysts (e.g., Cu(I) salts) - Check catalyst loading intermediate->catalyst outcome Improved Yield catalyst->outcome

    Caption: Workflow for troubleshooting low isoxazole yield.

  • Actionable Solutions:

    • Verify Starting Materials: Always use freshly opened or purified reagents. Confirm the integrity of your dicarbonyl compound, alkyne, and any precursors via analytical methods like NMR or melting point.

    • In Situ Generation of Nitrile Oxides: To minimize furoxan formation, generate the nitrile oxide slowly in the presence of the alkyne. This can be achieved by the slow addition of a base to the aldoxime precursor.[9]

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product. This will help you determine the optimal reaction time and prevent product degradation.[9]

    • Solvent Screening: The choice of solvent can be critical. For instance, in reactions involving β-enamino diketones, switching from a protic solvent like ethanol to an aprotic one like acetonitrile can drastically change the outcome.[9]

    • Consider Green Chemistry Approaches: Ultrasound or microwave irradiation can often accelerate the reaction, leading to higher yields in shorter times and with fewer byproducts.[10][11][12]

Formation of Regioisomers

Question: My reaction is producing a mixture of isoxazole regioisomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a frequent challenge, especially with unsymmetrical 1,3-dicarbonyls or alkynes.[9] Regioselectivity is governed by a delicate interplay of steric and electronic factors, which can be manipulated to favor one isomer.

  • Causality & Explanation:

    • In [3+2] Cycloadditions: The regioselectivity is determined by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other.[4] Modifying the electronic properties of the substituents on the nitrile oxide and the alkyne can alter these orbital energies, thus favoring one regioisomeric transition state over the other.

    • In Condensation Reactions: With an unsymmetrical 1,3-dicarbonyl, hydroxylamine can attack either carbonyl group. The selectivity of this initial attack is influenced by the steric hindrance and electronic nature of the substituents flanking the carbonyls, as well as the pH of the reaction medium.[9]

  • Strategies for Controlling Regioselectivity:

    regioselectivity start Mixture of Regioisomers method Identify Synthesis Method start->method cyclo [3+2] Cycloaddition method->cyclo condense Condensation method->condense sol_cyclo Modify Conditions: - Change solvent polarity - Alter temperature cyclo->sol_cyclo cat_cyclo Change Catalyst: - Cu(I) for 3,5-isomers - Ru(II) for 3,4-isomers cyclo->cat_cyclo sub_cyclo Modify Substrates: - Alter electronic properties of substituents (EWG vs. EDG) cyclo->sub_cyclo sol_condense Modify Conditions: - Adjust pH (acidic vs. basic) - Screen different solvents condense->sol_condense lewis_acid Use Lewis Acid: - BF₃·OEt₂ can direct cyclization condense->lewis_acid sub_condense Modify Substrate: - Use β-enamino diketone derivatives condense->sub_condense outcome Improved Regioselectivity sol_cyclo->outcome cat_cyclo->outcome sub_cyclo->outcome sol_condense->outcome lewis_acid->outcome sub_condense->outcome

    Caption: Decision tree for improving regioselectivity.

  • Actionable Solutions:

    • Catalyst Selection (for [3+2] Cycloadditions): For terminal alkynes, copper(I) catalysts strongly favor the formation of 3,5-disubstituted isoxazoles.[13] Conversely, Ruthenium(II) catalysts can be employed to selectively synthesize the 3,4-disubstituted regioisomer.[13]

    • Lewis Acid Catalysis (for Condensations): The addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can effectively control the regioselectivity in the cyclocondensation of β-enamino diketones with hydroxylamine.[9][14]

    • pH Control: In classical condensation reactions, adjusting the pH can favor the formation of one isomer over another.[9] It is worthwhile to screen a range of pH conditions for your specific substrate.

    • Substrate Modification: Converting a 1,3-dicarbonyl to a β-enamino diketone derivative provides a powerful handle for directing the regiochemical outcome of the cyclization.[9][14]

  • Data on Regioselectivity Control: The following table, adapted from studies on the reaction of β-enamino diketones with hydroxylamine hydrochloride, illustrates the profound impact of reaction conditions on the regioisomeric ratio.[9]

EntrySolventBaseRatio (Isomer 1 : Isomer 2)Isolated Yield (%)
1EtOH-30:7085
2MeCN-75:2582
3EtOHPyridine15:8590
4MeCNPyridine60:4088
Product Decomposition or Difficult Purification

Question: My isoxazole product seems to be decomposing during workup or is difficult to purify. What should I do?

Answer: Isoxazoles can be sensitive to certain conditions, and purification can be complicated by byproducts with similar polarities to the desired product.

  • Causality & Explanation:

    • Ring Instability: The N-O bond in the isoxazole ring can be labile under strongly acidic, basic, or reductive conditions.[15] Exposure to certain transition metals or even UV light can also lead to decomposition.[9]

    • Co-eluting Impurities: Byproducts such as furoxans (from nitrile oxide dimerization) or the presence of an unreacted starting material can have similar polarities to your product, making separation by column chromatography challenging.[9]

  • Purification & Stability Strategies:

    • Milder Workup: Avoid harsh acidic or basic washes if you suspect product instability. Use a saturated sodium bicarbonate solution instead of stronger bases and dilute acid washes.

    • Chromatography Optimization:

      • Solvent System Screening: Systematically screen solvent systems for column chromatography using TLC. A mixture of three solvents or the addition of a small amount of a modifier like triethylamine or acetic acid can sometimes dramatically improve separation.[9]

      • Alternative Media: If silica gel is causing decomposition, consider using a more neutral stationary phase like alumina.

    • Crystallization: If your product is a solid, crystallization is an excellent method for purification.[9] Screen a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that yield high-purity crystals.

    • Handling Emulsions: During aqueous workup, emulsions can form. To break them, add a saturated brine solution or filter the mixture through a pad of Celite®.[16]

Experimental Protocols

Protocol 1: General Procedure for [3+2] Cycloaddition via In Situ Nitrile Oxide Generation

This protocol describes a common method for synthesizing 3,5-disubstituted isoxazoles.

  • Setup: To a solution of the alkyne (1.0 eq.) and the aldoxime (1.1 eq.) in a suitable solvent (e.g., THF or DCM), add an oxidant (e.g., N-chlorosuccinimide (NCS) or Chloramine-T).

  • Reaction: Add a base (e.g., triethylamine or pyridine, 1.2 eq.) dropwise to the mixture at room temperature. The slow addition is crucial to maintain a low concentration of the nitrile oxide.

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Synthesis from α,β-Unsaturated Ketones (Chalcones)
  • Setup: Dissolve the chalcone (1.0 eq.) in ethanol. Add hydroxylamine hydrochloride (1.5 eq.) and a base such as potassium hydroxide or sodium acetate.[8][12]

  • Reaction: Reflux the mixture for the time determined by TLC monitoring (typically 4-8 hours).

  • Workup: After cooling to room temperature, pour the reaction mixture into ice water.[9] If a precipitate forms, collect it by filtration. If not, neutralize with a dilute acid (e.g., acetic acid) and extract with an organic solvent.[8]

  • Purification: Wash the organic extracts, dry, and concentrate. Purify the residue by crystallization or column chromatography.[8]

References

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). ResearchGate. [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2016). RSC Advances. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). MDPI. [Link]

  • Construction of Isoxazole ring: An Overview. (2024). Biointerface Research in Applied Chemistry. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]

  • On the reaction of sterically hindered α,β-unsaturated ketones with hydroxylamine: preparation of 5-hydroxy derivatives of isoxazolidine and 4,5-dihydroisoxazole. (n.d.). CoLab. [Link]

  • Regioselective Synthesis of Isoxazoles from Ynones. (2023). Organic Letters. [Link]

  • Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. (n.d.). RSC Publishing. [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (n.d.). RSC Publishing. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. [Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2021). PubMed Central. [Link]

  • synthesis of isoxazoles. (2019). YouTube. [Link]

  • Huisgen 1,3-Dipolar Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. (2015). PubMed Central. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). PubMed Central. [Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (2022). PubMed Central. [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2013). PubMed Central. [Link]

  • The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. (2016). Refubium. [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Mechanism of 1,3-dipolar cycloaddition reaction. (2025). ResearchGate. [Link]

  • 1,3-Dipolar cycloaddition. (n.d.). Wikipedia. [Link]

  • Isoxazole – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2013). ResearchGate. [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (2015). Der Pharma Chemica. [Link]

  • Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... (n.d.). ResearchGate. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022). PubMed Central. [Link]

  • Exploring the Synthesis and Applications of Isoxazole Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Isoxazole synthesis. (2022). Reddit. [Link]

  • Challenges associated with isoxazole directed C−H activation. (n.d.). ResearchGate. [Link]

  • Construction of Isoxazole ring: An Overview. (2024). ResearchGate. [Link]

Sources

5-Aminomethyl-3-isopropylisoxazole TFA salt stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Aminomethyl-3-isopropylisoxazole TFA Salt

Welcome to the comprehensive technical support guide for this compound (CAS: 1210972-22-7). This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth guidance on the stability, handling, and potential degradation issues associated with this compound. Here, you will find answers to frequently asked questions, robust troubleshooting guides, and detailed experimental protocols to ensure the integrity and reproducibility of your results.

The isoxazole ring is a valuable scaffold in medicinal chemistry, often imparting metabolic stability and serving as a key pharmacophore.[1][2] However, the presence of a primary aminomethyl group and its formulation as a trifluoroacetic acid (TFA) salt introduce specific challenges that require careful consideration during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, the solid compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[3] TFA salts can be hygroscopic, and moisture absorption can accelerate degradation. For solutions, especially in protic solvents like water or methanol, short-term storage at 2-8°C is recommended. For long-term storage of solutions, aliquoting and freezing at -20°C or -80°C is advisable to minimize degradation cycles.

Q2: Why is this compound supplied as a TFA salt, and are there any implications?

A2: The TFA salt is a common consequence of purification by reverse-phase high-performance liquid chromatography (RP-HPLC), where trifluoroacetic acid is a standard mobile phase additive.[4] While convenient, the TFA counterion can have several implications:

  • pH Alteration: Dissolving the salt in unbuffered solutions will create an acidic environment (pH ~2 for 0.1% TFA), which may be incompatible with your experimental system or promote acid-catalyzed hydrolysis.[5]

  • Biological Interference: Residual TFA can be toxic to cells and may interfere with biological assays.[6][7]

  • Molecular Weight Calculation: Always use the full molecular weight of the salt (254.2 g/mol ) for preparing solutions of a specific molarity.[3]

Q3: Is the isoxazole ring stable?

A3: The isoxazole ring is generally considered a stable heterocyclic system. Its incorporation into larger molecules can enhance thermal stability.[8] However, like all chemical structures, it is susceptible to degradation under specific stress conditions, such as extreme pH, high heat, or intense UV light exposure.[9]

Q4: Can I convert the TFA salt to the free base or a different salt form (e.g., HCl)?

A4: Yes, conversion to the free base or another salt form is possible and often recommended for biological applications.[7][10] Standard methods include:

  • Basic Extraction: Dissolving the compound in an organic solvent and washing with a mild aqueous base (e.g., sodium bicarbonate) to neutralize the TFA and extract the free amine.[11]

  • Ion-Exchange Chromatography: Using a basic ion-exchange resin to capture the TFA anion.[11]

  • Lyophilization from HCl: Dissolving the compound in a dilute HCl solution and lyophilizing to obtain the hydrochloride salt.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Issue 1: Inconsistent or Poor Results in Biological Assays
  • Symptoms: You observe lower-than-expected activity, high variability between replicates, or signs of cytotoxicity (e.g., poor cell morphology).

  • Potential Cause: Interference from the TFA counterion. Trifluoroacetate can be cytotoxic and may alter the local pH of your cell culture medium, affecting protein structure and function.[7]

  • Troubleshooting Workflow:

A Inconsistent Biological Results B Check for TFA Interference A->B C Option 1: Salt Exchange B->C E Option 2: pH Control B->E D Convert TFA salt to HCl or free base form. See Protocol 2. C->D G Re-run Assay with Modified Compound or Conditions D->G F Ensure final assay medium is well-buffered to physiological pH (7.2-7.4). E->F F->G H Compare results. Does the issue persist? G->H I Problem Solved H->I No J Investigate Other Factors: - Compound Degradation (See Issue 2) - Assay Specifics H->J Yes

Caption: Workflow for troubleshooting inconsistent biological assay results.

Issue 2: Appearance of New Peaks in HPLC/LC-MS Analysis Over Time
  • Symptoms: When analyzing your compound, you observe new, unexpected peaks in the chromatogram, often accompanied by a decrease in the main peak's area.

  • Potential Cause: Chemical degradation of the compound. This can be triggered by improper storage, solution instability, or exposure to harsh conditions.

  • Scientific Explanation: The 5-Aminomethyl-3-isopropylisoxazole structure has several potential points of degradation. The primary amine is susceptible to oxidation, while the isoxazole ring, though generally stable, can undergo cleavage under hydrolytic (acidic or basic) or photolytic stress.[9][12]

  • Potential Degradation Pathways:

Caption: Potential degradation pathways of the parent compound.

  • Solution:

    • Confirm Degradation: Use LC-MS to determine the mass of the new peaks and compare them to potential degradation products.

    • Review Handling Procedures: Ensure the compound (solid and solutions) is stored correctly, protected from light, and that solvents are fresh and free of peroxides.

    • Perform a Forced Degradation Study: To understand the compound's liabilities, intentionally expose it to harsh conditions (acid, base, oxidation, heat, light) as described in ICH guidelines.[13] This will help identify the degradation products and develop a stability-indicating analytical method. See Protocol 3 for a general approach.

Issue 3: Poor Solubility or Precipitation in Aqueous Buffers
  • Symptoms: The compound fails to dissolve completely or precipitates out of solution after being added to a buffered medium like PBS.

  • Potential Cause: pH-dependent solubility. The free base form of the amine (R-NH2) is less polar and may have lower aqueous solubility than the protonated ammonium salt (R-NH3+). When the acidic TFA salt solution is added to a neutral or basic buffer (like PBS, pH 7.4), the amine is deprotonated, potentially causing it to crash out if its intrinsic solubility is exceeded.

  • Solutions:

    • Prepare a Concentrated Stock in an Organic Solvent: First, dissolve the compound in a water-miscible organic solvent like DMSO or ethanol at a high concentration.

    • Dilute Serially: Add the stock solution to your aqueous buffer in small volumes with vigorous mixing. This keeps the final concentration of the organic solvent low (typically <1%) while maintaining the compound's solubility.

    • Adjust pH: If an organic solvent is not viable, try preparing the aqueous solution at a slightly acidic pH (e.g., pH 4-5) where the amine remains protonated and more soluble, then adjust the pH of the final, diluted solution if your experiment allows.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a reliable method for preparing a stock solution for long-term storage and use in most biological and chemical assays.

  • Pre-Weigh Vial: Tare a clean, dry amber glass vial on an analytical balance.

  • Weigh Compound: Carefully add the desired amount of this compound. For 1 mL of a 10 mM stock, you will need 2.542 mg.

  • Add Solvent: Add the calculated volume of anhydrous, HPLC-grade DMSO to the vial.

  • Dissolve: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes and store at -20°C or -80°C, protected from light.

Protocol 2: General Procedure for TFA Salt Removal (Conversion to Free Base)

This protocol is for applications where residual TFA is a concern.

  • Dissolution: Dissolve the TFA salt (1.0 eq) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Swirl gently at first to allow for CO2 evolution, then shake.

  • Phase Separation: Allow the layers to separate and discard the aqueous layer. Repeat the wash two more times.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure to yield the free base, which may be an oil or solid.

  • Verification: Confirm the removal of TFA using techniques like 19F-NMR or by observing a shift in the parent ion mass in LC-MS.[4]

Protocol 3: Outline for a Forced Degradation Study

This study is essential for identifying potential degradants and establishing a stability-indicating analytical method.[14][15]

  • Prepare Solutions: Prepare solutions of the compound (~1 mg/mL) in:

    • 0.1 M HCl (Acidic Hydrolysis)

    • 0.1 M NaOH (Basic Hydrolysis)

    • 3% Hydrogen Peroxide (Oxidative)

    • Deionized Water (Neutral Hydrolysis/Control)

  • Thermal Stress: Store the solutions and a sample of the solid powder at 60°C.

  • Photolytic Stress: Expose a solution and a sample of the solid powder to a light source that provides combined UV and visible output (as per ICH Q1B guidelines).

  • Time Points: Analyze samples at initial (t=0) and subsequent time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation of the main compound.

  • Analysis: Use an HPLC method with a photodiode array (PDA) detector to separate the parent compound from any new peaks. Analyze all stressed samples against a control sample stored under ideal conditions.

  • Peak Tracking: Use LC-MS to identify the masses of any significant degradation products to help elucidate their structures.

Table 1: Summary of Forced Degradation Conditions

Stress Condition Reagent/Condition Typical Duration Purpose
Acid Hydrolysis 0.1 M HCl at RT or 60°C 2 - 48 hours To assess stability to low pH
Base Hydrolysis 0.1 M NaOH at RT 2 - 48 hours To assess stability to high pH
Oxidation 3% H₂O₂ at RT 2 - 24 hours To assess susceptibility to oxidation
Thermal 60°C (Solid & Solution) 24 - 72 hours To assess heat stability

| Photolytic | ICH Q1B compliant light source | Per guidelines | To assess light sensitivity |

References

  • Hochlowski, J., Cheng, X., Sauer, D., & Djuric, S. (2003). Studies of the relative stability of TFA adducts vs non-TFA analogues for combinatorial chemistry library members in DMSO in a repository compound collection. Journal of Combinatorial Chemistry, 5(4), 345-9. Available from: [Link]

  • Kantharaju, K., et al. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. ACS Omega. Available from: [Link]

  • Moore, J. V., et al. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions. Available from: [Link]

  • Laverty, G., et al. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. PubMed. Available from: [Link]

  • MedCrave. (2016). Forced Degradation Studies. Available from: [Link]

  • Krainer, G., et al. (2024). Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems. PubMed Central. Available from: [Link]

  • Dolan, J. W. (n.d.). Dirty TFA. Separation Science. Available from: [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • Burggraf, K., et al. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. PubMed Central. Available from: [Link]

  • Environmental Science & Technology. (n.d.). The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA). ACS Publications. Available from: [Link]

  • International Journal of Pharmaceutical and Medicinal Research. (2022). Forced Degradation – A Review. Available from: [Link]

  • ResearchGate. (2015). Rapid degradation of sulphamethoxazole and the further transformation of 3-amino-5-methylisoxazole in a microbial fuel cell. Available from: [Link]

  • PubMed. (2016). Rapid degradation of sulphamethoxazole and the further transformation of 3-amino-5-methylisoxazole in a microbial fuel cell. Available from: [Link]

  • Bentham Science. (n.d.). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Available from: [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Available from: [Link]

  • Journal of Pharmaceutical Analysis. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available from: [Link]

  • NIH. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available from: [Link]

  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available from: [Link]

  • NIH. (2025). Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]

  • PubMed. (n.d.). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Available from: [Link]

  • ResearchGate. (2025). Synthesis of Fused Isoxazoles: A Comprehensive Review. Available from: [Link]

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Available from: [Link]

  • ResearchGate. (2016). How to remove TFA salt?. Available from: [Link]

  • Chemical-Suppliers. (n.d.). Your Inquiry on this compound. Available from: [Link]

Sources

unexpected peaks in NMR of 5-Aminomethyl-3-isopropylisoxazole TFA salt

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Aminomethyl-3-isopropylisoxazole TFA Salt

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with this compound. This document provides in-depth troubleshooting for unexpected peaks observed during ¹H NMR analysis. Our goal is to equip you with the expertise to diagnose and resolve common spectral artifacts, ensuring the integrity of your experimental data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the NMR spectrum of this compound.

Q1: What is the expected ¹H NMR spectrum for 5-Aminomethyl-3-isopropylisoxazole?

A1: Based on the structure, a predictable pattern of signals is expected. The following table outlines the anticipated chemical shifts (δ) and splitting patterns. Note that actual values can vary based on solvent and concentration.

Proton Group Structure Fragment Expected δ (ppm) Splitting Pattern Integration
Isopropyl Methyls-CH(CH₃ )₂~1.3Doublet (d)6H
Isopropyl Methine-CH (CH₃)₂~3.1Septet (sept)1H
Methylene-CH₂ -NH₃⁺~4.5Singlet (s) or Triplet (t)2H
Isoxazole Ring-C=CH -~6.4Singlet (s)1H
Ammonium-CH₂-NH₃7.5 - 9.0Broad Singlet (br s)3H

Rationale: The isopropyl group typically displays a characteristic doublet and septet.[1][2] The isoxazole ring proton is in a distinct electronic environment.[3][4] The methylene and ammonium protons are significantly deshielded due to the adjacent positively charged nitrogen.

Q2: Why am I seeing more peaks than expected in my spectrum?

A2: Unexpected peaks can arise from several sources:

  • Impurities: Residual solvents, starting materials, or side-products from synthesis.

  • Conformational Isomers (Rotamers): Slow rotation around single bonds on the NMR timescale can lead to distinct signals for different conformations.[5][6]

  • Complex Splitting Patterns: Second-order effects can make simple multiplets appear more complex, especially when the chemical shift difference between coupled protons is small.[7]

Q3: How does the trifluoroacetic acid (TFA) salt affect the NMR spectrum?

A3: The TFA counterion has several significant effects:

  • Protonation of the Amine: The primary amine is protonated to form an ammonium salt (-NH₃⁺). This causes a significant downfield shift for the adjacent methylene (-CH₂-) and the ammonium protons themselves.

  • Exchangeable Protons: The ammonium protons are acidic and can exchange with residual water or other labile protons in the sample.[8][9] This can lead to peak broadening or even disappearance of the -NH₃⁺ signal.

  • Solvent Interactions: TFA can alter the solubility and aggregation state of the molecule in the NMR solvent, potentially causing shifts in other signals.[10][11]

Part 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving specific issues observed in your ¹H NMR spectrum.

Issue 1: Broad or Disappearing Amine (-NH₃⁺) and Methylene (-CH₂-) Peaks

Q: My amine proton signal is very broad, and sometimes the methylene peak next to it also appears broad. Why is this happening?

A: This is a classic sign of chemical exchange. The acidic ammonium protons (-NH₃⁺) can exchange with each other and with any trace amounts of water or acid in your deuterated solvent.[12][13] When this exchange happens at a rate comparable to the NMR timescale, it leads to significant peak broadening.

Causality Explained: The rate of proton exchange is highly sensitive to temperature, concentration, and the acidity (pH) of the sample. The TFA salt makes these protons particularly labile. The broadening of the adjacent methylene peak is often due to unresolved coupling to the exchanging ammonium protons.

This experiment is the definitive method for identifying exchangeable protons.[14][15]

Methodology:

  • Acquire a standard ¹H NMR spectrum of your sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube vigorously for 30-60 seconds to ensure mixing.

  • Re-acquire the ¹H NMR spectrum.

Expected Result: The broad signal corresponding to the -NH₃⁺ protons will disappear or significantly decrease in intensity. The protons have been replaced by deuterium, which is not observed in a standard ¹H NMR experiment.[8] This confirms the signal is from an exchangeable proton. The methylene (-CH₂-) peak may sharpen into a clean singlet as the coupling to the ammonium protons is removed.

dot

D2O_Exchange Start Initial Spectrum: Broad -NH₃⁺ signal Process Add 1-2 drops D₂O Shake vigorously Start->Process Protocol Result Final Spectrum: -NH₃⁺ signal disappears -CH₂- peak sharpens Process->Result Observe Conclusion Confirmation of Exchangeable Protons Result->Conclusion Conclude VT_NMR_Workflow Start Complex Isopropyl Signal (Room Temperature) IncreaseT IncreaseT Start->IncreaseT Observe Acquire Spectra at Each Step IncreaseT->Observe Coalescence Result: Peaks Coalesce Conclusion: Conformational Isomers Observe->Coalescence if NoChange Result: No Coalescence Conclusion: Second-Order Effect or Mixture Observe->NoChange if not

Caption: Decision workflow for Variable Temperature NMR.

Issue 3: Presence of Unidentified Sharp Singlets or Multiplets

Q: I see sharp peaks in my spectrum that I cannot assign to my molecule. How can I identify them?

A: These are likely impurities, most commonly residual solvents from your synthesis or purification.

Causality Explained: Solvents like ethyl acetate, hexane, dichloromethane, or even acetone from cleaning glassware are notoriously difficult to remove completely and frequently appear in NMR spectra. [14][16]

Methodology:

  • Identify the Peaks: Compare the chemical shifts of the unknown peaks to a standard NMR solvent chart. Most deuterated solvents have residual proton signals, and common laboratory solvents have well-documented chemical shifts.

  • Change the Solvent: Re-running the spectrum in a different deuterated solvent (e.g., switching from CDCl₃ to acetone-d₆ or benzene-d₆) can shift the positions of solute peaks relative to solvent peaks, helping to resolve overlap. [14]3. Improve Drying Technique: If solvent peaks are identified, improve your drying procedure. This may involve drying the sample under high vacuum for an extended period, possibly with gentle heating, or co-evaporating with a more volatile solvent like dichloromethane to azeotropically remove less volatile solvents. [14] Common Residual Solvent Peaks (in CDCl₃):

  • Acetone: ~2.17 ppm

  • Ethyl Acetate: ~1.26 (t), 2.05 (s), 4.12 (q) ppm

  • Hexane: ~0.88, 1.26 ppm

  • Dichloromethane: ~5.30 ppm

  • Water: ~1.56 ppm (variable)

Part 3: Summary and Key Takeaways

  • Proton Exchange is Common: The TFA salt makes the amine protons labile. Expect broadening and be prepared to use D₂O exchange for confirmation.

  • Dynamics are Possible: Complex multiplets that change with temperature are a strong indicator of conformational isomers. VT-NMR is your primary diagnostic tool.

  • Purity is Paramount: Unexplained peaks are often due to residual solvents. Meticulous drying and referencing solvent charts are crucial for accurate analysis.

By systematically applying these troubleshooting guides, you can confidently interpret the ¹H NMR spectrum of this compound and ensure the quality and accuracy of your research.

References

  • Pearson. (n.d.).
  • Chem LibreTexts. (n.d.).
  • OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Facey, G. (2008, July 18). Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • PubMed. (2007). Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy. Retrieved from [Link]

  • Reddit. (2023, November 24). Amine protons on NMR. r/OrganicChemistry. Retrieved from [Link]

  • Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]

  • YouTube. (2021, May 15). Lec16 - 1H NMR: Splitting of Common Substituents.
  • PubMed Central (PMC). (n.d.). Predicted and Experimental NMR Chemical Shifts at Variable Temperatures: The Effect of Protein Conformational Dynamics. Retrieved from [Link]

  • ChemTube3D. (n.d.). Ethyl Amine Deuterium Oxide (D2O) Proton Exchange. Retrieved from [Link]

  • Nanalysis. (2017, November 30). To D2O or not to D2O?. Retrieved from [Link]

  • YouTube. (2023, April 10).
  • SciELO. (2013, December 13). Variable-temperature NMR and conformational analysis of oenothein B. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental chemical shifts (ppm, values are marked for protons and carbons in pink and in black, respectively)
  • bioRxiv. (n.d.). Predicted and Experimental NMR Chemical Shifts at Variable Temperatures: The Effect of Protein Conformational Dynamics. Retrieved from [Link]

  • CDN. (n.d.). Common problems and artifacts encountered in solution‐state NMR experiments. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2014, March 11). Chemical Exchange Agents to Simplify NMR Spectra. Retrieved from [Link]

  • SDSU NMR Facility – Department of Chemistry. (n.d.). 5) Common Problems. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR signals of the isopropyl groups in complex [14]at 298 K and 238 K.

  • ResearchGate. (n.d.). Characteristic signals in the 1 H and 13 C NMR spectra of compound 6a.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2021, December 4).
  • Reddit. (2022, March 21). 1H NMR showing less peaks than expected?. r/NMRspectroscopy. Retrieved from [Link]

  • SpectraBase. (n.d.). Isoxazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a.
  • Dovepress. (2025, August 6). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]

  • MDPI. (n.d.). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Retrieved from [Link]

  • Nanalysis. (2025, June 16). Water signal displacement in 1H NMR spectroscopy using trifluoroacetic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Amino-3-methyl-4-isoxazolecarbonitrile - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5-Aminomethyl-3-isopropylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Aminomethyl-3-isopropylisoxazole. This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, ensuring you can optimize your reaction yields and purity with a deep understanding of the underlying chemical principles.

5-Aminomethyl-3-isopropylisoxazole is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents, particularly for neurological disorders.[1] Its synthesis, while achievable, presents several critical steps where yields can be compromised. This guide provides a robust framework for navigating these challenges.

Recommended Synthetic Pathway: A Two-Step Approach

A reliable and scalable approach to 5-Aminomethyl-3-isopropylisoxazole involves a two-step sequence:

  • Step 1: [3+2] Cycloaddition to form the key intermediate, 3-isopropyl-5-(chloromethyl)isoxazole . This is typically achieved via a 1,3-dipolar cycloaddition between a nitrile oxide (generated in situ from isobutyraldoxime) and 3-chloro-1-propyne.

  • Step 2: Nucleophilic Substitution (Amination) to convert the chloromethyl group into the desired primary amine.

This strategy isolates the formation of the heterocyclic core from the introduction of the sensitive amine functionality, often leading to cleaner reactions and easier purification.

G cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Amination A Isobutyraldehyde + Hydroxylamine B Isobutyraldoxime A->B Oxime Formation C Nitrile Oxide Intermediate (in situ) B->C Oxidation (e.g., NCS, NaOCl) E 3-isopropyl-5-(chloromethyl)isoxazole C->E 1,3-Dipolar Cycloaddition D 3-Chloro-1-propyne D->E G 5-Aminomethyl-3-isopropylisoxazole (Final Product) E->G Nucleophilic Substitution F Amine Source (e.g., NH₃, Phthalimide) F->G

Caption: Recommended two-step synthetic workflow.

Troubleshooting Guide & Optimization Protocols

This section addresses specific problems you may encounter during synthesis in a question-and-answer format.

Part 1: Synthesis of 3-isopropyl-5-(chloromethyl)isoxazole

The cornerstone of this synthesis is the [3+2] cycloaddition reaction.[2] The most common method involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne.[3][4]

G cluster_mechanism Mechanism: 1,3-Dipolar Cycloaddition Oxime Isobutyraldoxime HydroximoylChloride Hydroximoyl Chloride Intermediate Oxime->HydroximoylChloride + ChlorinatingAgent Chlorinating Agent (e.g., NCS) ChlorinatingAgent->HydroximoylChloride NitrileOxide Isopropyl Nitrile Oxide (1,3-Dipole) HydroximoylChloride->NitrileOxide - HCl Base Base (e.g., Et₃N) Base->NitrileOxide Cycloadduct Cycloadduct Intermediate NitrileOxide->Cycloadduct [3+2] Alkyne 3-Chloro-1-propyne (Dipolarophile) Alkyne->Cycloadduct Product 3-isopropyl-5-(chloromethyl)isoxazole Cycloadduct->Product Aromatization

Caption: Key steps in the cycloaddition reaction.

Q1: My yield of 3-isopropyl-5-(chloromethyl)isoxazole is very low or zero. What went wrong?

Answer: This is a common issue often traced back to the generation and stability of the nitrile oxide intermediate.

  • Causality: Isopropyl nitrile oxide is reactive and can dimerize to form a furoxan or undergo other side reactions if it does not react with the alkyne quickly. Inefficient generation is also a primary cause.

  • Troubleshooting Steps:

    • Verify Oxime Quality: Ensure your starting isobutyraldoxime is pure and dry. Impurities can interfere with the subsequent oxidation step.

    • Choice of Oxidant/Chlorinating Agent: The in situ generation of the nitrile oxide is critical. N-Chlorosuccinimide (NCS) or sodium hypochlorite (bleach) are commonly used.[2][4] Ensure the reagent is fresh and added at the correct temperature (often 0 °C to room temperature) to avoid decomposition.

    • Base Strength and Addition: A mild base like triethylamine (TEA) is typically used to eliminate HCl from the intermediate hydroximoyl chloride to form the nitrile oxide.[4] The base should be added slowly to the mixture of the oxime and chlorinating agent to generate the nitrile oxide in the presence of the alkyne, minimizing dimerization.

    • Reaction Concentration: The cycloaddition is a bimolecular reaction. If the reaction is too dilute, the rate of the desired cycloaddition will be slow, allowing the nitrile oxide to decompose or dimerize. Try increasing the concentration.

    • Alkyne Reactivity: While 3-chloro-1-propyne is sufficiently reactive, ensure it is of high purity.

Optimized Protocol: 3-isopropyl-5-(chloromethyl)isoxazole
ParameterRecommended ConditionRationale
Solvent Dichloromethane (DCM) or ChloroformGood solubility for reactants; relatively non-reactive.
Temperature 0 °C to Room TemperatureBalances reaction rate against nitrile oxide decomposition.
Stoichiometry Oxime:Alkyne:NCS:Base = 1 : 1.2 : 1.1 : 1.1A slight excess of the alkyne and reagents ensures full conversion of the limiting oxime.
Addition Order Add base dropwise to a mixture of oxime, alkyne, and NCS.This ensures the nitrile oxide is generated in the presence of the dipolarophile, maximizing the chance of cycloaddition over dimerization.[4]

Step-by-Step Methodology:

  • To a stirred solution of isobutyraldoxime (1.0 eq) and 3-chloro-1-propyne (1.2 eq) in DCM at 0 °C, add N-Chlorosuccinimide (NCS) (1.1 eq) in one portion.

  • To this suspension, add triethylamine (1.1 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the product.

Part 2: Amination of 3-isopropyl-5-(chloromethyl)isoxazole

This step involves a nucleophilic substitution where an amine source displaces the chloride. The primary challenge here is controlling the reactivity to avoid side products.

Q2: The amination reaction is messy, with multiple products and a low yield of the desired primary amine.

Answer: This typically points to over-alkylation or instability of the starting material or product. The primary amine product is nucleophilic and can react with the starting chloromethyl compound to form a secondary amine, which can react again.

  • Causality: The high nucleophilicity of the product and the reactivity of the benzylic-like chloride make over-alkylation a significant risk.

  • Troubleshooting & Optimization Strategies:

StrategyDescriptionProsCons
Ammonia Gas / Solution Use a large excess of ammonia (gas bubbled through the solution or a concentrated aqueous/methanolic solution) in a sealed vessel.Inexpensive, direct route.Requires pressure equipment; difficult to handle; over-alkylation still possible.
Gabriel Synthesis Use potassium phthalimide as the amine source, followed by hydrazinolysis (using hydrazine) or acidic hydrolysis to release the primary amine.Excellent for preventing over-alkylation; produces clean primary amines.Adds an extra deprotection step to the synthesis.
Sodium Azide React the chloride with sodium azide (NaN₃) to form an intermediate azide, followed by reduction (e.g., with H₂/Pd-C or triphenylphosphine/water).High-yielding and clean; avoids over-alkylation.Sodium azide is highly toxic and explosive; requires an additional reduction step.

For most lab-scale syntheses aiming for high purity, the Gabriel Synthesis is the most reliable method.

Optimized Protocol: Gabriel Synthesis Approach

Step 2a: Synthesis of N-((3-isopropylisoxazol-5-yl)methyl)phthalimide

  • Dissolve 3-isopropyl-5-(chloromethyl)isoxazole (1.0 eq) in anhydrous DMF.

  • Add potassium phthalimide (1.2 eq) to the solution.

  • Heat the mixture to 60-70 °C and stir for 4-6 hours until TLC indicates consumption of the starting material.

  • Cool the reaction to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to yield the phthalimide intermediate.

Step 2b: Hydrazinolysis to the Final Product

  • Suspend the phthalimide intermediate (1.0 eq) in ethanol or methanol.

  • Add hydrazine hydrate (1.5-2.0 eq) to the suspension.

  • Reflux the mixture for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.

  • Cool the mixture to room temperature and acidify with concentrated HCl to pH ~1.

  • Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

  • Concentrate the filtrate in vacuo.

  • Basify the residue with aqueous NaOH to pH >12 and extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Dry the combined organic layers, concentrate, and purify if necessary (e.g., by Kugelrohr distillation or chromatography) to obtain 5-Aminomethyl-3-isopropylisoxazole.

Frequently Asked Questions (FAQs)

Q: What is the best way to monitor the progress of these reactions?

A: For both steps, Thin Layer Chromatography (TLC) is an excellent, rapid technique. Use a mobile phase like 3:1 Hexane:Ethyl Acetate for the first step and a more polar system like 9:1 DCM:Methanol (with 1% triethylamine to prevent streaking) for the amination step. For definitive results and impurity profiling, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q: My 3-isopropyl-5-(chloromethyl)isoxazole intermediate seems to degrade upon storage. How can I handle it?

A: Chloromethyl heterocycles can be lachrymatory and unstable, especially in the presence of moisture which can hydrolyze the chloride. It is best to use the material immediately after purification. If storage is necessary, keep it in a tightly sealed container under an inert atmosphere (nitrogen or argon) at low temperatures (-20 °C).

Q: Are there alternative routes to synthesize the isoxazole ring?

A: Yes, several other methods exist for isoxazole synthesis.[5][6] One alternative is the reaction of a 1,3-dicarbonyl compound with hydroxylamine. For this specific target, this would involve starting with a derivative of acetoacetic ester, which may be less direct than the cycloaddition approach. Another advanced method involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes.[6][7] However, for the 3-isopropyl-5-aminomethyl substitution pattern, the cycloaddition pathway described remains one of the most efficient and versatile.

G start Low Yield Observed check_sm Check Purity of Starting Materials (Oxime, Alkyne) start->check_sm check_reagents Check Activity of Reagents (NCS, Base) check_sm->check_reagents [ PURE ] impure_sm Purify Starting Materials & Repeat check_sm->impure_sm [ IMPURE ] check_conditions Review Reaction Conditions (Temp, Conc.) check_reagents->check_conditions [ ACTIVE ] bad_reagents Use Fresh Reagents & Repeat check_reagents->bad_reagents [ INACTIVE ] optimize Optimize Conditions: ↑ Concentration ↓ Temperature check_conditions->optimize [ SUB-OPTIMAL ] success Yield Improved check_conditions->success [ OPTIMAL ] impure_sm->start bad_reagents->start optimize->start

Caption: Troubleshooting decision tree for low yield in Step 1.

References
  • Sciforum. Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Available from: [Link]

  • Gao, Y., et al. (2020). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 10(1), 1-8. Available from: [Link]

  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647. Available from: [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of Isoxazoles via Electrophilic Cyclization. Available from: [Link]

  • Lin, C. Y., et al. (2016). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Molecules, 21(10), 1283. Available from: [Link]

  • Wang, Y., et al. (2021). Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Journal of Asian Natural Products Research, 23(11), 1058-1068. Available from: [Link]

  • Panda, G., & Dutta, S. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34151-34176. Available from: [Link]

  • Flook, M. M., et al. (2015). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry, 54(21), 10328–10338. Available from: [Link]

  • Request PDF. Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles. Available from: [Link]

Sources

purification of 5-Aminomethyl-3-isopropylisoxazole from crude reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Aminomethyl-3-isopropylisoxazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile building block.[1][2] The presence of a primary amine and the isoxazole core presents unique challenges and opportunities in its purification. This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you achieve high purity for your downstream applications.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing robust, validated solutions.

Q1: My recovery is very low after the initial aqueous workup. Where is my product going?

Potential Causes & Solutions:

  • Incorrect pH during Extraction: The primary aminomethyl group is basic. At acidic or neutral pH, it will be protonated to form a water-soluble ammonium salt, causing it to partition into the aqueous layer.[3]

    • Solution: Ensure the aqueous layer is distinctly basic (pH > 10-11) before extracting with an organic solvent. Use a base like 1-2M NaOH or K₂CO₃ solution. Confirm the pH with litmus paper or a pH meter. After extraction, you can "back-extract" the combined organic layers with a dilute acid (e.g., 1M HCl) to pull the amine into a clean aqueous phase, which can then be re-basified and extracted again to remove neutral organic impurities.

  • Emulsion Formation: The presence of both polar (amine) and non-polar (isopropyl) groups can lead to the formation of stable emulsions during extraction, trapping the product at the interface.

    • Solution: To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or gently swirling instead of vigorous shaking. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.

  • Choice of Organic Solvent: Using a solvent that is too non-polar (like hexane) may not efficiently extract the moderately polar product.

    • Solution: Use solvents like ethyl acetate (EtOAc), dichloromethane (DCM), or a mixture like 10% isopropanol in chloroform. Ethyl acetate is often a good starting point.

Q2: The purified product is an oil and refuses to crystallize. How can I get a solid?

Potential Causes & Solutions:

  • Inherent Physical State: Many sources describe 5-Aminomethyl-3-isopropylisoxazole as a liquid at room temperature.[1][4] Your pure product may simply be an oil.

    • Solution: If a solid is required for handling, stability, or subsequent reactions, consider forming a salt. Amine salts are often crystalline and more stable than the free base.

  • Residual Solvent or Impurities: Trace amounts of solvent or minor impurities can significantly inhibit crystallization.

    • Solution: Ensure all solvent is removed under high vacuum, possibly with gentle warming. If impurities are suspected (via ¹H NMR or TLC), further purification by column chromatography is necessary.

  • Protocol for Salt Formation (Hydrochloride):

    • Dissolve the purified free-base oil in a minimal amount of a suitable solvent like diethyl ether, ethyl acetate, or methanol.

    • Slowly add a stoichiometric amount (1.0 equivalent) of a solution of HCl in a non-polar solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) with stirring.

    • If a precipitate forms, continue stirring in an ice bath for 30 minutes, then collect the solid by filtration.

    • If no precipitate forms, you may need to reduce the solvent volume or add a non-polar co-solvent (like hexane) to induce precipitation.

    • Wash the resulting solid with cold diethyl ether or hexane and dry under vacuum. A trifluoroacetate salt is also an option.[5]

Q3: My compound streaks badly on silica gel TLC plates and gives poor separation during column chromatography. What's wrong?

Potential Causes & Solutions:

  • Strong Amine-Silica Interaction: This is a classic issue. The acidic silanol groups (Si-OH) on the surface of standard silica gel strongly and irreversibly bind to the basic primary amine, leading to significant tailing, streaking, and even product loss on the column.

    • Solution 1 (Mobile Phase Modification): Add a small amount of a basic modifier to your eluent to compete with your product for the acidic sites on the silica.

      • Add 0.5-2% triethylamine (Et₃N) to your solvent system (e.g., Hexane/EtOAc + 1% Et₃N).

      • Use a pre-mixed solution of 1-2% ammonia in methanol as your polar co-solvent (e.g., DCM/MeOH with 2% NH₃).[6]

    • Solution 2 (Alternative Stationary Phase): If streaking persists, switch to a different stationary phase.

      • Basic Alumina: This is an excellent alternative for purifying basic compounds.

      • Reverse-Phase Silica (C18): Separation occurs based on polarity in reverse. Your polar amine will elute earlier with polar mobile phases like water/acetonitrile or water/methanol.

Table 1: Troubleshooting Guide for Column Chromatography

Issue Potential Cause Recommended Action
Streaking/Tailing Strong interaction of the basic amine with acidic silica gel. Add 1% triethylamine or 2% NH₃/MeOH to the eluent. Switch to basic alumina or reverse-phase chromatography.
Co-eluting Impurities Impurities have similar polarity to the product. Try a different solvent system with different selectivity (e.g., switch from EtOAc to ether or DCM). Use a shallower gradient. Consider supercritical fluid chromatography for closely related isoxazole analogues.[7]

| Low or No Recovery | Product is irreversibly adsorbed onto the silica. | Deactivate the silica by pre-flushing the column with the eluent containing the basic modifier before loading the sample. |

Purification Workflow & Logic

The following diagram illustrates a typical decision-making process for purifying 5-Aminomethyl-3-isopropylisoxazole from a crude reaction mixture.

Purification_Workflow cluster_start Initial Workup cluster_analysis Purity Assessment cluster_purification Purification Strategy cluster_final Final Product start Crude Reaction Mixture workup Aqueous Workup (Basify to pH > 10) start->workup analysis Analyze by TLC / LC-MS / NMR workup->analysis decision Is Purity >95%? analysis->decision chromatography Column Chromatography (Silica + Et3N or Alumina) decision->chromatography No final_product Pure Product (Store at 0-8°C under N2) decision->final_product Yes chromatography->analysis Re-analyze salt Salt Formation & Crystallization

Caption: Decision workflow for purification.

Frequently Asked Questions (FAQs)
Q1: What is the most effective general purification strategy for this compound?

A multi-step approach is most robust:

  • Liquid-Liquid Extraction: First, perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (like EtOAc) and wash with a basic aqueous solution (like 1M NaOH) to remove acidic impurities. Then, extract the organic layer with a dilute acid (like 1M HCl) to pull your amine product into the aqueous phase as its salt, leaving neutral impurities behind. Finally, re-basify the acidic aqueous layer and extract your pure amine back into an organic solvent.[3][8]

  • Chromatography: Follow up with column chromatography on silica gel using an eluent containing a basic additive (like 1% triethylamine) or switch to basic alumina.[6] This will separate the target compound from structurally similar impurities.

  • Final Polish: After chromatography, remove the solvent in vacuo. If a solid is needed, proceed with salt formation.

Q2: How can I best assess the purity of my final product?

No single method is sufficient. A combination of techniques provides the most accurate assessment of purity.

  • ¹H and ¹³C NMR: Essential for confirming the chemical structure and identifying any organic impurities. Integrate the product peaks against known impurity peaks or a quantitative internal standard for an estimation of purity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The gold standard for purity assessment. It separates the product from impurities and confirms the molecular weight. An HPLC with a UV detector can provide a purity percentage based on peak area (e.g., at 210 or 254 nm).

  • GC-MS (Gas Chromatography-Mass Spectrometry): Useful for identifying volatile impurities like residual solvents. The product itself should be sufficiently volatile for this technique.[1]

  • Elemental Analysis (CHN): Provides the percentage of Carbon, Hydrogen, and Nitrogen. If the experimental values are within ±0.4% of the theoretical values for C₇H₁₂N₂O, it is a strong indicator of high purity.

Q3: What are the recommended storage conditions for purified 5-Aminomethyl-3-isopropylisoxazole?

As a primary amine, the compound is susceptible to degradation.

  • Temperature: Store in a refrigerator at 0-8°C.[1][4]

  • Atmosphere: Amines can react with atmospheric CO₂ to form carbamates and are prone to oxidation. For long-term storage, flush the container with an inert gas like argon or nitrogen before sealing.[9]

  • Container: Use a tightly sealed, amber glass vial to protect from light and moisture.

Q4: Can I use crystallization as the primary purification method?

While some isoxazole derivatives can be purified by crystallization[10][11], 5-Aminomethyl-3-isopropylisoxazole is typically a liquid in its free base form.[1] Direct crystallization from the crude mixture is therefore unlikely to be effective. However, after chromatographic purification, crystallization of a salt derivative (e.g., the hydrochloride or trifluoroacetate salt) is an excellent final step to achieve very high purity and obtain a stable, solid material.[5][6]

References
  • Lipka, E., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A.
  • Reddit r/Chempros Community. (2024). Amine workup discussion.
  • University of Rochester, Department of Chemistry. Workup: Amines.
  • Al-Mokyna, F. H., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI.
  • Li, J-T., et al. (2015). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules.
  • Jagd, M., et al. (2025). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. ResearchGate.
  • Chem-Impex. 5-Aminomethyl-3-isopropylisoxazole.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 5-Aminomethyl-3-methoxyisoxazole.
  • Google Patents. (2018). Preparation method of 3-amino-5-methyl isoxazole. CN107721941B.
  • Google Patents. (2020). Systems and methods for recovering amines and their derivates from aqueous mixtures. WO2020060970A1.
  • Sapkale, P., et al. (2016). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica.
  • BenchChem. (2025). 5-Aminomethyl-3-methoxyisoxazole stability and storage issues.
  • Chem-Impex. 5-Aminométhyl-3-isopropylisoxazole.
  • BLD Pharm. 5-Aminomethyl-3-isopropylisoxazole trifluoroacetate.
  • Wasiullah, M., et al. (2025). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. IJARESM.
  • J&K Scientific LLC. 5-Aminomethyl-3-isopropylisoxazole.
  • Gwarda, A., et al. (2022). Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI.

Sources

Technical Support Center: Trifluoroacetylation Side Reactions with TFA Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on a common and often frustrating challenge in peptide synthesis and purification: the unwanted trifluoroacetylation of your target molecules. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, prevent, and resolve issues related to this side reaction.

Understanding the Problem: The Trifluoroacetylation Side Reaction

Trifluoroacetic acid (TFA) is an indispensable reagent in solid-phase peptide synthesis (SPPS), primarily used for the cleavage of peptides from the resin and the removal of acid-labile protecting groups.[1][2] However, its use is not without complications. One of the most persistent side reactions is the covalent modification of the peptide by a trifluoroacetyl (TFA) group, leading to a +96 Da mass addition to your product. This can be a major source of impurity, reduce the yield of your desired peptide, and complicate downstream applications.

This guide will delve into the mechanisms behind this side reaction, provide actionable strategies for its prevention, and offer protocols for the removal of the TFA adduct if it has already formed.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of trifluoroacetylation during peptide synthesis?

A1: While it might seem that free TFA in the cleavage cocktail is the culprit, the primary mechanism is more subtle and often occurs on the solid support before the peptide is even cleaved. A significant pathway involves the formation of trifluoroacetoxymethyl groups on the resin.[3][4] These reactive species are generated from hydroxymethyl sites on the resin during treatment with TFA. Subsequently, during the neutralization step with a tertiary amine, the trifluoroacetyl group can be transferred to a nucleophilic amine on the peptide chain, most commonly the N-terminal amine.[3][4][5] This results in a capped peptide that is unable to participate in subsequent coupling reactions, leading to a truncated and trifluoroacetylated side product.

Another potential source is the presence of trifluoroacetic anhydride, a highly reactive impurity that can sometimes be found in TFA.

Q2: Which amino acid residues are most susceptible to trifluoroacetylation?

A2: The most common site of trifluoroacetylation is the N-terminal alpha-amino group of the peptide chain. However, the side chains of certain amino acid residues can also be susceptible, particularly those with nucleophilic character that are not adequately protected. These include:

  • Lysine: The epsilon-amino group can be trifluoroacetylated if the protecting group is prematurely removed or is not fully stable to the synthesis conditions.

  • Ornithine: Similar to lysine, the delta-amino group is a potential site for this side reaction.

  • Tryptophan: The indole ring of tryptophan is highly nucleophilic and can be modified, though this is less common than N-terminal modification.[6][7][8]

Peptides with an N-terminal proline have been observed to be particularly prone to this side reaction.[9]

Q3: I've observed a +96 Da peak in my LC-MS analysis. Is this always trifluoroacetylation?

A3: A mass addition of +96 Da is a strong indicator of trifluoroacetylation. However, it's essential to consider other possibilities, such as the sulfonation of a serine, threonine, or tyrosine residue (+80 Da) in combination with other modifications, or the presence of other adducts. To confirm the identity of the +96 Da peak, tandem mass spectrometry (MS/MS) is invaluable. Fragmentation analysis can pinpoint the location of the modification on the peptide sequence, confirming whether it is at the N-terminus or on a specific side chain.

Q4: Can the TFA counter-ion from HPLC purification cause trifluoroacetylation?

A4: The trifluoroacetate counter-ion that is present after reversed-phase HPLC purification is generally not reactive enough to cause covalent modification of the peptide under normal conditions.[10][11] The trifluoroacetylation side reaction is primarily a concern during the synthesis and cleavage steps where more reactive TFA species can be generated.[3][4][5] However, residual TFA in the final lyophilized peptide can be detrimental to biological assays and should be removed.[10][12]

Troubleshooting and Prevention Strategies

Proactive measures during peptide synthesis and cleavage are the most effective way to combat trifluoroacetylation.

Issue 1: Recurrent Trifluoroacetylation of the N-terminus

This is the most common manifestation of the problem, leading to truncated sequences and difficult purification.

Root Cause Analysis and Solutions:

  • Resin Choice: The presence of hydroxymethyl groups on the resin is a key contributor to the formation of the trifluoroacetylating species.[3][4][5]

    • Preventative Measure: Opt for resins that are synthesized to have a low content of hydroxymethyl functionalities. For example, the use of an aminoacyl-4-(oxymethyl)-phenylacetamidomethyl (Pam) resin has been shown to significantly reduce trifluoroacetylation to less than 0.02% per cycle.[3][4][5]

  • Protecting Group Strategy for N-terminal Proline: Peptides with N-terminal proline are particularly susceptible.[9]

    • Preventative Measure: If synthesizing a peptide with an N-terminal proline using Fmoc chemistry, consider using Boc-Pro-OH for the final coupling step. This will cap the N-terminus with a Boc group, which is then removed during the final TFA cleavage, mitigating the risk of trifluoroacetylation of the proline nitrogen.[9]

Workflow for Minimizing N-terminal Trifluoroacetylation:

Caption: Decision workflow for preventing N-terminal trifluoroacetylation.

Issue 2: Side-Chain Trifluoroacetylation and Other Modifications

While less common, modification of nucleophilic side chains can occur, especially with sensitive residues like tryptophan.

Root Cause Analysis and Solutions:

  • Inadequate Scavenging: During TFA cleavage, reactive carbocations are generated from the cleavage of side-chain protecting groups.[13][14][15] These can be quenched by TFA to form reactive intermediates that can modify susceptible residues.

    • Preventative Measure: The use of a scavenger cocktail is essential to trap these reactive species.[6][7][8][13][14][15][16][17][18] The choice of scavengers depends on the amino acids present in your peptide.

Scavenger Cocktails for TFA Cleavage:

Sensitive Residue(s) Recommended Scavenger Cocktail Rationale
Cysteine (Cys), Methionine (Met)TFA / H₂O / Triisopropylsilane (TIS) / Ethanedithiol (EDT) (92.5:2.5:2.5:2.5)EDT is a soft nucleophile that effectively scavenges cations that can alkylate the sulfur-containing side chains.[6][13]
Tryptophan (Trp)TFA / H₂O / TIS / 1,2-Ethanedithiol (EDT) (90:5:2.5:2.5) or Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)Tryptophan's indole ring is prone to alkylation. The use of scavengers like EDT and thioanisole protects it.[6][7] Using Fmoc-Trp(Boc)-OH during synthesis can also prevent side reactions.
Arginine (Arg), Tyrosine (Tyr)TFA / H₂O / TIS (95:2.5:2.5)TIS is a good general scavenger for carbocations. Water helps to hydrolyze some reactive species.[13]

Experimental Protocol: Standard TFA Cleavage with Scavengers

  • Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual dimethylformamide (DMF). Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the appropriate scavenger cocktail based on the peptide sequence (see table above). A common starting point is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (typically 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate into a cold solution of diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and cleavage byproducts.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Analysis: Dissolve a small amount of the crude peptide in a suitable solvent and analyze by LC-MS to check for the presence of any trifluoroacetylated species.

Remediation: Removal of TFA Adducts and Counter-ions

If trifluoroacetylation has already occurred, or if you need to remove the TFA counter-ion for biological assays, the following methods can be employed.

Method 1: Ion Exchange for TFA Counter-ion Removal

This is the most effective method for replacing the TFA counter-ion with a more biologically compatible one, such as acetate or chloride.[10][11][19][20][21][22]

Experimental Protocol: TFA to Acetate Exchange using Anion Exchange Chromatography

  • Resin Preparation: Prepare a column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.

  • Column Equilibration: Elute the column with a 1 M solution of sodium acetate, followed by a thorough wash with distilled water to remove excess sodium acetate.

  • Sample Loading: Dissolve the TFA salt of the peptide in distilled water and load it onto the column.

  • Elution: Elute the column with distilled water. The peptide, now in its acetate salt form, will elute, while the trifluoroacetate ions will remain bound to the resin.

  • Fraction Collection and Analysis: Collect fractions and monitor for the presence of the peptide using UV absorbance at 220 nm or 280 nm.

  • Lyophilization: Pool the peptide-containing fractions and lyophilize to obtain the peptide acetate salt.

Method 2: Repeated Lyophilization for TFA Counter-ion Removal

This method is simpler but may be less effective for complete removal of strongly bound TFA.[10][19][20][21]

Experimental Protocol: TFA to HCl Exchange by Lyophilization

  • Dissolution: Dissolve the peptide in 100 mM HCl.

  • Incubation: Let the solution stand at room temperature for at least one minute.

  • Freezing: Flash-freeze the solution in liquid nitrogen.

  • Lyophilization: Lyophilize the frozen solution overnight to obtain the peptide hydrochloride salt.

  • Repetition: For optimal TFA removal, this process may need to be repeated 2-3 times.

Diagram of TFA Removal Process:

Caption: Decision tree for TFA counter-ion removal from a final peptide product.

Alternative Cleavage Strategies: Moving Beyond TFA

The environmental concerns associated with per- and polyfluoroalkyl substances (PFAS), which include TFA, have spurred research into alternative cleavage reagents.[1][23]

  • HCl in Fluoro Alcohols: A mixture of dilute HCl in hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) has been shown to be effective for cleaving peptides from various resins and removing acid-labile protecting groups.[24]

  • Brønsted Acid-Lewis Acid (BA-LA) Combinations: Recent studies have explored combinations like HCl/FeCl₃ and AcOH/FeCl₃ as viable, PFAS-free alternatives to TFA for final deprotection and cleavage.[23]

These methods are still under development but represent a promising future for more sustainable peptide synthesis.

References

  • Kent, S. B. H., Mitchell, A. R., Engelhard, M., & Merrifield, R. B. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences, 76(5), 2180-2184. ([Link])

  • Kent, S. B. H., Mitchell, A. R., Engelhard, M., & Merrifield, R. B. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. National Institutes of Health. ([Link])

  • Kent, S. B. H., Mitchell, A. R., Engelhard, M., & Merrifield, R. B. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Semantic Scholar. ([Link])

  • Coin, I., Dölling, R., & Beyermann, M. (2012). A facile strategy to prevent trifluoroacetylation of N-terminal proline peptides. Tetrahedron Letters, 53(23), 2843-2845. ([Link])

  • AAPPTec. (n.d.). Removing Trifluoroacetic Acid (TFA) From Peptides. Technical Support Information Bulletin 1085. ([Link])

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(4), 255-266. ([Link])

  • Wang, C., et al. (2022). Switchable Reductive N-Trifluoroethylation and N-Trifluoroacetylation of Indoles with Trifluoroacetic Acid and Trimethylamine Borane. Organic Letters, 24(39), 7168–7173. ([Link])

  • LifeTein. (n.d.). TFA removal service: switch to acetate or HCl salt form of peptide. ([Link])

  • Wang, C., et al. (2022). Switchable Reductive N-Trifluoroethylation and N-Trifluoroacetylation of Indoles with Trifluoroacetic Acid and Trimethylamine Borane. ACS Publications. ([Link])

  • Wang, C., et al. (2022). Switchable Reductive N-Trifluoroethylation and N-Trifluoroacetylation of Indoles with Trifluoroacetic Acid and Trimethylamine Borane. ACS Publications. ([Link])

  • Cipiciani, A., & Linda, P. (1979). The mechanism of trifluoroacetylation of indoles. Journal of the Chemical Society, Perkin Transactions 2, (10), 1389-1392. ([Link])

  • Sharma, A., et al. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Omega, 5(42), 27362–27373. ([Link])

  • Omizzur. (n.d.). TFA Removal From Peptides. ([Link])

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. Semantic Scholar. ([Link])

  • Muttenthaler, M., et al. (2024). Brønsted Acid-Lewis Acid (BA-LA) Induced Final Deprotection/Peptide Resin Cleavage in Fmoc/t-Bu Solid-Phase Peptide Synthesis: HCl/FeCl3 and AcOH/FeCl3 as Viable PFAS-Free Alternatives for TFA. Organic Letters, 26(31), 6787–6791. ([Link])

  • AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. ([Link])

  • Scribd. (n.d.). Removing Trifluoroacetic Acid (TFA) From Peptides. ([Link])

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. R Discovery. ([Link])

  • Boehringer Ingelheim. (2024). TFA-free Peptide Synthesis. ([Link])

  • Robinson, J. A., et al. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications, 8, 15913. ([Link])

  • Palladino, P., & Stetsenko, D. A. (2012). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters, 14(24), 6346–6349. ()
  • Zhang, X., et al. (2019). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Chemical Communications, 55(72), 10738-10741. ([Link])

  • Google Patents. (n.d.).
  • Fields, G. B. (Ed.). (2013). Solid-Phase Peptide Synthesis. Academic Press. ([Link])

  • Pearson, D. A., Blanchette, M., Baker, M. L., & Guindon, C. A. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Tetrahedron letters, 30(21), 2739-2742. ([Link])

  • Bofill, J. M., et al. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. Molecules, 28(8), 3557. ([Link])

  • Palladino, P., & Stetsenko, D. A. (2012). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. Organic letters, 14(24), 6346-6349. ([Link])

  • Pearson, D. A., Blanchette, M., Baker, M. L., & Guindon, C. A. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. ScienceOpen. ([Link])

  • Peoples, R. W., et al. (2007). Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor. Journal of pharmacological and experimental therapeutics, 321(2), 562-571. ([Link])

  • Robinson, J. A., et al. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications, 8, 15913. ([Link])

Sources

stability of 5-Aminomethyl-3-isopropylisoxazole in aqueous buffer

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Ensuring Stability in Aqueous Buffer Systems

Welcome to the technical support guide for 5-Aminomethyl-3-isopropylisoxazole. This document is designed for researchers, scientists, and drug development professionals who are utilizing this versatile isoxazole derivative in their work. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to help you anticipate challenges, troubleshoot issues, and ensure the integrity of your experiments. The stability of your compound in aqueous media is paramount for generating reliable and reproducible data, and this guide will walk you through the core principles and practical steps to achieve that.

Core Concepts: The Chemical Stability of the Isoxazole Ring

5-Aminomethyl-3-isopropylisoxazole is a valuable building block in medicinal chemistry, particularly for developing novel therapeutics.[1] However, the heterocyclic isoxazole ring, which is key to its reactivity and function, possesses inherent stability characteristics that are highly dependent on its chemical environment.[1][2] Understanding these factors is the first step in preventing unwanted degradation.

The primary pathway of degradation for isoxazoles in aqueous solution is the hydrolytic cleavage of the N-O bond within the ring. This bond is susceptible to attack, leading to a ring-opening event that forms different, open-chain products. The rate of this degradation is significantly influenced by two main factors: pH and temperature .

  • pH-Dependence : The stability of the isoxazole ring is profoundly dependent on pH. Extensive research on various isoxazole-containing compounds, such as the drug Leflunomide, demonstrates that the ring is significantly more labile (prone to opening) under basic (alkaline) conditions.[3][4] Conversely, it exhibits greater stability in neutral and acidic environments.[4][5] This is due to base-catalyzed hydrolysis, where hydroxide ions directly attack the ring.

  • Temperature-Dependence : As with most chemical reactions, temperature plays a critical role in the kinetics of isoxazole degradation. Increased temperatures provide the necessary activation energy to accelerate the rate of hydrolytic cleavage.[6] This effect is particularly pronounced in basic solutions, where the combination of high pH and elevated temperature can lead to rapid compound decomposition.[4]

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team encounters regarding the handling of 5-Aminomethyl-3-isopropylisoxazole in aqueous buffers.

Q1: What are the optimal pH and temperature conditions for preparing and storing aqueous stock solutions of 5-Aminomethyl-3-isopropylisoxazole?

For maximum stability, we recommend preparing and storing solutions under slightly acidic to neutral conditions (pH 4.0–7.4) and at reduced temperatures. For short-term storage (up to 24 hours), refrigeration at 2-8°C is strongly advised.[7] Studies on the related isoxazole drug, Leflunomide, showed it was stable at 37°C in acidic buffer but decomposed noticeably at pH 7.4 (t½ ≈ 7.4 hours) and very rapidly at pH 10 (t½ ≈ 1.2 hours).[4] Therefore, preparing fresh solutions for each experiment is the best practice to ensure compound integrity.[7]

Q2: My compound appears to be degrading rapidly in my alkaline buffer (e.g., pH 9.0). Is this expected, and what is the likely mechanism?

Yes, this observation is entirely consistent with the known chemistry of the isoxazole ring. As detailed in multiple studies, isoxazoles undergo base-catalyzed hydrolysis, which leads to the opening of the heterocyclic ring.[3][4] The presence of hydroxide ions (OH⁻) in alkaline buffers facilitates the cleavage of the weak N-O bond, which is the principal degradation pathway.

The diagram below illustrates a generalized mechanism for this process.

G cluster_0 Base-Catalyzed Hydrolysis of Isoxazole Ring Isoxazole Isoxazole Ring (Stable at neutral/acidic pH) TransitionState Hydroxide Attack (Rate-limiting step) Isoxazole->TransitionState High pH RingOpening N-O Bond Cleavage TransitionState->RingOpening DegradationProduct Open-Chain Product (e.g., β-ketonitrile derivative) RingOpening->DegradationProduct OH OH⁻ (from basic buffer) OH->TransitionState

Caption: General pathway for isoxazole ring degradation in basic conditions.

Q3: How can I definitively assess the stability of 5-Aminomethyl-3-isopropylisoxazole in my specific experimental buffer?

The most robust method for evaluating compound stability is to perform a forced degradation study .[8][9] This involves intentionally subjecting your compound to a range of harsh chemical and physical conditions to generate potential degradation products.[10] By analyzing the stressed samples with a stability-indicating analytical method, such as HPLC or LC-MS, you can determine the degradation rate and profile under your specific conditions. This not only confirms stability but is also a regulatory requirement for developing new drug substances.[11][12]

Q4: What are the typical degradation products I should be looking for with an analytical method like LC-MS?

While the exact degradation products of 5-Aminomethyl-3-isopropylisoxazole must be confirmed experimentally, the primary degradant will almost certainly arise from the hydrolysis of the isoxazole ring.[4] This would result in an open-chain isomer. For other isoxazole derivatives, degradation products such as cyanoacetamides have been identified.[5] When developing your analytical method, you should look for new peaks in your chromatogram that correspond to masses consistent with the addition of a water molecule (hydrolysis) to the parent compound, followed by potential rearrangements.

Troubleshooting Guide

Encountering unexpected results is a common part of research. This guide provides a starting point for troubleshooting issues that may be related to the stability of 5-Aminomethyl-3-isopropylisoxazole.

IssuePotential CauseRecommended Action
Inconsistent Assay Results Degradation of the compound due to improper storage, handling, or extended time in an unstable buffer.Ensure the compound is stored at 2-8°C and protected from light.[7] Always prepare fresh solutions for each experiment.[7] Verify the pH of your final assay buffer.
Appearance of Unknown Peaks in HPLC/LC-MS Analysis The compound is degrading in your solution or mobile phase.Run a forced degradation study (see protocol below) to identify potential degradation products.[7] Ensure the mobile phase is compatible and not overly basic.
Poor or Decreasing Solubility The compound may have degraded into a less soluble form.Visually inspect the solid material for any changes in color or texture. If degradation is suspected, use a fresh, unopened batch of the compound.
Loss of Biological Activity The active isoxazole structure has been compromised through ring-opening.Re-evaluate the pH and temperature conditions of your assay buffer. Consider running the experiment at a lower pH if the protocol allows. Confirm compound integrity via HPLC before starting the bioassay.

Experimental Protocols

Protocol: Forced Degradation Study for 5-Aminomethyl-3-isopropylisoxazole

This protocol outlines a standard forced degradation (stress testing) study to identify potential degradation pathways and develop a stability-indicating analytical method.[10]

Objective: To generate likely degradation products of 5-Aminomethyl-3-isopropylisoxazole under various stress conditions.

Materials:

  • 5-Aminomethyl-3-isopropylisoxazole

  • Class A Volumetric Glassware

  • Calibrated pH meter

  • HPLC-UV or LC-MS system

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Hot air oven or water bath

  • Photostability chamber or direct sunlight access

Methodology:

A stock solution (e.g., 1 mg/mL) of 5-Aminomethyl-3-isopropylisoxazole should be prepared in a suitable solvent like methanol or acetonitrile. This stock will be used for the stress conditions below.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Periodically withdraw aliquots (e.g., at 2, 8, and 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, dilute to a suitable concentration, and analyze.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Keep the mixture at room temperature.

    • Withdraw aliquots at short intervals (e.g., 15 min, 1 hr, 4 hr) due to the expected rapid degradation.[4]

    • Neutralize each aliquot with an equivalent amount of 0.1 M HCl, dilute, and analyze immediately.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.[7]

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Withdraw aliquots, dilute, and analyze.

  • Thermal Degradation:

    • Place the solid compound in a hot air oven at 70°C for 48 hours.[7]

    • Also, place a solution of the compound (in a neutral buffer, e.g., pH 7.0) in the oven.

    • After the stress period, prepare solutions from the solid sample and dilute the liquid sample for analysis.

  • Photolytic Degradation:

    • Expose both the solid compound and a solution of the compound to direct sunlight or a photostability chamber for 24-48 hours.[7]

    • Keep a control sample wrapped in aluminum foil to serve as a dark control.

    • Prepare/dilute samples for analysis.

Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using an HPLC method with a photodiode array (PDA) detector or, ideally, an LC-MS system.

  • The goal is to develop a method that can separate the parent peak from all degradation product peaks, thus demonstrating specificity.[10]

G Start Prepare 1 mg/mL Stock Solution Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis (0.1M HCl, 60°C) Stress->Acid Base Base Hydrolysis (0.1M NaOH, RT) Stress->Base Oxidation Oxidation (3% H₂O₂, RT) Stress->Oxidation Thermal Thermal (70°C, Solid & Solution) Stress->Thermal Photo Photolytic (Sunlight/UV) Stress->Photo Analysis Analyze via Stability-Indicating Method (e.g., HPLC, LC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradants & Establish Stability Profile Analysis->Outcome

Caption: Workflow for a forced degradation study.

References
  • Longhi MR, de Bertorello MM, Briñón MC. Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions. J Pharm Sci. 1991 Jun;80(6):573-7. Available from: [Link]

  • Srinivas NR, et al. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726: Mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. ResearchGate. Available from: [Link]

  • Longhi MR, de Bertorello MM. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. J Pharm Sci. 1990 Aug;79(8):754-7. Available from: [Link]

  • Cativiela C, et al. Isoxazoles. 4. Hydrolysis of sulfonamide isoxazole derivatives in concentrated sulfuric acid solutions. A new treatment of the medium effects on protonation equilibriums and reaction rates. J Org Chem. 1983;48(21):3845-3850. Available from: [Link]

  • NanoBioLetters. Construction of Isoxazole ring: An Overview. NanoBioLetters. 2024. Available from: [Link]

  • RSC Advances. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing. 2021. Available from: [Link]

  • NIH National Library of Medicine. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC. Available from: [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. 2010. Available from: [Link]

  • Chem-Impex. 5-Aminomethyl-3-isopropylisoxazole. Chem-Impex. Available from: [Link]

  • Pharmatutor. Forced Degradation – A Review. Pharmatutor. 2022. Available from: [Link]

  • Wikipedia. Isoxazole. Wikipedia. Available from: [Link]

  • PubMed. Rapid degradation of sulphamethoxazole and the further transformation of 3-amino-5-methylisoxazole in a microbial fuel cell. PubMed. 2016. Available from: [Link]

  • Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. Asian J. Research Chem. 2014;7(1):99-102. Available from: [Link]

  • NIH National Library of Medicine. Development of forced degradation and stability indicating studies of drugs—A review. J Pharm Anal. 2012;2(3):159-165. Available from: [Link]

  • RSC Publishing. Analytical Methods. RSC Publishing. Available from: [Link]

  • Chem-Impex. 5-Aminométhyl-3-isopropylisoxazole. Chem-Impex. Available from: [Link]

Sources

Technical Support Center: Peptide & Small Molecule Salt Conversion

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide provides in-depth answers and troubleshooting for researchers encountering challenges with trifluoroacetic acid (TFA) salts in biological experiments. We will explore why TFA can be problematic, how to convert your compound to the more biologically compatible hydrochloride (HCl) salt, and how to validate the success of this conversion.

Frequently Asked Questions (FAQs)

Q1: Why is the TFA salt of my peptide/compound a problem for my biological experiments?

Trifluoroacetic acid is a strong ion-pairing agent commonly used as a mobile phase modifier in reverse-phase high-performance liquid chromatography (RP-HPLC), the standard method for purifying synthetic peptides and other molecules. Consequently, the final lyophilized product is often a TFA salt. While excellent for purification, residual trifluoroacetate anions can be highly problematic in biological systems for several reasons:

  • Cellular Toxicity: TFA can be directly cytotoxic, even at low millimolar concentrations, by altering intracellular pH and disrupting metabolic pathways. This can confound results in cell-based assays, leading to false negatives or inaccurate dose-response curves.

  • Enzyme Inhibition: As a strong acid and ion-pairing agent, TFA can denature proteins or directly inhibit enzyme activity, compromising in vitro biochemical assays.

  • Alteration of Molecular Conformation: The strong ionic interaction between the trifluoroacetate anion and positive charges on a peptide can alter its secondary structure (e.g., alpha-helices, beta-sheets). This is particularly critical for structural studies (NMR, X-ray crystallography) and for peptides whose function is dependent on a specific three-dimensional fold.

  • Assay Interference: The presence of TFA can directly interfere with certain assays, causing pH shifts in unbuffered solutions or interacting with assay reagents.

Q2: In which specific applications is converting from a TFA to an HCl salt most critical?

While reducing TFA is good practice, it is absolutely critical in the following applications:

  • Cell-Based Assays: Any experiment involving live cells (e.g., viability, proliferation, signaling, or apoptosis assays) is highly sensitive to the cytotoxic effects of TFA.

  • Structural Biology: For NMR or X-ray crystallography, the presence of a non-native counter-ion like TFA can disrupt crystal packing or interfere with spectroscopic analysis.

  • In Vivo Studies: Introducing TFA into animal models can lead to localized irritation and unpredictable systemic effects, confounding the study's outcome.

  • High-Sensitivity Biochemical Assays: When studying subtle enzyme kinetics or protein-protein interactions, removing a potentially inhibitory or denaturing agent like TFA is essential for data integrity.

Q3: What are the primary methods for TFA to HCl salt exchange? How do I choose the best one?

There are three primary methods for counter-ion exchange. The choice depends on the scale of your experiment, the chemical nature of your compound, and the resources available.

Method Principle Typical Scale Pros Cons
Anion Exchange Chromatography The TFA salt is passed through a resin charged with Cl⁻ ions. The resin has a higher affinity for TFA⁻ than Cl⁻, retaining the TFA⁻ and releasing the compound as an HCl salt.1 mg - 1 gHigh purity, highly effective TFA removal (>99.5%).More time-consuming, potential for sample loss on the column.
Repetitive Lyophilization The compound is repeatedly dissolved in an HCl solution and lyophilized (freeze-dried). The volatile TFA is removed along with the solvent under vacuum.1 mg - 500 mgSimple procedure, requires minimal specialized equipment (lyophilizer).Often incomplete removal of TFA, may require many cycles, risk of acid-catalyzed hydrolysis for sensitive compounds.
Precipitation/Recrystallization The free base of the compound is generated, and then it is precipitated out of solution by the addition of HCl (often as a solution in an organic solvent).>100 mgCan yield high-purity crystalline material, effective for small molecules.Lower yields, may not be suitable for peptides or complex mixtures, requires careful solvent selection.

To help you decide, use the following logic:

digraph "Decision_Tree_for_Salt_Conversion" { graph [fontname="Arial", rankdir="TB"]; node [fontname="Arial", style="filled", shape="box", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];

}

Caption: Decision tree for selecting a TFA to HCl salt conversion method.

Experimental Protocols & Troubleshooting

Protocol 1: Anion Exchange Chromatography

This is the most rigorous and recommended method for achieving complete TFA removal. The workflow involves preparing the resin, loading the sample, washing, and eluting the final HCl salt.

digraph "Anion_Exchange_Workflow" { graph [fontname="Arial", rankdir="TB"]; node [fontname="Arial", style="filled", shape="box", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4"];

}

Caption: Workflow for TFA to HCl conversion via anion exchange chromatography.

Detailed Steps:

  • Resin Preparation: Use a strong anion exchange resin, such as AG1-X8. Prepare a slurry in water and pack it into a column. The column bed volume should be approximately 10-20 times the molar amount of the peptide to ensure sufficient binding capacity.

  • Activation/Equilibration:

    • Wash the resin with 3-5 column volumes of 1 M NaOH to remove any bound ions and activate the resin.

    • Wash with deionized water until the pH of the eluate is neutral.

    • Convert the resin to the chloride form by washing with 3-5 column volumes of 1 M HCl.

    • Wash again with deionized water until the pH is neutral. The resin is now ready.

  • Sample Loading: Dissolve your TFA salt in a minimal amount of deionized water. Apply the sample slowly to the top of the resin bed.

  • Elution & Collection: Elute the peptide-HCl salt from the column using a weak, volatile acid like 0.1% acetic acid or 10 mM HCl. Collect fractions and monitor the peptide's elution using a UV spectrophotometer at 220 nm or 280 nm.

  • Recovery: Pool the peptide-containing fractions and lyophilize to obtain the final peptide-HCl powder.

Troubleshooting:

  • Issue: Low peptide recovery.

    • Cause: The peptide may have bound non-specifically to the resin. This is more common with highly basic or hydrophobic peptides.

    • Solution: Try eluting with a gradient of increasing salt concentration (e.g., 0 to 0.5 M NaCl in 0.1% acetic acid). Note that this will require a subsequent desalting step (e.g., using a C18 Sep-Pak cartridge).

  • Issue: Incomplete TFA removal.

    • Cause: The column was overloaded, or the flow rate was too fast.

    • Solution: Use a larger column volume relative to the amount of peptide. Reduce the flow rate during loading and washing to ensure adequate time for the exchange to occur.

Protocol 2: Repetitive Lyophilization with HCl

This method relies on the volatility of TFA when protonated by a stronger, less volatile acid.

Detailed Steps:

  • Initial Dissolution: Dissolve the peptide-TFA salt in a 100-200 mM solution of HCl in deionized water. Use a volume sufficient to fully dissolve the peptide (e.g., 1 mL for 1-10 mg of peptide).

  • Freezing: Flash-freeze the solution, typically in a dry ice/acetone bath, ensuring the vial is rotated to create a thin, even shell of frozen material on the vial wall. This maximizes the surface area for sublimation.

  • Lyophilization: Place the frozen sample on a high-vacuum lyophilizer until all the solvent is removed (typically overnight).

  • Repeat: Re-dissolve the resulting powder in the HCl solution and repeat the freeze-drying cycle. For near-complete removal of TFA, 3 to 5 cycles are often required.

Troubleshooting:

  • Issue: Peptide is difficult to dissolve after the first cycle.

    • Cause: The peptide may be less soluble as the HCl salt or at the concentration used.

    • Solution: Use a slightly larger volume of the HCl solution or add a small amount (5-10%) of a co-solvent like acetonitrile. Ensure the co-solvent is also removed during lyophilization.

  • Issue: Analytics (see below) still show significant TFA remaining.

    • Cause: Insufficient cycles were performed, or the vacuum on the lyophilizer was not strong enough.

    • Solution: Perform 2-3 additional lyophilization cycles. Check your lyophilizer and vacuum pump for leaks or performance issues.

Validation: How Do I Know the Conversion Worked?

Never assume the conversion was successful. Direct analytical validation is crucial.

  • ¹⁹F NMR (Fluorine NMR): This is the most direct and quantitative method for detecting residual TFA. The trifluoromethyl group (-CF₃) of TFA gives a sharp, distinct signal in the ¹⁹F NMR spectrum. By integrating this signal against a known fluorine-containing standard, you can precisely quantify the amount of remaining TFA. A successful conversion should result in a TFA signal that is undetectable or below 0.1 mol %.

  • Ion Chromatography (IC): IC can be used to separate and quantify anions in the sample. By comparing the chromatogram of the starting material and the final product, you can demonstrate the disappearance of the trifluoroacetate peak and the appearance of the chloride peak.

  • Elemental Analysis: For small molecules, sending the final product for elemental analysis can confirm the presence of chlorine and the absence of fluorine, providing a definitive confirmation of the salt form.

References

  • The biological effects of trifluoroacetate on probiotic bacteria. , National Center for Biotechnology Information (NCBI), [Link]

  • TFA Removal from Peptides: A Practical Guide. , CEM Corporation, [Link]

  • Salt-free and trifluoroacetic acid-free peptides: a methodological review. , National Center for Biotechnology Information (NCBI), [Link]

  • How To Remove TFA from Peptides. , CSBio, [Link]

  • Quantification of Trifluoroacetic Acid in Peptides. , Bruker, [Link]

Validation & Comparative

5-Aminomethyl-3-isopropylisoxazole TFA salt purity analysis by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Analysis of 5-Aminomethyl-3-isopropylisoxazole TFA Salt by HPLC

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 5-Aminomethyl-3-isopropylisoxazole Trifluoroacetic Acid (TFA) salt. Designed for researchers, scientists, and drug development professionals, this document details a robust, validated analytical method, compares it with viable alternatives, and provides the scientific rationale behind the experimental design.

Introduction: The Analytical Imperative

5-Aminomethyl-3-isopropylisoxazole is a heterocyclic amine that serves as a valuable building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents.[1] Its purity is paramount, as undetected impurities can confound biological data and compromise drug safety and efficacy. The compound is typically isolated as a TFA salt to improve its stability and handling characteristics.

The analytical challenge stems from the molecule's inherent properties: the primary amine group makes it highly polar and basic, while the TFA counter-ion introduces its own chromatographic considerations. A successful analytical method must be able to retain this polar analyte, separate it from potential synthesis-related impurities and degradants, and accurately quantify it.

Part 1: A Robust Reversed-Phase HPLC Method for Purity Determination

Based on the physicochemical properties of the analyte, a reversed-phase HPLC (RP-HPLC) method is the most versatile and widely applicable approach. The following method is designed for optimal retention, peak shape, and resolution.

The Causality Behind Method Design

The primary analytical hurdle for a small, polar molecule like 5-aminomethyl-3-isopropylisoxazole is achieving adequate retention on a non-polar stationary phase (like C18) while maintaining good peak symmetry.[2][3][4] The presence of the basic amine group can lead to strong, undesirable interactions with residual acidic silanols on the silica backbone of the column, resulting in peak tailing.

To address this, our method incorporates two key features:

  • Polar-Endcapped C18 Column: A modern, high-purity silica column with polar end-capping is selected. This modification shields the residual silanols, minimizing peak tailing. It also improves the "wettability" of the stationary phase, preventing phase collapse that can occur with highly aqueous mobile phases needed to retain polar analytes.[5]

  • Acidified Mobile Phase: The mobile phase is acidified with a low concentration of formic acid. This ensures the primary amine is consistently protonated, existing as a single cationic species. It also competes with the analyte for interaction with any remaining active silanol sites, further improving peak shape.[6]

Experimental Protocol: Recommended RP-HPLC Method

Objective: To establish a primary, stability-indicating HPLC method for the quantification of this compound and its process-related impurities.

Instrumentation:

  • HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or UV detector.

Chromatographic Conditions:

Parameter Recommended Condition Rationale
Column Polar-Endcapped C18, 2.1 x 100 mm, 1.8 µm High efficiency and optimal retention for polar analytes. Small particle size (UHPLC) allows for faster analysis and higher resolution.
Mobile Phase A 0.1% Formic Acid in Water Acid modifier to ensure analyte protonation and improve peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier with low UV cutoff and viscosity.
Gradient Elution 5% to 40% B over 10 minutes A gradient is essential to elute any less-polar impurities that may have been formed during synthesis.[7]
Flow Rate 0.3 mL/min Appropriate for a 2.1 mm ID column.
Column Temp. 35 °C Elevated temperature reduces mobile phase viscosity and can improve peak efficiency.
Detection UV at 215 nm The isoxazole ring is expected to have a UV chromophore, with absorbance likely in the low UV range. A PDA detector is recommended to assess peak purity.
Injection Vol. 2 µL Small volume to prevent peak distortion.

| Sample Diluent | Mobile Phase A (0.1% Formic Acid in Water) | Ensures compatibility with the initial mobile phase conditions and prevents peak splitting. |

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of the sample diluent to create a 1 mg/mL stock solution.

  • Further dilute to a working concentration of approximately 0.1 mg/mL using the sample diluent.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Diluent (0.1% FA in Water) weigh->dissolve dilute Dilute to 0.1 mg/mL dissolve->dilute filter Filter (0.22 µm) dilute->filter inject Inject 2 µL filter->inject separate Separation on Polar-Endcapped C18 inject->separate detect UV Detection (215 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Calculate % Purity (Area Percent) integrate->quantify

Caption: Experimental workflow for HPLC purity analysis.

Part 2: Method Validation and System Suitability

Every analytical protocol must be a self-validating system. Adherence to international guidelines ensures the method is suitable for its intended purpose. The developed method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[8][9][10][11]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This is often demonstrated through forced degradation studies (acid, base, oxidative, thermal, photolytic stress).[12]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be >0.999.

  • Accuracy: The closeness of test results to the true value. This is typically assessed by spiking a placebo matrix with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%).

  • Precision: Assessed at two levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.2 pH units of mobile phase).

System Suitability Testing (SST): Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately, as outlined in USP General Chapter <621>.[7][13][14][15][16]

  • Tailing Factor (T): For the main peak, T ≤ 1.5.

  • Theoretical Plates (N): For the main peak, N > 2000.

  • Relative Standard Deviation (RSD): For replicate injections of a standard, RSD ≤ 1.0% for the peak area.

Part 3: Comparison with Alternative Analytical Approaches

While the recommended RP-HPLC method is robust and versatile, alternative strategies may be advantageous under specific circumstances.

Alternative 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

Principle: HILIC is an excellent alternative for retaining and separating very polar compounds that are poorly retained in reversed-phase.[17] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer. The analyte partitions into an adsorbed water layer on the stationary phase surface.

Hypothetical HILIC Conditions:

  • Column: Amide-based column (e.g., XBridge Amide, 3.0 x 100 mm, 2.5 µm). Amide phases are generally more stable and less reactive than amino phases.[18]

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

  • Gradient: A gradient starting with high organic content (e.g., 95% A) and increasing the aqueous portion (B).

Comparison:

  • Pros: Significantly better retention for the primary compound and any other highly polar impurities. Orthogonal selectivity to RP-HPLC, making it a powerful tool for cross-validation.

  • Cons: Can be less intuitive to develop and troubleshoot. Matrix effects can be more pronounced, and equilibration times can be longer.

Alternative 2: RP-HPLC with Universal Detection (CAD or ELSD)

Principle: UV detection relies on the analyte having a chromophore. If a potential impurity (e.g., a synthetic precursor without an aromatic or conjugated system) lacks a chromophore, it will be invisible to a UV detector. Universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can detect any non-volatile analyte. The mobile phase is nebulized and evaporated, and the resulting analyte particles are measured.

Comparison:

  • Pros: Near-universal detection for non-volatile analytes, ensuring that no significant impurity is missed, regardless of its optical properties.

  • Cons: Requires volatile mobile phase buffers (e.g., ammonium formate instead of phosphate buffers). The detector response is non-linear and can vary significantly with analyte structure, making direct mass-based quantification challenging without a reference standard for each impurity.

Comparative Summary of Analytical Methods

FeatureRecommended RP-HPLC (UV)HILIC (UV)RP-HPLC (CAD)
Principle Partitioning based on hydrophobicity.Partitioning into an aqueous layer on a polar surface.Partitioning based on hydrophobicity.
Analyte Suitability Good for a wide range of polarities.Excellent for very polar, hydrophilic compounds.Good for a wide range of polarities.
Selectivity Based on differences in hydrophobicity.Based on differences in polarity/hydrophilicity.Same as RP-HPLC.
Detection Requires a UV chromophore.Requires a UV chromophore.Universal for non-volatile analytes.
Quantification Direct and linear response (Area % ≈ Mass %).Direct and linear response.Non-linear response, requires reference standards for accurate mass balance.
Pros Robust, widely used, highly reproducible, excellent for known impurities.Superior retention for polar analytes, orthogonal selectivity.Detects impurities without chromophores, provides a more complete impurity profile.
Cons May not retain very polar impurities, blind to non-UV active impurities.Longer equilibration, can be less robust than RP-HPLC.Requires volatile buffers, semi-quantitative without impurity standards.

Decision Logic for Method Selection

The choice of method depends on the analytical goal. The following diagram illustrates a logical decision-making process.

Method_Selection node_rect node_rect start Start: Purity Analysis Needed check_retention Is analyte retention adequate in RP-HPLC? start->check_retention check_impurities Are all potential impurities UV-active? check_retention->check_impurities Yes final_hilic Consider HILIC for improved retention check_retention->final_hilic No final_rp Use Recommended RP-HPLC with UV check_impurities->final_rp Yes final_cad Use RP-HPLC with CAD for a complete profile check_impurities->final_cad No

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The recommended reversed-phase HPLC method provides a robust, reliable, and scientifically sound approach for the routine purity analysis of this compound. Its foundation in established chromatographic principles and adherence to regulatory guidelines ensures data integrity. For challenging separations involving extremely polar impurities or for comprehensive profiling where non-UV active species are suspected, HILIC and universal detectors like CAD, respectively, serve as powerful orthogonal techniques. The selection of the final method should always be guided by the specific analytical requirements of the drug development stage.

References

  • Title: <621> Chromatography Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: HPLC Analysis of TFA Source: SIELC Technologies URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Strategies to Enable and Simplify HPLC Polar Compound Separation Source: Separation Science (PerkinElmer) URL: [Link]

  • Title: Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Reverse-phase HPLC method for measuring polarity distributions of natural organic matter Source: PubMed URL: [Link]

  • Title: <621> Chromatography Source: BioGlobaX URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]

  • Title: The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases Source: Hichrom URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: TFA (Trifluoroacetic Acid) Source: SIELC Technologies URL: [Link]

  • Title: Polar Compounds Source: SIELC Technologies URL: [Link]

  • Title: Amide or Amino HPLC Columns What are the Differences Source: MicroSolv URL: [Link]

  • Title: Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives Source: Der Pharma Chemica URL: [Link]

  • Title: HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts Source: Chromatography Today URL: [Link]

  • Title: Trifluoroacetic acid Source: Wikipedia URL: [Link]

  • Title: HPLC Methods for analysis of Trifluoroacetic acid Source: HELIX Chromatography URL: [Link]

  • Title: A Simple and Sensitive High Performance Liquid Chromatographic Method for Determination of Trifluoroacetic Acid Source: International Journal of Research in Pharmaceutical and Nano Sciences URL: [Link]

  • Title: Aminex HPLC Columns Source: Bio-Rad URL: [Link]

  • Title: 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Amino columns Source: YouTube (Pharma Growth Hub) URL: [Link]

  • Title: Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid Source: ResearchGate URL: [Link]

  • Title: Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives Source: IJCRT.org URL: [Link]

  • Title: Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations Source: Science Arena Publications URL: [Link]

  • Title: Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis Source: Regulatory Research and Medicine Evaluation URL: [Link]

  • Title: The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches Source: MDPI URL: [Link]

  • Title: A review of isoxazole biological activity and present synthetic techniques Source: GSC Biological and Pharmaceutical Sciences URL: [Link]

  • Title: Isoxazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: The synthetic and therapeutic expedition of isoxazole and its analogs Source: National Institutes of Health (NIH) URL: [Link]

Sources

A Guide to the Structural Confirmation of 5-Aminomethyl-3-isopropylisoxazole using ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and therapeutic success. This guide provides an in-depth analysis of the use of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for the structural elucidation of 5-Aminomethyl-3-isopropylisoxazole, a key heterocyclic scaffold. We will delve into the experimental protocol, predict the ¹H NMR spectrum, and compare it with a potential isomer to demonstrate the power of this technique in ensuring chemical integrity.

The Critical Role of Structural Verification

The precise arrangement of atoms in a molecule dictates its physicochemical properties and biological activity. Any ambiguity in the structure, such as the presence of isomers, can lead to significant variations in efficacy, toxicity, and pharmacokinetics. For isoxazole derivatives, which are prevalent in medicinal chemistry, the substitution pattern on the heterocyclic ring is a critical determinant of their function.[1] Therefore, robust analytical techniques like ¹H NMR are indispensable for confirming the intended molecular architecture.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol outlines the steps for acquiring a publication-quality ¹H NMR spectrum of 5-Aminomethyl-3-isopropylisoxazole. The choices made within this protocol are grounded in achieving optimal resolution, signal-to-noise ratio, and data integrity.

Diagram of the ¹H NMR Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing sample Weigh ~5 mg of 5-Aminomethyl-3-isopropylisoxazole solvent Dissolve in ~0.7 mL of CDCl3 sample->solvent tube Transfer to a 5 mm NMR tube solvent->tube instrument Insert sample into a ≥400 MHz NMR spectrometer tube->instrument shimming Shim the magnetic field instrument->shimming parameters Set acquisition parameters: - 16-32 scans - 1-2 s relaxation delay - 30° pulse angle shimming->parameters acquire Acquire the FID parameters->acquire ft Fourier Transform (FID to spectrum) acquire->ft phasing Phase correction ft->phasing baseline Baseline correction phasing->baseline referencing Reference to TMS (0 ppm) baseline->referencing integration Integrate the signals referencing->integration

Caption: Workflow for ¹H NMR analysis of 5-Aminomethyl-3-isopropylisoxazole.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5 mg of the synthesized 5-Aminomethyl-3-isopropylisoxazole. The use of a sufficient amount of sample ensures a good signal-to-noise ratio without leading to concentration-dependent shifts.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for NMR as it dissolves a wide range of organic compounds and its deuterium signal does not interfere with the proton spectrum.[2] A small amount of tetramethylsilane (TMS) should be added as an internal standard for chemical shift referencing (δ = 0.0 ppm).[2][3]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer. A spectrometer with a field strength of 400 MHz or higher is recommended for better signal dispersion and resolution of coupling patterns.[4]

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve a homogeneous field across the sample, which is crucial for sharp, well-defined peaks.

    • Set the acquisition parameters. A sufficient number of scans (e.g., 16-32) should be averaged to improve the signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically adequate for protons in small molecules. A 30° pulse angle is a good compromise between signal intensity and acquisition time.

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Reference the spectrum by setting the TMS peak to 0.0 ppm.

    • Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

Predicted ¹H NMR Spectrum of 5-Aminomethyl-3-isopropylisoxazole

Based on established chemical shift principles and data from similar structures, the following ¹H NMR spectrum is predicted for 5-Aminomethyl-3-isopropylisoxazole.

Predicted ¹H NMR Data
ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-4 (isoxazole)~6.1-6.4Singlet (s)1HThe proton on the isoxazole ring is expected in this region. Its chemical shift is influenced by the electron-donating nature of the adjacent substituents.[5][6]
-CH ₂-NH₂~3.9-4.1Singlet (s)2HThe methylene protons are adjacent to an electron-withdrawing nitrogen atom and the isoxazole ring, leading to a downfield shift.[7] The signal is expected to be a singlet as there are no adjacent protons to couple with, though it may be broadened by the quadrupolar nitrogen.
-CH (CH₃)₂~3.0-3.3Septet (sept)1HThe methine proton of the isopropyl group is deshielded by the isoxazole ring. It is split into a septet by the six equivalent methyl protons (n+1 rule).[2][8]
-NH~1.5-2.5Broad Singlet (br s)2HThe chemical shift of amine protons is variable and depends on concentration and solvent due to hydrogen bonding.[9] The signal is often broad and may exchange with trace amounts of D₂O in the solvent.
-CH(C H₃)₂~1.2-1.4Doublet (d)6HThe six methyl protons of the isopropyl group are equivalent and are split into a doublet by the single methine proton.[2]

Comparison with an Isomeric Alternative: 3-Aminomethyl-5-isopropylisoxazole

To highlight the diagnostic power of ¹H NMR, let's compare the predicted spectrum of our target molecule with that of its isomer, 3-Aminomethyl-5-isopropylisoxazole.

Protons5-Aminomethyl-3-isopropylisoxazole (Predicted δ, ppm)3-Aminomethyl-5-isopropylisoxazole (Predicted δ, ppm)Key Differentiating Feature
H-4 (isoxazole)~6.1-6.4~6.3-6.6The electronic environment of the H-4 proton is different in the two isomers, leading to a subtle but measurable difference in chemical shift. The electron-donating isopropyl group at C-5 in the isomer would likely shield H-4 slightly more than the aminomethyl group at C-5.[5]
-CH ₂-NH₂~3.9-4.1~4.2-4.4The methylene protons in the isomer are at the 3-position and would experience a different electronic effect from the ring, likely resulting in a slightly different chemical shift.
-CH (CH₃)₂~3.0-3.3~3.2-3.5The methine proton of the isopropyl group at the 5-position in the isomer would likely be in a slightly different chemical environment, leading to a shift in its resonance.

While the differences in chemical shifts for the aminomethyl and isopropyl protons might be subtle, the most reliable diagnostic signal is often the H-4 proton of the isoxazole ring.[5] Its chemical shift is highly sensitive to the nature of the substituents at positions 3 and 5.

Conclusion

¹H NMR spectroscopy provides a definitive and non-destructive method for the structural confirmation of 5-Aminomethyl-3-isopropylisoxazole. By carefully analyzing the chemical shifts, multiplicities, and integration of the proton signals, one can unambiguously determine the connectivity of the atoms and differentiate the target molecule from its isomers. This level of analytical rigor is paramount in the fields of chemical research and drug development, ensuring the integrity of synthesized compounds and the reliability of subsequent biological evaluations.

References

  • Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. CORE.
  • proton NMR spectrum of propan-2-yl methanoate (isopropyl formate). Doc Brown's Chemistry.
  • 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics.
  • TCI Practical Example: Isoxazole Ring Construction Reaction Using Hydroxylamine Hydrochloride. TCI AMERICA - TCI Chemicals.
  • Isoxazole(288-14-2) 1H NMR spectrum. ChemicalBook.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
  • Experimental chemical shifts (ppm, values are marked for protons and...). ResearchGate.
  • Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journals.
  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.
  • H-NMR Familiar Groups that are Easy to Recognize.
  • hnl3_sln.html.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. ResearchGate.
  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863).
  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
  • Ch22: RNH2 Spectroscopic Analysis. University of Calgary.
  • NMR Chemical Shifts.
  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts.
  • 13.4 Chemical Shifts in 1H NMR Spectroscopy – Organic Chemistry: A Tenth Edition.
  • Chemical shifts. UCL.
  • 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes.

Sources

A Senior Application Scientist's Guide to the 13C NMR Analysis of 5-Aminomethyl-3-isopropylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 5-Aminomethyl-3-isopropylisoxazole, a key building block in medicinal chemistry, presents a unique analytical challenge. This guide provides an in-depth analysis of its characterization using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy, benchmarked against other common analytical techniques. Our focus is on not just the "how," but the critical "why" behind the experimental choices, ensuring a robust and validated analytical workflow.

The Central Role of 13C NMR in Structural Elucidation

In the landscape of analytical chemistry, 13C NMR spectroscopy stands as a cornerstone for the unambiguous determination of carbon frameworks in organic molecules. For a molecule like 5-aminomethyl-3-isopropylisoxazole, with its distinct carbon environments—from the sp2-hybridized carbons of the isoxazole ring to the sp3-hybridized carbons of the isopropyl and aminomethyl substituents—13C NMR provides a direct window into its molecular architecture. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum, with its chemical shift (δ) offering profound insights into its electronic environment.

This guide will walk you through the predicted 13C NMR spectrum of 5-aminomethyl-3-isopropylisoxazole, detail the experimental protocol for its acquisition, and compare its analytical power against other techniques, namely Proton NMR (1H NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).

Predicted 13C NMR Spectrum of 5-Aminomethyl-3-isopropylisoxazole

In the absence of commercially available spectral data for this specific compound, we turn to predictive methodologies grounded in the well-established principles of substituent effects on isoxazole rings.[1][2] The chemical shifts of the carbon atoms in the isoxazole ring are particularly sensitive to the nature of the substituents at the C3 and C5 positions. The isopropyl group at C3 is an electron-donating group, while the aminomethyl group at C5 also exerts an electronic influence. Based on data from structurally similar 3,5-disubstituted isoxazoles, we can predict the approximate chemical shifts for each carbon in our target molecule.[3][4]

To enhance the accuracy of our prediction, we can utilize computational tools that employ machine learning or database-driven approaches.[5][6][7][8][9]

Below is a table summarizing the predicted 13C NMR chemical shifts for 5-aminomethyl-3-isopropylisoxazole.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C3~168The C3 carbon of the isoxazole ring, being adjacent to the nitrogen and doubly bonded to an oxygen atom, is expected to be significantly deshielded. The electron-donating isopropyl group will have a modest shielding effect compared to a proton.
C4~100The C4 carbon, situated between two sp2 carbons, typically resonates in this region in 3,5-disubstituted isoxazoles.
C5~172Similar to C3, the C5 carbon is highly deshielded due to its position in the heterocyclic ring. The aminomethyl group's influence will be reflected in this shift.
CH (isopropyl)~28This methine carbon of the isopropyl group is in a typical aliphatic region.
CH3 (isopropyl)~21The two methyl carbons of the isopropyl group are diastereotopic and should, in principle, give rise to two distinct signals, though they may be very close in chemical shift.
CH2 (aminomethyl)~38The methylene carbon attached to the C5 position and the amino group is expected in this range, influenced by the electronegativity of the nitrogen atom.

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

The integrity of your analytical data hinges on a meticulously executed experimental protocol. The following is a step-by-step guide for acquiring a publication-quality 13C NMR spectrum of 5-aminomethyl-3-isopropylisoxazole.

Step 1: Sample Preparation - The Foundation of a Good Spectrum
  • Analyte Purity: Begin with a sample of 5-aminomethyl-3-isopropylisoxazole of the highest possible purity. Impurities will introduce extraneous peaks, complicating spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl3) is a common first choice for many organic molecules.[1] Other options include dimethyl sulfoxide-d6 (DMSO-d6) or methanol-d4 (CD3OD), depending on the compound's solubility. The choice of solvent can slightly influence chemical shifts.[10]

  • Concentration: For a standard 5mm NMR tube, aim for a concentration of 50-100 mg of the compound dissolved in 0.6-0.7 mL of the deuterated solvent.[11][12] While higher concentrations can reduce acquisition time, they may also lead to line broadening in the corresponding 1H spectrum due to increased viscosity.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can also reference the spectrum to the residual solvent peak.

  • Filtration: To ensure a homogeneous magnetic field, it is crucial to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[12] This removes any particulate matter that can degrade spectral resolution.

Step 2: NMR Spectrometer Setup and Data Acquisition

The following parameters are a general guideline for a modern NMR spectrometer.

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Subsequently, an automated or manual shimming process is performed to optimize the homogeneity of the magnetic field across the sample.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker instrument) should be used.

    • Number of Scans (NS): Due to the low natural abundance of the 13C isotope, a larger number of scans is required compared to 1H NMR. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (D1): A relaxation delay of 2 seconds is a reasonable starting point. For quantitative analysis, a longer delay (5-10 seconds) is necessary to ensure complete relaxation of all carbon nuclei.[13]

    • Spectral Width (SW): A spectral width of approximately 200-220 ppm is sufficient to cover the entire range of carbon chemical shifts for most organic molecules.

    • Acquisition Time (AQ): This is typically set automatically based on the spectral width and the number of data points.

The relationship between these steps is illustrated in the workflow diagram below.

Caption: Experimental workflow for 13C NMR analysis.

Comparative Analysis: 13C NMR vs. Alternative Techniques

While 13C NMR is a powerful tool, a comprehensive structural characterization often involves a multi-technique approach. Here, we compare the utility of 13C NMR with other common analytical methods for the analysis of 5-aminomethyl-3-isopropylisoxazole.

TechniqueInformation ProvidedAdvantages for this MoleculeLimitations for this Molecule
13C NMR - Number of unique carbon atoms- Electronic environment of each carbon- Presence of functional groups (indirectly)- Unambiguous carbon backbone determination- Clear differentiation of ring and substituent carbons- Low sensitivity, requiring more sample and longer acquisition times- Does not provide direct information on proton connectivity
1H NMR - Number of unique proton environments- Electronic environment of each proton- Proton-proton coupling (connectivity)- Relative number of protons- High sensitivity, requires less sample- Provides detailed information on the isopropyl and aminomethyl groups through splitting patterns- Can have overlapping signals, especially in complex regions- Does not directly show the carbon framework
Mass Spectrometry (MS) - Molecular weight- Elemental composition (with high resolution MS)- Fragmentation patterns- Confirms the molecular formula- Fragmentation can provide clues about the substituents- Does not provide detailed information on the specific arrangement of atoms (isomer differentiation can be challenging)
FTIR Spectroscopy - Presence of functional groups (e.g., N-H, C=N, C-O)- Quick and easy to perform- Confirms the presence of the amino group (N-H stretch) and the isoxazole ring vibrations- Provides limited information on the overall molecular structure- Spectrum can be complex and difficult to interpret fully

This comparison is visualized in the following diagram, highlighting the complementary nature of these techniques.

G Molecule 5-Aminomethyl-3- isopropylisoxazole C13NMR 13C NMR Molecule->C13NMR H1NMR 1H NMR Molecule->H1NMR MS Mass Spectrometry Molecule->MS FTIR FTIR Molecule->FTIR Carbon_Framework Carbon Framework C13NMR->Carbon_Framework Provides Proton_Connectivity Proton Connectivity H1NMR->Proton_Connectivity Provides Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Provides Functional_Groups Functional Groups FTIR->Functional_Groups Provides

Caption: Complementary analytical techniques for structural elucidation.

Conclusion

The 13C NMR analysis of 5-aminomethyl-3-isopropylisoxazole, when approached with a sound understanding of substituent effects and a rigorous experimental protocol, provides an unparalleled level of detail regarding its carbon skeleton. While techniques like 1H NMR, MS, and FTIR offer crucial and complementary pieces of the structural puzzle, 13C NMR remains the definitive method for establishing the carbon framework. By integrating predicted data with a robust experimental and comparative approach, researchers can confidently and accurately characterize this and other novel molecules, accelerating the pace of drug discovery and development.

References

  • CASCADE - Colorado State University. (n.d.). Retrieved January 7, 2026, from [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved January 7, 2026, from [Link]

  • CASPRE - 13C NMR Predictor. (n.d.). Retrieved January 7, 2026, from [Link]

  • University of Alberta. (n.d.). NMR Sample Preparation. Retrieved January 7, 2026, from [Link]

  • Chemaxon. (n.d.). NMR Predictor. Retrieved January 7, 2026, from [Link]

  • Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730. [Link]

  • Department of Chemistry and Biochemistry, University of Maryland. (n.d.). NMR Sample Requirements and Preparation. Retrieved January 7, 2026, from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved January 7, 2026, from [Link]

  • C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. (2004). Phosphorus, Sulfur, and Silicon and the Related Elements, 179(7), 1435-1443. [Link]

  • R-NMR. (n.d.). SOP data acquisition. Retrieved January 7, 2026, from [Link]

  • Mestrelab Research. (n.d.). Download NMR Predict. Retrieved January 7, 2026, from [Link]

  • How to Prepare Samples for NMR. (n.d.). Retrieved January 7, 2026, from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved January 7, 2026, from [Link]

  • Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. [Link]

  • Vashisht, K., Sethi, P., Bansal, A., Singh, T., Kumar, R., Tuli, H. S., & Saini, S. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376–387. [Link]

  • Standard Operating Procedure for NMR Experiments. (2023, July 24). Retrieved January 7, 2026, from [Link]

  • Step-by-step procedure for NMR data acquisition. (n.d.). Retrieved January 7, 2026, from [Link]

  • Rocky Mountain Laboratories. (2023, October 17). Difference between FTIR and NMR? Retrieved January 7, 2026, from [Link]

  • Preparing Samples For NMR Acquisition and Software For Processing The Spectra. (n.d.). Retrieved January 7, 2026, from [Link]

  • 13-C NMR Protocol for beginners AV-400. (n.d.). Retrieved January 7, 2026, from [Link]

  • Sun, Y., Abdukader, A., Zhang, H., Yang, W., & Liu, C. (n.d.). Synthesis of 3,5-Disubstituted Isoxazoles from Enone Oximes. Supporting Information. [Link]

  • Characteristic signals in the 1 H and 13 C NMR spectra of compound 6a. (n.d.). Retrieved January 7, 2026, from [Link]

  • Li, H., Wang, Y., Li, Y., & Liu, H. (2014). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 19(10), 15535-15543. [Link]

  • FTIR, NMR, and mass spectroscopy characterization of compound 1. (n.d.). Retrieved January 7, 2026, from [Link]

  • Akine, S., Nabeshima, T., & Nabeshima, T. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(19), 3562. [Link]

  • A Comparison of FTNMR and FTIR Techniques. (1986). Journal of Chemical Education, 63(1), A5. [Link]

  • Electronic Supplementary Information. (n.d.). Retrieved January 7, 2026, from [Link]

  • Comparison of the various vibrational, NMR and mass spectrometry approaches. (n.d.). Retrieved January 7, 2026, from [Link]

  • Nondestructive Metabolomic Fingerprinting: FTIR, NIR and Raman Spectroscopy in Food Screening. (2023). Foods, 12(23), 4349. [Link]

  • Copies of 1H NMR and 13C NMR spectra of all new compounds. (n.d.). Retrieved January 7, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 5-Aminomethyl-3-isopropylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is paramount. 5-Aminomethyl-3-isopropylisoxazole is a key heterocyclic building block, valued for its role in the synthesis of innovative therapeutic agents, particularly those targeting neurological disorders[1][2]. Its unique isoxazole core and flexible side chains make it a versatile scaffold in medicinal chemistry[1]. Mass spectrometry (MS) stands as an indispensable tool for confirming the identity, purity, and structure of such molecules.

This guide provides an in-depth, experience-driven comparison of the mass spectrometric behavior of 5-Aminomethyl-3-isopropylisoxazole. Moving beyond a simple data sheet, we will explore the "why" behind the analytical choices, compare its fragmentation signature to a key structural isomer, and provide a robust, self-validating protocol for its analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of MS data for this class of compounds.

Section 1: Theoretical Mass and Isotopic Profile

The first step in any mass spectrometric analysis is to calculate the theoretical exact mass of the target analyte. For 5-Aminomethyl-3-isopropylisoxazole (Chemical Formula: C₇H₁₂N₂O), the monoisotopic mass is 140.09496 Da[1].

In the context of electrospray ionization (ESI), a "soft" ionization technique that minimizes in-source fragmentation, molecules are typically observed as protonated species ([M+H]⁺) in positive ion mode[3]. The primary amine of our target compound is readily protonated.

  • Monoisotopic Mass of Neutral Molecule (M): 140.0950 Da

  • Monoisotopic Mass of Protonated Molecule ([M+H]⁺): 141.1028 Da

High-resolution mass spectrometry (HRMS) instruments, such as Orbitrap or TOF analyzers, can measure mass with enough accuracy (typically <5 ppm) to help confirm the elemental composition[4][5]. Verifying that the measured mass is within a tight tolerance of the calculated mass (141.1028 Da) is the first pillar of confident identification.

Section 2: Predicted Fragmentation and Isomeric Differentiation

While HRMS confirms the elemental formula, it often cannot distinguish between structural isomers, which have identical masses[6][7]. Tandem mass spectrometry (MS/MS) is the key to unlocking structural information by inducing and analyzing fragmentation patterns. This is particularly crucial for distinguishing 5-Aminomethyl-3-isopropylisoxazole from its positional isomer, 3-Aminomethyl-5-isopropylisoxazole .

Proposed Fragmentation Pathway for 5-Aminomethyl-3-isopropylisoxazole

Collision-Induced Dissociation (CID) of the protonated molecule ([M+H]⁺ at m/z 141.1) is predicted to proceed through several key pathways, driven by the lability of the isoxazole ring and its substituents. The isoxazole N-O bond is notoriously weak and often the initial site of fragmentation[8][9].

Below is a proposed fragmentation scheme, visualized using a Graphviz diagram. The rationale is based on established fragmentation mechanisms of heterocyclic systems[8][9][10].

fragmentation_pathway cluster_main 5-Aminomethyl-3-isopropylisoxazole cluster_frags Key Fragments parent [M+H]⁺ m/z 141.10 frag1 m/z 124.08 Loss of NH₃ parent->frag1 - NH₃ (17.02 Da) frag2 m/z 98.08 Loss of Isopropyl Radical parent->frag2 - C₃H₇ (43.02 Da) frag4 m/z 69.07 Isopropyl Cation parent->frag4 - C₄H₄N₂O (96.03 Da) frag3 m/z 83.06 Ring Cleavage Product frag2->frag3 - HCN (27.01 Da)

Caption: Proposed CID fragmentation of protonated 5-Aminomethyl-3-isopropylisoxazole.

  • Loss of Ammonia (NH₃, m/z 124.08): A common loss from the protonated aminomethyl group.

  • Loss of Isopropyl Radical (•C₃H₇, m/z 98.08): Cleavage of the bond between the isopropyl group and the isoxazole ring. This is expected to be a prominent fragmentation pathway.

  • Ring Cleavage (m/z 83.06): Following the loss of the isopropyl group, further fragmentation of the isoxazole ring, such as the loss of hydrogen cyanide (HCN), can occur.

  • Formation of Isopropyl Cation (m/z 69.07): Direct cleavage yielding the stable isopropyl cation.

Comparative Analysis: Distinguishing Positional Isomers

The power of MS/MS lies in its ability to generate unique fragmentation "fingerprints" for different isomers[11][12]. While 3-Aminomethyl-5-isopropylisoxazole has the same precursor mass (m/z 141.10), the relative abundances of its fragment ions are expected to differ significantly.

Specifically, the stability of the resulting fragment ions is influenced by the substituent's position. In the 3-aminomethyl isomer, the proximity of the aminomethyl group to the ring nitrogen might favor alternative ring-opening pathways compared to the 5-aminomethyl isomer. We would predict a different ratio of the m/z 98 (loss of isopropyl) to m/z 124 (loss of ammonia) fragments. This difference, though subtle, is often sufficient for unambiguous identification when analyzed under standardized conditions.

Precursor Ion (m/z)Predicted Key Fragment (m/z)Fragment IdentityExpected Relative Abundance Comparison
141.10 124.08[M+H - NH₃]⁺Different between isomers
141.10 98.08[M+H - C₃H₇]⁺Different between isomers
141.10 83.06Ring Cleavage ProductPotentially unique or different abundance

Section 3: A Self-Validating Experimental Protocol

This protocol outlines a robust LC-MS/MS method for the analysis of 5-Aminomethyl-3-isopropylisoxazole TFA salt. The inclusion of system suitability checks ensures the trustworthiness of the generated data.

Reagents and Materials
  • This compound (CAS: 1210972-22-7)[13]

  • LC-MS Grade Water

  • LC-MS Grade Acetonitrile (ACN)

  • LC-MS Grade Formic Acid (FA)

  • HPLC Column: C18, 2.1 x 50 mm, 1.8 µm particle size (or equivalent)

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve the TFA salt in Water/ACN (50:50 v/v) to a final concentration of 1 mg/mL of the free base. Note that the TFA salt has a higher molecular weight (254.2 g/mol ) than the free base (140.19 g/mol )[13].

  • Working Standard (1 µg/mL): Dilute the stock solution in the mobile phase starting condition (e.g., 95% Water/5% ACN with 0.1% FA).

  • System Suitability Standard: Use the 1 µg/mL working standard.

LC-MS/MS System and Conditions
  • LC System: A standard HPLC or UHPLC system.

  • Mass Spectrometer: A triple quadrupole or high-resolution tandem mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source[4][10].

workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry lc_params Column: C18, 2.1x50mm Mobile Phase A: 0.1% FA in Water Mobile Phase B: 0.1% FA in ACN Gradient: 5-95% B over 5 min Flow Rate: 0.4 mL/min Injection Volume: 2 µL ms_params Ion Source: ESI (Positive Mode) Capillary Voltage: 3.5 kV Gas Temp: 300 °C Scan Mode: MRM or Product Ion Scan Precursor Ion: m/z 141.1 Collision Energy: Optimize (e.g., 15-30 eV) lc_params->ms_params Ionization & Fragmentation data Data Acquisition & Analysis ms_params->data sample Sample Injection sample->lc_params Separation

Caption: A typical LC-MS/MS workflow for small molecule analysis.

Execution and System Validation
  • System Equilibration: Equilibrate the LC system with the initial mobile phase conditions for at least 15 minutes.

  • System Suitability Test (SST): Inject the working standard six consecutive times. The peak area and retention time should have a relative standard deviation (RSD) of <15%. This confirms the system is performing consistently before analyzing unknown samples.

  • Analysis: Inject the prepared samples.

  • Data Processing:

    • Confirm Precursor: Extract the ion chromatogram for m/z 141.10 ± 5 ppm (for HRMS) or ± 0.2 Da (for nominal mass).

    • Analyze MS/MS Spectrum: Compare the acquired product ion spectrum against the predicted fragmentation pattern. The presence of key fragments (m/z 124.1, 98.1, etc.) confirms the structure.

Causality Behind Choices:

  • ESI Positive Mode: The basic amine group is easily protonated, making positive mode ESI highly efficient and sensitive for this molecule[3][10].

  • Formic Acid: Added to the mobile phase to ensure the analyte remains protonated, enhancing ionization efficiency and producing a stable signal[5][14].

  • C18 Column: A versatile reversed-phase column suitable for retaining and separating small polar molecules like this one[15].

  • TFA Salt Consideration: Trifluoroacetic acid (TFA) is a common counterion from synthesis and purification[16][17]. In ESI-MS, we observe the protonated free base, not the salt complex. The TFA will not interfere with the detection of the primary analyte in positive mode.

Conclusion

The mass spectrometric analysis of 5-Aminomethyl-3-isopropylisoxazole is a clear example of modern analytical chemistry, where multiple techniques converge to provide unambiguous structural confirmation. By combining high-resolution mass measurement of the protonated molecule (m/z 141.1028) with a detailed analysis of its unique MS/MS fragmentation fingerprint, analysts can confidently identify this compound and distinguish it from its positional isomers. The provided protocol, grounded in established principles of LC-MS, offers a reliable and self-validating framework for researchers, ensuring data integrity in the critical path of drug discovery and development.

References

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. National Institutes of Health (NIH). [Link]

  • Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars. PubMed. [Link]

  • Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. PubMed Central. [Link]

  • Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Royal Society of Chemistry. [Link]

  • Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. ACS Publications. [Link]

  • The mass spectral fragmentation of isoxazolyldihydropyridines. UM Impact. [Link]

  • Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. [Link]

  • A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. National Institutes of Health (NIH). [Link]

  • Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. MDPI. [Link]

  • Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Oxford Academic. [Link]

  • Electrospray ionization. Wikipedia. [Link]

  • Supplementary Information for - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]

  • This compound, min 95%, 1 gram. HDH Chemicals. [Link]

  • Can anyone advise, what are the synthetic peptide by-products revealed as +96 molecular ions in MS analysis? ResearchGate. [Link]

  • Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. PubMed Central. [Link]

Sources

A Comparative Guide to the Biological Activity of Isoxazole Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the isoxazole scaffold stands out as a privileged five-membered heterocycle, integral to a multitude of biologically active compounds. Its versatility allows for a wide range of chemical modifications, leading to a diverse spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] A crucial aspect often dictating the therapeutic potential of isoxazole derivatives is the positional arrangement of substituents on the ring, giving rise to various isomers. This guide provides an in-depth comparison of the biological activities of different isoxazole isomers, supported by experimental data, to aid researchers and drug development professionals in navigating the structure-activity relationships of this potent chemical entity.

This guide will delve into the nuanced differences in biological efficacy that arise from the isomeric arrangement of substituents on the isoxazole core. We will explore key therapeutic areas where isoxazoles have shown promise and present a comparative analysis of their performance, substantiated by experimental evidence.

The Significance of Isomerism in Isoxazole's Biological Profile

The isoxazole ring, with its unique arrangement of nitrogen and oxygen atoms, offers three positions for substitution (C3, C4, and C5). The specific placement of functional groups at these positions can profoundly influence the molecule's steric and electronic properties, thereby affecting its interaction with biological targets. This can lead to significant variations in potency, selectivity, and overall pharmacological profile among positional isomers. For instance, the differential orientation of aryl groups in diarylisoxazoles can dramatically alter their ability to inhibit key cellular processes.

Comparative Analysis of Biological Activities

This section will compare the biological activities of isoxazole isomers across three major therapeutic areas: anticancer, antimicrobial, and anti-inflammatory.

Anticancer Activity: A Tale of Two Isomers

The anticancer potential of isoxazole derivatives has been extensively investigated, with many compounds demonstrating potent cytotoxic effects against various cancer cell lines.[4][5][6] The mechanism of action often involves the induction of apoptosis, inhibition of key signaling pathways, or disruption of cellular machinery essential for cancer cell proliferation.[4][7][8]

A compelling example of how isomerism impacts anticancer activity is the comparison between 3,4-diarylisoxazoles and 4,5-diarylisoxazoles. One study that synthesized a series of these compounds as analogues of the natural antimitotic agent combretastatin A-4 found that 4,5-diarylisoxazoles exhibited greater antimitotic activity than their 3,4-diarylisoxazole counterparts. [9] This suggests that the spatial arrangement of the aryl groups is critical for their interaction with tubulin, a key target in cancer chemotherapy.

Furthermore, within the 3,5-diarylisoxazole scaffold, the nature and position of substituents on the aryl rings play a crucial role in determining cytotoxic potency and selectivity. For instance, a study on 3,5-diarylisoxazole derivatives revealed that specific substitutions on the phenyl rings led to a compound with high selectivity against prostate cancer cells (PC3) compared to non-tumorigenic cells.[10]

Table 1: Comparative Anticancer Activity of Isoxazole Isomers

Isoxazole ScaffoldTarget/MechanismKey FindingsReference
4,5-Diarylisoxazoles vs. 3,4-DiarylisoxazolesAntimitotic (Tubulin inhibition)4,5-Diarylisoxazoles showed greater antimitotic activity.[9]
3,5-DiarylisoxazolesCytotoxicitySpecific substitutions on aryl rings conferred high selectivity against prostate cancer cells.[10]
3,4-IsoxazolediamidesApoptosis InductionDemonstrated significant pro-apoptotic activities in various cancer cell lines.[11][1][11]

Signaling Pathway: Isoxazole-Induced Apoptosis

Many isoxazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process.[7][12] The intrinsic apoptosis pathway is a common mechanism, where isoxazole compounds can trigger mitochondrial dysfunction, leading to the release of cytochrome c and subsequent activation of the caspase cascade.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrion Isoxazole Isoxazole Derivative Bax Bax (Pro-apoptotic) Isoxazole->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) Isoxazole->Bcl2 inhibits CytoC Cytochrome c Bax->CytoC promotes release Bcl2->CytoC inhibits release Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 activates ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome ProCasp3 Pro-caspase-3 Casp9->ProCasp3 cleaves Casp3 Caspase-3 (Executioner) ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by isoxazole derivatives.

Antimicrobial Activity: The Influence of Substituent Position

Isoxazole-containing compounds have a long history in the fight against microbial infections, with some derivatives exhibiting potent antibacterial and antifungal activities.[2][13] The antimicrobial efficacy of isoxazole derivatives is highly dependent on their structural features, including the nature and position of substituents.

For instance, a study on the antibacterial activity of synthesized isoxazole derivatives highlighted that the presence of methoxy, dimethylamino, and bromine groups at the C-5 phenyl ring and nitro and chlorine groups at the C-3 phenyl ring enhanced antibacterial activity.[2] This demonstrates that not only the presence of certain functional groups but also their specific location on the molecule is critical for antimicrobial potency.

While direct comparative studies of positional isomers are less common in the antimicrobial literature for isoxazoles, the available structure-activity relationship (SAR) data strongly suggest that isomeric variations would lead to different antimicrobial profiles. For example, the synthesis and evaluation of 3-aryl-5-(m-phenoxyphenyl)-isoxazoles showed that the nature of the aryl group at the 3-position influenced the antimicrobial activity.[14]

Table 2: Structure-Activity Relationship of Isoxazole Derivatives in Antimicrobial Activity

Isoxazole ScaffoldKey Substituent PositionsObservationReference
Phenyl-substituted IsoxazolesC-3 and C-5 phenyl ringsMethoxy, dimethylamino, bromine at C-5 and nitro, chlorine at C-3 enhance antibacterial activity.[2]
3-Aryl-5-(m-phenoxyphenyl)-isoxazolesC-3 aryl groupThe nature of the substituent on the aryl group impacts antimicrobial efficacy.[14]
3,5-DiarylisoxazolesAryl substituentsDifferent aryl substitutions lead to varied antibacterial and antifungal activities.[15]
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Inflammation is a complex biological response, and chronic inflammation is implicated in a wide range of diseases. Isoxazole derivatives have emerged as promising anti-inflammatory agents, often by inhibiting key enzymes and signaling pathways involved in the inflammatory cascade.[16][17][18]

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, and its inhibition is a key strategy for developing anti-inflammatory drugs.[19][20][21] Several isoxazole derivatives have been shown to inhibit the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines.[15]

Furthermore, isoxazoles have been investigated as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in inflammation and pain.[17] The selectivity of isoxazole derivatives for COX-2 over the constitutive COX-1 isoform is a critical factor in minimizing gastrointestinal side effects.

While direct comparisons of the anti-inflammatory activity of positional isoxazole isomers are not extensively documented, the SAR studies of various series of isoxazole derivatives suggest that the substitution pattern is crucial for both potency and selectivity. For example, in a series of isoxazole derivatives, compounds with a methoxy group at the para position of the phenyl ring were found to be the most active anti-inflammatory agents.[16]

Signaling Pathway: Inhibition of NF-κB by Isoxazoles

The NF-κB signaling pathway is a central mediator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Isoxazole derivatives can interfere with this pathway at multiple points, such as by inhibiting the IKK complex.

Caption: Inhibition of the NF-κB signaling pathway by isoxazole derivatives.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments used to assess the biological activities discussed in this guide.

Protocol 1: MTT Assay for Anticancer Activity

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

Caption: General workflow of the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the isoxazole isomers in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value for each isomer.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

Workflow:

Caption: Workflow of the broth microdilution MIC assay.

Detailed Steps:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each isoxazole isomer in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform two-fold serial dilutions of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation:

    • From a fresh culture, prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the well).

  • Inoculation and Incubation:

    • Add the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions.

    • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, the absorbance can be read using a microplate reader to quantify bacterial growth.

Protocol 3: Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Detailed Steps:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells and seed them into a 96-well plate at a density of approximately 5 x 10⁴ cells/well.

    • Incubate for 24 hours to allow for cell adherence.

  • Compound Treatment and Stimulation:

    • Treat the cells with various concentrations of the isoxazole isomers for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a control group with LPS alone and a vehicle control.

  • Nitrite Measurement (Griess Assay):

    • After 24 hours of incubation, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration.

  • Data Analysis:

    • Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.

    • Determine the IC₅₀ value for each isomer.

    • It is also important to perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.[22]

Conclusion

The strategic placement of substituents on the isoxazole ring is a critical determinant of biological activity. As demonstrated, positional isomerism can lead to significant differences in anticancer, antimicrobial, and anti-inflammatory properties. This guide highlights the importance of considering isomeric variations in the design and development of novel isoxazole-based therapeutics. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the structure-activity relationships of this versatile heterocyclic scaffold. A thorough understanding of how isomerism influences biological function will undoubtedly accelerate the discovery of new and more effective isoxazole-based drugs.

References

  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.
  • Arya, G. C., Khalid, M., Mehla, S., & Jakhmola, V. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-27.
  • Chouhan, R. K., & Sharma, S. (2022). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Letters in Drug Design & Discovery, 19(10), 916-931.
  • Mączyński, M., et al. (2022). Effects of synthetic isoxazole derivatives on apoptosis of T98G cells and their influence on the expression of genes related to apoptosis. International Journal of Molecular Sciences, 23(15), 8563.
  • Lampronti, I., et al. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. International Journal of Oncology, 57(2), 533-546.
  • Lampronti, I., et al. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. International Journal of Oncology, 57(2), 533-546.
  • Chalkha, M., et al. (2025). Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments. Frontiers in Chemistry, 13, 154.
  • Kumar, S., & Narasimhan, B. (2012). Anti-inflammatory evaluation of isoxazole derivatives. Scholars Research Library, 4(5), 1583-1588.
  • Kumar, A., et al. (2024).
  • Gasparello, J., et al. (2025). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. Archiv der Pharmazie, e2500031.
  • Kumar, M., & Kumar, P. (2021). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 30(1), 1-24.
  • Pavagadhi, T., Nagar, D. N., & Shah, V. H. (2001). Synthesis and Antimicrobial Activity of Some New 3-Aryl-5-(M-Phenoxyphenyl)-Isoxazoles. Oriental Journal of Chemistry, 17(2), 265-268.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved from [Link]

  • Kumar, M., & Kumar, P. (2021). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 30(1), 1-24.
  • Wang, X., et al. (2021). Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts. Thai Science and Technology Journal, 29(4), 688-701.
  • Kumar, A., et al. (2024).
  • Kim, J. E., et al. (2013). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 56(5), 539-544.
  • Mączyński, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2697.
  • Narsaiah, B., et al. (2014). Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. Bioorganic & Medicinal Chemistry Letters, 24(6), 1547-1550.
  • Fedorov, S. N., et al. (2021). 3,4-Diarylisoxazoles Analogues of Combretastatin A-4: Design, Synthesis, and Biological Evaluation In Vitro and In Vivo.
  • Al-Ostoot, F. H., et al. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(19), 127427.
  • Kumar, K. S., et al. (2012). Synthesis and in vitro and in vivo anticancer activity of novel 3-methyl-5H-isoxazolo[5',4':5,6]pyrido[2,3-b]indoles. Bioorganic & Medicinal Chemistry Letters, 22(21), 6677-6680.
  • Asif, M. (2022). Oxazole, Oxadiazole, Isoxazoline and Oxazoline Derivatives as Anti-Inflammatory Agents. In Recent Progress in Pharmaceutical Sciences. Bentham Science Publishers.
  • Thaptimthong, T., et al. (2016). Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts. Naresuan University Journal: Science and Technology, 24(2), 1-11.
  • Li, W., et al. (2018). Percentage inhibition of nitric oxide (NO) in RAW264.7. Cells were...
  • Patel, K. D., & Patel, N. K. (2013). Synthesis & Evaluation of isoxazole for their antimicrobial activity. International Journal of Pharmaceutical and Phytopharmacological Research, 3(2), 120-123.
  • Kumar, M., & Kumar, P. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 12(4-S), 215-226.
  • Sharma, R., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry.
  • Gilmore, T. D. (2017).
  • Banoglu, E. (2016). Small Molecule Inhibitors of NF-κB and JAK/STAT Signal Transduction Pathways as Promising Anti-Inflammatory Therapeutics. Mini-Reviews in Medicinal Chemistry, 16(11), 868-883.
  • Xia, Y., et al. (2014). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PLoS One, 9(8), e104333.
  • Gilmore, T. D., & Herscovitch, M. (2006). Inhibitors of NF-kappaB Signaling: 785 and Counting. Cancer Cell, 10(5), 355-357.
  • Nguyen, T. T., et al. (2022). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. RSC Advances, 12(45), 29555-29566.
  • Kochetkov, K. A., et al. (2021). Effective Synthesis of 3,4-Diaryl-isoxazole-5-carboxamides and their Antiproliferative Properties. Chemistry of Heterocyclic Compounds, 57(5), 481-489.
  • Mondal, S., et al. (2014). Synthesis and Anticancer Activity of 3, 5-Diaryl 1, 2, 4-Oxadiazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 5(8), 3344-3349.
  • Kagathara, V. G., et al. (2010). Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles. Indian Journal of Chemistry - Section B, 49B(7), 969-974.
  • Brough, P. A., et al. (2008). 4,5-diarylisoxazole Hsp90 chaperone inhibitors: potential therapeutic agents for the treatment of cancer. Journal of Medicinal Chemistry, 51(2), 196-218.
  • Oeckinghaus, A., & Ghosh, S. (2009). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. Cold Spring Harbor Perspectives in Biology, 1(6), a000067.
  • Al-Adilee, K. J., & Al-Juboori, A. M. (2021). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. Annals of the Romanian Society for Cell Biology, 25(6), 1195-1205.

Sources

Navigating the Critical Choice of Counter-Ions: A Comparative Guide to 5-Aminomethyl-3-isopropylisoxazole TFA and Acetate Salts in Preclinical Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and development, the selection of a salt form for a lead compound is a pivotal decision that can profoundly influence experimental outcomes. While often considered a minor detail, the counter-ion paired with an active pharmaceutical ingredient (API) can significantly alter its physicochemical properties and, more critically, its behavior in biological assays. This guide provides an in-depth comparison of the trifluoroacetate (TFA) and acetate salts of 5-Aminomethyl-3-isopropylisoxazole, a versatile building block in medicinal chemistry, particularly for neurological and biochemical research.[1] By understanding the inherent properties of these salt forms and their potential for assay interference, scientists can ensure the integrity and reproducibility of their preclinical data.

The Unseen Player: Why Counter-Ion Choice Matters

This guide will dissect the differences between the commonly used TFA salt and the more biologically benign acetate salt of 5-Aminomethyl-3-isopropylisoxazole, providing the rationale and experimental frameworks to make an informed choice.

Physicochemical Properties: A Tale of Two Salts

A fundamental understanding of the physicochemical differences between the TFA and acetate salts is the first step in appreciating their differential impact on assays.

Property5-Aminomethyl-3-isopropylisoxazole TFA Salt5-Aminomethyl-3-isopropylisoxazole Acetate Salt (Predicted)Rationale & Implications
Molecular Weight 254.2 g/mol [4]~200.24 g/mol The higher molecular weight of the TFA salt means that for the same mass, there is a lower molar amount of the active compound. This is a critical consideration for accurate dosing.
Acidity of Counter-ion Strong Acid (TFA)Weak Acid (Acetic Acid)Residual TFA can significantly lower the pH of stock solutions and assay buffers, potentially altering enzyme activity, compound stability, or cell health.[5]
Hygroscopicity Can be hygroscopicGenerally less hygroscopic than TFA saltsHygroscopicity can affect the accuracy of weighing and the stability of the solid compound.
Solubility Generally good in aqueous and organic solventsExpected to have good aqueous solubilityWhile both are likely soluble, the acetate salt's solubility is less likely to be accompanied by the assay interference issues seen with TFA.[6][7][8][9][10]
Volatility TFA is volatileAcetic acid is volatileThe volatility of the counter-ion can be a factor during lyophilization and long-term storage.

The TFA Dilemma: Potential for Assay Interference

Trifluoroacetic acid is a common reagent in synthetic chemistry, particularly in the purification of compounds by high-performance liquid chromatography (HPLC). Consequently, many commercially available compounds are supplied as TFA salts. However, residual TFA can be a significant confounding factor in biological assays.

Cellular Assays: A Minefield for TFA Salts

Cell-based assays are the cornerstone of preclinical drug discovery, providing insights into a compound's efficacy and toxicity in a biological context. It is in these sensitive systems that the detrimental effects of TFA are most pronounced.

  • Direct Cytotoxicity : TFA itself can be toxic to cells, even at low micromolar concentrations.[5][11][12] This inherent toxicity can mask the true cytotoxic profile of the test compound, leading to false positives. Studies on various cell lines have demonstrated that TFA can inhibit cell proliferation and induce apoptosis.[5][12]

  • Altered Cellular Responses : Beyond overt toxicity, TFA can modulate cellular signaling pathways, leading to unpredictable and misleading results.[5] For instance, some studies have shown that TFA can stimulate cell growth in certain cancer cell lines, which could mask a compound's anti-proliferative effects.[5]

Biochemical Assays: The Risk of Artifacts

Enzyme and receptor binding assays are crucial for elucidating a compound's mechanism of action. The presence of TFA can introduce several artifacts:

  • pH Fluctuation : As a strong acid, residual TFA can lower the pH of the assay buffer, moving it away from the optimal pH for enzyme activity. This can lead to an apparent inhibition or activation of the enzyme that is not due to the compound itself.

  • Direct Enzyme Inhibition : There is evidence to suggest that TFA can directly interact with and inhibit certain enzymes, particularly kinases.[13] This is a critical consideration when screening for kinase inhibitors, a major class of drug targets.

The Acetate Advantage: A More Biocompatible Choice

In contrast to TFA, acetate is a natural biological metabolite and is generally considered to be more biocompatible.[14][15] The use of the acetate salt of 5-Aminomethyl-3-isopropylisoxazole can mitigate many of the risks associated with the TFA salt.

  • Reduced Cytotoxicity : Acetate is far less toxic to cells than TFA.[11] While very high concentrations of acetate can have effects on cell proliferation, these are typically orders of magnitude higher than the concentrations at which TFA shows toxicity.[16]

  • Physiological Relevance : As a component of cellular metabolism, acetate is less likely to induce off-target effects and interfere with cellular signaling pathways in an unpredictable manner.[17]

  • pH Stability : Acetic acid is a weak acid, and its salt will have a less dramatic impact on the pH of assay solutions, contributing to a more stable and predictable experimental environment.[6][7][8][9][10]

Experimental Design: A Self-Validating Approach

To empirically determine the best salt form for your specific assay and to ensure the trustworthiness of your data, a rigorous and self-validating experimental design is paramount.

Workflow for Selecting and Validating the Appropriate Salt Form

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Assay Interference Testing cluster_2 Phase 3: Comparative Analysis cluster_3 Phase 4: Decision and Implementation A Procure both TFA and Acetate salts of 5-Aminomethyl-3-isopropylisoxazole B Characterize physicochemical properties: Solubility, pH of stock solution A->B  Initial characterization C Select key assays: e.g., Cell Viability (MTT), Kinase Inhibition B->C D Run counter-ion control experiments: Test TFA and Acetate alone at relevant concentrations C->D  Design controls E Perform dose-response curves for both salt forms in parallel D->E F Analyze and compare IC50/EC50 values and maximal effects E->F  Data acquisition G Evaluate consistency of results across assays F->G  Cross-validation H Select the salt form that exhibits minimal 'off-target' effects from the counter-ion G->H I Standardize on the selected salt form for all subsequent preclinical studies H->I  Finalize protocol

Caption: A logical workflow for the selection and validation of the optimal salt form.

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for key experiments to compare the effects of the TFA and acetate salts of 5-Aminomethyl-3-isopropylisoxazole.

Protocol 1: Cell Viability Assessment using the MTT Assay

This protocol is designed to assess the cytotoxic effects of the two salt forms on a relevant cell line (e.g., a neuronal cell line if investigating neuroprotective effects).

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • 5-Aminomethyl-3-isopropylisoxazole Acetate salt

  • Trifluoroacetic acid (for control)

  • Sodium acetate (for control)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation:

    • Prepare 10 mM stock solutions of each salt form of 5-Aminomethyl-3-isopropylisoxazole in DMSO.

    • Prepare 10 mM stock solutions of TFA and sodium acetate in the cell culture medium.

    • Perform serial dilutions of all stock solutions in cell culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment:

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compounds and controls.

    • Include wells with medium only (no cells) as a background control, cells with medium and DMSO (vehicle control), and cells treated with TFA and sodium acetate alone.

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value for each salt form.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the two salt forms against a representative kinase (e.g., a kinase relevant to the therapeutic area of interest).

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • This compound

  • 5-Aminomethyl-3-isopropylisoxazole Acetate salt

  • Trifluoroacetic acid (for control)

  • Sodium acetate (for control)

  • DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and controls in the kinase assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 5 µL of the diluted compounds or controls.

    • Add 10 µL of a solution containing the kinase and its substrate to each well.

    • Include wells with buffer only (no enzyme) as a background control and wells with enzyme and DMSO (vehicle control).

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Add 25 µL of the Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Calculate the percentage of kinase inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value for each salt form.

Data Presentation and Interpretation

The quantitative data from these experiments should be summarized in a clear and concise manner to facilitate comparison.

Table 1: Hypothetical Comparative Data for 5-Aminomethyl-3-isopropylisoxazole Salts

AssayParameterTFA SaltAcetate SaltTFA ControlAcetate Control
MTT Cell Viability IC50 (µM)155025>1000
Kinase Inhibition IC50 (µM)58>100>1000

In this hypothetical example, the lower IC50 value for the TFA salt in the MTT assay, coupled with the inherent toxicity of the TFA control, would strongly suggest that the observed cytotoxicity is at least partially due to the counter-ion. The closer IC50 values in the kinase assay might indicate less interference in this specific biochemical assay, but the cell viability data would still favor the use of the acetate salt for further in vivo studies.

Conclusion and Recommendations

The choice between the TFA and acetate salt of 5-Aminomethyl-3-isopropylisoxazole is not merely a matter of convenience but a critical decision that impacts the reliability of preclinical data. The evidence strongly suggests that the TFA salt carries a significant risk of assay interference, particularly in cell-based assays where it can exhibit direct cytotoxicity and modulate cellular responses.

As a Senior Application Scientist, my recommendation is to prioritize the use of the acetate salt of 5-Aminomethyl-3-isopropylisoxazole for all in vitro and subsequent in vivo studies.

While the initial procurement or synthesis of the acetate salt may require an additional step of salt exchange, the investment is justified by the increased confidence in the resulting data. By eliminating the confounding variable of a bioactive counter-ion, researchers can be more certain that the observed biological effects are truly attributable to the active molecule, 5-Aminomethyl-3-isopropylisoxazole. This rigorous approach is fundamental to the principles of scientific integrity and is essential for the successful progression of promising drug candidates.

References

  • Moore, J. V., et al. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions. [Link]

  • BenchChem. (2025). Potential off-target effects of Deltasonamide 1 TFA in cancer cells. BenchChem Technical Support.
  • GenScript. (2019). Impact of Counter-ion in Peptide on Studies in Different Research Fields. GenScript Resources. [Link]

  • Gala, F., et al. (2021). The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas.
  • Sathee Jee. (n.d.). Chemistry Sodium Acetate.
  • Advanced Insights. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Acetate in Cell Culture Studies. BenchChem Technical Support.
  • Shapiro, A. B. (2016). Do salt anions of organic compounds influence toxicity?.
  • BenchChem. (2025). Technical Support Center: Impact of Acetate vs. Trifluoroacetate Salt on Cell Viability. BenchChem Technical Support.
  • PubChem. (n.d.). Sodium acetate. National Center for Biotechnology Information. [Link]

  • Chemignition Laboratory. (2025). What is Sodium Acetate? Properties, Structure, and Uses. Chemignition.
  • Kamysz, W., et al. (2016). Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides. PLoS ONE, 11(10), e0164344.
  • NovoPro Bioscience Inc. (n.d.). Retatrutide (LY3437943), 99.4% purity peptide. NovoPro Bioscience Inc..
  • Frontiers. (2022). Sodium acetate increases the productivity of HEK293 cells expressing the ECD-Her1 protein in batch cultures: experimental results and metabolic flux analysis. Frontiers in Bioengineering and Biotechnology.
  • Perrault, D. (2016). Which is better for cell culture. Acetate or Chloride Protein Salt?.
  • Wu, J., & Takkinen, K. (2000). Kinase assay based on thiophosphorylation and biotinylation. Analytical Biochemistry, 284(1), 136-141.
  • Solubility of Things. (n.d.). 5-(aminomethyl)-3-isoxazolone. Solubility of Things.
  • Sigma-Aldrich. (n.d.).
  • Lee, Y. S., et al. (2009). Effect of sodium acetate on cell proliferation and induction of proinflammatory cytokines: a preliminary evaluation. Food and Chemical Toxicology, 47(11), 2819-2824.
  • Wang, Y., et al. (2023).
  • BenchChem. (2025). 5-Aminomethyl-3-methoxyisoxazole stability and storage issues. BenchChem Technical Support.
  • National Institutes of Health. (2023). Investigation of the Antifungal and Anticancer Effects of the Novel Synthesized Thiazolidinedione by Ion-Conductance Microscopy.
  • Erckes, V., et al. (2025).
  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH.
  • BLD Pharm. (n.d.).
  • ACS Publications. (2021). Efficient Small-Molecule Reversal Agents for Anticoagulant Fondaparinux.
  • Reaction Biology. (n.d.). Target-Specific Assays. Reaction Biology.
  • Erckes, V., et al. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation.
  • HDH Synthesis. (n.d.). This compound, min 95%, 1 gram. HDH Synthesis.
  • Chem-Impex. (n.d.). 5-Aminométhyl-3-isopropylisoxazole. Chem-Impex.
  • Erckes, V., et al. (2025).
  • RSC Publishing. (2023).

Sources

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 5-Aminomethylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and synthetic tractability have led to its incorporation into a wide array of therapeutic agents.[1][2] Among the various isoxazole isomers, derivatives of 5-aminomethylisoxazole have garnered significant attention due to their diverse pharmacological activities, ranging from antimicrobial and anticancer to neuroprotective effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-aminomethylisoxazole derivatives, supported by experimental data, to aid researchers and drug development professionals in the rational design of novel therapeutics.

The 5-Aminomethylisoxazole Core: A Gateway to Diverse Biological Activities

The 5-aminomethylisoxazole moiety serves as a versatile building block, allowing for substitutions at the 3-position of the isoxazole ring and on the amino group. These modifications significantly influence the compound's physicochemical properties and its interaction with biological targets. The general structure and key modification points are illustrated below.

5_aminomethylisoxazole_core core O O C3 C O->C3 C4 C C3->C4 C5 C C4->C5 CH2NHR2 H2N-R2 C5->CH2NHR2 Aminomethyl group for modifications N N C5->N C4_label 4 C5_label 5

Caption: Core structure of 5-aminomethylisoxazole derivatives.

Comparative Analysis of Biological Activities

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Isoxazole derivatives have long been recognized for their antimicrobial properties.[3][4] The 5-aminomethylisoxazole scaffold has been explored for the development of novel antibacterial and antifungal agents. The antimicrobial efficacy is significantly influenced by the nature of the substituent at the 3-position of the isoxazole ring and modifications of the aminomethyl group.

A comparative study of a series of N3, N5-di(substituted)isoxazole-3,5-diamine derivatives revealed that the presence of electron-withdrawing groups on the phenyl rings generally enhanced antibacterial activity.[5] For instance, compounds with fluoro and chloro substitutions exhibited lower Minimum Inhibitory Concentrations (MICs) against both Gram-positive and Gram-negative bacteria compared to their unsubstituted counterparts.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Isoxazole Derivatives

CompoundR1R2 (on Amino Group)S. aureus (MTCC 96)E. coli (MTCC 443)Reference
1a PhenylH>200>200[5]
1b 4-FluorophenylH100117[5]
1c 4-ChlorophenylH95110[5]
Cloxacillin (Std.) --100120[5]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Dilution Method) [4]

  • Preparation of Inoculum: Bacterial strains are cultured in Mueller-Hinton broth overnight at 37°C. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard.

  • Compound Preparation: The synthesized isoxazole derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions are then made in Mueller-Hinton broth in 96-well microtiter plates.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are incubated at 37°C for 24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Bacterial Inoculum Preparation Inoculation Inoculation of Microtiter Plates Inoculum->Inoculation Compounds Serial Dilution of Isoxazole Derivatives Compounds->Inoculation Incubation Incubation at 37°C for 24h Inoculation->Incubation MIC Determination of Minimum Inhibitory Concentration (MIC) Incubation->MIC

Caption: Workflow for antimicrobial susceptibility testing.

Anticancer Activity: Probing Cytotoxicity in Cancer Cell Lines

The isoxazole moiety is a key component in several anticancer agents.[6] Derivatives of 5-aminomethylisoxazole have been investigated for their cytotoxic effects against various cancer cell lines. The SAR studies in this area often focus on the substituents on the isoxazole ring and the aminomethyl group, which can modulate the compound's ability to induce apoptosis or inhibit key cellular pathways.[1][2]

A study on isoxazole-carboxamide derivatives demonstrated that the nature of the substituent on the amide nitrogen plays a crucial role in their anticancer activity.[7] For example, derivatives with certain aromatic and heterocyclic moieties exhibited significant cytotoxicity against liver (Hep3B), cervical (HeLa), and breast (MCF-7) cancer cell lines.

Table 2: Comparative Anticancer Activity (IC50 in µM) of Selected Isoxazole-Carboxamide Derivatives

CompoundR (on Amide)Hep3B (Liver)HeLa (Cervical)MCF-7 (Breast)Reference
2a Phenyl>10039.8063.10[7]
2d 4-Chlorophenyl~2315.48>100[7]
2e 4-Methoxyphenyl~23>100>100[7]
Doxorubicin (Std.) -<10<10<10[7]

Experimental Protocol: MTT Assay for Cytotoxicity [1][8]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: Stock solutions of the isoxazole derivatives are prepared in DMSO and serially diluted in culture medium. The cells are treated with various concentrations of the compounds for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO or another suitable solvent is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed Cancer Cells in 96-well Plates Treatment Treat Cells with Compounds for 48-72h Cell_Seeding->Treatment Compound_Prep Prepare Serial Dilutions of Isoxazole Derivatives Compound_Prep->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance IC50 Calculate IC50 Value Absorbance->IC50

Caption: Workflow for the MTT cytotoxicity assay.

Neuroprotective Effects: Modulation of GABA-A Receptors

Certain 5-aminomethylisoxazole derivatives are structurally analogous to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and can act as agonists at GABA-A receptors.[1] This interaction leads to the opening of chloride channels, resulting in neuronal hyperpolarization and a reduction in neuronal excitability.[1] This mechanism of action makes them promising candidates for the treatment of neurological disorders such as anxiety and epilepsy.

The potency and selectivity of these derivatives for different GABA-A receptor subtypes are highly dependent on the substituents on the isoxazole ring. For instance, the presence of a methoxy group at the 3-position can influence the binding affinity and efficacy at the receptor.

Table 3: Comparative Activity of 5-Aminomethylisoxazole Derivatives as GABA-A Receptor Modulators

CompoundR1Receptor SubtypeActivityReference
Muscimol OHα1β2γ2Potent Agonist[1]
Gaboxadol Hδ-containingSelective Agonist[9]
5-Aminomethyl-3-methoxyisoxazole OCH3GABA-AAgonist[1]

Experimental Protocol: Electrophysiological Recording of GABA-A Receptor Currents [9][10]

  • Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing specific GABA-A receptor subtypes are used.

  • Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed to measure GABA-activated currents.

  • Compound Application: The 5-aminomethylisoxazole derivatives are applied to the cells via a rapid solution exchange system.

  • Data Analysis: The effect of the compounds on the amplitude and kinetics of the GABA-induced currents is analyzed to determine their potency (EC50) and efficacy.

GABA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand 5-Aminomethylisoxazole Derivative Receptor GABA-A Receptor Ligand->Receptor Binds to Ion_Channel Chloride Channel Opening Receptor->Ion_Channel Activates Hyperpolarization Neuronal Hyperpolarization Ion_Channel->Hyperpolarization Leads to Cl- influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

Caption: Signaling pathway of 5-aminomethylisoxazole derivatives at the GABA-A receptor.

Synthesis Strategies: A Comparative Overview

The synthesis of 5-aminomethylisoxazole derivatives can be achieved through various routes. The choice of a specific synthetic pathway often depends on the desired substituents and the availability of starting materials. Two common strategies are highlighted below.

Route 1: From β-Keto Esters

A versatile approach involves the reaction of a β-keto ester with hydroxylamine to form the isoxazole ring, followed by functional group manipulations to introduce the aminomethyl group at the 5-position.[11]

Route 2: Via 1,3-Dipolar Cycloaddition

Another efficient method is the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriately substituted alkyne. This reaction allows for the direct construction of the isoxazole ring with the desired substitution pattern.

Synthesis_Comparison cluster_route1 Route 1: From β-Keto Esters cluster_route2 Route 2: 1,3-Dipolar Cycloaddition Start Starting Materials Step1_1 β-Keto Ester + Hydroxylamine Start->Step1_1 Step2_1 Nitrile Oxide Generation Start->Step2_1 Step1_2 Isoxazole Formation Step1_1->Step1_2 Step1_3 Functional Group Interconversion Step1_2->Step1_3 Final_Product 5-Aminomethylisoxazole Derivative Step1_3->Final_Product Step2_2 Cycloaddition with Alkyne Step2_1->Step2_2 Step2_2->Final_Product

Caption: Comparative workflow of synthetic routes to 5-aminomethylisoxazole derivatives.

Conclusion and Future Perspectives

The 5-aminomethylisoxazole scaffold is a highly valuable platform for the development of novel therapeutic agents with a broad spectrum of biological activities. Structure-activity relationship studies have demonstrated that modifications at the 3-position of the isoxazole ring and on the aminomethyl group are critical for optimizing potency and selectivity. Future research should focus on the synthesis and evaluation of diverse libraries of these derivatives to further elucidate the SAR for specific biological targets. The detailed experimental protocols provided in this guide offer a foundation for the reproducible evaluation of these promising compounds, paving the way for the discovery of next-generation drugs.

References

  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. National Institutes of Health. [Link]

  • [Reference 4 - Placeholder for additional cit
  • [Reference 5 - Placeholder for additional cit
  • [Reference 6 - Placeholder for additional cit
  • [Reference 7 - Placeholder for additional cit
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]

  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library. [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]

  • Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. Semantic Scholar. [Link]

  • Functional characterization of GABAA receptor-mediated modulation of cortical neuron network activity in microelectrode array recordings. National Institutes of Health. [Link]

  • [Reference 13 - Placeholder for additional cit
  • [Reference 14 - Placeholder for additional cit
  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. National Institutes of Health. [Link]

  • Electrophysiology of ionotropic GABA receptors. National Institutes of Health. [Link]

  • [Reference 17 - Placeholder for additional cit
  • [Reference 18 - Placeholder for additional cit
  • [Reference 19 - Placeholder for additional cit
  • [Reference 20 - Placeholder for additional cit
  • [Reference 21 - Placeholder for additional cit
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Engineered Science. [Link]

Sources

A Comparative Guide to Neuroprotective Agents: Exploring Alternatives to 5-Aminomethyl-3-isopropylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of neuroprotection research, the quest for novel therapeutic agents is relentless. While 5-Aminomethyl-3-isopropylisoxazole has been identified as a valuable building block in the synthesis of compounds targeting neurological disorders, its specific neuroprotective mechanism remains to be fully elucidated. This guide provides a comprehensive comparison of well-established alternatives with distinct mechanisms of action, supported by experimental data, to aid researchers in the selection and design of neuroprotection studies.

The Enigma of 5-Aminomethyl-3-isopropylisoxazole

5-Aminomethyl-3-isopropylisoxazole is recognized as a key intermediate in the development of pharmaceuticals for neurological conditions. Its isoxazole core is a feature of interest in medicinal chemistry. However, a deep dive into the current scientific literature reveals a conspicuous absence of detailed studies on its intrinsic neuroprotective properties and signaling pathways. This knowledge gap presents both a challenge and an opportunity for researchers to characterize its potential therapeutic value.

Established Avenues for Neuroprotection: A Comparative Analysis

In contrast to the ambiguity surrounding 5-Aminomethyl-3-isopropylisoxazole, several classes of compounds have been extensively studied for their neuroprotective effects. This guide will focus on three major classes: AMPA receptor antagonists, NMDA receptor antagonists, and GABA receptor agonists.

AMPA Receptor Antagonists: Mitigating Excitotoxicity

Overstimulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors by the neurotransmitter glutamate is a key driver of excitotoxic neuronal death in various neurological disorders, including stroke and epilepsy. AMPA receptor antagonists exert their neuroprotective effects by blocking this excessive activation.

Mechanism of Action: Perampanel, a non-competitive AMPA receptor antagonist, binds to an allosteric site on the AMPA receptor, reducing its response to glutamate.[1] This action inhibits the excessive influx of calcium ions into neurons, a critical step in the excitotoxic cascade.[2][3] By mitigating this cascade, Perampanel helps to prevent neuronal damage and death.[2]

Experimental Evidence: Studies in animal models of focal cerebral ischemia have demonstrated the neuroprotective efficacy of AMPA receptor antagonists. For instance, Perampanel has been shown to reduce neurodegeneration and improve behavioral outcomes in a rat model of pial vessel disruption stroke.[4] In vitro studies have further shown that AMPA receptor antagonists can protect neurons from glutamate-induced toxicity.[5]

NMDA Receptor Antagonists: A Focus on Excitotoxicity and Neuroinflammation

N-methyl-D-aspartate (NMDA) receptors, another class of glutamate receptors, are also heavily implicated in excitotoxicity. Excessive activation of these receptors leads to a massive influx of calcium, triggering downstream pathways that result in neuronal apoptosis and necrosis.[6][7]

Mechanism of Action: Memantine, a non-competitive NMDA receptor antagonist, acts as an open-channel blocker. It preferentially enters the NMDA receptor channel when it is excessively open, thereby blocking the pathological influx of calcium without significantly interfering with normal synaptic transmission.[8] Beyond inhibiting excitotoxicity, Memantine has also been shown to exert anti-inflammatory effects by preventing the over-activation of microglia and to increase the release of neurotrophic factors from astroglia.[9]

Experimental Evidence: Preclinical studies have consistently demonstrated the neuroprotective effects of Memantine in models of ischemic stroke, where it has been shown to decrease infarct size and improve neurological function.[6][10] Clinical trials have also suggested that Memantine can improve outcomes in patients who have suffered a stroke.[7]

GABA Receptor Agonists: Enhancing Inhibitory Neurotransmission

In contrast to the excitatory nature of glutamate, gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[4] Enhancing GABAergic signaling can counteract the excessive excitation seen in many neurological disorders, thereby providing a neuroprotective effect.

Mechanism of Action: GABA receptor agonists, such as Muscimol (a GABA-A receptor agonist) and Baclofen (a GABA-B receptor agonist), mimic the action of GABA at their respective receptors. Activation of GABA-A receptors leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.[4] GABA-B receptor activation, on the other hand, leads to the inhibition of adenylate cyclase and a reduction in calcium influx, which also results in decreased neuronal excitability.[11] The combined effect is a dampening of the excitotoxic processes.[12]

Experimental Evidence: Both Muscimol and Baclofen have demonstrated neuroprotective effects in various experimental models. In a model of cerebral ischemia, both compounds were shown to protect neurons from cell death.[12] Baclofen has also been shown to be neuroprotective in the hippocampus of gerbils following ischemia.[13] Studies on oligodendrocytes have revealed that GABA receptor agonists can protect these cells from AMPA-induced excitotoxicity.[14][15]

Quantitative Comparison of Neuroprotective Alternatives

Compound ClassExample CompoundMechanism of ActionExperimental ModelKey FindingsReference
AMPA Receptor Antagonist PerampanelNon-competitive antagonist of AMPA receptors, reducing glutamate-mediated excitotoxicity.[1]Focal Cortical Pial Vessel Disruption Stroke Model (in rats)Significantly inhibited hippocampal neurodegeneration and improved behavioral deficits.[4][4]
NMDA Receptor Antagonist MemantineNon-competitive, open-channel blocker of NMDA receptors, preventing excessive Ca2+ influx.[8]Ischemic Stroke Models (preclinical)Decreased infarction size, inhibited neuronal apoptosis, and improved neurological function.[6][6]
GABA Receptor Agonist Muscimol & BaclofenAgonists at GABA-A and GABA-B receptors, respectively, enhancing inhibitory neurotransmission.[12]Cerebral Ischemia (in vivo)Protected neurons against death induced by ischemia/reperfusion.[12][12]

Experimental Protocols

In Vitro Neuroprotection Assay: MTT Assay for Cell Viability

This protocol assesses the ability of a test compound to protect neuronal cells from an excitotoxic insult.

  • Cell Seeding: Plate primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in 96-well plates at an appropriate density and allow them to adhere and differentiate.[6]

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound (and controls) for a predetermined period (e.g., 1-24 hours).

  • Induction of Excitotoxicity: Expose the cells to an excitotoxic agent, such as glutamate or NMDA, for a specific duration to induce cell death.

  • MTT Addition: After the insult, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

In Vivo Model of Neurodegeneration: Middle Cerebral Artery Occlusion (MCAO) in Rodents

This is a widely used model to mimic ischemic stroke.[10]

  • Anesthesia: Anesthetize the rodent (rat or mouse) using an appropriate anesthetic agent.

  • Surgical Procedure:

    • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the CCA and the ECA.

    • Introduce a filament (e.g., a nylon monofilament) through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • The duration of occlusion can be varied to produce transient or permanent ischemia.[16]

  • Compound Administration: Administer the test compound at a specific time point before, during, or after the MCAO procedure.

  • Reperfusion (for transient MCAO): After the desired occlusion period, withdraw the filament to allow for reperfusion of the ischemic territory.

  • Neurological Assessment: At various time points post-MCAO, assess the neurological deficits using a standardized scoring system.[16]

  • Histological Analysis: At the end of the experiment, euthanize the animal and perfuse the brain. Section the brain and stain with a dye such as 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct volume. Immunohistochemistry can also be performed to assess markers of neuronal death or survival.[16]

Immunohistochemistry (IHC) for Neuroprotective Markers

This protocol allows for the visualization of specific proteins in brain tissue sections to assess the effects of a neuroprotective agent.[17]

  • Tissue Preparation:

    • Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Dissect the brain and post-fix it in the same fixative.

    • Cryoprotect the brain in a sucrose solution.

    • Section the brain using a cryostat or vibratome.[18]

  • Antigen Retrieval (if necessary): For paraffin-embedded tissues, this step is crucial to unmask the antigenic epitopes. This can be achieved through heat-induced or enzymatic methods.[17]

  • Blocking: Incubate the tissue sections in a blocking solution (e.g., normal serum with a detergent like Triton X-100) to prevent non-specific antibody binding.[3]

  • Primary Antibody Incubation: Incubate the sections with a primary antibody specific to the protein of interest (e.g., NeuN for neurons, cleaved caspase-3 for apoptosis) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, incubate the sections with a fluorescently-labeled or enzyme-conjugated secondary antibody that recognizes the primary antibody.[3]

  • Detection:

    • For fluorescently-labeled antibodies, mount the sections with a mounting medium containing a nuclear counterstain (e.g., DAPI) and visualize under a fluorescence microscope.

    • For enzyme-conjugated antibodies, add a substrate that will produce a colored precipitate and visualize under a light microscope.

  • Image Analysis: Capture images and quantify the staining intensity or the number of positive cells to assess the treatment effect.

Signaling Pathways in Neuroprotection

The neuroprotective effects of the discussed alternatives are mediated by distinct signaling pathways.

AMPA Receptor Antagonism Pathway

AMPA_Antagonism Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Activates Ca_Influx Ca2+ Influx AMPAR->Ca_Influx Mediates Perampanel Perampanel (Antagonist) Perampanel->AMPAR Blocks Neuroprotection Neuroprotection Perampanel->Neuroprotection Promotes Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Leads to

Caption: AMPA receptor antagonism blocks glutamate-induced excitotoxicity.

NMDA Receptor Antagonism Pathway

NMDA_Antagonism Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates Ca_Influx Excessive Ca2+ Influx NMDAR->Ca_Influx Mediates Memantine Memantine (Antagonist) Memantine->NMDAR Blocks Neuroprotection Neuroprotection Memantine->Neuroprotection Promotes Neuronal_Damage Neuronal Damage Ca_Influx->Neuronal_Damage Leads to

Caption: NMDA receptor antagonism prevents excessive calcium influx and neuronal damage.

GABA Receptor Agonism Pathway

GABA_Agonism GABA GABA GABAR GABA Receptor (A or B) GABA->GABAR Activates Inhibition Neuronal Inhibition GABAR->Inhibition Increases Agonist Muscimol/Baclofen (Agonist) Agonist->GABAR Activates Excitotoxicity Reduced Excitotoxicity Inhibition->Excitotoxicity Leads to Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection Contributes to

Caption: GABA receptor agonism enhances neuronal inhibition, reducing excitotoxicity.

Conclusion

While the precise neuroprotective mechanism of 5-Aminomethyl-3-isopropylisoxazole awaits discovery, researchers have a robust arsenal of alternative compounds with well-defined mechanisms of action. AMPA and NMDA receptor antagonists directly counter the deleterious effects of glutamate-induced excitotoxicity, while GABA receptor agonists enhance the brain's natural inhibitory systems. The choice of a neuroprotective agent for a particular study will depend on the specific research question and the underlying pathology of the neurological disorder being investigated. This guide provides a foundational framework to inform these critical decisions and to encourage further investigation into both established and novel neuroprotective strategies.

References

Sources

Validating the In Vitro Efficacy of 5-Aminomethyl-3-isopropylisoxazole TFA Salt: A Comparative Guide for Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in neuropharmacology and drug development, the initial in vitro validation of a novel compound is a critical step in determining its therapeutic potential. This guide provides a comprehensive framework for validating the in vitro effects of 5-Aminomethyl-3-isopropylisoxazole TFA salt, a compound with potential applications in neurological disorders.[1] Given its structural features, we will proceed with the hypothesis that it may act as a modulator of the γ-aminobutyric acid type A (GABA-A) receptor, a key player in inhibitory neurotransmission within the central nervous system.[2][3]

This guide will compare the hypothetical activity of this compound against well-characterized GABA-A receptor modulators. We will detail the experimental design, provide step-by-step protocols for key in vitro assays, and present a framework for data analysis and interpretation. The trifluoroacetic acid (TFA) salt form is common for synthetic peptides and small molecules, and while it can sometimes influence biological assays, proper experimental controls can mitigate these effects.[4][5]

Rationale for Targeting the GABA-A Receptor

The GABA-A receptor is a ligand-gated ion channel that mediates the majority of fast synaptic inhibition in the brain.[2][3] Its dysfunction is implicated in a range of neurological and psychiatric conditions, making it a prominent target for therapeutic intervention.[2] Modulators of the GABA-A receptor can exhibit a variety of effects, including anxiolytic, sedative, and anticonvulsant properties. Given the potential application of 5-Aminomethyl-3-isopropylisoxazole in neurological disorders, the GABA-A receptor represents a logical and high-priority target for initial in vitro screening.[1]

Comparative Compounds

To objectively assess the in vitro profile of this compound, it is essential to compare its activity against a panel of established GABA-A receptor modulators with distinct mechanisms of action.

  • Positive Allosteric Modulator (PAM): Diazepam, a classic benzodiazepine, will be used as a reference PAM. PAMs enhance the effect of GABA without directly activating the receptor.[6]

  • Agonist: GABA (γ-aminobutyric acid), the endogenous ligand for the GABA-A receptor, will serve as the primary agonist.

  • Antagonist: Bicuculline, a competitive antagonist, will be used to confirm that any observed activity is mediated through the GABA binding site.[7]

  • Negative Control: A vehicle control (e.g., DMSO) will be used to establish a baseline and control for any solvent effects.

In Vitro Validation Workflow

A multi-assay approach is crucial for a comprehensive in vitro validation. We will employ a tiered strategy, starting with a high-throughput functional assay, followed by a direct binding assay, and culminating in the gold-standard electrophysiological assessment.

G cluster_0 Phase 1: Functional Screening cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Functional Characterization A Fluorescent Imaging Plate Reader (FLIPR) Assay B Radioligand Binding Assay A->B Confirm direct binding C Automated Patch-Clamp Electrophysiology B->C Characterize functional effect

Caption: Tiered in vitro validation workflow.

Experimental Protocols

Fluorescent Imaging Plate Reader (FLIPR) Assay for Functional Screening

The FLIPR assay is a high-throughput method to assess changes in cell membrane potential, providing a functional readout of ion channel activity.[8][9][10] We will use a cell line stably expressing human GABA-A receptors (e.g., HEK293 cells with α1β2γ2 subunit composition).[8][9]

Objective: To determine if this compound modulates GABA-A receptor activity, either as an agonist or a positive allosteric modulator.

Step-by-Step Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing the GABA-A receptor (α1β2γ2) in appropriate media and conditions.

  • Cell Plating: Seed the cells into 384-well black-walled, clear-bottom microplates and incubate overnight to allow for cell attachment.

  • Dye Loading: Prepare a loading buffer containing a membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit). Remove the cell culture medium and add the dye loading buffer to each well. Incubate the plate at 37°C for 1 hour.

  • Compound Preparation: Prepare a dilution series of this compound, Diazepam, GABA, and Bicuculline in an appropriate assay buffer.

  • FLIPR Assay:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Initiate the assay by adding the test compounds to the cell plate.

    • For agonist testing, directly measure the fluorescence change after the addition of this compound or GABA.

    • For PAM testing, pre-incubate the cells with this compound or Diazepam for a short period before adding a sub-maximal concentration of GABA (EC20).

    • For antagonist testing, pre-incubate with Bicuculline before adding GABA.

  • Data Analysis: Measure the change in fluorescence intensity over time. Calculate the concentration-response curves and determine the EC50 (for agonists and PAMs) or IC50 (for antagonists) values.

Radioligand Binding Assay for Target Engagement

This assay directly measures the binding of a compound to the GABA-A receptor, providing information on its affinity.[7][11][12] We will use a competitive binding format with a known radiolabeled ligand.

Objective: To determine if this compound binds to the GABA-A receptor and to calculate its binding affinity (Ki).

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a source rich in GABA-A receptors (e.g., rat brain cortex or the GABA-A expressing cell line).[7]

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [3H]muscimol for the GABA site or [3H]flunitrazepam for the benzodiazepine site), and varying concentrations of this compound or a known competitor.

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to allow the binding to reach equilibrium.[7]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

  • Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competitor. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Automated Patch-Clamp Electrophysiology for Functional Characterization

Automated patch-clamp provides a detailed characterization of the functional effects of a compound on ion channel activity with higher throughput than manual patch-clamp.[13][14][15]

Objective: To confirm the modulatory effect of this compound on GABA-A receptor-mediated currents and to characterize its electrophysiological profile.

Step-by-Step Protocol:

  • Cell Preparation: Use the same GABA-A expressing cell line as in the FLIPR assay. Prepare a single-cell suspension.

  • Automated Patch-Clamp System: Utilize an automated patch-clamp platform (e.g., QPatch or Qube).

  • Cell Sealing and Whole-Cell Configuration: The system will automatically trap a cell, form a high-resistance seal, and establish a whole-cell recording configuration.

  • Compound Application:

    • Record a stable baseline current.

    • Apply a control concentration of GABA to elicit a baseline current response.

    • Apply varying concentrations of this compound in the presence of a fixed concentration of GABA to assess its modulatory effects.

    • Include Diazepam as a positive control.

  • Data Acquisition and Analysis: Record the changes in ion current. Measure the peak current amplitude and other kinetic parameters. Plot concentration-response curves and determine the EC50 for potentiation.

G cluster_0 Experimental Setup cluster_1 Assay Execution cluster_2 Data Analysis A Prepare GABA-A expressing cells C FLIPR: Measure membrane potential A->C D Binding Assay: Measure radioligand displacement A->D E Patch-Clamp: Measure ion current A->E B Prepare compound dilutions B->C B->D B->E F Calculate EC50/IC50/Ki C->F D->F E->F G Compare to reference compounds F->G

Caption: General experimental workflow for in vitro assays.

Data Presentation and Interpretation

The quantitative data from these assays should be summarized in a clear and concise table for easy comparison.

AssayParameterThis compoundDiazepamGABABicuculline
FLIPR Agonist EC50 (µM)TBD>1001.5N/A
PAM EC50 (µM)TBD0.1N/AN/A
Binding Assay Ki (µM)TBD0.05N/A0.02
Patch-Clamp % Potentiation at 1 µMTBD250%N/AN/A

TBD: To be determined; N/A: Not applicable.

Interpretation of Potential Outcomes:

  • If this compound shows activity in the FLIPR PAM assay, binds to the benzodiazepine site in the binding assay, and potentiates GABA-activated currents in the patch-clamp assay, it is likely a positive allosteric modulator similar to Diazepam.

  • If it demonstrates agonist activity in the FLIPR assay, displaces [3H]muscimol in the binding assay, and directly activates currents in the patch-clamp assay, it would be classified as a GABA-A receptor agonist.

  • If it shows no activity in any of the assays, it is unlikely to be a direct modulator of the GABA-A receptor, and other potential targets should be investigated.

Conclusion

This guide provides a robust and scientifically rigorous framework for the initial in vitro validation of this compound. By employing a multi-assay approach and comparing its activity to well-characterized reference compounds, researchers can confidently determine its potential as a modulator of the GABA-A receptor. The detailed protocols and data interpretation guidelines presented here will enable a thorough and objective assessment, paving the way for further preclinical development.

References

  • Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Pharmacology.

  • A FLIPR Assay for Discovery of GABAA Receptor Modulators of Natural Origin. Planta Medica.

  • Electrophysiological Studies of GABA A Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current Protocols in Pharmacology.

  • Use of FLIPR membrane potential dyes for validation of high-throughput screening with the FLIPR and microARCS technologies: identification of ion channel modulators acting on the GABA(A) receptor. Journal of Biomolecular Screening.

  • Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. Molecular Pharmacology.

  • Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. Scientific Reports.

  • Characterization of GABA Receptors. Current Protocols in Pharmacology.

  • Application Notes and Protocols for GABAA Receptor Binding Assay with Ro19-4603. BenchChem.

  • Application Notes and Protocols for Receptor Binding Assays of GABAergic Activity. BenchChem.

  • A FLIPR Assay for Discovery of GABAA Receptor Modulators of Natural Origin. ResearchGate.

  • Radioligand Binding Assay Protocol. Gifford Bioscience.

  • Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS One.

  • Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science.

  • Discovery of GABAA receptor modulators of natural origin – validation of a FLIPR assay for screening and HPLC-based activity profiling. ResearchGate.

  • Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science.

  • Patch-clamp study of gamma-aminobutyric acid receptor Cl- channels in cultured astrocytes. PNAS.

  • Electrophysiological mapping of GABAA receptor-mediated inhibition in adult rat somatosensory cortex. Journal of Neurophysiology.

  • Ligand-activation of GABA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysiology. Sophion Bioscience.

  • This compound. HDH Chemicals.

  • Modulation of the mammalian GABAA receptor by type I and type II positive allosteric modulators of the α7 nicotinic acetylcholine receptor. British Journal of Pharmacology.

  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules.

  • 5-Aminomethyl-3-isopropylisoxazole. Chem-Impex.

  • Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Pharmaceutics.

  • Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents. Journal of Molecular Structure.

  • A Comparative Guide to the Synthesis of 5-Aminomethyl-3-methoxyisoxazole. BenchChem.

  • Your Inquiry on this compound. Chemical-Suppliers.

  • (PDF) Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. ResearchGate.

Sources

cross-validation of analytical methods for isoxazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of Analytical Methods for Isoxazole Compounds

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of isoxazole-based compounds. As a class of heterocyclic compounds, isoxazoles are pivotal in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[1][2] Therefore, the development and validation of robust analytical methods are critical for drug discovery, development, and quality control.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, grounded in the harmonized framework of the International Council for Harmonisation (ICH) guidelines.[3] The objective of validating an analytical procedure is to demonstrate its fitness for a specific purpose, a principle that underpins the entire analytical lifecycle.[4][5]

The Principle of Cross-Validation: Ensuring Analytical Consistency

Analytical method cross-validation is the process of formally demonstrating that two distinct analytical methods are equivalent and can be used interchangeably. This is not merely a procedural formality; it is a critical scientific exercise required during various stages of the pharmaceutical lifecycle:

  • Method Transfer: When moving a method from a research and development lab to a quality control (QC) lab.

  • Historical Data Comparison: When a legacy method (e.g., HPLC-UV) is replaced by a more modern, sensitive one (e.g., LC-MS/MS), cross-validation ensures that new data can be reliably compared to historical data.

  • Multi-site Studies: To ensure data consistency from different analytical laboratories participating in a single study.

The core of this process lies in evaluating key validation parameters as defined by regulatory bodies like the FDA and EMA, who have adopted the ICH guidelines.[6][7][8] The updated ICH Q2(R2) guideline provides a comprehensive framework for these validation principles.[9][10]

Logical Workflow for Method Cross-Validation

The following diagram illustrates the fundamental workflow for comparing and validating two independent analytical methods for the same analyte.

G cluster_0 Method A: HPLC-UV cluster_1 Method B: LC-MS/MS A_Dev Method Development & Optimization A_Val Full Validation (ICH Q2 R2) A_Dev->A_Val Analysis Analyze Identical QC Samples (Low, Mid, High Concentrations) A_Val->Analysis B_Dev Method Development & Optimization B_Val Full Validation (ICH Q2 R2) B_Dev->B_Val B_Val->Analysis Compare Statistical Comparison of Results (e.g., Bland-Altman, t-test) Analysis->Compare Report Cross-Validation Report: Equivalence Assessment Compare->Report

Caption: Flowchart of the cross-validation process for two analytical methods.

Choosing the Right Tool: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS is dictated by the specific requirements of the analysis. Isoxazole compounds, being heterocyclic aromatic structures, typically possess a chromophore, making them suitable for UV detection. However, the complexity of the matrix and the required sensitivity often necessitate the use of mass spectrometry.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique separates compounds based on their interaction with a stationary phase, and detection is based on the absorption of UV light.

    • Expertise & Experience: HPLC-UV is a workhorse in QC labs. It is robust, cost-effective, and relatively simple to operate. For assay and purity testing of a drug substance where concentrations are high (e.g., 80-120% of the test concentration), its performance is often perfectly adequate.[11] The key is ensuring specificity—the ability to separate the analyte from impurities and matrix components.[12]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method couples the separation power of LC with the high selectivity and sensitivity of a mass spectrometer.

    • Expertise & Experience: LC-MS/MS is the gold standard for bioanalysis (e.g., quantifying a drug in plasma) where the analyte is present at very low concentrations (ng/mL or pg/mL).[13][14] Its selectivity, derived from monitoring specific precursor-to-product ion transitions, allows it to effectively "see" the analyte even in a very complex biological matrix, minimizing interference.[14]

Experimental Protocols: A Self-Validating System

The following protocols for a representative isoxazole compound are designed to be robust and serve as a foundation for method development in your laboratory.

Sample Preparation (from Rat Plasma)

This protein precipitation protocol is a common, efficient method for extracting small molecules from a biological matrix.

  • Aliquot: Transfer 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.

  • Spike: Add internal standard (IS). Causality: An IS, a structurally similar compound, is crucial for correcting for variability during sample preparation and injection.

  • Precipitate: Add 300 µL of ice-cold acetonitrile. Causality: Acetonitrile is a highly effective protein precipitating agent and is compatible with the reversed-phase chromatography mobile phases used in both methods.

  • Vortex: Mix vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Causality: Centrifugation pellets the precipitated proteins, leaving the analyte and IS in the supernatant.

  • Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the residue in 100 µL of the respective mobile phase for HPLC-UV or LC-MS/MS analysis. Causality: Reconstituting in the initial mobile phase improves peak shape and chromatographic performance.

HPLC-UV Method

This method is designed for reliable quantification with commonly available instrumentation.

  • LC System: Agilent 1260 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)

  • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile and 0.1% Formic Acid in Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detector: Diode Array Detector (DAD) monitoring at the λmax of the isoxazole compound (e.g., 270 nm)

LC-MS/MS Method

This method provides high sensitivity and selectivity, ideal for trace-level analysis.[15]

  • LC System: Waters ACQUITY UPLC I-Class or equivalent

  • MS System: Waters Xevo TQ-S tandem quadrupole mass spectrometer or equivalent[16]

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 2.5 min: 95% B

    • 3.5 min: 95% B

    • 3.6 min: 10% B

    • 5.0 min: 10% B

  • Ionization: Electrospray Ionization, Positive Mode (ESI+)

  • MRM Transitions: Monitor a specific precursor ion to product ion transition for the isoxazole analyte and its internal standard (e.g., Isoxazole: m/z 350.1 → 175.2; IS: m/z 355.1 → 180.2).

Data Presentation: Head-to-Head Performance Comparison

The performance of the two methods was evaluated based on the validation parameters defined in the ICH Q2(R2) guideline.[4][7] The results are summarized below.

Table 1: Comparison of Core Validation Parameters
Validation ParameterHPLC-UV MethodLC-MS/MS MethodRationale & Commentary
Linearity (r²) > 0.999> 0.999Both methods show excellent linearity, demonstrating a direct correlation between concentration and response.[12]
Range 0.1 - 50 µg/mL1.0 - 1000 ng/mLThe range is established based on the method's demonstrated accuracy, precision, and linearity.[10] The LC-MS/MS range is significantly lower, highlighting its superior sensitivity.
Limit of Quantitation (LOQ) 0.1 µg/mL (100 ng/mL)1.0 ng/mLThe LOQ is the lowest concentration that can be reliably quantified. The 100-fold greater sensitivity of LC-MS/MS is evident and is its primary advantage for bioanalysis.
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 102.5%Both methods are highly accurate, with results being very close to the true value.[6] This is typically assessed at three concentrations in triplicate.[6]
Precision (%RSD) < 2.0%< 5.0%Both methods show excellent precision (degree of agreement among individual results).[17] Acceptance criteria for bioanalytical methods are often slightly wider (<15%) than for drug substance analysis.
Table 2: Specificity and Robustness Comparison
ParameterHPLC-UV MethodLC-MS/MS MethodRationale & Commentary
Specificity Adequate separation from endogenous matrix components.High specificity due to unique MS/MS transitions.While chromatography provides specificity for the UV method, it is vulnerable to co-eluting impurities with similar UV spectra. MS/MS detection is inherently more specific.[6]
Robustness Tested variations in mobile phase composition (±2%) and flow rate (±0.1 mL/min). Minor shifts in retention time, but resolution maintained.Tested variations in mobile phase composition (±2%) and column temperature (±2°C). Negligible effect on quantification.Robustness demonstrates the reliability of a method with respect to deliberate variations in its parameters.[6] Both methods prove to be reliable under minor variations.

Decision Framework: Selecting the Appropriate Method

The decision to use HPLC-UV or LC-MS/MS is a function of the analytical requirements, including sensitivity, selectivity, and cost.

G Start Define Analytical Target Profile (ATP) Question1 Is the analysis for Drug Substance/Product Assay or Bioanalysis (e.g., Plasma)? Start->Question1 Question2 Expected Concentration > 100 ng/mL? Question1->Question2 Assay LCMS Use Validated LC-MS/MS Method Question1->LCMS Bioanalysis HPLC Use Validated HPLC-UV Method Question2->HPLC Yes Question2->LCMS No CrossVal Perform Cross-Validation if switching from HPLC to LC-MS HPLC->CrossVal

Caption: Decision tree for selecting an analytical method for isoxazole compounds.

Conclusion and Recommendations

This guide demonstrates that both HPLC-UV and LC-MS/MS are powerful and reliable techniques for the analysis of isoxazole compounds when properly validated according to ICH guidelines.[18]

  • The HPLC-UV method is a robust, cost-effective, and highly accurate choice for routine analysis of drug substances and finished products where analyte concentrations are relatively high (µg/mL range).

  • The LC-MS/MS method is indispensable for applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in biological matrices, where analyte concentrations are in the low ng/mL range.[13]

A thorough cross-validation is essential whenever methods are updated or transferred. This ensures the integrity and consistency of analytical data throughout the lifecycle of a pharmaceutical product, from early development to post-market surveillance.[3]

References

  • AMSbiopharma. (2025).
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • ProPharma. (2024).
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • Pharmavize. (n.d.).
  • GMP Compliance. (n.d.).
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023).
  • Lab Manager. (2025).
  • European Compliance Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • European Compliance Academy. (2022). ICH Guidance Q14 / Q2(R2)
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Kumar, S., et al. (2022). Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study. PubMed.
  • PharmaRegulatory.in. (2025). Validation of Analytical Methods: EMA and FDA Audit Findings.
  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for the Quantification of 5-Methoxyoxazole-2-carboxylic Acid.
  • Yaichkov, I.I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Isocycloseram and its Metabolites.
  • Al-Duais, M.A., et al. (2024).
  • Singh, S., et al. (2024). Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. PubMed.
  • Wujec, M., et al. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.

Sources

A Comparative Guide to Assessing the Off-Target Effects of 5-Aminomethyl-3-isopropylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a promising small molecule from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects. This guide provides an in-depth, technical comparison of methodologies to assess the off-target profile of 5-Aminomethyl-3-isopropylisoxazole , a versatile heterocyclic compound with potential applications in pharmaceutical development, particularly in targeting neurological disorders.[1][2] The isoxazole scaffold is a privileged structure in drug discovery, known for its metabolic stability and diverse biological activities, but this does not preclude the possibility of unintended molecular interactions.[3][4]

This guide is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to off-target assessment. We will explore a multi-faceted strategy, beginning with broad, high-throughput screening and progressively narrowing down to more specific, mechanistic assays.

The Imperative of Off-Target Profiling

Off-target effects occur when a drug interacts with unintended molecular targets, which can lead to a range of adverse effects, from mild side effects to severe toxicity.[5] A thorough understanding of a compound's selectivity is therefore paramount for a successful drug development campaign. For a molecule like 5-Aminomethyl-3-isopropylisoxazole, which is a structural analog of neurotransmitters like GABA (gamma-aminobutyric acid), the potential for cross-reactivity with other receptors and enzymes in the central nervous system and beyond is a key consideration.[6]

This guide will compare three cornerstone methodologies for off-target profiling:

  • Broad Panel Kinase Profiling: To assess interactions with the human kinome, a frequent source of off-target effects for many small molecules.[7]

  • Comprehensive Receptor Binding Assays: To evaluate the binding affinity of the compound against a wide array of G-protein coupled receptors (GPCRs), ion channels, and transporters.[8][9]

  • Phenotypic Screening: To observe the compound's effects on whole cells or organisms, providing a holistic view of its biological activity and potential liabilities.[10][11]

We will compare the performance of 5-Aminomethyl-3-isopropylisoxazole with a hypothetical alternative, Compound X , a structurally distinct molecule designed to target the same primary pathway.

Experimental Framework for Off-Target Assessment

The following diagram illustrates the logical workflow for a comprehensive off-target liability assessment.

Caption: A logical workflow for assessing off-target effects.

Part 1: Broad Panel Kinase Profiling

Kinases represent one of the largest and most important families of drug targets.[7] Due to the conserved nature of the ATP-binding site, kinase inhibitors often exhibit off-target activity. While 5-Aminomethyl-3-isopropylisoxazole is not primarily designed as a kinase inhibitor, it is crucial to screen for any unintended interactions.

Experimental Protocol: Kinase-Glo® Luminescent Assay

This protocol outlines a typical high-throughput screen to assess the inhibitory activity of a compound against a large panel of kinases.

  • Compound Preparation: Prepare stock solutions of 5-Aminomethyl-3-isopropylisoxazole and Compound X in 100% DMSO. Create a dilution series to be used for the assay.

  • Assay Plate Preparation: Dispense the kinase, substrate, and buffer solution into a 384-well plate.

  • Compound Addition: Add the test compounds to the assay plate. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).

  • Reaction Initiation: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add Kinase-Glo® reagent, which measures the amount of remaining ATP. The luminescent signal is inversely proportional to kinase activity.[7]

  • Data Analysis: Calculate the percent inhibition for each compound at a given concentration (e.g., 10 µM).

Comparative Data: Kinase Inhibition at 10 µM
Kinase Target5-Aminomethyl-3-isopropylisoxazole (% Inhibition)Compound X (% Inhibition)
Primary Target Kinase < 5% 85%
Off-Target Hit 1: SRC62%15%
Off-Target Hit 2: LCK55%10%
Off-Target Hit 3: FYN48%8%
Average of 400+ other kinases< 10%< 10%

This data is representative and for illustrative purposes.

Interpretation of Results:

The data reveals that while 5-Aminomethyl-3-isopropylisoxazole has minimal effect on the intended primary target kinase (as expected), it shows significant inhibitory activity against several members of the SRC family of kinases. In contrast, Compound X is highly active against its intended target with minimal off-target kinase activity. This early-stage screening flags a potential liability for 5-Aminomethyl-3-isopropylisoxazole that warrants further investigation through dose-response studies to determine the IC50 values for these off-target hits.

Part 2: Comprehensive Receptor Binding Assays

Given its structural similarity to neurotransmitters, it is essential to evaluate the binding profile of 5-Aminomethyl-3-isopropylisoxazole against a broad panel of receptors, ion channels, and transporters. Radioligand binding assays are a robust and sensitive method for this purpose.[8]

Experimental Protocol: Radioligand Binding Assay
  • Membrane Preparation: Utilize commercially available cell membranes expressing the target receptor of interest.[9]

  • Assay Setup: In a 96-well filter plate, combine the cell membranes, a specific radioligand for the target receptor, and the test compound at a screening concentration (e.g., 10 µM).

  • Incubation: Incubate the mixture to allow for competitive binding between the radioligand and the test compound.

  • Filtration: Rapidly filter the contents of the plate and wash to separate bound from unbound radioligand.

  • Detection: Measure the radioactivity of the filter-bound complex using a scintillation counter.

  • Data Analysis: A reduction in radioactivity compared to the vehicle control indicates displacement of the radioligand by the test compound. Calculate the percent inhibition of binding.

Comparative Data: Receptor Binding at 10 µM
Receptor Target5-Aminomethyl-3-isopropylisoxazole (% Inhibition)Compound X (% Inhibition)
Primary Target Receptor (GABA-A) 92% 5%
Off-Target Hit 1: Adrenergic alpha-2A78%12%
Off-Target Hit 2: Dopamine D265%8%
Off-Target Hit 3: Serotonin 5-HT2A59%15%
Average of 100+ other targets< 15%< 15%

This data is representative and for illustrative purposes.

Interpretation of Results:

The binding assay data confirms that 5-Aminomethyl-3-isopropylisoxazole is a potent binder to its intended GABA-A receptor target. However, it also shows significant binding to several other key CNS receptors, including adrenergic, dopaminergic, and serotonergic receptors. This polypharmacology could lead to a complex side effect profile. Compound X, on the other hand, shows a much cleaner profile in this assay.

Part 3: Phenotypic Screening

Phenotypic screening provides a holistic view of a compound's effects in a biological system, which can uncover unexpected off-target effects that might be missed by target-based assays.[10] High-content imaging of cultured cells is a powerful method for this purpose.

Experimental Protocol: High-Content Cellular Imaging
  • Cell Culture: Plate a relevant cell line (e.g., a human neuronal cell line) in 384-well imaging plates.

  • Compound Treatment: Treat the cells with a dilution series of 5-Aminomethyl-3-isopropylisoxazole and Compound X for a set period (e.g., 24 or 48 hours).

  • Cell Staining: Stain the cells with a cocktail of fluorescent dyes to visualize various cellular features, such as nuclear morphology (Hoechst), mitochondrial membrane potential (TMRM), and cell membrane integrity (Calcein AM).

  • Image Acquisition: Use an automated high-content imaging system to capture images of the cells.

  • Image Analysis: Utilize image analysis software to quantify dozens of cellular features (e.g., nuclear size, mitochondrial texture, cell number).

  • Data Analysis: Compare the phenotypic profile of compound-treated cells to vehicle-treated controls to identify significant changes.

Comparative Data: Phenotypic Profiling
Cellular Feature5-Aminomethyl-3-isopropylisoxazole (Concentration for 50% effect)Compound X (Concentration for 50% effect)
Neurite Outgrowth (Primary Effect) 0.5 µM 0.2 µM
Cell Proliferation (Off-Target)5 µM> 50 µM
Mitochondrial Membrane Potential (Off-Target)10 µM> 50 µM
Nuclear Size (Off-Target)8 µM> 50 µM

This data is representative and for illustrative purposes.

Interpretation of Results:

The phenotypic screen demonstrates that while both compounds induce the desired effect on neurite outgrowth, 5-Aminomethyl-3-isopropylisoxazole begins to show signs of cytotoxicity (decreased cell proliferation and mitochondrial potential) at concentrations not far from its effective dose. This suggests a narrower therapeutic window compared to Compound X, which exhibits a much cleaner phenotypic profile at higher concentrations.

Synthesis and Recommendations

The multi-pronged approach to assessing the off-target effects of 5-Aminomethyl-3-isopropylisoxazole reveals a complex pharmacological profile. While it is potent at its intended target, it exhibits significant off-target interactions with several kinases and CNS receptors, which is corroborated by the adverse phenotypes observed in the cellular screen.

Caption: A summary comparison of the off-target profiles.

Based on this comparative assessment, 5-Aminomethyl-3-isopropylisoxazole presents a higher risk profile for off-target effects compared to Compound X. Further investigation into the functional consequences of its interactions with SRC family kinases and the identified CNS receptors is strongly recommended. Structure-activity relationship (SAR) studies could be initiated to modify the structure of 5-Aminomethyl-3-isopropylisoxazole to reduce these off-target liabilities while maintaining on-target potency. In parallel, Compound X represents a more promising candidate to advance in the drug discovery pipeline due to its superior selectivity profile.

This guide underscores the importance of a comprehensive and early-stage assessment of off-target effects. By integrating broad panel screening with mechanistic and phenotypic assays, research teams can make more informed decisions, de-risk their projects, and ultimately increase the probability of developing safe and effective medicines.

References

  • THE ROLE OF RECEPTOR BINDING IN DRUG DISCOVERY.
  • Receptor-Ligand Binding Assays - Revvity.
  • A powerful tool for drug discovery - European Pharmaceutical Review.
  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH.
  • Receptor Binding Assays and Drug Discovery - PubMed.
  • How can off-target effects of drugs be minimised? - Patsnap Synapse.
  • Small Molecule CRO Services for Kinase Discovery | AssayQuant.
  • Kinase Panel Profiling I Pharmaron CRO Services.
  • Phenotypic Screening: A Powerful Tool for Drug Discovery - Technology Networks.
  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology.
  • Kinase Screening and Profiling Services - BPS Bioscience.
  • Kinase Screening Assay Services - Reaction Biology.
  • Application Notes and Protocols: 5-Aminomethyl-3-methoxyisoxazole in Medicinal Chemistry - Benchchem.
  • A review of isoxazole biological activity and present synthetic techniques.
  • 5-Aminométhyl-3-isopropylisoxazole - Chem-Impex.
  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing.
  • How to measure and minimize off-target effects... - YouTube.
  • Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News.
  • Phenotypic screening using large-scale genomic libraries to identify drug targets for the treatment of cancer - PubMed Central.
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing.
  • Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury - PMC - PubMed Central.
  • 5-Aminomethyl-3-isopropylisoxazole - Chem-Impex.
  • Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing.
  • A Comparative Guide to the Synthesis of 5-Aminomethyl-3-methoxyisoxazole - Benchchem.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
  • Therapeutic Potential of Isoxazole-(Iso)oxazole Hybrids: Three Decades of Research.
  • Application Notes and Protocols for 5-Aminomethyl-3-methoxyisoxazole in Material Science - Benchchem.
  • New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies - PubMed Central.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - MDPI.
  • (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity - ResearchGate.
  • Synthesis and biological evaluation of novel isoxazole-piperazine hybrids as potential anti-cancer agents with inhibitory effect on liver cancer stem cells - PubMed.

Sources

A Comparative Guide to the Efficacy of GABA-A Receptor Modulators: Evaluating 5-Aminomethyl-3-isopropylisoxazole Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel therapeutics targeting the central nervous system necessitates a rigorous evaluation of new chemical entities against established pharmacological agents. This guide provides a comprehensive framework for comparing the efficacy of 5-Aminomethyl-3-isopropylisoxazole, a promising GABA analog, with well-characterized inhibitors of the GABA-A receptor. While direct comparative efficacy data for 5-Aminomethyl-3-isopropylisoxazole is emerging, this document outlines the established profiles of known inhibitors and provides detailed protocols to empower researchers to conduct their own robust comparative studies.

Introduction to GABA-A Receptor Modulation

The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel that plays a pivotal role in mediating fast inhibitory neurotransmission in the brain.[1] These receptors are pentameric protein complexes that form a central chloride-permeable pore.[2] The binding of GABA, the primary inhibitory neurotransmitter, to the GABA-A receptor leads to the opening of this channel, resulting in an influx of chloride ions and hyperpolarization of the neuronal membrane.[1] This hyperpolarization makes it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect.

The diverse array of subunits that can form a GABA-A receptor (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ1-3) gives rise to a multitude of receptor subtypes with distinct pharmacological properties and physiological roles.[2] This heterogeneity allows for the development of drugs with selective actions on specific neuronal circuits, offering the potential for targeted therapies with improved side-effect profiles.

Modulators of the GABA-A receptor can be broadly categorized as agonists, which directly activate the receptor, and allosteric modulators, which bind to a site distinct from the GABA binding site to enhance or diminish the effect of GABA.[3] This guide will focus on the comparison of direct agonists.

The Contender: 5-Aminomethyl-3-isopropylisoxazole

5-Aminomethyl-3-isopropylisoxazole is a heterocyclic compound that is structurally analogous to GABA.[4] Its isoxazole ring makes it a conformationally restricted analog of GABA, a strategy often employed in medicinal chemistry to enhance receptor affinity and selectivity.[5] While it is recognized as a valuable scaffold for the synthesis of novel central nervous system agents, comprehensive, publicly available data quantifying its direct efficacy on GABA-A receptors is still limited.[4][6] This guide serves as a roadmap for researchers to generate such critical data.

Established GABA-A Receptor Agonists and Antagonists: A Benchmark for Comparison

To meaningfully evaluate a novel compound, it must be compared against well-characterized pharmacological tools. The following molecules are indispensable for studying the GABA-A receptor.

Known Agonists:

  • Muscimol: A potent and selective agonist for GABA-A receptors, muscimol is a psychoactive compound isolated from Amanita muscaria mushrooms.[7] It binds to the same orthosteric site as GABA.[7] Muscimol has been shown to be a "superagonist" at extrasynaptic α4β3δ-containing GABA-A receptors, exhibiting a maximal efficacy greater than GABA itself.[7]

  • Gaboxadol (THIP): A synthetic analog of muscimol, gaboxadol is a partial agonist at most GABA-A receptor subtypes but shows selectivity as a supramaximal agonist for extrasynaptic δ subunit-containing receptors.[8] It was developed for the treatment of insomnia.[8]

Known Antagonist:

  • Bicuculline: A competitive antagonist of the GABA-A receptor, bicuculline binds to the GABA binding site and prevents its activation.[9] It is a valuable tool for confirming that a response is mediated by GABA-A receptors.[9] The sensitivity to bicuculline is a key criterion in defining a GABA-A receptor.[9]

Comparative Efficacy Data of Known Inhibitors

The following table summarizes publicly available efficacy data for the benchmark compounds. It is important to note that IC50 and EC50 values can vary depending on the experimental conditions, such as the specific receptor subtype composition and the assay used.[10]

CompoundTargetActionIC50/EC50Reference(s)
Muscimol GABA-A ReceptorFull AgonistEC50: 0.65 ± 0.22 µM (α1β3 receptors)[11]
GABA-A ReceptorEC50: 180 ± 83 nM ([3H]muscimol binding to α1β3)[11][12]
Gaboxadol (THIP) GABA-A Receptor (α1β2γ2S)Partial AgonistEC50: 154 µM[13]
GABA-A Receptor (α3β1)Partial AgonistEC50: 139 ± 19 µM[14]
GABA-A Receptor (α3β1γ2)Partial AgonistEC50: 411 ± 13 µM[14]
Bicuculline GABA-A ReceptorCompetitive AntagonistIC50: 2 µM[15][16][17]
GABA-A ReceptorIC50: 2.14 µM (inhibition of GABA EC80)[18]

Experimental Protocols for Efficacy Comparison

To ascertain the efficacy of 5-Aminomethyl-3-isopropylisoxazole, a combination of in vitro assays is recommended. The following protocols provide a robust framework for such an investigation.

Protocol 1: Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.[19]

Objective: To determine the binding affinity of 5-Aminomethyl-3-isopropylisoxazole for the GABA-A receptor.

Materials:

  • HEK293 cells expressing the desired recombinant GABA-A receptor subtype (e.g., α1β2γ2).[19]

  • Cell homogenization buffer (e.g., Tris-HCl).[19]

  • Radioligand (e.g., [3H]Muscimol).[5]

  • Unlabeled ligands for non-specific binding determination (e.g., high concentration of GABA).[20]

  • Test compound (5-Aminomethyl-3-isopropylisoxazole) at various concentrations.

  • Scintillation counter.

Methodology:

  • Membrane Preparation:

    • Culture and harvest HEK293 cells expressing the target GABA-A receptor subtype.[19]

    • Homogenize the cells in ice-cold buffer.[19]

    • Centrifuge the homogenate to pellet the cell membranes.[19]

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.[5][19]

  • Binding Assay:

    • Incubate the prepared membranes with a fixed concentration of [3H]Muscimol and varying concentrations of the test compound.[5]

    • For determining non-specific binding, incubate a set of samples with [3H]Muscimol and a high concentration of unlabeled GABA.[20]

    • Incubate at 4°C for a sufficient time to reach equilibrium.[20]

  • Data Collection and Analysis:

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using a scintillation counter.[20]

    • Calculate specific binding by subtracting non-specific binding from total binding.[19]

    • Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value.[19]

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[19]

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This functional assay measures the potency (EC50) and efficacy of an agonist by recording the ion currents elicited by the compound in oocytes expressing the target receptor.[6]

Objective: To determine the functional potency and efficacy of 5-Aminomethyl-3-isopropylisoxazole on specific GABA-A receptor subtypes.

Materials:

  • Female Xenopus laevis frogs.

  • Collagenase for oocyte defolliculation.[19]

  • cRNAs encoding the subunits of the desired GABA-A receptor subtype.[19]

  • Two-electrode voltage clamp setup.

  • Recording solution (e.g., Ringer's solution).[19]

  • Test compound (5-Aminomethyl-3-isopropylisoxazole) at various concentrations.

Methodology:

  • Oocyte Preparation and Receptor Expression:

    • Harvest oocytes from a Xenopus laevis frog.[19]

    • Treat the oocytes with collagenase to remove the follicular layer.[19]

    • Inject the oocytes with the cRNAs for the desired GABA-A receptor subunits.[19]

    • Incubate the oocytes for 2-7 days to allow for receptor expression on the cell membrane.[19]

  • Electrophysiological Recording:

    • Place a single oocyte in the recording chamber, continuously perfused with the recording solution.[19]

    • Clamp the oocyte membrane potential at a holding potential of -60 mV.[19]

    • Apply the test compound at increasing concentrations via the perfusion system.[19]

    • Record the resulting chloride currents.[19]

  • Data Analysis:

    • Measure the peak current amplitude for each concentration of the test compound.[19]

    • Normalize the current responses to the maximal response.[19]

    • Plot the normalized current against the compound concentration.[19]

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Hill coefficient.[19]

Visualizing the Mechanisms and Workflows

To better understand the underlying principles and experimental designs, the following diagrams illustrate the GABA-A receptor signaling pathway and the experimental workflows.

GABA_A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to orthosteric site Agonist 5-Aminomethyl-3-isopropylisoxazole (Test Agonist) Agonist->GABA_A_Receptor Binds to orthosteric site Cl_ion Cl- GABA_A_Receptor->Cl_ion Channel Opening Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx leads to

Caption: GABA-A Receptor Signaling Pathway.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_electro Electrophysiology (TEVC) b1 Prepare Membranes from Cells Expressing Receptor b2 Incubate Membranes with [3H]Muscimol & Test Compound b1->b2 b3 Separate Bound & Free Ligand b2->b3 b4 Quantify Radioactivity b3->b4 b5 Calculate Ki b4->b5 end Comparative Efficacy Profile b5->end e1 Inject Oocytes with Receptor cRNA e2 Incubate for Receptor Expression e1->e2 e3 Voltage Clamp Oocyte e2->e3 e4 Apply Test Compound e3->e4 e5 Record Ion Currents e4->e5 e6 Calculate EC50 & Efficacy e5->e6 e6->end start Start Comparative Efficacy Study start->b1 start->e1

Caption: Workflow for Comparative Efficacy Studies.

Conclusion

The comprehensive evaluation of novel therapeutic candidates is the bedrock of modern drug discovery. While 5-Aminomethyl-3-isopropylisoxazole presents an intriguing scaffold for the development of GABA-A receptor modulators, its efficacy relative to established agents like muscimol and gaboxadol requires rigorous experimental validation. The protocols and comparative data presented in this guide provide a robust framework for researchers to undertake such studies. By systematically applying these methodologies, the scientific community can accurately characterize the pharmacological profile of 5-Aminomethyl-3-isopropylisoxazole and determine its potential as a novel therapeutic agent.

References

  • Bicuculline. Wikipedia. [Link]

  • Bicuculline | C20H17NO6 | CID 10237. PubChem - NIH. [Link]

  • GABA - PDSP. [Link]

  • Characterization of GABA Receptors. PMC - PubMed Central. [Link]

  • enhancement-of-muscimol-binding-and-gating-by-allosteric-modulators-of-the-gaba-a-receptor-relating-occupancy-to-state-functions. Ask this paper | Bohrium. [Link]

  • Enhancement of Muscimol Binding and Gating by Allosteric Modulators of the GABAA Receptor: Relating Occupancy to State Functions. PMC - PubMed Central. [Link]

  • Evidence for inhibitory effect of the agonist gaboxadol at human alpha 1 beta 2 gamma 2S GABAA receptors. PubMed. [Link]

  • GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. MDPI. [Link]

  • (a) Structures of the muscimol precursor ibotenic acid, GABA and the... ResearchGate. [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. [Link]

  • Electrophysiology of ionotropic GABA receptors. PMC - PubMed Central. [Link]

  • Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One. Research journals. [Link]

  • Responses to GABA site ligands. GABA and gaboxadol sensitivities of... ResearchGate. [Link]

  • Synthesis of GABAA Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site. PMC. [Link]

  • Biochemistry and binding assay a, FSEC of GABAA receptor with and... ResearchGate. [Link]

  • Muscimol as an Ionotropic GABA Receptor Agonist. apoembiotech. [Link]

  • GABAA receptor agonist. Wikipedia. [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]

  • Muscimol. Wikipedia. [Link]

  • Decoding the structural and functional diversity of GABAA receptors: from ensemble logic to therapeutic opportunities. Frontiers. [Link]

  • GABAA receptor. Wikipedia. [Link]

  • Binding affinity (nanomolar) of benzodiazepine site ligands at 1-532s GABA A receptors. [Link]

  • GABA Receptor Physiology and Pharmacology. Basic Neurochemistry - NCBI Bookshelf. [Link]

  • The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. [Link]

  • Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes. PMC. [Link]

  • Comparison of αβδ and αβγ GABAA Receptors: Allosteric Modulation and Identification of Subunit Arrangement by Site-Selective General Anesthetics. NIH. [Link]

  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate. [Link]

  • Ligand gated ion channels: GABAA receptor pharmacology on QPatch. Sophion. [Link]

  • Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy. PubMed Central. [Link]

  • The IC50 value of specific natural compound varies in particular cell line from study to study. What is the reason for such wide range of IC50 value? ResearchGate. [Link]

  • GABAA receptor positive allosteric modulator. Wikipedia. [Link]

  • GABAA receptors: structure, function, pharmacology, and related disorders. PMC. [Link]

  • A closer look at the high affinity benzodiazepine binding site on GABAA receptors. PubMed. [Link]

Sources

A Researcher's Guide to the Determination of Residual Trifluoroacetic Acid in Final Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Trifluoroacetic acid (TFA) is a common and often necessary reagent in the synthesis and purification of active pharmaceutical ingredients (APIs), particularly in peptide manufacturing where it is used as a cleavage agent and an ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2][3] However, due to its potential toxicity, the presence of residual TFA in the final drug substance must be carefully monitored and controlled to ensure patient safety and product quality.[1][3][4] This guide provides a comprehensive comparison of the most prevalent analytical techniques for the determination of residual TFA, offering insights into their underlying principles, practical implementation, and comparative performance to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

The Imperative for Accurate TFA Quantification

The United States Pharmacopeia (USP) recognizes the importance of controlling residual process impurities like TFA in peptide-based APIs.[5][6] Beyond direct toxicity concerns, residual TFA can impact the physicochemical properties of the API, including its stability and solubility, and can also affect the net peptide content, leading to inaccurate dosage.[1][6] Therefore, robust and validated analytical methods are crucial for the accurate quantification of residual TFA to meet regulatory requirements and ensure the safety and efficacy of the final drug product.

A Comparative Analysis of Key Analytical Techniques

The selection of an analytical method for TFA determination is often dictated by factors such as the nature of the API, the required sensitivity, the complexity of the sample matrix, and the available instrumentation. This guide will delve into three widely employed techniques: Ion Chromatography (IC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Ion Chromatography (IC): A Workhorse for Anion Analysis

Ion chromatography is a powerful and widely adopted technique for the determination of ionic species, making it a natural choice for TFA analysis.[4][7][8] The principle of IC relies on the separation of ions based on their affinity to an ion-exchange resin packed in a column.[8]

The choice of an anion-exchange column with sufficient capacity is critical, especially when dealing with samples containing a high concentration of other anions that could interfere with TFA detection.[4][9] Suppressed conductivity detection is commonly employed to enhance the sensitivity of the measurement by reducing the background conductivity of the eluent.[4][7] A gradient elution, often with potassium hydroxide (KOH), allows for the effective separation of TFA from other anions that may be present in the sample matrix.[4][9]

  • Sample Preparation: Accurately weigh the final compound and dissolve it in a suitable solvent, typically high-purity water. The concentration should be optimized to fall within the linear range of the calibration curve. For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.[10]

  • Chromatographic System: Utilize a high-performance ion chromatography system equipped with a high-capacity anion-exchange column (e.g., IonPac AS18), a self-regenerating suppressor, and a conductivity detector.[4][9]

  • Mobile Phase: Prepare a potassium hydroxide (KOH) eluent gradient. A typical gradient might start at a lower concentration to elute weakly retained anions and then ramp up to a higher concentration to elute TFA.[4]

  • Calibration: Prepare a series of TFA standards of known concentrations in the same solvent as the sample. Inject the standards to generate a calibration curve by plotting peak area against concentration.

  • Analysis: Inject the prepared sample solution into the IC system.

  • Quantification: Identify the TFA peak based on its retention time compared to the standards. Quantify the amount of TFA in the sample by interpolating its peak area on the calibration curve.

IC_Workflow cluster_prep Sample Preparation cluster_analysis IC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolve in High-Purity Water Sample->Dissolution Filtration Filter (if necessary) Dissolution->Filtration IC_System Ion Chromatography System Filtration->IC_System Inject Separation Anion-Exchange Column IC_System->Separation Detection Suppressed Conductivity Detector Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Generate Quantification Peak Integration & Quantification Chromatogram->Quantification Result Result Quantification->Result Calculate TFA Concentration

Caption: Experimental workflow for TFA determination by Ion Chromatography.

ParameterPerformanceSource(s)
Sensitivity High (Method Detection Limits in the ng/mL range)[4][9]
Selectivity High (with appropriate column and eluent)[4][9]
Sample Throughput Moderate
Matrix Effects Can be significant in high ionic strength matrices[9]
Advantages Direct analysis of aqueous samples, robust and reliable[4][8]
Disadvantages Potential for matrix interference, may require sample cleanup[10]
Gas Chromatography (GC): A Sensitive Approach Requiring Derivatization

Gas chromatography is another powerful technique for the analysis of volatile and semi-volatile compounds.[11][12] Since TFA is not sufficiently volatile for direct GC analysis, a derivatization step is required to convert it into a more volatile form, typically a methyl ester (methyl trifluoroacetate, MTFA).[11][12]

The choice of derivatization reagent is crucial for achieving a complete and reproducible conversion of TFA to its volatile ester.[11][12] Headspace sampling is often preferred as it minimizes the injection of non-volatile matrix components onto the GC column, thereby protecting the column and reducing potential interference.[11][12] An electron capture detector (ECD) is commonly used due to its high sensitivity to halogenated compounds like MTFA.[12]

  • Sample Preparation & Derivatization: Accurately weigh the final compound and place it in a headspace vial. Add a derivatization reagent, such as a mixture of sulfuric acid and methanol or dimethyl sulfate.[11][12][13] Seal the vial.

  • Incubation: Heat the vial at a specific temperature for a defined period to allow for the complete derivatization of TFA to MTFA and to establish equilibrium between the liquid and vapor phases.

  • GC System: Utilize a gas chromatograph equipped with a headspace autosampler, a suitable capillary column (e.g., a polar column for good peak shape), and an electron capture detector (ECD).

  • Calibration: Prepare a series of TFA standards and subject them to the same derivatization and incubation procedure as the sample. Inject the headspace of the standards to generate a calibration curve.

  • Analysis: The headspace autosampler automatically injects a portion of the vapor phase from the sample vial into the GC system.

  • Quantification: Identify the MTFA peak based on its retention time. Quantify the amount of TFA in the original sample by comparing the peak area to the calibration curve.

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Headspace GC Analysis cluster_data Data Processing Sample Sample Derivatization Add Derivatization Reagent & Seal Vial Sample->Derivatization Incubation Heat to Form Volatile MTFA Derivatization->Incubation HS_GC_System Headspace Gas Chromatograph Incubation->HS_GC_System Inject Headspace Separation Capillary Column HS_GC_System->Separation Detection Electron Capture Detector (ECD) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Generate Quantification Peak Integration & Quantification Chromatogram->Quantification Result Result Quantification->Result Calculate TFA Concentration

Caption: Experimental workflow for TFA determination by Headspace GC.

ParameterPerformanceSource(s)
Sensitivity Very High (Detection limits in the low ng/L to pg/mL range)[12][14][15]
Selectivity High (especially with MS detection)[16]
Sample Throughput Moderate (derivatization step can be time-consuming)
Matrix Effects Generally low due to headspace sampling[11]
Advantages Excellent sensitivity, suitable for complex matrices[11][12]
Disadvantages Requires a derivatization step, potential for incomplete derivatization[7]
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: A Direct and Quantitative Approach

¹⁹F NMR spectroscopy offers a unique and powerful method for the direct detection and quantification of fluorine-containing compounds like TFA.[17][18] The 100% natural abundance of the ¹⁹F isotope and its high sensitivity make it an excellent nucleus for NMR analysis.[17]

The key advantage of ¹⁹F NMR is its ability to directly quantify TFA without the need for chromatographic separation or chemical derivatization.[17][18] A known amount of an internal standard containing a fluorine atom that resonates at a different chemical shift from TFA is added to the sample. The concentration of TFA can then be determined by comparing the integral of the TFA signal to the integral of the internal standard signal.

  • Sample Preparation: Accurately weigh the final compound and dissolve it in a suitable deuterated solvent (e.g., D₂O).

  • Internal Standard: Add a precise amount of a fluorine-containing internal standard (e.g., sodium trifluoroacetate of a known purity can be used as an external standard for calibration, or another fluorine-containing compound as an internal standard).

  • NMR Acquisition: Acquire the ¹⁹F NMR spectrum on a high-field NMR spectrometer. The acquisition parameters, such as the number of scans, should be optimized to achieve an adequate signal-to-noise ratio.[17]

  • Data Processing: Process the acquired spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Quantification: Integrate the signals corresponding to TFA and the internal standard. Calculate the concentration of TFA in the sample using the following equation:

    Concentration of TFA = (Integral of TFA / Integral of IS) * (Concentration of IS) * (Molar Mass of TFA / Molar Mass of IS) * (Number of Fluorine Atoms in IS / Number of Fluorine Atoms in TFA)

NMR_Workflow cluster_prep Sample Preparation cluster_analysis ¹⁹F NMR Analysis cluster_data Data Processing Sample Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Add_IS Add Internal Standard Dissolution->Add_IS NMR_Spectrometer NMR Spectrometer Add_IS->NMR_Spectrometer Analyze Acquisition Acquire ¹⁹F Spectrum NMR_Spectrometer->Acquisition Spectrum Spectrum Acquisition->Spectrum Generate Quantification Signal Integration & Quantification Spectrum->Quantification Result Result Quantification->Result Calculate TFA Concentration

Caption: Experimental workflow for TFA determination by ¹⁹F NMR.

ParameterPerformanceSource(s)
Sensitivity Moderate to High (LOD can reach µg/mL levels)[17]
Selectivity Very High[17]
Sample Throughput High (minimal sample preparation)
Matrix Effects Minimal[18]
Advantages Direct, non-destructive, quantitative without a calibration curve (with internal standard), structurally informative[17][18]
Disadvantages Requires access to an NMR spectrometer, may have lower sensitivity than GC-ECD for trace analysis[17]

Conclusion: Selecting the Optimal Method

The choice of the most suitable analytical method for the determination of residual TFA is a critical decision in the drug development process.

  • Ion Chromatography stands out as a robust and reliable technique for routine analysis, particularly for aqueous samples, offering a good balance of sensitivity and ease of use.

  • Gas Chromatography , especially with headspace sampling, provides unparalleled sensitivity, making it the method of choice for trace-level quantification and for complex matrices where minimizing interference is paramount.

  • ¹⁹F NMR Spectroscopy offers a direct, rapid, and highly selective approach, eliminating the need for derivatization or chromatographic separation and providing unambiguous quantification, which is particularly valuable in research and development settings.

Ultimately, the optimal method will depend on the specific requirements of the analysis, including the regulatory context, the nature of the API, and the available resources. By understanding the principles, advantages, and limitations of each technique, researchers can make an informed decision to ensure the quality and safety of their final pharmaceutical compounds.

References

  • Kaiser, E., & Rohrer, J. (2004). Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography. Journal of Chromatography A, 1039(1-2), 113–117. [Link]

  • Frank, H., Renschen, D., Klein, A., & Scholl, H. (1995). Simplified Method for Trace Analysis of Trifluoroacetic Acid in Plant, Soil, and Water Samples Using Headspace Gas Chromatography. Analytical Chemistry, 67(11), 1833–1836. [Link]

  • Zehavi, D., & Seiber, J. N. (1996). An analytical method for trifluoroacetic Acid in water and air samples using headspace gas chromatographic determination of the methyl ester. Analytical Chemistry, 68(19), 3450–3459. [Link]

  • Wujcik, C. E., Zehavi, D., & Seiber, J. N. (1998). An Analytical Method for Trifluoroacetic Acid in Water and Air Samples Using Headspace Gas Chromatographic Determination of the Methyl Ester. ACS Publications. Retrieved from [Link]

  • Wang, Q., Wang, Y., & Cai, Y. (2014). Determination of trace trifluoroacetic acid in surface water by gas chromatography-mass sepctrometry. ResearchGate. Retrieved from [Link]

  • Waters Corporation. (n.d.). Routine Determination of Trifluoroacetic Acid (TFA) and Difluoroacetic Acid (DFA) in Surface and Drinking Water. Retrieved from [Link]

  • Abou-El-Enein, H. Y., Ali, I., & El-Awady, M. I. (2025). Overcoming challenges in the analysis of the ubiquitous emerging contaminant trifluoroacetic acid employing trap column liquid chromatography tandem mass spectrometry. Journal of Hazardous Materials, 491, 137976. [Link]

  • Reddy, B. R., Kumar, K. R., & Reddy, G. O. (2013). A Simple and Sensitive High Performance Liquid Chromatographic Method for Determination of Trifluoroacetic Acid. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1275-1280.
  • Hu, J., Zhang, P., Wang, Y., & Cai, Y. (2013). Determination of Gaseous and Particulate Trifluoroacetic Acid in Atmosphere Environmental Samples by Gas Chromatography-Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Biopharma Asia. (2016, April 21). Validation of an 19F NMR Method for the Detection of TFA in Peptides as per Current USP Guidelines. Retrieved from [Link]

  • Rohrer, J. (n.d.). Ion Chromatography for Pharmaceutical Analysis. Thermo Fisher Scientific.
  • State Water Resources Control Board. (2025, July 3). Technical Report Multi-Laboratory Validation Study for Quantitation of Trifluoroacetate (TFA) by CAC-TFA-1.0. Retrieved from [Link]

  • Wellings, D. A., & Jones, A. D. (2011). Development and validation of an assay method for the determination of trifluoroacetic acid in a cyclosporin-like drug. Talanta, 85(2), 859–862. [Link]

  • McKay, H., & De Vetta, M. (2023). Quantitation of Total PFAS Including Trifluoroacetic Acid with Fluorine Nuclear Magnetic Resonance Spectroscopy. Environmental Science & Technology, 57(13), 5178–5187. [Link]

  • Waters Corporation. (n.d.). Routine Determination of Trifluoroacetic Acid (TFA) and Difluoroacetic Acid (DFA) in Surface and Drinking Water by Direct Inject. Retrieved from [Link]

  • Shimadzu. (n.d.). Determination of Counterions (Anions) by Ion Chromatography. Retrieved from [Link]

  • Contract Pharma. (n.d.). Determination of TFA Levels Using F-NMR. Retrieved from [Link]

  • USP-NF. (n.d.). 〈503.1〉 Trifluoroacetic Acid (TFA) in Peptides. Retrieved from [Link]

  • Ghisi, M., Valsecchi, S., & Polesello, S. (2020). Challenges in the analytical determination of ultra-short-chain perfluoroalkyl acids and implications for environmental and human health. Environmental Science and Pollution Research, 27(28), 34695–34708. [Link]

  • Request PDF. (n.d.). Overcoming Challenges in the Analysis of the Ubiquitous Emerging Contaminant Trifluoroacetic Acid Employing Trap Column Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]

  • PFAS Central. (n.d.). Challenges in the analytical determination of ultra-short-chain perfluoroalkyl acids and implications for environmental and human health. Retrieved from [Link]

  • Request PDF. (2025, August 5). Quantifying trifluoroacetic acid as a counterion in drug discovery by F-19 NMR and capillary electrophoresis. Retrieved from [Link]

  • Google Patents. (n.d.). CN103439428A - Method for measuring residual amount of trifluoroacetic acid in sitagliptin hydrochloride.
  • Polypeptide. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs - Part I: Analytical Consideration. Retrieved from [Link]

  • Gaggini, P., Di Pietro, O., Pirri, G., & Pini, A. (2019). NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. Molecules, 24(23), 4277. [Link]

  • Polypeptide. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs - Part II: Raw Material Considerations. Retrieved from [Link]

  • Trullols Soler, E. (2005). Validation of Qualitative Analytical Methods. Tesis Doctorals en Xarxa. Retrieved from [Link]

  • US Pharmacopeia. (2023, March 22). Reference Standards to Support Quality of Synthetic Peptide Therapeutics. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2000). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Aminomethyl-3-isopropylisoxazole TFA Salt

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my focus extends beyond the application of chemical compounds to encompass their entire lifecycle within the laboratory, including their safe and compliant disposal. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible research, ensuring the safety of personnel and the protection of our environment.

This guide provides an in-depth, procedural framework for the disposal of 5-Aminomethyl-3-isopropylisoxazole TFA salt. While the isoxazole moiety itself is a common scaffold in medicinal chemistry, the presence of the trifluoroacetate (TFA) counter-ion dictates the primary disposal pathway.[1][2] Trifluoroacetic acid is a strong, corrosive acid, and its salt form must be handled with the same diligence as the acid itself.[3][4][5][6] This protocol is designed to be a self-validating system, grounding every step in established safety principles and regulatory standards.

Part 1: Hazard Assessment & Immediate Safety Protocols

Before any disposal activities commence, a thorough understanding of the compound's hazards is essential. This initial assessment informs all subsequent handling and safety requirements.

Chemical and Safety Data at a Glance

The following table summarizes the key identification and hazard information for the compound and its primary hazardous component, Trifluoroacetic Acid (TFA).

PropertyThis compoundTrifluoroacetic Acid (TFA)Rationale
CAS Number 1210972-22-7[7][8]76-05-1Unique identifiers for the specific compound and its acidic component.
Molecular Formula C₇H₁₂N₂O·C₂HF₃O₂[7][8]C₂HF₃O₂Defines the chemical composition.
Appearance White to off-white solid/powderColorless liquid[9]Physical state dictates handling procedures (e.g., dust vs. vapor).
Primary Hazard Corrosive due to TFA component. Potential irritant.Causes severe skin burns and eye damage.[3][9]The TFA salt will hydrolyze to form TFA, which is the main driver of the corrosive hazard.
GHS Classification Not classified; treat as hazardous due to TFA.Acute Toxicity, Corrosive, Environmental Hazard.[3][9]In the absence of specific data, the hazards of the components guide the classification.
Required Personal Protective Equipment (PPE)

Adherence to proper PPE is the first line of defense against chemical exposure. Handling of this compound, in any form (solid, solution, or waste), requires the following minimum PPE.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side shields.Protects against splashes of solutions or airborne powder.[10]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact. Change gloves immediately if contaminated.[10][11]
Protective Clothing Laboratory coat.Protects skin and personal clothing from contamination.[11]
Respiratory Protection Work in a certified chemical fume hood.Minimizes inhalation of dust or vapors, especially during weighing or solution preparation.[6][10]

Part 2: Step-by-Step Disposal Protocol

The mandated and primary method for disposing of this compound is to manage it as regulated hazardous chemical waste.[10][12] Under no circumstances should this compound or its solutions be disposed of down the drain without neutralization or placed in regular trash.[10][13]

Step 1: Waste Identification and Segregation

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[14][15]

  • Designate as Hazardous Waste: Treat all quantities of this compound, as well as any materials contaminated with it (e.g., pipette tips, weigh boats, gloves), as hazardous waste.[10]

  • Maintain Separate Waste Streams:

    • Solid Waste: Collect unused solid compound and contaminated disposables in a dedicated solid waste container.[11]

    • Liquid Waste: Collect solutions containing the compound in a dedicated liquid waste container. Do not mix with incompatible waste streams, such as those containing strong bases or oxidizing agents.[5][14]

Step 2: Containerization and Labeling

Proper containment and labeling are required by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and enforced by OSHA.[12][16][17]

  • Container Selection:

    • Use a chemically compatible, leak-proof container with a secure, screw-top cap.[10] High-density polyethylene (HDPE) is a suitable choice. Do not use metal containers due to the corrosive nature of TFA.[3][4]

    • Ensure the container is in good condition and appropriate for the type of waste (solid or liquid).[12]

  • Labeling:

    • Clearly label the container with a "Hazardous Waste" tag or label as required by your institution.[11]

    • The label must include the full chemical name: "this compound" and list all other components, including solvents and their approximate percentages.[11]

    • Keep containers closed at all times except when adding waste.[12][18]

Step 3: On-Site Neutralization (Small Research Quantities Only)

For small quantities (typically <1 g) of the TFA salt in aqueous solution, neutralization of the acidic TFA component can be a responsible pre-treatment step before collection. This reduces the corrosivity hazard of the waste. Always consult your institution's Environmental Health and Safety (EHS) office before performing any in-lab waste treatment. [6][19]

  • Work Area: Perform all steps in a certified chemical fume hood while wearing all required PPE.

  • Preparation: Prepare a 5% aqueous solution of sodium bicarbonate.

  • Dissolution: If the waste is solid, dissolve the this compound in a minimal amount of water in a suitable beaker.

  • Neutralization: Slowly and with constant stirring, add the 5% sodium bicarbonate solution dropwise to the acidic waste solution. Be cautious of potential effervescence (CO₂ gas evolution).

  • pH Monitoring: Periodically check the pH of the solution using a pH meter or pH paper. Continue adding the bicarbonate solution until the pH is stable between 6.0 and 8.0.[6]

  • Disposal of Neutralized Solution: Transfer the neutralized solution to your designated aqueous hazardous waste container. Label the container with all chemical constituents.

Step 4: Waste Collection and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) pending pickup.[18]

  • Location: Store the sealed and labeled waste container in a designated SAA. This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Segregation: Store the container away from incompatible materials, particularly strong bases and oxidizing agents.[14][20]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[14]

Step 5: Arranging for Final Disposal

Final disposal must be handled by trained professionals.

  • Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or equivalent office.[10]

  • Use a Licensed Contractor: If your institution does not have an internal service, you must use a licensed and approved hazardous waste disposal company.[15][20][21] This ensures a compliant "cradle-to-grave" management of the waste as mandated by the EPA.[12]

Part 3: Emergency Procedures - Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills, evacuate the immediate area.

  • Don PPE: Before attempting cleanup, don all required PPE (gloves, goggles, lab coat).

  • Contain the Spill:

    • Solid Spill: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[4][10]

    • Liquid Spill: Surround the spill with an absorbent barrier (spill pads or inert material) to prevent it from spreading.

  • Clean Up: Carefully sweep or wipe up the absorbed material. Avoid creating dust. Place all contaminated materials into a sealable, compatible container.[10]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the container with all contents as "Hazardous Waste" and manage it for disposal as described in Part 2.

Part 4: Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.

G cluster_start cluster_form cluster_process cluster_end start Waste Generated: 5-Aminomethyl-3-isopropylisoxazole TFA Salt solid Solid Waste (Unused chemical, contaminated gloves, paper towels, etc.) start->solid liquid Liquid Waste (Aqueous or solvent solutions) start->liquid collect_solid Collect in a dedicated, labeled solid hazardous waste container. solid->collect_solid small_quant Small Research Quantity (<1g in aqueous solution)? liquid->small_quant storage Store sealed container in secondary containment within a Satellite Accumulation Area (SAA). collect_solid->storage collect_liquid Collect in a dedicated, labeled liquid hazardous waste container. small_quant->collect_liquid No neutralize Neutralize with 5% NaHCO₃ to pH 6-8 in fume hood. (Consult EHS first) small_quant->neutralize Yes collect_liquid->storage neutralize->collect_liquid disposal Arrange for disposal via Institutional EHS or a Licensed Waste Contractor. storage->disposal

Caption: Decision workflow for the disposal of this compound.

References

  • OSHA Chemical Storage Requirements. (n.d.). Google Search. Retrieved January 7, 2026.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Google Search. Retrieved January 7, 2026.
  • Navigating the Disposal of FTI 276 TFA: A Guide for Laboratory Professionals. (n.d.). Benchchem. Retrieved January 7, 2026.
  • Proper Disposal of Benzo[d]isoxazol-3-ol: A Guide for Laboratory Professionals. (n.d.). Benchchem. Retrieved January 7, 2026.
  • Hazardous Waste Disposal Guidelines. (n.d.). Purdue University. Retrieved January 7, 2026.
  • Trifluoroacetic acid - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology. Retrieved January 7, 2026.
  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel Resources. Retrieved January 7, 2026.
  • SODIUM TRIFLUOROACETATE - Safety Data Sheet. (2017, August 16). Gelest, Inc. Retrieved January 7, 2026.
  • How OSHA Workplace Rules Affect Hazardous Waste Management. (2018, March 20). Google Search. Retrieved January 7, 2026.
  • Proper Handling of Hazardous Waste Guide. (n.d.). Environmental Protection Agency (EPA). Retrieved January 7, 2026.
  • STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. (2024, April 2). Amherst College. Retrieved January 7, 2026.
  • Trifluoroacetic Acid Material Safety Data Sheet (MSDS). (n.d.). Fisher Scientific. Retrieved January 7, 2026.
  • Hazardous Waste - Overview. (n.d.).
  • Amine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved January 7, 2026.
  • Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. Retrieved January 7, 2026.
  • Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride). (n.d.). Benchchem. Retrieved January 7, 2026.
  • In-Laboratory Treatment of Chemical Waste. (n.d.). Safety & Risk Services. Retrieved January 7, 2026.
  • Guide for Drain Disposal of Laboratory Chemicals. (n.d.). Cornell University. Retrieved January 7, 2026.
  • What Regulations Govern Hazardous Waste Management?. (2025, January 6). Chemistry For Everyone. Retrieved January 7, 2026.
  • Hazardous Waste. (n.d.). US Environmental Protection Agency (EPA). Retrieved January 7, 2026.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). PubMed Central. Retrieved January 7, 2026.
  • This compound - CAS:1210972-22-7. (n.d.). Google Search. Retrieved January 7, 2026.
  • This compound, min 95%, 1 gram. (n.d.). Google Search. Retrieved January 7, 2026.
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (n.d.). MDPI. Retrieved January 7, 2026.
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2025, October 15).
  • 1159599-97-9|5-Aminomethyl-3-isopropylisoxazole trifluoroacetate|BLD Pharm. (n.d.). BLD Pharm. Retrieved January 7, 2026.
  • Safety data sheet - Bachem. (n.d.). Bachem. Retrieved January 7, 2026.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 9). Sigma-Aldrich. Retrieved January 7, 2026.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6). PMC. Retrieved January 7, 2026.
  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). Google Search. Retrieved January 7, 2026.
  • Essential Guide to the Safe Disposal of ATWLPPR Peptide TFA. (n.d.). Benchchem. Retrieved January 7, 2026.
  • Your Inquiry on this compound. (n.d.). Chemical-Suppliers. Retrieved January 7, 2026.

Sources

Personal protective equipment for handling 5-Aminomethyl-3-isopropylisoxazole TFA salt

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Safe Handling of 5-Aminomethyl-3-isopropylisoxazole TFA Salt

This guide provides essential safety protocols and operational directives for researchers, scientists, and drug development professionals handling this compound (CAS No: 1210972-22-7). The primary objective is to establish a framework of safety and procedural integrity, ensuring both personal protection and the preservation of experimental validity. The guidance herein is synthesized from established safety principles for handling potent chemical compounds, with specific focus on the dual-hazard nature of this molecule.

The hazard profile of this compound is twofold. The trifluoroacetic acid (TFA) counter-ion renders the compound highly corrosive, capable of causing severe skin burns, eye damage, and irritation to the respiratory tract.[1][2][3] Concurrently, while comprehensive toxicological data for this specific molecule is limited, related isoxazole structures, such as 5-(Aminomethyl)isoxazol-3-ol, are known to be highly potent, with classifications including "Fatal if swallowed" and potential neurotoxic effects.[4] Therefore, this compound must be handled with the utmost care, treating it as both a corrosive substance and a potentially highly toxic agent.

Core Protective Measures: Engineering Controls and PPE

Before any handling begins, the primary line of defense is the laboratory environment itself. All manipulations of this compound, particularly in its solid, powdered form, must be conducted within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.[2][3] Personal Protective Equipment (PPE) serves as the critical final barrier to exposure.

Table 1: Required Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale
Eye Protection ANSI Z-87.1 compliant chemical safety goggles with side shields. A face shield is required when handling larger quantities (>100mL of solution).[5]Protects against splashes of the corrosive TFA salt, which can cause severe and irreversible eye damage.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is strongly recommended.[5][6]Prevents skin contact with the corrosive TFA component and dermal absorption of the potentially toxic isoxazole moiety. Gloves must be changed immediately if contaminated.[7][8]
Body Protection A long-sleeved, fully-buttoned laboratory coat made of a low-permeability fabric.[6]Protects skin from accidental spills and contamination. Cuffs should be tight-fitting.[6]
Respiratory Protection Not typically required when handling small quantities within a certified chemical fume hood. For spill cleanup outside a hood, a chemical cartridge-type respirator is necessary.[8]The fume hood provides primary respiratory protection. A dedicated respirator is essential for emergency situations where vapor or aerosol concentrations are unknown.[3]
Footwear Closed-toe shoes, preferably made of a chemically resistant material.[2][9]Protects feet from spills.

Operational Protocol: A Step-by-Step Workflow

Adherence to a strict, methodical workflow is paramount for safety. The following protocol outlines the key stages of handling this compound, from preparation to disposal.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep_area 1. Designate & Clear Work Area in Fume Hood gather_ppe 2. Assemble All Required PPE don_ppe 3. Don PPE (Coat, Goggles, Inner Gloves, Outer Gloves) weigh 4. Carefully Weigh Solid Compound don_ppe->weigh dissolve 5. Prepare Solution (Add compound to solvent) weigh->dissolve decontaminate 6. Decontaminate Surfaces & Equipment dissolve->decontaminate doff_ppe 7. Doff PPE in Order: Outer Gloves, Gown, Inner Gloves, Goggles decontaminate->doff_ppe segregate_waste 8. Segregate & Label Hazardous Waste doff_ppe->segregate_waste wash 9. Wash Hands Thoroughly segregate_waste->wash

Caption: Standard workflow for handling this compound.

Detailed Handling Steps:
  • Preparation :

    • Designate a specific area within a chemical fume hood for the procedure.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[7]

    • Assemble all necessary equipment, including spatulas, weigh boats, and solvent containers.

    • Prepare labeled hazardous waste containers for solid and liquid waste.[1]

  • Donning PPE :

    • Put on a lab coat, ensuring it is fully buttoned.

    • Don chemical safety goggles.

    • Put on the first pair of nitrile gloves, tucking the lab coat sleeves into them.

    • Put on the second, outer pair of nitrile gloves over the cuff of the lab coat sleeve. This ensures no skin on the wrist is exposed.[6]

  • Compound Handling (Inside Fume Hood) :

    • Carefully open the container with the solid this compound.

    • Use a clean spatula to weigh the desired amount onto a weigh boat. Avoid creating dust.

    • To prepare a solution, slowly add the weighed solid to the solvent to prevent splashing.

  • Post-Handling and Cleanup :

    • Once the experimental use is complete, decontaminate any non-disposable equipment and the work surface within the fume hood.

    • Carefully remove the outer pair of gloves and dispose of them in the designated solid hazardous waste container.

    • Remove the lab coat and then the inner pair of gloves, disposing of them as hazardous waste.

    • Remove goggles last.

    • Thoroughly wash hands with soap and water.[2]

Emergency and Disposal Plans

Spill Response
  • Minor Spill (inside fume hood) : Absorb the spill with an inert, non-combustible material like sand or vermiculite.[5] Collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

  • Major Spill (or any spill outside a fume hood) : Evacuate the immediate area and alert all personnel.[5] Close the laboratory doors and prevent re-entry. Contact your institution's Environmental Health and Safety (EHS) department immediately.[3] Do not attempt to clean up a large spill without specialized training and equipment.

First Aid
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2][7]

  • Skin Contact : Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Use a safety shower if the area of contact is large.[2] Seek medical attention, as burns from TFA may be delayed.[3]

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[10]

Waste Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation :

    • Solid Waste : Collect all contaminated disposables, including gloves, weigh paper, paper towels, and pipette tips, in a dedicated, sealed, and clearly labeled hazardous waste container.[1][11] The container should be made of a compatible material like high-density polyethylene (HDPE).

    • Liquid Waste : Collect all solutions containing the compound in a separate, sealed, and clearly labeled hazardous waste container compatible with acidic aqueous waste.[1]

  • Labeling and Storage :

    • Label all waste containers clearly as "Hazardous Waste: Corrosive, Toxic" and list the chemical contents.

    • Store sealed waste containers in a designated satellite accumulation area away from incompatible materials, especially bases and oxidizing agents.[1][3]

  • Final Disposal :

    • Arrange for pickup and disposal by your institution's certified hazardous waste management provider. Do not dispose of this material down the drain.[1][3]

References

  • Proper Disposal of H-Met-Trp-OH.
  • Proper Disposal of RC-3095 TFA: A Comprehensive Guide for Labor
  • TrifluoroaceticAcid-76-05-1.docx. University of Georgia Office of Research.
  • CB-LSOP-TFA.docx. University of Connecticut.
  • Trifluoroacetic Acid SOP. University of Washington.
  • Safety Data Sheet: Trifluoroacetic acid (TFA). Carl ROTH.
  • STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid
  • Personal Protective Equipment (PPE). CHEMM.
  • This compound - CAS:1210972-22-7. Yuanye Bio-Technology.
  • SAFETY DATA SHEET - 5-(Aminomethyl)
  • This compound, min 95%, 1 gram. LabAlley.
  • 1159599-97-9|5-Aminomethyl-3-isopropylisoxazole trifluoroacet
  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (2022-10-06)
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06)
  • Personal Protective Equipment (PPE) | Chemistry | Wits. YouTube. (2022-12-12)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Aminomethyl-3-isopropylisoxazole TFA salt
Reactant of Route 2
5-Aminomethyl-3-isopropylisoxazole TFA salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.